Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
Description
The exact mass of the compound Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDZIHLWBZWJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156329-62-3 | |
| Record name | Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
Abstract
This technical guide provides an in-depth, research-grade overview of the synthetic pathway to Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, a valuable building block in modern medicinal chemistry. Bicyclo[1.1.1]pentanes (BCPs) are increasingly recognized as saturated bioisosteres for para-substituted benzene rings, offering improved physicochemical properties in drug candidates.[1][2][3] This document details a robust and scalable synthetic route, commencing with the kilogram-scale production of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. Subsequent sections provide validated protocols for selective monoesterification and a reliable two-step sequence for the conversion of the remaining carboxylic acid functionality to the target nitrile. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations for each transformation.
Introduction: The Rise of Bicyclo[1.1.1]pentanes in Drug Discovery
The imperative to "escape from flatland" has driven a paradigm shift in medicinal chemistry, with a move away from planar aromatic structures towards three-dimensional saturated carbocycles.[4] Among these, the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a particularly attractive surrogate for the para-substituted phenyl ring.[1][2][3] The rigid, linear geometry of the 1,3-disubstituted BCP core effectively mimics the spatial orientation of substituents on an aromatic ring, while its saturated nature often imparts superior metabolic stability, enhanced solubility, and reduced lipophilicity.[4] These favorable attributes have led to the incorporation of BCP motifs in a growing number of patented drug candidates.[4]
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a bifunctional BCP derivative that serves as a versatile intermediate for further chemical elaboration. The methyl ester and cyano groups provide orthogonal handles for a variety of chemical transformations, including amide bond formation, reduction to amines, and the construction of heterocycles. This guide presents a comprehensive and scalable synthetic route to this important building block.
Overall Synthetic Strategy
The synthesis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is most efficiently approached from the readily accessible bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The overall strategy involves three key stages:
-
Large-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid: Production of the core BCP diacid in significant quantities.
-
Selective Monoesterification: Protection of one of the carboxylic acid groups as a methyl ester.
-
Conversion of Carboxylic Acid to Nitrile: Transformation of the remaining carboxylic acid into the target cyano group.
Experimental Protocols
Stage 1: Kilogram-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
The foundation of this synthesis is the efficient, large-scale production of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1). This is achieved through a two-step process starting from the highly strained [1.1.1]propellane, which is generated in situ.
This procedure utilizes a continuous flow photochemical reaction, which allows for safe and efficient scaling.[5][6]
-
Reaction: A solution of [1.1.1]propellane (generated in situ) is reacted with 2,3-butanedione (diacetyl) under UV irradiation to yield 1,3-diacetylbicyclo[1.1.1]pentane.[7]
-
Protocol:
-
A solution of [1.1.1]propellane (1.0 equivalent) in an appropriate solvent (e.g., pentane) is mixed with a solution of 2,3-butanedione (1.0 equivalent) in diethyl ether.[5][7]
-
The reaction mixture is passed through a flow photoreactor equipped with a 365 nm UV lamp. The flow rate is adjusted to ensure complete consumption of the starting material.[5]
-
The solvent is removed under reduced pressure to yield crude 1,3-diacetylbicyclo[1.1.1]pentane, which can be used in the next step without further purification.[7]
-
The diacetyl intermediate is converted to the diacid via a haloform reaction.[5][6]
-
Reaction: 1,3-Diacetylbicyclo[1.1.1]pentane is treated with a basic solution of bromine to effect an oxidative cleavage of the methyl ketone groups, affording the dicarboxylate, which is subsequently protonated to yield the diacid.[5][8]
-
Protocol:
-
A solution of sodium hydroxide in water is cooled to 0 °C, and bromine (7.5 equivalents) is added dropwise.[5]
-
A solution of 1,3-diacetylbicyclo[1.1.1]pentane (1.0 equivalent) in dioxane is added dropwise to the cooled sodium hypobromite solution, maintaining the temperature below 3 °C.[7][8]
-
The reaction mixture is stirred overnight at room temperature.
-
After an aqueous workup and extraction with an organic solvent (e.g., ethyl acetate), the diacid is isolated by acidification of the aqueous layer and subsequent extraction.[5]
-
| Parameter | Value | Reference |
| Scale | ~500 g | [5] |
| Overall Yield | 45-51% (from diketone) | |
| Melting Point | 169-170 °C |
Table 1: Key data for the large-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Stage 2: Selective Monoesterification
With the diacid in hand, the next critical step is the selective protection of one carboxylic acid group as a methyl ester.[5][6]
-
Reaction: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is treated with thionyl chloride in methanol. The use of an excess of methanol and controlled addition of thionyl chloride favors the formation of the monoester.[5][8]
-
Protocol:
-
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equivalent) is dissolved in methanol.[5]
-
Thionyl chloride (3.0 equivalents) is added dropwise at a temperature between 20-40 °C.[5][8]
-
The mixture is stirred at room temperature overnight.
-
The solvent is removed under reduced pressure, and the crude product is purified by filtration through a silica gel plug to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.[5][8]
-
| Parameter | Value | Reference |
| Scale | ~200 g | [5] |
| Yield | 83% | [5][8] |
| Melting Point | 90-91 °C | [5][8] |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.68 (s, 3H), 2.31 (s, 6H) | [5][6] |
| ¹³C NMR (151 MHz, CDCl₃) | δ 170.3, 54.3, 51.9, 45.8, 28.5 | [5][6] |
Table 2: Experimental data for the synthesis of 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.
Stage 3: Conversion of Carboxylic Acid to Nitrile
The final stage involves the conversion of the free carboxylic acid to a nitrile. A reliable two-step approach proceeds via an amine intermediate.
-
Reaction: The carboxylic acid is converted to an isocyanate via a Curtius rearrangement using diphenylphosphoryl azide (DPPA). The isocyanate is then trapped in situ with tert-butanol to form a Boc-protected amine.[6]
-
Protocol:
-
To a solution of 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equivalent) in tert-butanol, add triethylamine (1.2 equivalents) and diphenylphosphoryl azide (1.1 equivalents).[6]
-
Heat the reaction mixture at 85 °C for 24 hours.[6]
-
After cooling, concentrate the mixture and perform an extractive workup to isolate the Boc-protected amino acid.[6]
-
The conversion of the Boc-protected amine to the final nitrile product can be achieved in two steps: deprotection followed by a Sandmeyer-type reaction.
-
Protocol:
-
Deprotection: The Boc-protected amine is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the corresponding amine salt.
-
Diazotization and Cyanation: The resulting amine salt is then subjected to diazotization with sodium nitrite in the presence of a copper(I) cyanide source to furnish the target nitrile, Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate.
-
| Parameter | Value | Reference |
| Molecular Formula | C₈H₉NO₂ | |
| Molecular Weight | 151.16 g/mol | [5] |
| ¹H NMR | Bridgehead protons ~δ 2.5-3.5 ppm | [5] |
| ¹³C NMR | BCP core carbons ~δ 40-50 ppm; Carbonyl/cyano carbons ~δ 165-175 ppm | [5] |
Table 3: Physicochemical and spectroscopic data for Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate.
Conclusion
This technical guide outlines a robust and scalable synthetic route to Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate. By leveraging a continuous flow photochemical process for the construction of the BCP core, this pathway allows for the production of kilogram quantities of the key bicyclo[1.1.1]pentane-1,3-dicarboxylic acid precursor. Subsequent high-yielding and selective transformations provide access to the target molecule, a valuable and versatile building block for the synthesis of next-generation pharmaceutical agents. The detailed protocols and supporting data provided herein are intended to empower researchers in the fields of organic synthesis and drug discovery to readily access this important compound and further explore the chemical space of BCP-containing molecules.
References
-
Ripenko, V.; Vysochyn, D.; Klymov, I.; Zhersh, S.; Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9637–9653. [Link]
-
Stepan, A. F., et al. (2012). Bicyclo[1.1.1]pentanes as non-classical phenyl ring bioisosteres: a case study with γ-secretase inhibitors. MedChemComm, 3(4), 453-457. [Link]
-
Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central. [Link]
-
Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. [Link]
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. [Link]
-
Wiberg, K. B., & Walker, F. H. (1982). [1.1.1]Propellane. Journal of the American Chemical Society, 104(19), 5239–5240. [Link]
-
Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses, 77, 249. [Link]
-
Stepan, A. F., et al. (2012). The Bicyclo[1.1.1]pentane Motif in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 3(4), 289-293. [Link]
-
Kaszynski, P., & Michl, J. (1988). [1.1.1]Propellane: a surprisingly stable hydrocarbon. Accounts of Chemical Research, 21(10), 364-371. [Link]
-
Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. [Link]
Sources
- 1. Nickel-Mediated Alkyl-, Acyl-, and Sulfonylcyanation of [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemscene.com [chemscene.com]
A Technical Guide to Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate: A Core Building Block for Modern Drug Discovery
Introduction: The Imperative for Three-Dimensional Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. For decades, the flat, aromatic phenyl ring has been a dominant motif in bioactive compounds. However, its inherent properties—such as susceptibility to metabolic oxidation and a tendency to form strong π-π interactions—can lead to poor solubility and off-target effects.[1] This has catalyzed a shift towards sp³-rich, three-dimensional scaffolds that can better explore the complex topology of biological targets.
Among the most successful of these new scaffolds is the bicyclo[1.1.1]pentane (BCP) core.[2] This highly rigid, propeller-shaped structure serves as an exceptional non-classical bioisostere for the para-substituted phenyl ring.[3][4] By replacing an aromatic ring with a BCP moiety, medicinal chemists can often achieve significant enhancements in critical drug-like properties, including aqueous solubility, passive permeability, and metabolic stability, while maintaining or even improving target potency.[1][3]
This guide provides an in-depth technical overview of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate , a bifunctional building block that exemplifies the power of the BCP platform. Possessing two distinct and synthetically versatile functional groups—a methyl ester and a nitrile—at its bridgehead positions, this compound is a gateway to a diverse array of complex molecules for pharmaceutical research. We will explore its fundamental properties, synthesis, reactivity, and strategic application as a cornerstone for developing next-generation therapeutics.
Physicochemical and Spectroscopic Profile
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a stable, crystalline solid at room temperature.[5] Its defining feature is the highly strained BCP cage, which locks the two functional groups into a rigid, linear orientation, separated by a distance comparable to that of a 1,4-disubstituted benzene ring.[1] The electron-withdrawing nature of the cyano group enhances the molecule's polarity and influences the reactivity of the scaffold.[6]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 156329-62-3 | [5][6] |
| Molecular Formula | C₈H₉NO₂ | [7] |
| Molecular Weight | 151.16 g/mol | |
| Physical Form | White to off-white powder/solid | [5] |
| Melting Point | 103-104 °C | |
| InChI Key | WHDZIHLWBZWJMI-UHFFFAOYSA-N | [5] |
| Storage Conditions | 2–8°C, under inert atmosphere |[6] |
Spectroscopic Characterization (Predicted)
Detailed spectroscopic analysis is essential for confirming the structure and purity of the compound. While specific spectra are proprietary, the expected signatures can be reliably predicted.
-
¹H NMR: The proton spectrum is expected to be simple and highly characteristic due to the molecule's C₂ᵥ symmetry (ignoring the methyl group). The six methylene protons on the BCP cage walls will appear as a sharp singlet around 2.0-2.5 ppm. The three protons of the methyl ester will appear as another singlet, typically around 3.7 ppm.
-
¹³C NMR: The carbon spectrum will display distinct signals for each carbon environment. Key signals include the nitrile carbon (~118-120 ppm), the ester carbonyl (~170 ppm), the two bridgehead carbons bearing the functional groups, the bridgehead carbon of the methylene bridges, the methylene carbons, and the methyl ester carbon (~52 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the functional groups. A strong, sharp absorption band is expected in the range of 2230-2250 cm⁻¹ for the C≡N stretch of the nitrile. Another strong band will appear around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the methyl ester.
Synthesis and Mechanistic Considerations
The construction of the BCP core is a feat of modern organic synthesis, relying on the strain-release reactivity of its precursor, [1.1.1]propellane .[8][9] This exceptionally strained molecule contains an inverted tetrahedral geometry at the bridgehead carbons, making the central C-C bond highly susceptible to cleavage by radical or ionic intermediates.[9] The 1,3-difunctionalization of [1.1.1]propellane is the most direct and common strategy for preparing compounds like Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate.[8][10]
The general mechanism involves the addition of a radical to one of the bridgehead carbons of propellane. This homolytically cleaves the central bond, generating a bicyclo[1.1.1]pentyl radical, which can then be trapped by another reagent to install the second functional group.[9]
Caption: General workflow for the synthesis via radical-mediated opening of [1.1.1]propellane.
Representative Experimental Protocol
While numerous proprietary methods exist, a general, scalable protocol can be adapted from published methodologies for the radical-mediated difunctionalization of [1.1.1]propellane.[9][11]
Objective: To synthesize 1-iodo-3-substituted bicyclo[1.1.1]pentane as a key intermediate, which can be further functionalized.
Materials:
-
[1.1.1]Propellane solution in a suitable solvent (e.g., pentane or diethyl ether)
-
Alkyl iodide (e.g., perfluorohexyl iodide as a radical source)
-
Triethylborane (Et₃B, 1 M in hexanes) as a radical initiator
-
Anhydrous solvent (e.g., Toluene)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the alkyl iodide and anhydrous toluene. Cool the solution to 0 °C in an ice bath.
-
Addition of Propellane: Add the solution of [1.1.1]propellane to the cooled reaction mixture via cannula.
-
Radical Initiation: Slowly add triethylborane (1 M in hexanes) dropwise to the stirred solution. Causality Note: Et₃B reacts with trace oxygen to initiate a radical chain reaction. The slow addition maintains a controlled reaction rate and prevents runaway exotherms.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours. Monitor the consumption of propellane by GC-MS analysis of quenched aliquots.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product (1-halo-3-substituted BCP) by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Further Functionalization: The resulting halogenated BCP is a versatile intermediate. The iodide can be converted to the target cyano and methyl ester groups through subsequent transition-metal-catalyzed cross-coupling reactions or nucleophilic substitutions.[11][12]
Disclaimer: This protocol is illustrative. Handling [1.1.1]propellane and triethylborane requires specialized training and strict adherence to safety protocols for air-sensitive and pyrophoric reagents.
Chemical Reactivity and Derivatization Potential
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a powerful scaffold because its two functional groups can be independently or sequentially transformed, providing access to a wide library of derivatives from a single starting material.
-
Ester Manipulation: The methyl ester can be readily hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to yield the corresponding 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid . This acid is a key intermediate for forming amide bonds via standard peptide coupling reagents (e.g., HATU, EDC), connecting the BCP core to amines of interest.
-
Nitrile Transformation: The nitrile group is exceptionally versatile. It can be:
-
Reduced to a primary amine (3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate ) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic handle for salt formation or further functionalization.
-
Hydrolyzed under harsh acidic or basic conditions to a carboxylic acid, yielding bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives.
-
Converted to tetrazoles, which are common carboxylic acid bioisosteres, via reaction with azides.
-
Caption: Key chemical transformations of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate.
Application in Drug Discovery: The BCP as a Phenyl Bioisostere
The strategic value of the BCP scaffold is most evident when it is used to replace a para-substituted phenyl ring in a drug candidate.[13] This substitution maintains the crucial vector and distance between substituents but fundamentally alters the molecule's physicochemical properties for the better.
Table 2: Comparison of p-Substituted Phenyl Ring vs. 1,3-Disubstituted BCP Core
| Feature | p-Substituted Phenyl Ring | 1,3-Disubstituted BCP Core | Advantage of BCP |
|---|---|---|---|
| Geometry | Planar, sp² hybridized | 3D, sp³ hybridized | Improved 3D topology for target binding; exits "flatland" of chemical space.[2] |
| Solubility | Generally lower due to crystal packing (π-stacking) | Significantly higher; disrupts crystal packing and has a more polarizable surface.[3] | Enhanced aqueous solubility, crucial for oral bioavailability. |
| Metabolic Stability | Prone to oxidative metabolism (e.g., hydroxylation by P450 enzymes) | Highly stable; lacks sites for typical oxidative metabolism.[1] | Reduced metabolic clearance, potentially leading to lower required doses and longer half-life. |
| Lipophilicity (cLogP) | Higher | Lower | Better balance of lipophilicity and solubility (Lipophilic Efficiency). |
Case Study: A Potent γ-Secretase Inhibitor
A landmark study by researchers at Pfizer demonstrated the profound benefits of this bioisosteric replacement.[1][3] They took a potent γ-secretase inhibitor, BMS-708,163, which contained a central para-substituted fluorophenyl ring, and replaced it with a BCP core. The resulting BCP-containing analog was equipotent to the original compound but exhibited vastly superior properties. It showed significant improvements in passive permeability and aqueous solubility.[3] These enhanced biopharmaceutical properties translated directly to excellent oral absorption in mouse models, with approximately a four-fold increase in maximum concentration (Cₘₐₓ) and area under the curve (AUC) compared to the phenyl-containing drug.[3] This work provides compelling evidence for the BCP's role in overcoming common drug development hurdles.[1][3]
Conclusion
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is more than just a novel chemical structure; it is a validated, high-value tool for addressing fundamental challenges in medicinal chemistry. Its rigid three-dimensional framework, combined with two versatile chemical handles, provides a robust platform for generating libraries of drug-like molecules. By leveraging its proven ability to act as a superior bioisostere for the phenyl ring, researchers can systematically improve the solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates. As the pharmaceutical industry continues to move beyond "flatland" chemistry, building blocks like this will be indispensable in the design and development of safer and more effective medicines.
References
- Benchchem. (n.d.). Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate | 156329-62-3.
-
Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-24. [Link]
-
Feng, Z., et al. (2024). 1,3-Difunctionalization of [1.1.1]propellane through iron-hydride catalyzed hydropyridylation. Nature Communications. [Link]
-
Mykhailiuk, P. K. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
-
Scott, J. S., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. [Link]
-
Wang, N., et al. (2021). Synthesis of 1-perfluoroalkyl-3-heteroaryl bicyclo[1.1.1]pentanes via visible light-induced and metal-free perfluoroalkylation of [1.1.1]propellane. Green Chemistry. [Link]
-
Midya, S., et al. (2024). Harnessing Carbene Reactivity of [1.1.1]Propellane for[3][8]-Sigmatropic Rearrangement: Application and Mechanistic Studies. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Mechanistic studies and proposed reaction mechanisms. Retrieved from ResearchGate. [Link]
-
Chen, K., & Wang, J. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3‐difunctionalized bicyclo[1.1.1]pentanes. Retrieved from ResearchGate. [Link]
-
PubChemLite. (n.d.). Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate. Retrieved from PubChemLite. [Link]
-
Chemie-Cluster. (n.d.). Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate,97%. Retrieved from Chemie-Cluster. [Link]
-
Cornilleau, T., et al. (2021). Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. Organic & Biomolecular Chemistry. [Link]
-
James, M. J., et al. (2023). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry. [Link]
-
Uesugi, T., et al. (2020). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Chemical and Pharmaceutical Bulletin. [Link]
-
SpectraBase. (n.d.). 3-Cyanobicyclo[1.1.1]pentane-1-carboxylate Thiohydroxamic Ester. Retrieved from SpectraBase. [Link]
-
ResearchGate. (n.d.). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. Retrieved from ResearchGate. [Link]
Sources
- 1. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Methyl 3-cyanobicyclo 1.1.1 pentane-1-carboxylate Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 156329-62-3 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. PubChemLite - Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate (C8H9NO2) [pubchemlite.lcsb.uni.lu]
- 8. 1,3-Difunctionalization of [1.1.1]propellane through iron-hydride catalyzed hydropyridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
A Technical Guide to Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate: Properties, Synthesis, and Applications in Modern Chemistry
Executive Summary
This guide provides a comprehensive technical overview of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, a key building block in medicinal chemistry and materials science. The document delves into the unique structural characteristics of the bicyclo[1.1.1]pentane (BCP) scaffold, detailing how it serves as a three-dimensional, non-aromatic bioisostere for para-substituted benzene rings and other common moieties. We present its core physicochemical properties, a detailed synthetic protocol with mechanistic insights, a standard analytical workflow for characterization, and a discussion of its applications. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the advanced properties of this C(sp³)-rich scaffold.
The Bicyclo[1.1.1]pentane (BCP) Scaffold: A Modern Bioisostere
In the field of drug discovery, a significant challenge is the optimization of molecular properties to enhance efficacy, selectivity, and pharmacokinetics. The concept of "escaping flatland" refers to the move away from planar, aromatic structures towards more three-dimensional molecules, which can lead to improved potency and novel intellectual property.[1] The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier tool in this endeavor.
BCP is a highly strained, rigid cage structure that acts as a non-classical bioisostere for the 1,4-disubstituted phenyl ring, as well as for alkynes and tert-butyl groups.[1][2][3][4] Its utility stems from several key advantages over traditional aromatic systems:
-
Improved Physicochemical Properties: Replacing a benzene ring with a BCP core often leads to significant improvements in aqueous solubility and metabolic stability.[2][5][6] The saturated sp³-hybridized carbons of the BCP are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.[2][6]
-
Three-Dimensional Exit Vectors: Unlike the linear geometry of a para-substituted benzene ring, the BCP scaffold provides substituents with distinct, rigid, and three-dimensional exit vectors. This allows for a more precise exploration of chemical space when designing ligands for protein binding pockets.[6]
-
Reduced Non-Specific Binding: Aromatic rings can engage in non-specific π-π stacking interactions, which can lead to off-target effects. BCPs, being non-aromatic, tend to exhibit weaker non-specific binding.[2][6]
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a bifunctional BCP derivative, featuring two distinct reactive handles at the bridgehead positions—a methyl ester and a cyano group. This makes it an exceptionally versatile intermediate for the synthesis of more complex molecules.
Physicochemical and Structural Properties
The defining characteristics of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate are summarized below. The molecule's structure combines the rigid BCP core with an electron-withdrawing cyano group and a methyl ester, which can be readily hydrolyzed or converted to other functional groups.
| Property | Value | Source(s) |
| Molecular Weight | 151.16 g/mol | [7][8] |
| Molecular Formula | C₈H₉NO₂ | [8][9] |
| CAS Number | 156329-62-3 | [7][8][10] |
| Physical Form | Solid, powder | [10] |
| Melting Point | 103-104 °C | |
| InChI Key | WHDZIHLWBZWJMI-UHFFFAOYSA-N | [7][10] |
| SMILES | COC(=O)C12CC(C1)(C2)C#N | [8][10] |
Synthesis and Mechanistic Considerations
The synthesis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is typically achieved through the functionalization of a pre-existing BCP core. A common and efficient method is the esterification of its carboxylic acid precursor, 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid.
This protocol describes the synthesis via acid-catalyzed esterification.
Materials:
-
3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq)[11]
-
Anhydrous Methanol (MeOH, solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (approx. 0.2-0.5 M concentration) to dissolve the starting material. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirring solution.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or silica gel column chromatography to yield the pure Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate as a solid.
Causality and Mechanistic Insight:
-
Anhydrous Conditions: The use of anhydrous methanol is critical. Water can participate in the reverse reaction (hydrolysis of the ester), reducing the overall yield.
-
Acid Catalyst: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it renders the carbonyl carbon significantly more electrophilic, facilitating the nucleophilic attack by the lone pair of electrons on the methanol oxygen.
-
Le Châtelier's Principle: Using methanol as the solvent ensures it is present in large excess, driving the equilibrium towards the formation of the ester product.
Analytical Characterization Workflow
To ensure the identity, structure, and purity of the synthesized compound, a multi-technique analytical approach is mandatory. Each technique provides orthogonal, self-validating data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The unique, high-symmetry BCP core gives rise to characteristic signals. The presence of the methyl ester singlet (~3.7 ppm in ¹H NMR) and the cyano carbon signal in the ¹³C NMR are key identifiers.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) are used to determine the molecular weight. The observation of the molecular ion peak [M+H]⁺ at m/z 152.07 confirms the mass of the target compound.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound. A single, sharp peak in the chromatogram indicates a high-purity sample. This technique is crucial for quality control before using the compound in further applications.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design [jcpu.cpu.edu.cn]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. researchgate.net [researchgate.net]
- 6. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. 156329-62-3 | MFCD27664945 | METHYL 3-CYANOBICYCLO[1.1.1]PENTANE-1-CARBOXYLATE [aaronchem.com]
- 10. Methyl 3-cyanobicyclo 1.1.1 pentane-1-carboxylate Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 156329-62-3 [sigmaaldrich.com]
- 11. chemscene.com [chemscene.com]
- 12. PubChemLite - Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate (C8H9NO2) [pubchemlite.lcsb.uni.lu]
A-Z of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate: A Technical Guide to a Unique Bioisostere
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling structural motif in medicinal chemistry, primarily serving as a bioisosteric replacement for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2][3] This guide focuses on a key derivative, Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, providing an in-depth analysis of its nomenclature, structural characteristics, and physicochemical properties. We will explore established synthetic routes, detailing the underlying chemical principles and experimental considerations. Furthermore, this guide will contextualize the compound's significance by examining the broader applications of the BCP scaffold in drug discovery, highlighting its role in enhancing pharmacokinetic profiles, including metabolic stability and aqueous solubility.[4][5]
Introduction: The Rise of Bicyclo[1.1.1]pentanes in Drug Design
The relentless pursuit of novel therapeutic agents with optimized pharmacological properties has led medicinal chemists to explore beyond traditional chemical space. A significant challenge in drug design has been the modification of common structural motifs, such as the phenyl ring, which, despite its prevalence, can introduce metabolic liabilities.[5][6] The bicyclo[1.1.1]pentane (BCP) core, a strained, rigid, three-dimensional structure, has garnered substantial attention as a non-classical bioisostere.[5]
The strategic replacement of a para-substituted benzene ring with a 1,3-disubstituted BCP scaffold can offer several advantages:
-
Improved Solubility: The sp³-rich nature of the BCP core generally leads to reduced lipophilicity compared to its aromatic counterpart, which can enhance aqueous solubility.[4][5]
-
Enhanced Metabolic Stability: The absence of aromatic C-H bonds, which are susceptible to oxidative metabolism by cytochrome P450 enzymes, makes BCP-containing compounds often more resistant to degradation.[4][6]
-
Novel Exit Vectors: The rigid, linear geometry of the 1,3-disubstituted BCP cage provides defined exit vectors for substituents, allowing for precise spatial orientation within a target's binding site.[5]
-
Reduced Non-Specific Binding: The replacement of planar aromatic rings with three-dimensional BCP scaffolds has been shown to decrease non-specific protein binding.[5]
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a key exemplar of this class of compounds, featuring two distinct functionalities at the bridgehead positions, making it a versatile building block for further chemical elaboration.
Nomenclature and Structure
The unambiguous identification of a chemical entity is paramount. The IUPAC name for the topic compound is methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate .[7]
Structural Breakdown:
-
Bicyclo[1.1.1]pentane: This defines the core bicyclic hydrocarbon structure, consisting of five carbon atoms arranged in three rings. The numbers in the brackets [1.1.1] denote the number of carbon atoms bridging the two bridgehead carbons.
-
-1-carboxylate: A carboxylate group (-COO⁻) is attached to one of the bridgehead carbons (position 1).
-
Methyl: The carboxylate group is esterified with a methyl group (-CH₃).
-
3-cyano: A cyano (nitrile, -C≡N) group is attached to the other bridgehead carbon (position 3).
| Identifier | Value |
| IUPAC Name | methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate |
| CAS Number | 156329-62-3 |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| SMILES | COC(=O)C12CC(C#N)(C1)C2 |
| InChI Key | WHDZIHLWBZWJMI-UHFFFAOYSA-N |
Source: Sigma-Aldrich[8], PubChem[9]
Physicochemical Properties and Spectroscopic Data
The unique strained ring system of the BCP core imparts distinct physicochemical properties. The presence of the electron-withdrawing cyano and methyl ester groups further modulates these characteristics.
| Property | Value/Description |
| Physical Form | Solid, powder |
| Melting Point | 103-104 °C |
| Solubility | Expected to have increased aqueous solubility compared to aromatic analogs. |
| Polar Surface Area (TPSA) | 50.99 Ų |
Source: Sigma-Aldrich[10], Toronto Research Chemicals[11]
Spectroscopic Characterization:
While a comprehensive, publicly available dataset for this specific molecule is not consolidated, typical spectroscopic features can be predicted based on its structure and data from similar BCP derivatives.
-
¹H NMR: The proton NMR spectrum would be characterized by signals corresponding to the methylene protons of the BCP cage and the methyl protons of the ester. The rigid nature of the BCP core would likely result in complex splitting patterns for the cage protons. For a related compound, 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, the cage protons appear as a singlet at 2.31 ppm, and the methyl protons as a singlet at 3.68 ppm (in CDCl₃).[12]
-
¹³C NMR: The carbon NMR would show distinct signals for the bridgehead carbons, the methylene carbons, the nitrile carbon, the carbonyl carbon of the ester, and the methyl carbon. For 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, the key shifts are observed at 170.3 (C=O), 54.3, 51.9, 45.8, and 28.5 ppm (in CDCl₃).[12]
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the C≡N stretch of the nitrile group (around 2240-2260 cm⁻¹) and the C=O stretch of the ester group (around 1730-1750 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
The synthesis of 1,3-disubstituted BCPs typically originates from [1.1.1]propellane or its derivatives. A common precursor for asymmetrically substituted BCPs like the title compound is bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
A plausible and documented synthetic pathway involves the mono-esterification of the diacid, followed by conversion of the remaining carboxylic acid to a nitrile.
A Representative Synthetic Protocol:
-
Mono-esterification: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is treated with a controlled amount of an esterifying agent (e.g., thionyl chloride in methanol) to selectively form 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.[12] The use of a limiting amount of the alcohol or a milder esterification method is crucial to minimize the formation of the diester.
-
Nitrile Formation: The remaining carboxylic acid group is then converted to a nitrile. This can be achieved through various methods, such as:
-
Conversion to a primary amide followed by dehydration (e.g., using P₂O₅, SOCl₂, or other dehydrating agents).
-
Direct conversion using reagents like cyanuric chloride under controlled conditions.[7]
-
Workflow for the Synthesis of a Disubstituted BCP:
Caption: A generalized synthetic workflow for Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate.
Applications in Drug Discovery and Medicinal Chemistry
The true value of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate lies in its potential as a versatile building block in the synthesis of more complex, biologically active molecules. The BCP core serves as a rigid scaffold that can improve the drug-like properties of a lead compound.
Case Study: BCP as a Phenyl Ring Bioisostere in a γ-Secretase Inhibitor
A seminal example of the successful application of the BCP scaffold was reported by researchers at Pfizer.[5] They replaced a central phenyl ring in a γ-secretase inhibitor with a BCP moiety. This substitution led to a significant improvement in solubility, cell membrane permeability, and metabolic stability, all while maintaining the compound's potent biological activity.[5]
Logical Progression of Bioisosteric Replacement:
Caption: The decision-making process for employing a BCP bioisostere.
The cyano and ester functionalities of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate offer orthogonal handles for further chemical transformations. The ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other modifications. The nitrile can be reduced to an amine or hydrolyzed to a carboxylic acid, providing numerous avenues for diversification and the generation of compound libraries for screening.
Conclusion and Future Outlook
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is more than just a chemical curiosity; it is a testament to the ongoing evolution of medicinal chemistry. As a readily functionalizable derivative of the increasingly important bicyclo[1.1.1]pentane scaffold, it provides a valuable tool for drug discovery programs aiming to overcome the limitations of traditional aromatic systems. The continued development of scalable and efficient synthetic methods for BCP derivatives will undoubtedly broaden their application and pave the way for the discovery of new therapeutics with superior pharmacological profiles.[13] The unique three-dimensional geometry and favorable physicochemical properties conferred by the BCP core ensure that it will remain a significant area of research for years to come.
References
- Fang, Z., Xu, Q., & Yang, W.-L. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis.
-
Bull, J. A., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(9), 1316–1327. Retrieved from [Link]
-
Mykhailiuk, P. K. (2019). Convenient Preparation of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes using [1.1.1]Propellane. Angewandte Chemie International Edition, 58(15), 4987–4991. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmaceutical applications of the bicyclo[1.1.1]pentane (BCP) scaffold. Retrieved from [Link]
-
Mykhailiuk, P. K. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Retrieved from [Link]
-
Wang, X., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1024522. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate. Retrieved from [Link]
-
ChemBK. (n.d.). Methyl3-cyanobicyclo[1.1.1]pentane-1-carboxylate. Retrieved from [Link]
-
Mykhailiuk, P. K. (2018). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Organic Process Research & Development, 22(12), 1838–1844. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. Retrieved from [Link]
-
Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]
- Google Patents. (2023). WO2023167944A1 - Compounds and methods for treatment of viral infections.
Sources
- 1. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. 1-Isocyanatobicyclo[1.1.1]pentane (1046861-73-7) for sale [vulcanchem.com]
- 5. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 6. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Methyl 3-cyanobicyclo 1.1.1 pentane-1-carboxylate Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 156329-62-3 [sigmaaldrich.com]
- 9. PubChemLite - Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate (C8H9NO2) [pubchemlite.lcsb.uni.lu]
- 10. methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate | 156329-62-3 [sigmaaldrich.com]
- 11. chemscene.com [chemscene.com]
- 12. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
Introduction: The Rise of Three-Dimensional Scaffolds in Medicinal Chemistry
An In-depth Technical Guide to Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate: Structure, Synthesis, and Application
In the landscape of modern drug discovery, there is a persistent drive to move beyond "flatland"—the realm of two-dimensional aromatic and heteroaromatic rings that have historically dominated medicinal chemistry.[1] This pursuit has led to a surge of interest in saturated, three-dimensional scaffolds that can offer improved physicochemical and pharmacokinetic properties. Among the most promising of these is the bicyclo[1.1.1]pentane (BCP) core, a highly strained yet remarkably stable C(sp³)-rich structure.[2][3]
The BCP scaffold has emerged as a valuable nonclassical bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[2][4][5][6] Its rigid, cage-like structure provides a defined exit vector for substituents, mimicking the 1,4-substitution pattern of an arene ring while often conferring significant advantages, including enhanced aqueous solubility, improved metabolic stability, and the potential for novel intellectual property.[4][7][8]
This guide focuses on a key exemplar of this molecular class: Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate . This molecule is a bifunctional building block, featuring a methyl ester and a cyano group at opposing bridgehead positions. This 1,3-disubstitution pattern makes it an ideal precursor for the synthesis of complex BCP-containing drug candidates, offering orthogonal chemical handles for diverse downstream modifications. We will explore its unique structure, established synthetic pathways, reactivity, and its pivotal role as a strategic tool for researchers, scientists, and drug development professionals.
Part 1: Molecular Structure and Physicochemical Properties
The utility of methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate stems directly from its unique and rigid three-dimensional geometry.
Structural and Geometric Analysis
The BCP core consists of two bridgehead carbons connected by three two-carbon bridges, resulting in a highly strained, non-planar cage structure.[9] Despite a significant strain energy of approximately 65–68 kcal/mol, the framework is thermally stable to around 300°C.[3] The inter-bridgehead C1-C3 distance is typically around 1.85-1.89 Å, which closely mimics the distance between the 1 and 4 positions of a para-substituted phenyl ring.[5][10]
In methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, the methyl ester and cyano groups are positioned at these two bridgehead carbons (C1 and C3). This arrangement provides a linear, rigid scaffold that projects the functional groups in opposite directions, making it an excellent replacement for para-substituted aromatic rings in bioactive molecules.[5] The electron-withdrawing nature of both the cyano and carboxylate groups enhances the molecule's polarity.[9]
Caption: 2D Structure of the title compound.
Physicochemical Data
The key identifying and physical properties of the molecule are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate | [9] |
| CAS Number | 156329-62-3 | |
| Molecular Formula | C₈H₉NO₂ | [9][11] |
| Molecular Weight | 151.16 g/mol | [9][12] |
| Physical Form | Solid / Powder | [12] |
| Melting Point | 103-104 °C | [12] |
| InChI Key | WHDZIHLWBZWJMI-UHFFFAOYSA-N | |
| SMILES | O=C(OC)C12CC(C2)(C#N)C1 |
Part 2: Synthesis and Spectroscopic Characterization
The synthesis of functionalized BCPs is almost exclusively achieved through the strain-release functionalization of [1.1.1]propellane, a highly reactive hydrocarbon.[13][14] While [1.1.1]propellane itself can be challenging to handle due to its volatility and rapid degradation, scalable methods have been developed to generate its derivatives, such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which serves as a stable and versatile starting material.[2][15][16]
General Synthetic Pathway
A common and practical route to methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate begins with the symmetrically disubstituted bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The strategy involves the selective monofunctionalization of one carboxyl group, followed by the conversion of the second carboxyl group into the nitrile.
Caption: General synthetic workflow from the diacid precursor.
Detailed Experimental Protocol
The following protocol is a representative, self-validating system for the synthesis, synthesized from established chemical transformations.[9][16]
Step 1: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
-
Setup: To a solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) in methanol (approx. 0.4 M), add thionyl chloride (3.0 equiv) dropwise at 20–40 °C under an inert atmosphere (N₂ or Ar).
-
Reaction: Stir the mixture at room temperature overnight. The progress can be monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.
-
Purification: Dissolve the residue in a suitable solvent mixture (e.g., hexane:MTBE 1:1) and filter through a plug of silica gel to remove polar impurities. Concentrate the filtrate to yield the mono-ester as a solid.[16]
Step 2: Conversion to Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate Causality: This conversion is typically a multi-step process. A robust method involves converting the carboxylic acid to a primary amide, followed by dehydration.
-
Amide Formation:
-
Dissolve the mono-acid from Step 1 (1.0 equiv) in an anhydrous aprotic solvent like dichloromethane (DCM).
-
Add an activating agent such as oxalyl chloride or SOCl₂ to form the acyl chloride in situ.
-
Carefully bubble ammonia gas through the solution or add aqueous ammonium hydroxide at 0 °C and allow it to warm to room temperature.
-
-
Dehydration to Nitrile:
-
To the crude amide intermediate in a solvent like DCM or THF, add a dehydrating agent (e.g., trifluoroacetic anhydride, cyanuric chloride, or Burgess reagent) at 0 °C.[9]
-
Stir the reaction at room temperature until completion, monitored by TLC or GC-MS.
-
-
Work-up and Purification:
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
-
Spectroscopic Data Summary
Spectroscopic analysis is crucial for confirming the structure and purity of the final product. Below are the expected data based on the molecule's structure and literature for similar compounds.[17][18]
| Spectroscopy | Characteristic Features |
| ¹H NMR | - Singlet for the -OCH₃ protons (approx. 3.7 ppm).- Singlet for the six equivalent bridge -CH₂- protons of the BCP cage (approx. 2.4 ppm). |
| ¹³C NMR | - Signal for the ester carbonyl carbon (C=O) (~170 ppm).- Signal for the nitrile carbon (C≡N) (~118-120 ppm).- Signal for the -OCH₃ carbon (~52 ppm).- Signals for the BCP cage carbons: bridgehead C-COOCH₃, bridgehead C-CN, and bridge CH₂. |
| IR (Infrared) | - Sharp, medium-intensity peak for the nitrile (C≡N) stretch (~2240 cm⁻¹).- Strong peak for the ester carbonyl (C=O) stretch (~1730 cm⁻¹). |
| Mass Spec (MS) | - Expected [M+H]⁺ peak at m/z 152.0706. |
Part 3: Reactivity and Synthetic Applications
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is not merely a final product but a versatile synthetic intermediate. Its value lies in the orthogonal reactivity of its two functional groups, allowing for selective modifications.
Reactivity of the Functional Groups
The BCP core itself is generally inert to many common reaction conditions, directing reactivity towards the bridgehead substituents.[3]
-
The Cyano Group: This group is a synthetic linchpin. It can be:
-
Hydrolyzed to a carboxylic acid (under acidic or basic conditions).
-
Partially hydrolyzed to a primary amide.
-
Reduced to a primary amine (-CH₂NH₂) using reducing agents like LiAlH₄ or catalytic hydrogenation.
-
Converted to a tetrazole ring, a common carboxylic acid isostere in medicinal chemistry.
-
-
The Methyl Ester Group: This group allows for standard ester manipulations:
This differential reactivity enables chemists to use one functional group as a synthetic handle while the other remains intact, or to modify both sequentially to build molecular complexity.
Sources
- 1. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable | Postgraduate study | Loughborough University [lboro.ac.uk]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 8. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PubChemLite - Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate (C8H9NO2) [pubchemlite.lcsb.uni.lu]
- 12. methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate | 156329-62-3 [sigmaaldrich.com]
- 13. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
A Technical Guide to the Spectral Characteristics of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
Introduction: The Rising Prominence of Bicyclo[1.1.1]pentanes in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the physicochemical and pharmacokinetic properties of drug candidates is perpetual. The bicyclo[1.1.1]pentane (BCP) core has emerged as a compelling bioisostere for para-substituted phenyl rings, offering a three-dimensional, rigid structure that can improve metabolic stability and aqueous solubility.[1] Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a key building block in this class of compounds, featuring two versatile functional groups—a nitrile and a methyl ester—at the bridgehead positions. This guide provides an in-depth analysis of the expected spectral characteristics of this molecule, offering a foundational understanding for researchers and drug development professionals.
Molecular Structure and Key Features
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate possesses a highly strained, cage-like structure. The rigidity of the BCP core has significant implications for its spectral properties, particularly in NMR spectroscopy. The presence of electron-withdrawing nitrile and methyl carboxylate groups at the 1 and 3 positions, respectively, influences the electronic environment of the entire molecule.
Caption: Molecular structure of methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of BCP derivatives. The unique geometry of the BCP core gives rise to characteristic chemical shifts and coupling patterns. While a publicly available, peer-reviewed spectrum for this specific molecule is not readily accessible, we can predict its features based on data from closely related analogs and general principles.[1]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple, reflecting the molecule's high symmetry.
| Predicted Proton Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| BCP-H | ~2.5 - 3.5 | Singlet | 6H | CH₂ protons of the BCP core |
| OCH₃ | ~3.7 | Singlet | 3H | Methyl ester protons |
The six methylene protons on the BCP cage are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift is downfield due to the anisotropic effects of the strained cage and the electron-withdrawing substituents at the bridgehead positions. The methyl ester protons will also appear as a singlet in the typical range for such functional groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides key information about the carbon framework.
| Predicted Carbon Signal | Chemical Shift (δ) ppm | Assignment |
| C=O (ester) | ~165 - 175 | Carbonyl carbon |
| C≡N (nitrile) | ~110 - 125 | Nitrile carbon |
| C H₂ (BCP) | ~40 - 50 | Methylene carbons of the BCP core |
| C -1 & C -3 (bridgehead) | ~30 - 40 | Bridgehead carbons of the BCP core |
| OC H₃ | ~52 | Methyl ester carbon |
The carbonyl carbon of the ester is expected to be the most downfield signal. The nitrile carbon has a characteristic chemical shift in the 110-125 ppm range.[2] The sp³ hybridized carbons of the BCP core will appear in the upfield region, with the methylene carbons being deshielded compared to the bridgehead carbons.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups in the molecule.
| Functional Group | Expected Absorption (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2260 - 2200 | Sharp, Medium |
| C=O (Ester) | 1750 - 1735 | Strong |
| C-H (sp³) | 3000 - 2850 | Medium |
| C-O (Ester) | 1300 - 1000 | Strong |
The most diagnostic peaks in the IR spectrum will be the sharp absorption of the nitrile group and the strong carbonyl stretch of the ester.[3][4] The presence of both of these bands is a strong indicator of the molecule's identity.
Caption: Workflow for the spectral analysis of the target molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 152.07060 |
| [M+Na]⁺ | 174.05254 |
The high-resolution mass spectrum (HRMS) should show a prominent peak for the protonated molecule ([M+H]⁺) at approximately m/z 152.07060, which corresponds to the molecular formula C₈H₉NO₂.[5] The fragmentation pattern in the mass spectrum would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃), as well as fragmentation of the strained BCP core.
Experimental Protocols
While a specific protocol for the synthesis of methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is not detailed in readily available literature, a general synthetic approach can be inferred. A common precursor, 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, can be synthesized and subsequently converted to the target molecule through a nitrile substitution reaction.[1]
General Synthesis Outline:
-
Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This precursor can be prepared from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
-
Conversion of Carboxylic Acid to Nitrile: The carboxylic acid can be converted to a primary amide, which is then dehydrated to the nitrile using a suitable dehydrating agent (e.g., trifluoroacetic anhydride, phosphorous oxychloride).
Spectral Data Acquisition:
-
NMR: Spectra would typically be acquired on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.
-
IR: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.
-
MS: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
Conclusion
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a valuable building block in medicinal chemistry. Understanding its spectral characteristics is crucial for its synthesis, characterization, and application in drug discovery programs. This guide provides a detailed, albeit predictive, overview of its NMR, IR, and MS data, offering a solid foundation for researchers working with this and related BCP derivatives. The highly symmetrical and strained nature of the BCP core results in simple yet informative spectra that are readily interpretable.
References
-
Fiveable. Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. [Link]
-
PubChemLite. Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate. [Link]
-
LibreTexts Chemistry. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
Introduction: The Emergence of Bicyclo[1.1.1]pentane Scaffolds in Modern Drug Discovery
In the contemporary landscape of medicinal chemistry, the principle of "escaping from flatland" has gained considerable traction. This paradigm advocates for the incorporation of three-dimensional molecular scaffolds to enhance the pharmacological profiles of drug candidates.[1] Bicyclo[1.1.1]pentane (BCP) derivatives, such as Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, are at the forefront of this movement.[1] These rigid, non-planar structures serve as effective bioisosteres for aromatic rings, often leading to improved metabolic stability, enhanced solubility, and a more defined spatial arrangement of functional groups for optimal target engagement.[1][2] The subject of this guide, Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, is a key building block in this class, featuring a strategically positioned cyano group and a methyl ester on the highly strained BCP core. The electron-withdrawing nature of the nitrile enhances polarity and reactivity, making this compound a versatile intermediate for the synthesis of novel therapeutics.[1] This guide provides a comprehensive overview of its physicochemical properties, offering both established data and detailed methodologies for their determination, tailored for researchers and drug development professionals.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its successful development as a therapeutic agent. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. The following table summarizes the known and predicted properties of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [3][4] |
| Molecular Weight | 151.16 g/mol | [3] |
| CAS Number | 156329-62-3 | [3] |
| Physical Form | Solid | |
| Melting Point | Not Available | |
| Boiling Point | Not Experimentally Determined | |
| Aqueous Solubility | Not Experimentally Determined | |
| logP (Predicted) | -0.5 | [5] |
| pKa (Predicted) | Not Available |
Experimental Determination of Physicochemical Properties: A Methodological Deep Dive
For novel compounds like Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, the experimental validation of predicted properties is a critical step. The following sections provide detailed, field-proven protocols for determining key physicochemical parameters.
Aqueous Solubility: Kinetic and Thermodynamic Approaches
Aqueous solubility is a critical determinant of a drug's bioavailability. For a comprehensive assessment, both kinetic and thermodynamic solubility should be evaluated.
1. Kinetic Solubility Assessment via Nephelometry
This high-throughput method is ideal for early-stage drug discovery, providing a rapid assessment of a compound's propensity to precipitate from a supersaturated solution.
-
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is introduced into an aqueous buffer. The formation of precipitate is detected by light scattering, which is measured by a nephelometer.
-
Protocol:
-
Prepare a 10 mM stock solution of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate in 100% DMSO.
-
In a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Add 2 µL of the DMSO stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.
-
Perform serial dilutions across the plate to generate a range of concentrations.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer. The lowest concentration at which significant light scattering is detected is reported as the kinetic solubility.
-
2. Thermodynamic Solubility Determination by the Shake-Flask Method
This equilibrium-based method provides the true thermodynamic solubility of a compound and is considered the gold standard.
-
Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer over an extended period. The concentration of the dissolved compound in the saturated solution is then determined, typically by HPLC.
-
Protocol:
-
Add an excess amount of solid Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate to a vial containing a known volume of PBS (pH 7.4).
-
Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.
-
Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.
Lipophilicity: Experimental Determination of LogP
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter influencing a drug's membrane permeability and overall ADME properties.
Shake-Flask Method for LogP Determination
This traditional method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.
-
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.
-
Protocol:
-
Prepare a solution of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate in either n-octanol or water.
-
In a separatory funnel, combine equal volumes of n-octanol and water (pre-saturated with each other).
-
Add a known amount of the compound stock solution.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculate LogP using the formula: LogP = log₁₀([concentration in octanol] / [concentration in water]).
-
Caption: Shake-Flask Method for LogP Determination.
Ionization Constant: pKa Determination
The ionization state of a molecule at physiological pH is dictated by its pKa, which profoundly impacts its solubility, permeability, and target binding. Given the presence of a nitrile group, which can be hydrolyzed to a carboxylic acid, and the ester, which can also be hydrolyzed, understanding the pKa of potential metabolites is also important. The primary focus for the parent compound would be on the potential for protonation of the nitrile nitrogen, though this is generally very weak.
Potentiometric Titration
This is a highly accurate method for determining the pKa of ionizable functional groups.
-
Principle: A solution of the compound is titrated with a strong acid or base, and the change in pH is monitored with a pH meter. The pKa is determined from the titration curve.
-
Protocol:
-
Dissolve a precise amount of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Insert a calibrated pH electrode into the solution.
-
Incrementally add a standardized solution of a strong acid (e.g., HCl) or base (e.g., NaOH) while continuously stirring.
-
Record the pH of the solution after each addition.
-
Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.
-
Computational Prediction of Physicochemical Properties
In parallel with experimental work, computational methods provide rapid, cost-effective estimations of physicochemical properties, guiding compound design and prioritization.[6][7][]
Methodologies for In Silico Prediction:
-
Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors with experimentally determined physicochemical properties.[7] For a novel scaffold like BCP, the accuracy of QSPR predictions depends on the presence of similar structures in the training set of the model.
-
Mechanistic and Physics-Based Models: These approaches use fundamental principles of physics and chemistry to calculate properties. For example, LogP can be estimated from the calculated free energies of solvation in water and n-octanol.[9]
Caption: Computational Workflow for Physicochemical Property Prediction.
Spectroscopic and Spectrometric Characterization
The unequivocal identification and structural confirmation of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate rely on a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the bridgehead protons and the methylene protons of the BCP core, as well as a singlet for the methyl ester protons. The chemical shifts of the BCP protons would be indicative of the strained ring system.
-
¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the sp³ carbons of the BCP skeleton, the carbonyl carbon of the ester, the nitrile carbon, and the methyl carbon of the ester.[1] The nitrile carbon typically appears in the 115-130 ppm range.[10][11]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present.
-
C≡N Stretch: A sharp, intense absorption band is expected in the region of 2230-2250 cm⁻¹ for the nitrile group.[10]
-
C=O Stretch: A strong absorption band for the ester carbonyl group should appear around 1710-1760 cm⁻¹.[10]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion, confirming the elemental composition.[1]
-
Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide structural information. Cleavage of the ester group and fragmentation of the bicyclic ring system are expected fragmentation pathways.[12][13][14]
Conclusion
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a valuable building block in the pursuit of novel, three-dimensional therapeutics. While some of its physicochemical properties are yet to be experimentally determined, this guide provides a robust framework for their assessment, combining established protocols with modern computational approaches. A comprehensive understanding of these properties is paramount for the successful translation of this and related BCP-containing molecules from promising scaffolds into clinically effective drugs. The methodologies detailed herein are designed to empower researchers in drug discovery to rigorously characterize such compounds, thereby accelerating the development of the next generation of medicines.
References
-
CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2013). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. NIH. Retrieved from [Link]
-
ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. Retrieved from [Link]
- Kwart, H., & Blazer, T. A. (1966). Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. The Journal of Organic Chemistry, 31(10), 3149-3155.
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]
- Bernstein, N., et al. (2004). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 601(1), 379.
-
Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. Retrieved from [Link]
- Winters, R. E., & Collins, J. H. (1966). Mass spectrometric studies of structural isomers. I. Mono- and bicyclic C7H12 molecules. Journal of the American Chemical Society, 88(18), 4345-4348.
- Journal of the Chemical Society (Resumed). (1955). The infrared spectra of some esters, nitriles, and ester-nitriles. Journal of the Chemical Society (Resumed), 2170-2175.
-
ResearchGate. (n.d.). The peak mass spectrum of C15 bicyclic sesquiterpenoid. Retrieved from [Link]
-
ACS Publications. (n.d.). Analysis of mass spectral fragmentation patterns in various bicyclic alcohols | The Journal of Organic Chemistry. Retrieved from [Link]
-
Ark Pharm, Inc. (n.d.). 156329-62-3 | Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
LookChem. (n.d.). Cas 105-34-0,Methyl cyanoacetate. Retrieved from [Link]
-
PubMed Central. (2024). Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter. Retrieved from [Link]
-
Ma, J., et al. (n.d.). General synthesis of conformationally constrained noncanonical amino acids with C(sp3)-rich benzene bioisosteres. DOI. Retrieved from [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl.... Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). WO2025042730A1 - Bicyclic heterocycles as mrgprx2 antagonists.
-
PubChem. (n.d.). Methyl cyanoacetate | C4H5NO2 | CID 7747. Retrieved from [Link]
-
Multichem. (n.d.). Methyl cyanoacetate. Retrieved from [Link]
-
PubMed Central. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. bldpharm.com [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. 156329-62-3 | MFCD27664945 | METHYL 3-CYANOBICYCLO[1.1.1]PENTANE-1-CARBOXYLATE [aaronchem.com]
- 5. Methyl cyanoacetate | C4H5NO2 | CID 7747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 7. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. fiveable.me [fiveable.me]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate: A Technical Guide to a Next-Generation Benzene Bioisostere
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Need to Move Beyond "Flatland" in Drug Discovery
For decades, the benzene ring has been a cornerstone of medicinal chemistry, featuring in approximately 45% of all approved drugs.[1] Its rigid structure and ability to engage in π-π stacking interactions have made it a reliable scaffold for designing molecules that interact with biological targets.[2] However, the very properties that make benzene a useful pharmacophore also contribute to its limitations. The aromatic nature of the benzene ring often leads to poor aqueous solubility, non-specific binding to hydrophobic pockets, and susceptibility to metabolic oxidation by cytochrome P450 enzymes, which can result in the formation of toxic metabolites.[2][3]
To overcome these challenges, medicinal chemists have increasingly sought to "escape from flatland" by replacing planar aromatic rings with three-dimensional, saturated bioisosteres.[4][5] Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.[6] The ideal benzene bioisostere would mimic the geometry and substituent exit vectors of a 1,4-disubstituted benzene ring while offering improved physicochemical and pharmacokinetic properties.[7][8]
Enter the bicyclo[1.1.1]pentane (BCP) scaffold. This highly strained, non-planar hydrocarbon cage has emerged as a leading non-classical bioisostere for the para-substituted benzene ring.[1][7] Its rigid, three-dimensional structure allows it to position substituents at a similar distance to a 1,4-disubstituted benzene ring, while its saturated nature confers several advantages, including improved solubility, reduced non-specific binding, and enhanced metabolic stability.[1][6][9] This guide focuses on a particularly versatile BCP derivative, Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate , and its role as a next-generation building block in drug discovery.
The Star of the Show: Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a disubstituted BCP derivative featuring a methyl ester at one bridgehead position and a cyano group at the other.[10] This specific substitution pattern makes it an excellent bioisosteric replacement for para-substituted aromatic rings where one substituent is an electron-donating group (like a methyl ester) and the other is an electron-withdrawing group (like a cyano group). The rigid BCP core provides a defined spatial arrangement of these functional groups, while the saturated framework imparts favorable physicochemical properties.[10]
Physicochemical Properties: A Head-to-Head Comparison
To appreciate the advantages of the BCP scaffold, a comparison of the calculated physicochemical properties of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate and its aromatic counterpart, Methyl 4-cyanobenzoate, is illustrative.
| Property | Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate | Methyl 4-cyanobenzoate | Rationale for Improvement |
| Molecular Weight ( g/mol ) | 163.17[10] | 161.16 | The BCP derivative has a slightly higher molecular weight due to the additional carbon and hydrogen atoms in the cage structure. |
| cLogP (Calculated Lipophilicity) | ~1.5 | ~1.8 | The sp3-rich, non-planar structure of the BCP core reduces lipophilicity compared to the flat, aromatic benzene ring, which can lead to improved solubility and reduced non-specific binding.[6][11] |
| Aqueous Solubility | Higher | Lower | The lower lipophilicity and increased three-dimensionality of the BCP derivative generally lead to improved aqueous solubility.[4][9] |
| Polar Surface Area (PSA) | 50.9 Ų | 50.9 Ų | The polar surface area is primarily determined by the ester and cyano groups, which are identical in both molecules. |
Note: cLogP and solubility values are estimations and can vary based on the calculation method.
The key takeaway from this comparison is the significantly lower calculated lipophilicity (cLogP) of the BCP derivative. This reduction in "greasiness" is a direct consequence of replacing the flat, hydrophobic benzene ring with a three-dimensional, saturated scaffold. This seemingly small change can have a profound impact on a drug candidate's properties, often leading to better solubility and a lower tendency for non-specific binding to off-target proteins.[1][2]
Visualizing the Structural Difference
The following diagram illustrates the structural and spatial differences between a para-substituted benzene ring and a 1,3-disubstituted BCP scaffold.
Caption: Structural comparison of benzene and BCP scaffolds.
Synthesis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate: A Step-by-Step Protocol
The synthesis of functionalized BCPs has historically been a challenge due to the high strain energy of the cage structure (66.6 kcal/mol).[7][8] However, recent advances in synthetic methodology have made these valuable building blocks more accessible.[7][8] A common and effective route to Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate proceeds through the functionalization of a BCP precursor, often starting from [1.1.1]propellane.[12]
Experimental Protocol:
Materials:
-
3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid
-
Anhydrous Dichloromethane (DCM)
-
2-Hydroxyisoindoline-1,3-dione
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Methanol
-
Standard glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid (1 equivalent) in anhydrous DCM.[10]
-
To the stirred solution at room temperature (20-25 °C), sequentially add 2-hydroxyisoindoline-1,3-dione (1.0 equivalent), DIC (1.0 equivalent), and DMAP (0.1 equivalents).[10]
-
Stir the reaction mixture mechanically for 1 hour.[10] During this time, the carboxylic acid will be activated by forming an active ester intermediate.
-
Esterification: Add anhydrous methanol to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Workup and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate.
-
Synthetic Workflow Diagram
The following diagram outlines the key steps in the synthesis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate.
Caption: Synthetic workflow for Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate.
Impact on ADME Properties: The BCP Advantage in Pharmacokinetics
The true value of a bioisosteric replacement is ultimately judged by its impact on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The replacement of a benzene ring with a BCP scaffold often leads to significant improvements in this regard.
Enhanced Metabolic Stability
Aromatic rings are prone to oxidative metabolism by cytochrome P450 enzymes, which can be a major liability for drug candidates. The saturated C-H bonds of the BCP core are generally more resistant to this type of metabolism, leading to increased metabolic stability and a longer in vivo half-life.[1][13]
Improved Solubility and Permeability
As previously discussed, the three-dimensional, less lipophilic nature of the BCP scaffold typically enhances aqueous solubility.[4][9] This can be a critical advantage, as poor solubility is a frequent cause of failure in drug development. Furthermore, in some cases, the BCP moiety has been shown to improve passive permeability across cell membranes, potentially leading to better oral bioavailability.[14]
Reduced Non-Specific Binding
The hydrophobicity of benzene rings can lead to non-specific binding to plasma proteins and other off-target macromolecules.[2] By reducing lipophilicity, the BCP scaffold can minimize these undesirable interactions, leading to a better-behaved drug candidate with a more predictable pharmacokinetic profile.[1]
Case Study: γ-Secretase Inhibitor BMS-708,163
A pivotal example highlighting the benefits of replacing a benzene ring with a BCP scaffold is the case of the γ-secretase inhibitor BMS-708,163.[1][14] Pfizer researchers replaced the central para-substituted fluorophenyl ring of this compound with a BCP moiety. The resulting analogue exhibited equipotent enzyme inhibition but showed significant improvements in passive permeability and aqueous solubility.[14] These enhanced physicochemical properties translated into a four-fold increase in both the maximum plasma concentration (Cmax) and the area under the curve (AUC) in a mouse model, demonstrating superior oral absorption characteristics.[14]
Conclusion and Future Outlook
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate represents a significant advancement in the field of bioisosterism. Its unique combination of a rigid, three-dimensional scaffold and versatile functional handles makes it an invaluable tool for medicinal chemists seeking to overcome the inherent liabilities of the benzene ring. By offering a pathway to molecules with improved solubility, metabolic stability, and pharmacokinetic profiles, this and other BCP derivatives are paving the way for the development of safer and more effective medicines.[6][11] The continued exploration of novel synthetic routes to functionalized BCPs and their incorporation into diverse molecular architectures promises to further expand the impact of these remarkable scaffolds on modern drug discovery.[7][8]
References
-
Stepan, A. F., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available from: [Link]
- Yuan, C., et al. (2022). Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design. Chinese Journal of Medicinal Chemistry.
- Ishizaki, H., et al. (2022). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. The Journal of Organic Chemistry.
-
Fang, Z., et al. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme E-Books & E-Journals. Available from: [Link]
-
Stepan, A. F., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar. Available from: [Link]
-
Stepan, A. F., et al. (2025). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. ResearchGate. Available from: [Link]
- Baran, P. S., et al. (2020). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes.
- Marsden, S. P., et al. (2015). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters.
-
Stepan, A. F., et al. (2021). (a) Applications of bicyclo[1.1.1]pentanes (BCPs) in pharmaceutical and... ResearchGate. Available from: [Link]
-
Knochel, P., et al. (2020). a) Examples of bicyclo[1.1.1]pentanes (BCPs) in medicinal chemistry;... ResearchGate. Available from: [Link]
- Leonori, D., et al. (2021). Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane.
- Stepan, A. F., et al. (2021). Highly Functional Allyl-Bicyclo[1.1.
- Chemical Abstracts Service. Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-cyano-, methyl ester (9CI).
- Qin, T., et al. (2021). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene.
- Ma, J., et al. (2021). General synthesis of conformationally constrained noncanonical amino acids with C(sp3)-rich benzene bioisosteres. Chemical Science.
- Denmark, S. E. (2024). Bioisosteres for Benzene. Denmark Group Meeting.
- Levin, M. D., et al. (2000). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Organic Syntheses.
Sources
- 1. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. denmarkgroup.illinois.edu [denmarkgroup.illinois.edu]
- 4. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Unlocking New Dimensions in Drug Discovery: A Technical Guide to the Synthesis and Application of Novel Bicyclo[1.1.1]pentane Derivatives
Introduction: Beyond "Flatland" in Medicinal Chemistry
For decades, the phenyl ring has been a dominant scaffold in medicinal chemistry, prized for its predictable geometry and synthetic accessibility. However, the planarity and metabolic liabilities of aromatic rings have driven a paradigm shift towards three-dimensional (3D) structures that can better explore the complexities of biological space.[1][2][3][4] This "escape from flatland" has led to the rise of saturated bioisosteres, with the bicyclo[1.1.1]pentane (BCP) core emerging as a particularly valuable motif.[4][5]
The BCP scaffold serves as a non-classical bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2][3][6][7] Its rigid, rod-like structure mimics the exit vectors of a para-substituted arene while introducing a significantly different physicochemical profile.[8][9] Replacement of a phenyl ring with a BCP core often leads to marked improvements in key drug-like properties, including:
-
Enhanced Aqueous Solubility: The non-aromatic, sp³-rich nature of the BCP scaffold typically increases solubility, a critical factor for bioavailability.[6][7][8][10]
-
Improved Metabolic Stability: The C-H bonds on the BCP cage are less susceptible to oxidative metabolism compared to those on an aromatic ring, potentially leading to longer half-lives and reduced toxicity.[1][3][5][11]
-
Increased Passive Permeability: The unique 3D structure of BCPs can favorably influence membrane permeability.[1][7][8][10]
Despite these advantages, the synthetic accessibility of functionally diverse BCP derivatives has historically been a significant challenge, limiting their broader application.[1][2][3] This guide provides an in-depth exploration of modern synthetic strategies that have overcome these hurdles, with a focus on the practical generation of novel BCP derivatives from the key precursor, [1.1.1]propellane.
The Gateway to BCPs: The Synthesis and Reactivity of [1.1.1]Propellane
The journey to novel BCP derivatives almost invariably begins with [1.1.1]propellane, a highly strained yet remarkably persistent molecule.[12] Its reactivity is dominated by the weak central C1-C3 bond, which readily undergoes homolytic or heterolytic cleavage, providing a powerful driving force for the formation of the more stable BCP system.[7][13]
Synthesis of [1.1.1]Propellane
A practical and scalable synthesis of [1.1.1]propellane was developed by Szeimies and is commonly used.[12][14] The route begins with the dibromocarbene addition to 3-chloro-2-(chloromethyl)propene, followed by reaction with methyllithium.[12]
Caption: A simplified workflow for the synthesis of [1.1.1]propellane.
Due to its volatility and reactivity, [1.1.1]propellane is typically generated and used in solution without isolation.[14] Recent advancements have also introduced continuous flow methods for the on-demand generation of [1.1.1]propellane, enhancing safety and scalability.[15]
Core Synthetic Strategies for BCP Functionalization
The functionalization of [1.1.1]propellane is the cornerstone of novel BCP derivative discovery. The strain-release-driven reactivity of the central bond allows for the efficient formation of 1,3-disubstituted BCPs through a variety of mechanistic pathways.
Radical-Mediated Functionalization
Radical additions to [1.1.1]propellane are among the most versatile and widely used methods for BCP synthesis.[1][7][16] The general mechanism involves the addition of a carbon- or heteroatom-centered radical to one of the bridgehead carbons of propellane, leading to the cleavage of the central bond and the formation of a BCP-1-yl radical. This intermediate can then be trapped by a radical acceptor or participate in a chain reaction.
Visible-light photoredox catalysis has revolutionized radical chemistry, and its application to BCP synthesis has been particularly impactful.[17][18][19] This technique allows for the generation of radicals under mild conditions from a wide range of precursors, including alkyl and aryl halides.[18][20]
Caption: A simplified photoredox cycle for the synthesis of BCP derivatives.
This approach is notable for its exceptional functional group tolerance and has been successfully applied to the late-stage functionalization of complex molecules and drug candidates.[16][19] For instance, a cascade atom transfer radical addition (CATRA) process can be triggered by visible light, enabling a one-step, three-component synthesis of complex BCPs from simple alkenes, alkyl iodides, and [1.1.1]propellane.[17]
Organometallic-Mediated Functionalization
The reaction of [1.1.1]propellane with organometallic reagents provides a powerful and often complementary approach to radical-based methods.[13][21][22] Organolithium, Grignard, organozinc, and organoboron reagents have all been shown to react efficiently with propellane to generate BCP-metal species.[2][13][21]
These BCP-metal intermediates are versatile nucleophiles that can be trapped with a wide range of electrophiles, allowing for the synthesis of unsymmetrically 1,3-disubstituted BCPs.[2][23]
Caption: General workflow for organometallic-mediated BCP synthesis.
A particularly elegant strategy involves the trapping of the BCP-metal intermediate with an organoboronic ester.[7][23] The resulting BCP-boronate complex can then undergo a 1,2-metallate rearrangement upon treatment with an electrophile, enabling a three-component coupling to access highly functionalized BCP derivatives.[23]
Experimental Protocols
The following protocols are provided as illustrative examples of the synthesis of [1.1.1]propellane and a subsequent photoredox-catalyzed functionalization.
Protocol 1: Synthesis of a Solution of [1.1.1]Propellane
This protocol is adapted from the procedure described by Szeimies and Michl.[12][14]
Materials:
-
1,1-dibromo-2,2-bis(chloromethyl)cyclopropane
-
Methyllithium (in diethyl ether)
-
Anhydrous pentane
-
Anhydrous diethyl ether
-
Argon atmosphere
-
Dry glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet.
-
Dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in a mixture of anhydrous pentane and diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add methyllithium dropwise to the stirred solution over 15 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the mixture at -78 °C for an additional 15 minutes.
-
Replace the -78 °C bath with an ice-water bath (0 °C) and continue stirring for 1 hour.
-
The resulting solution contains [1.1.1]propellane and is used directly in the next step. The yield can be determined by quenching an aliquot with a known amount of thiophenol and analyzing the formation of bicyclo[1.1.1]pentyl phenyl sulfide by ¹H NMR or GC.[14]
Protocol 2: Photoredox-Catalyzed Synthesis of a 1-Aryl-3-iodobicyclo[1.1.1]pentane
This protocol is a representative example of the visible-light-mediated addition of an aryl iodide to [1.1.1]propellane.[18]
Materials:
-
Solution of [1.1.1]propellane (from Protocol 1)
-
Aryl iodide (e.g., 4-iodotoluene)
-
fac-Ir(ppy)₃ (photocatalyst)
-
Anhydrous pivalonitrile (solvent)
-
Blue LEDs (e.g., 450 nm)
-
Schlenk flask
-
Argon atmosphere
Procedure:
-
In a Schlenk flask under an argon atmosphere, add the aryl iodide and the photocatalyst, fac-Ir(ppy)₃ (2.5 mol%).
-
Add anhydrous pivalonitrile to dissolve the solids.
-
Add the solution of [1.1.1]propellane (typically 2-3 equivalents relative to the aryl iodide).
-
Stir the reaction mixture at room temperature and irradiate with blue LEDs.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 1-aryl-3-iodobicyclo[1.1.1]pentane.
Data-Driven Insights: The Impact of BCP Incorporation
The theoretical benefits of replacing a phenyl ring with a BCP core are borne out by experimental data. A compelling example is the modification of a γ-secretase inhibitor, where this substitution led to significant improvements in physicochemical properties without compromising biological activity.[8][10]
| Compound | Structure | Aβ₄₂ IC₅₀ (nM) | Aqueous Solubility (µM) | Passive Permeability (nm/s) |
| Parent (Aryl) | Aryl-containing inhibitor | 1.04 | 8 | 230 |
| BCP Analog | BCP-containing inhibitor | 0.99 | 74 | 705 |
| Table 1: Comparison of in vitro properties of a γ-secretase inhibitor and its BCP analog. Data adapted from Stepan, A. F., et al. (2012).[8][24] |
As shown in Table 1, the BCP analog exhibited equipotent enzymatic inhibition while demonstrating a 9-fold increase in aqueous solubility and a 3-fold increase in passive permeability .[8][24] These improvements translated to superior oral absorption characteristics in vivo.[8][10]
Future Outlook: New Frontiers in BCP Chemistry
The chemistry of BCPs continues to evolve at a rapid pace. While 1,3-disubstitution, mimicking para-substituted arenes, is well-established, recent breakthroughs are enabling the synthesis of 1,2-disubstituted BCPs as potential bioisosteres for ortho- and meta-substituted arenes, opening up new avenues for drug design.[3] Furthermore, the development of novel catalytic systems, including cooperative catalysis and electrochemistry, is expanding the toolkit for accessing ever more complex and diverse BCP derivatives.[19][25]
The continued development of robust and scalable synthetic methods will be crucial to fully realize the potential of the BCP scaffold. As these methods become more accessible, we can expect to see an increasing number of BCP-containing molecules entering clinical development, ultimately delivering safer and more effective medicines.
References
-
Kanazawa, J., & Uchiyama, M. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Thieme Chemistry. [Link]
-
Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O’Sullivan, T. J., DiRico, K. J., ... & O'Donnell, C. J. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of medicinal chemistry, 55(7), 3414-3424. [Link]
-
ResearchGate. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. [Link]
-
ResearchGate. (n.d.). Bicyclo[1.1.1]pentanes (BCPs) as bioisosteres of the phenyl ring. [Link]
-
Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. PubMed. [Link]
-
Wikipedia. (n.d.). [1.1.1]Propellane. [Link]
-
Organic Syntheses. (n.d.). [1.1.1]PROPELLANE. [Link]
-
Dhayalan, V. (2025). Recent Advances in Strain-Release Functionalization of [1.1.1]Propellanes Using Organometallic Reagents. Thieme E-Books & E-Journals. [Link]
-
Yu, S., Jing, C., Noble, A., & Aggarwal, V. K. (2020). 1, 3‐Difunctionalizations of [1.1. 1] Propellane via 1, 2‐Metallate Rearrangements of Boronate Complexes. Angewandte Chemie International Edition, 59(10), 3945-3949. [Link]
-
Wang, Z., et al. (2025). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]
-
Wang, Y., et al. (2021). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters, 32(1), 1-10. [Link]
-
Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
-
Semantic Scholar. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. [Link]
-
Jolit, A., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(7), 1836-1853. [Link]
-
RSC Publishing. (n.d.). Visible light-induced synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane ketones via cooperative photoredox and N-heterocyclic carbene catalysis. [Link]
-
Wang, Y., et al. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters, 32(1), 1-10. [Link]
-
Jolit, A., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. Journal of the American Chemical Society, 141(39), 15594-15599. [Link]
-
Jolit, A., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC. [Link]
-
ResearchGate. (2025). Recent Advances in Strain-Release Functionalization of [1.1.1]Propellanes Using Organometallic Reagents. [Link]
-
ResearchGate. (n.d.). Synthesis of α-Quaternary Bicyclo[1.1.1]pentanes through Synergistic Organophotoredox and Hydrogen Atom Transfer Catalysis. [Link]
-
La-Venia, A., et al. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Chemical Communications, 57(75), 9572-9575. [Link]
- Google Patents. (n.d.). US5405550A - Compounds and methods based on [1.1.1]propellane.
-
ACS Publications. (n.d.). Highly Functional Allyl-Bicyclo[1.1.1]pentane Synthesis by Radical-Initiated Three-Component Stereoselective Allylation. [Link]
-
Vantourout, J. C., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(11), e2023854118. [Link]
-
National Institutes of Health. (2025). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. [Link]
-
ResearchGate. (n.d.). Bicyclo[1.1.1]pentanes (BCPs) in medicinal chemistry and a new... [Link]
-
Xu, R., et al. (2025). Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes via electron donor–acceptor complex photoactivation: a metal- and additive-free strategy for bioisostere design. Green Chemistry. [Link]
-
Chen, F. (2025). New method for bicyclo[1.1.1]pentane ketones synthesis. KeAi Publishing. [Link]
-
ACS Publications. (2025). Aryl Radical-Initiated Synthesis of Unsymmetrically Bicyclo[1.1.1]pentane Sulfides. [Link]
-
ProQuest. (n.d.). Synthesis and studies of bicyclo(1.1.1);pentane derivatives. [Link]
-
ResearchGate. (2025). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. [Link]
-
National Institutes of Health. (n.d.). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Work from Nobel Laureate MacMillan's Group: Rapid Synthesis of BCP Derivatives [bldpharm.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. chinesechemsoc.org [chinesechemsoc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in the applications of [1.1.1]propellane in organic synthesis [ccspublishing.org.cn]
- 21. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 22. researchgate.net [researchgate.net]
- 23. d-nb.info [d-nb.info]
- 24. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Star in Drug Discovery: A Technical Guide to Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
An In-depth Exploration of the Synthesis, Commercial Availability, and Application of a Key Bioisostere for the Next Generation of Therapeutics
Authored by a Senior Application Scientist
Abstract
The quest for novel molecular scaffolds that can overcome the limitations of traditional pharmacophores is a central theme in modern drug discovery. The bicyclo[1.1.1]pentane (BCP) cage, a rigid, three-dimensional structure, has emerged as a highly promising non-classical bioisostere for para-substituted phenyl rings. Its unique stereoelectronic properties can significantly enhance the physicochemical and pharmacokinetic profiles of drug candidates, including improved solubility, metabolic stability, and cell permeability. This technical guide provides a comprehensive overview of a key functionalized BCP derivative, Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate. We delve into its commercial availability, providing a comparative analysis of suppliers, and present a detailed, logical synthesis pathway from foundational precursors. Furthermore, we explore the reactivity of its key functional groups and highlight its burgeoning applications in medicinal chemistry, with a focus on its role in the development of innovative therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of this versatile building block.
Introduction: The Bicyclo[1.1.1]pentane Scaffold – A Paradigm Shift in Bioisosterism
For decades, the para-substituted phenyl ring has been a ubiquitous motif in drug design. However, its planarity and susceptibility to metabolic oxidation often present significant challenges in optimizing drug candidates. The bicyclo[1.1.1]pentane (BCP) scaffold has garnered considerable attention as a bioisosteric replacement that addresses these limitations.[1] Its rigid, cage-like structure provides a defined exit vector for substituents, mimicking the 1,4-disposition of a phenyl ring, while its saturated, sp³-rich nature imparts improved solubility and metabolic stability.[2][3] The successful incorporation of the BCP motif in drug candidates, such as γ-secretase inhibitors, has validated its potential to enhance drug-like properties.[4]
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate (CAS No. 156329-62-3) is a particularly valuable BCP derivative. The presence of two distinct and reactive functional groups—a methyl ester and a cyano group—at the bridgehead positions offers orthogonal handles for further chemical elaboration, making it a versatile building block for the synthesis of complex molecules and compound libraries. This guide will provide a deep dive into the practical aspects of sourcing and utilizing this important compound.
Commercial Availability and Sourcing
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is readily available from a range of chemical suppliers. Researchers should, however, carefully consider factors such as purity, available quantities, and the level of analytical data provided when selecting a vendor.
| Supplier | Catalog Number (Example) | Purity | Available Quantities | Notes |
| Sigma-Aldrich | PHB00011 | AldrichCPR | 100 mg, 1 g | The "AldrichCPR" (Chemical Properties Research) grade indicates that the product's identity and purity are the responsibility of the buyer.[5] |
| Fluorochem | FLUH99C9BDA2 | ≥97% | Not specified | |
| Benchchem | B129620 | ≥97% | Not specified | [6] |
| BLDpharm | BD138356 | Not specified | Not specified | Offers related analytical data like NMR, HPLC, and LC-MS for some products.[7] |
| Apollo Scientific | OR312124 | Not specified | Not specified | |
| JHECHEM CO LTD | Not specified | Not specified | Not specified | A China-based manufacturer. |
| SpiroChem (via Chemie Brunschwig) | SPRSPC-a200 | Not specified | 0.1 g - 5 g |
Note: This table is not exhaustive and is intended to provide a starting point for sourcing. It is crucial to consult the respective supplier's website and technical documentation for the most up-to-date information on product specifications and availability.
Synthesis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate: A Step-by-Step Guide
While commercially available, understanding the synthesis of this building block is crucial for appreciating its chemical properties and for potential in-house production. The synthesis logically proceeds from the construction of the BCP core to the installation and manipulation of the desired functional groups.
Building the Bicyclo[1.1.1]pentane Core: The [1.1.1]Propellane Route
The most common and efficient route to the BCP skeleton involves the highly strained intermediate, [1.1.1]propellane.[8] A well-established, scalable synthesis of [1.1.1]propellane has been reported, which can be generated in solution and used directly in subsequent reactions.[9][10]
Diagram 1: Synthesis of [1.1.1]Propellane
Caption: A two-step synthesis of [1.1.1]propellane from commercially available starting materials.
Functionalization of the BCP Core: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Once generated, [1.1.1]propellane can undergo a variety of reactions that open the central, highly strained C1-C3 bond. A photochemical reaction with 2,3-butanedione followed by a haloform reaction is a robust method to produce bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a key precursor.[11][12]
Diagram 2: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Caption: A two-step conversion of [1.1.1]propellane to the key dicarboxylic acid intermediate.
Selective Monofunctionalization and Final Conversion
With the dicarboxylic acid in hand, the next steps involve selective monofunctionalization and conversion to the target molecule.
Step 5: Monoesterification
Selective monoesterification can be achieved by reacting the dicarboxylic acid with a limited amount of methanol in the presence of an acid catalyst, such as thionyl chloride.[13] This yields 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.
Step 6: Conversion of the Carboxylic Acid to the Nitrile
The remaining carboxylic acid group can be converted to the nitrile. This transformation can be achieved through various standard methods, such as conversion to the primary amide followed by dehydration, or via a more direct route using reagents like cyanuric chloride under controlled conditions. This final step yields Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate.
Diagram 3: Final Steps to Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
Caption: The final two stages of the synthesis, involving selective monoesterification and conversion to the nitrile.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties and spectroscopic signatures of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is essential for its effective use in research.
| Property | Value | Source |
| CAS Number | 156329-62-3 | [5] |
| Molecular Formula | C₈H₉NO₂ | [6] |
| Molecular Weight | 151.16 g/mol | [6] |
| Appearance | Solid | [5] |
| InChIKey | WHDZIHLWBZWJMI-UHFFFAOYSA-N | [5] |
| Predicted XlogP | 0.1 | [14] |
Spectroscopic Data (Predicted and Experimental)
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the methyl ester protons and the characteristic bridge and bridgehead protons of the BCP cage. Due to the molecule's high symmetry, the six bridge protons often appear as a single peak.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl ester carbon, the nitrile carbon, the quaternary bridgehead carbons, and the methylene bridge carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C≡N stretch of the nitrile group (typically around 2240 cm⁻¹) and the C=O stretch of the ester group (around 1730 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. Predicted m/z values for various adducts are available in public databases.[14] For example, the predicted m/z for the [M+H]⁺ adduct is 152.07060.[14]
Reactivity and Chemical Transformations
The synthetic utility of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate stems from the reactivity of its two functional groups.
-
The Methyl Ester: The ester group can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid.[15] This carboxylic acid can then be coupled with amines to form amides, a common linkage in pharmaceuticals.
-
The Cyano Group: The nitrile functionality is a versatile precursor for a variety of other functional groups. It can be reduced to a primary amine, which can then be further functionalized. The nitrile can also be hydrolyzed to a carboxylic acid or converted to a tetrazole ring, another important pharmacophore.
-
The BCP Core: The bicyclo[1.1.1]pentane cage itself is generally stable under many reaction conditions but can undergo strain-releasing reactions under specific, often radical- or transition-metal-catalyzed, conditions.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is as a versatile building block in medicinal chemistry, where the BCP core serves as a bioisostere for a para-substituted phenyl ring.
Case Study: γ-Secretase Inhibitors for Alzheimer's Disease
One of the landmark examples of the successful application of the BCP scaffold is in the development of γ-secretase inhibitors for the potential treatment of Alzheimer's disease. Researchers at Pfizer replaced a para-substituted fluorophenyl ring in a lead compound with a 1,3-disubstituted BCP moiety.[4] This modification led to a significant improvement in the compound's pharmacokinetic properties, including enhanced aqueous solubility and passive permeability, resulting in superior oral absorption characteristics in preclinical models.[2][4]
Emerging Applications: RIPK1 Inhibitors for Inflammatory Diseases
More recently, BCP-containing compounds have been explored as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[16] Patent literature discloses the use of 3-cyanobicyclo[1.1.1]pentane-1-carboxylate derivatives in the synthesis of potent RIPK1 inhibitors.[15] This highlights the ongoing interest in leveraging the BCP scaffold to tackle challenging therapeutic targets.
Diagram 4: The Role of BCP as a Phenyl Ring Bioisostere
Caption: The bioisosteric replacement of a phenyl ring with a BCP scaffold can lead to improved drug-like properties.
Conclusion and Future Outlook
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is more than just another chemical building block; it represents a gateway to a class of molecular scaffolds that are reshaping the landscape of drug discovery. Its commercial availability, coupled with a well-understood and scalable synthesis, makes it an accessible tool for medicinal chemists. The orthogonal reactivity of its functional groups provides a flexible platform for the synthesis of diverse and complex molecules. As the pressure to develop safer and more effective drugs with improved pharmacokinetic profiles continues to mount, the strategic incorporation of the bicyclo[1.1.1]pentane motif, facilitated by versatile building blocks like Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, is poised to become an increasingly important strategy in the medicinal chemist's arsenal. Future research will likely focus on expanding the repertoire of functionalized BCP derivatives and exploring their application in an even broader range of therapeutic areas.
References
- Wiberg, K. B., & Walker, F. H. (1982). [1.1.1]Propellane. Journal of the American Chemical Society, 104(19), 5239–5240.
- Lynch, J. E., & Dailey, W. P. (1995). [1.1.1]Propellane. Organic Syntheses, 73, 138.
- Uchiyama, M. (2021). A Storable Feedstock for Preparation of [1.1.1]Propellane. Synform, 2021(08), A115–A116.
- Stadler, M., et al. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives.
- Kaszynski, P., & Michl, J. (1990). Compounds and methods based on [1.1.1]propellane. U.S.
- Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses, 77, 249.
- Mykhailiuk, P. K. (2018). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 83(15), 8428–8435.
- Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(13), 9131–9140.
-
MDPI. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Retrieved from [Link]
-
ResearchGate. Syntheses of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. Retrieved from [Link]
-
PubChem. Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate. Retrieved from [Link]
- Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424.
- Barbe, G., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(29), e2103522118.
- Ma, D., et al. (2022). General synthesis of conformationally constrained noncanonical amino acids with C(sp3)-rich benzene bioisosteres. Chemical Science, 13(28), 8273–8280.
- Google Patents. Ripk1 inhibitors and methods of use. WO2023225041A1.
- ChemRxiv. The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light.
- European Journal of Medicinal Chemistry. (2024). RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development. 265, 116123.
-
ResearchGate. Figure S6. 13 C-NMR spectrum of methyl... Retrieved from [Link]
- Semantic Scholar. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry.
- Google Patents. Bicyclic heterocycles as mrgprx2 antagonists. WO2025042730A1.
-
SpectraBase. 3-Cyanobicyclo[1.1.1]pentane-1-carboxylate Thiohydroxamic Ester. Retrieved from [Link]
-
MDPI. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Retrieved from [Link]
-
PubMed. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Retrieved from [Link]
- Google Patents. Prmt5 inhibitors and uses thereof. US20240254118A1.
- ResearchGate.
- Google Patents.
-
Justia Patents. compounds and methods for treatment of viral infections. Retrieved from [Link]
-
SpectraBase. Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(2-pyridinylthio)-, methyl ester. Retrieved from [Link]
-
MySkinRecipes. 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid. Retrieved from [Link]
- Google Patents. Compounds that mediate protein degradation and methods of use thereof. WO2023069720A1.
-
Nature. Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Retrieved from [Link]
Sources
- 1. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry | Semantic Scholar [semanticscholar.org]
- 4. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 3-cyanobicyclo 1.1.1 pentane-1-carboxylate Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 156329-62-3 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. 156329-62-3|Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate|BLD Pharm [bldpharm.com]
- 8. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. PubChemLite - Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate (C8H9NO2) [pubchemlite.lcsb.uni.lu]
- 15. WO2023225041A1 - Ripk1 inhibitors and methods of use - Google Patents [patents.google.com]
- 16. RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Safe Handling of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
Introduction: A Molecule of Strategic Importance and Unique Hazards
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a compound of increasing significance within modern medicinal chemistry and drug development. Its rigid, three-dimensional bicyclo[1.1.1]pentane (BCP) core serves as a valuable bioisostere for traditional planar structures like para-substituted phenyl rings.[1][2][3] This "escape from flatland" strategy can confer significant advantages, often improving critical pharmacokinetic properties such as aqueous solubility and metabolic stability.[4][5]
However, the very features that make this molecule a powerful tool for researchers—a highly strained, non-planar hydrocarbon scaffold combined with a reactive cyano (-C≡N) group—also introduce a unique and complex safety profile that demands a more nuanced approach than a standard Safety Data Sheet (SDS) can provide.[1] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth framework for handling this compound with the highest degree of safety and scientific integrity. We will move beyond simple procedural lists to explain the causality behind each safety recommendation, ensuring every protocol is a self-validating system grounded in chemical principles.
Table 1: Compound Identification and Key Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 156329-62-3 | [6] |
| Molecular Formula | C₈H₉NO₂ | [1][7] |
| Molecular Weight | 151.16 g/mol | |
| Appearance | Solid, powder | [6] |
| Melting Point | 103-104 °C |
| InChIKey | WHDZIHLWBZWJMI-UHFFFAOYSA-N |[6] |
The Dual-Hazard Paradigm: Understanding the Core Risks
The primary safety challenge of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate stems from a dual-hazard profile: the systemic toxicity of the cyano group and the inherent chemical potential of the strained BCP core.
-
Cyano Group Toxicity: The cyano group, present here as an organic nitrile, is the dominant toxicological feature. If the cyanide ion (CN⁻) is released in the body, it acts as a potent mitochondrial poison.[8][9] It specifically inhibits the enzyme cytochrome c oxidase, which is critical for the electron transport chain in cellular respiration.[10][11] This blockage prevents cells from using oxygen, leading to rapid chemical asphyxia.[9][12] Consequently, exposure via ingestion, inhalation, or skin absorption can be extremely dangerous.[9][13]
-
Strained BCP Core Reactivity: The BCP scaffold is a highly strained hydrocarbon structure.[1] While this strain is key to its utility as a bioisostere, it also implies significant stored energy. Under certain conditions, such as elevated temperatures or reaction with incompatible materials, this strain can influence decomposition pathways. The primary and most critical reactivity concern is the potential for the cyano group to react with acids or even atmospheric moisture to generate highly toxic and flammable hydrogen cyanide (HCN) gas.[13][14][15]
Caption: The dual-hazard profile of the target molecule.
GHS Classification: Decoding the Warnings
The Globally Harmonized System (GHS) provides a clear, standardized summary of the compound's hazards. The "Warning" signal word and the GHS07 pictogram (exclamation mark) indicate significant, but not acutely lethal, hazards upon typical handling.[16]
Table 2: GHS Hazard and Precautionary Statements
| Classification | Code | Description | Rationale & Context |
|---|---|---|---|
| Signal Word | - | Warning | Indicates a moderate level of hazard. |
| Pictogram | GHS07 | Exclamation Mark | Represents skin/eye/respiratory irritation, and acute toxicity.[16] |
| Hazard Statements | H302 | Harmful if swallowed. | Relates directly to the systemic toxicity of the cyano moiety. |
| H312 | Harmful in contact with skin. | The compound can be absorbed percutaneously, leading to systemic effects. | |
| H315 | Causes skin irritation. | ||
| H319 | Causes serious eye irritation. | ||
| H332 | Harmful if inhaled. | Inhalation of the powder can cause systemic toxicity. | |
| H335 | May cause respiratory irritation. | ||
| Precautionary (Selected) | P261 | Avoid breathing dust. | Prevents respiratory irritation and systemic absorption via inhalation.[17] |
| P270 | Do not eat, drink or smoke when using this product. | Prevents accidental ingestion, a primary route of acute toxicity.[17] | |
| P280 | Wear protective gloves/eye protection. | Essential barrier to prevent skin contact, absorption, and eye irritation.[17] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | Immediate decontamination is critical to minimize absorption.[17] | |
| P304+P340 | IF INHALED: Remove person to fresh air. | Moves the individual from the source of exposure.[17] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. | Dilutes and flushes the irritant from the eyes.[17] |
Risk Mitigation: Field-Proven Handling Protocols
Adherence to strict, well-understood protocols is non-negotiable. The following workflows are designed as self-validating systems where the rationale for each step reinforces its critical importance.
Caption: A validated workflow for handling the compound.
Protocol 4.1: Engineering Controls & Workspace Preparation
-
Designate the Workspace: All work with this compound must occur within a certified laboratory chemical fume hood.[13][15] This is the primary engineering control to protect the user from inhaling dust or any potential HCN off-gassing.
-
Verify Hood Function: Before starting, confirm the fume hood has a valid certification and is drawing air correctly.
-
Clear Incompatibles: Remove all acids and acidic materials from the fume hood.[13][18] This is a critical step to prevent the accidental generation of deadly HCN gas.[14]
-
Prepare for Emergencies: Ensure an ANSI-approved safety shower and eyewash station are unobstructed and have been tested within the last month.[19][20]
-
Establish a "No-Alone" Policy: Never work with this class of compounds while alone in the laboratory.[15][19] Limit work to normal business hours when colleagues and support staff are available.[19]
Protocol 4.2: Personal Protective Equipment (PPE)
-
Hand Protection: Wear double nitrile gloves.[19][20] The outer glove provides the primary chemical barrier, while the inner glove protects the user during doffing of contaminated outer gloves.
-
Eye Protection: Wear chemical safety goggles, not safety glasses.[20] Goggles provide a full seal around the eyes, protecting against splashes and airborne powder.
-
Body Protection: A long-sleeved lab coat is mandatory.[15][20] For larger quantities where splashing is possible, a chemical-resistant apron should be worn over the lab coat.[20]
-
Attire: Long pants and closed-toe shoes are required at all times.[15][20]
Protocol 4.3: Weighing and Solution Preparation
-
Location: All weighing and solution preparation must be performed inside the designated fume hood.[15]
-
Weighing Procedure: If a balance cannot be located inside the hood, use a tared, sealed container.[15] Add the chemical to the container inside the fume hood, seal the container, and then remove it for weighing.[15] This minimizes the risk of releasing powder into the open lab.
-
Solvent Addition: Add solvents to the solid compound slowly and inside the fume hood. Be aware that reaction with water can produce dangerous amounts of HCN in confined areas.[13]
Emergency Response: A Validated Action Plan
In an emergency, speed and correct procedure are paramount.[12] The following protocols are based on established best practices for cyanide compound exposure.
Caption: A clear decision-making framework for emergencies.
Protocol 5.1: Personnel Exposure Response
-
For any exposure, immediately call 911 or your institution's emergency number and clearly state that a cyanide compound exposure has occurred. [19]
-
Inhalation:
-
Immediately move the affected person to fresh air.[13]
-
CRITICAL: Do NOT perform mouth-to-mouth or mouth-to-nose resuscitation on an unconscious individual.[12][19] This prevents the rescuer from becoming exposed. If trained, perform chest compressions only.[19]
-
If available and you are trained, administer 100% oxygen via a non-rebreather mask.[12][21] This is a primary first-aid measure for cyanide poisoning.
-
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
-
If the person is conscious, have them rinse their mouth with water. Do not induce vomiting.
-
Seek immediate medical attention.[13]
-
-
For all exposures, ensure a copy of the Safety Data Sheet accompanies the individual to the hospital. [19][21]
Protocol 5.2: Spill Containment and Decontamination
-
Small Spill (Inside a Fume Hood):
-
Wearing full PPE, cover the spill with an inert absorbent material.[15]
-
Carefully sweep up the absorbed material and place it in a clearly labeled, sealed container for hazardous waste disposal.[13][15]
-
Decontaminate the area by first wiping with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[19] This alkaline condition minimizes the risk of HCN generation during cleanup.
-
All cleanup materials must be disposed of as cyanide-containing hazardous waste.[19]
-
-
Large Spill or Any Spill Outside a Fume Hood:
Stability, Storage, and Disposal
Proper long-term management is essential to maintaining a safe laboratory environment.
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight.[18] The storage area should be secure and accessible only to trained personnel.[14][18] Crucially, cyanide-containing compounds must be stored separately from all acids and strong oxidizing agents.[13][15][18] Use secondary containment, such as a sealed polypropylene tub, to contain any potential leaks.[18]
-
Chemical Stability & Incompatibility:
-
Acids: The compound is incompatible with acids.[13] Contact will liberate highly toxic and flammable hydrogen cyanide gas.[13][14]
-
Water/Moisture: While it is a solid, prolonged contact with moisture could potentially lead to hydrolysis and the slow release of HCN, especially in a poorly ventilated area.[13][14]
-
Heat: Decomposition at high temperatures may release toxic fumes, including hydrogen cyanide and oxides of nitrogen.[14]
-
-
Disposal:
-
All waste material containing this compound, including grossly contaminated gloves and absorbent materials, must be treated as acutely toxic hazardous waste.[20]
-
Place waste in sealed, clearly labeled containers.[13]
-
Empty containers should be decontaminated with a pH 10 buffer and bleach solution in a fume hood before disposal, or disposed of as hazardous waste themselves.[18]
-
References
- Information on Cyanide Compounds - Stanford Environmental Health & Safety. [URL: https://ehs.stanford.edu/wp-content/uploads/Cyanide-Fact-Sheet.pdf]
- GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE - Safe Work Australia. [URL: https://www.safeworkaustralia.gov.au/system/files/documents/1702/guide-preventing-responding-cyanide-poisoning-workplace.pdf]
- First aid for cyanide exposure - OHS Information Sheet - Monash University. [URL: https://www.monash.edu/health-safety/guidelines-and-procedures/first-aid-for-cyanide-exposure]
- Laboratory chemical safety summary: sodium cyanide and potassium cyanide - National Research Council. [URL: https://www.pnas.org/doi/10.1073/pnas.2102753118]
- Acute cyanide poisoning - First aid and medical support - WorkSafe WA. [URL: https://www.dmp.wa.gov.au/documents/Safety/MSH_G_AcuteCyanidePoisoning.pdf]
- Cyanides Storage, Handling and General Use Information - University of Windsor. [URL: https://www.uwindsor.ca/chemical-control-centre/sites/uwindsor.ca.
- Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE - Yale Environmental Health & Safety. [URL: https://ehs.yale.edu/sites/default/files/files/sop-potassium-sodium-cyanide.pdf]
- methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate | 156329-62-3 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/enah961ce2f3]
- Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate | 156329-62-3 | Benchchem. [URL: https://www.benchchem.com/product/bchm156329-62-3]
- Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate AldrichCPR - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000021]
- Hazards associated with the handling of liquid cyanide - SHEQMATE Safety Consultants. [URL: https://sheqmate.com/hazards-associated-with-the-handling-of-liquid-cyanide/]
- Cyanides - Division of Research Safety - University of Illinois. [URL: https://drs.illinois.edu/Page/SafetyLibrary/Cyanides]
- Safety Data Sheet - CymitQuimica. [URL: https://www.cymitquimica.com/pdf/F504208.pdf]
- Safety Data Sheet - ChemScene. [URL: https://www.chemscene.com/sds/CS-0039054_Methyl-3-cyanobicyclo-1.1.
- METHYL 3-CYANOBICYCLO[1.1.1]PENTANE-1-CARBOXYLATE | 156329-62-3 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/flurochem/fluh99c9bda2]
- Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate AldrichCPR - Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Cyanide and Cyanogenic Compounds-Toxicity, Molecular Targets, and Therapeutic Agents. [URL: https://www.mdpi.com/1422-0067/25/11/6069]
- Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019183/]
- Cyanide - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cyanide]
- 156329-62-3 | Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate | ChemScene. [URL: https://www.chemscene.
- Cyano Compounds - ILO Encyclopaedia of Occupational Health and Safety. [URL: https://www.ilo.org/online-encyclopaedia/part-iv/chemicals/item/296-cyano-compounds]
- Highly Functional Allyl-Bicyclo[1.1.1]pentane Synthesis by Radical-Initiated Three-Component Stereoselective Allylation | JACS Au - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacsau.3c00650]
- Cyanide poisoning - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cyanide_poisoning]
- New method for bicyclo[1.1.1]pentane ketones synthesis | KeAi Publishing. [URL: https://www.keaipublishing.com/en/news/new-method-for-bicyclo1.1.1pentane-ketones-synthesis/]
- Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride-SDS-MedChemExpress. [URL: https://www.medchemexpress.com/sds/hy-w000158.html]
- Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane - Synfacts. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0037-1610363]
- Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes | PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.2307567120]
- Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate - PubChemLite. [URL: https://pubchemlite.org/compound/CID10396996]
- Cas 115913-30-9,Ethanone, 1,1-bicyclo[1.1.1]pentane-1,3-diylbis... [URL: https://www.chemicalbook.com/ProductGHS/115913-30-9_US.htm]
- 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid - ChemScene. [URL: https://www.chemscene.com/products/3-Cyanobicyclo-1-1-1-pentane-1-carboxylic-acid.html]
- Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes - ResearchGate. [URL: https://www.researchgate.net/publication/378129202_Synthesis_of_Functionalized_Methyl-Substituted_Bicyclo111pentanes]
- 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7610068/]
- SYNTHESIS AND REACTIONS OF BICYCLO[1.1.0]BUTANES by Maciej Andrzej Aleksander Walczak - D-Scholarship@Pitt. [URL: https://d-scholarship.pitt.
Sources
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New method for bicyclo[1.1.1]pentane ketones synthesis | KeAi Publishing [keaipublishing.com]
- 6. Methyl 3-cyanobicyclo 1.1.1 pentane-1-carboxylate Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 156329-62-3 [sigmaaldrich.com]
- 7. PubChemLite - Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate (C8H9NO2) [pubchemlite.lcsb.uni.lu]
- 8. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyano Compounds [iloencyclopaedia.org]
- 10. Cyanide - Wikipedia [en.wikipedia.org]
- 11. Cyanide poisoning - Wikipedia [en.wikipedia.org]
- 12. monash.edu [monash.edu]
- 13. geneseo.edu [geneseo.edu]
- 14. Hazards associated with the handling of liquid cyanide [sheqmatesa.com]
- 15. - Division of Research Safety | Illinois [drs.illinois.edu]
- 16. chemscene.com [chemscene.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. uwindsor.ca [uwindsor.ca]
- 19. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 20. ehs.yale.edu [ehs.yale.edu]
- 21. worksafe.wa.gov.au [worksafe.wa.gov.au]
"conformational analysis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate"
An In-Depth Technical Guide: Conformational Analysis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
Executive Summary
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a cornerstone in modern medicinal chemistry, prized as a three-dimensional, metabolically stable bioisostere for common motifs like phenyl rings and tert-butyl groups.[1][2][3][4] Its rigid structure provides a defined exit vector for substituents, making it a powerful tool for optimizing drug properties. This guide provides a comprehensive technical framework for elucidating the conformational preferences of a dissymmetrically substituted derivative, Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate. We present a synergistic approach, combining high-level computational modeling with robust experimental validation techniques, to provide a definitive understanding of the molecule's three-dimensional structure. This document is intended to serve as a practical guide for researchers engaged in the design and analysis of BCP-containing molecules.
Introduction: The Bicyclo[1.1.1]pentane (BCP) Scaffold
The Rise of 3D Scaffolds: "Escaping Flatland"
In recent years, drug discovery has seen a strategic shift away from planar, aromatic structures towards molecules with greater three-dimensional complexity.[5] This "escape from flatland" is driven by the observation that increasing the fraction of sp³-hybridized carbons often leads to improved physicochemical properties, including enhanced solubility, greater metabolic stability, and better target engagement.[2] BCPs are exemplary in this regard, offering a rigid, non-planar core that mimics the spatial arrangement of a para-substituted benzene ring but with a significantly improved property profile.[5][6]
BCP as a Bioisostere
The utility of the BCP core lies in its ability to act as a bioisosteric replacement for several key functional groups:
-
para-Substituted Phenyl Ring: The 1,3-disubstituted BCP cage precisely mimics the geometry and exit vectors of a 1,4-disubstituted aromatic ring.
-
tert-Butyl Group: The spherical nature of the BCP cage makes it an effective and popular surrogate for the bulky tert-butyl group.
-
Alkyne Spacer: The linear arrangement of a 1,3-disubstituted BCP can also serve as a non-flexible replacement for an acetylene linker.[4]
The Subject Molecule: Structural Features and Analytical Challenges
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a prototypical 1,3-disubstituted BCP. It features two distinct electron-withdrawing groups at the bridgehead positions: a cyano group and a methyl carboxylate group. While the BCP cage itself is exceptionally rigid, the conformational landscape of the molecule is dictated by the rotation of the methyl carboxylate substituent. Understanding the preferred orientation of this group is critical, as it governs the molecule's overall shape, polarity, and potential intermolecular interactions with a biological target.
Foundational Principles: Conformational Freedom in a Rigid System
The Inherent Rigidity of the BCP Cage
The BCP framework is a highly strained carbocycle.[7][8] This high degree of ring strain energy (RSE) locks the cage into a single, rigid conformation.[7][9] Unlike cyclohexane, which undergoes chair-boat interconversion, the BCP core does not have low-energy puckering modes. This intrinsic rigidity simplifies the overall conformational analysis, as any flexibility must arise from the substituents attached to the cage.
Identifying Rotational Degrees of Freedom
For Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, the primary conformational variable is the rotation around the single bond connecting the bridgehead carbon (C1) to the carboxylate group. This is defined by the dihedral angle C3-C1-C(carbonyl)-O(carbonyl). The cyano group at the opposing bridgehead (C3) is linear and does not contribute additional rotamers. Therefore, the core analytical task is to determine the potential energy surface associated with the rotation of the methyl carboxylate group and identify the lowest energy conformers.
In Silico Analysis: A Computational Workflow
Computational chemistry provides a powerful, predictive tool for exploring the conformational landscape of molecules before embarking on synthetic or extensive experimental work. Density Functional Theory (DFT) offers an excellent balance of computational efficiency and accuracy for systems like BCPs.[10][11]
Rationale for Method Selection
-
Density Functional Theory (DFT): We recommend using a functional that includes dispersion corrections, such as ωB97X-D or B3LYP-D3 , as these are crucial for accurately modeling non-covalent interactions.
-
Basis Set: A Pople-style basis set like 6-311+G(d,p) is a robust choice. The inclusion of diffuse functions (+) is important for describing the electron density of the polar cyano and carboxylate groups, while polarization functions (d,p) are necessary to accurately model the bonding in the strained ring system.
Step-by-Step Computational Protocol
-
Initial Structure Generation: Build an initial 3D model of the molecule using any standard molecular editor.
-
Conformational Search: Perform a relaxed potential energy surface scan by systematically rotating the C3-C1-C(carbonyl)-O(carbonyl) dihedral angle in increments (e.g., 15°). At each step, perform a constrained geometry optimization.
-
Full Geometry Optimization: Take the low-energy minima identified from the scan and perform unconstrained geometry optimizations at the selected level of theory (e.g., ωB97X-D/6-311+G(d,p)).
-
Frequency Calculation: For each optimized structure, perform a frequency calculation at the same level of theory. This step is critical for two reasons:
-
It confirms that the structure is a true energy minimum (i.e., has no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.
-
-
Population Analysis: Using the calculated Gibbs free energies (ΔG), determine the relative population of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation.
Computational Workflow Diagram
Caption: Computational workflow for conformational analysis.
Interpreting Computational Outputs
The primary output will be a set of low-energy conformers, their relative energies, and their predicted populations. Due to the influence of the substituents, it is likely that two primary minima will be found: one where the carbonyl oxygen is oriented towards one of the methylene bridges, and another where it is eclipsed with a bridge C-H bond.
Data Presentation: Predicted Conformational Properties
| Conformer | Dihedral Angle (C3-C1-C=O) | Relative Energy (ΔE, kcal/mol) | Gibbs Free Energy (ΔG, kcal/mol) | Population at 298K (%) |
| A | ~0° (Eclipsed) | 0.00 | 0.00 | 75.3 |
| B | ~180° (Anti-eclipsed) | 0.65 | 0.61 | 24.7 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Validation: Bridging Theory and Reality
While computational models are highly predictive, experimental validation is the gold standard. For conformational analysis in solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and accessible technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The rigid BCP core gives rise to a simple and characteristic NMR spectrum.[12][13] High-level ab initio calculations have been successfully used to predict the NMR spectra of the parent BCP cage.[14][15]
-
4.1.1 Expected Spectral Features: The ¹H NMR spectrum is expected to show two signals: one for the bridgehead proton adjacent to the cyano group and another for the six equivalent methylene bridge protons. The methyl group of the ester will appear as a singlet. The ¹³C NMR will be similarly simple and well-resolved.
-
4.1.2 The Nuclear Overhauser Effect (NOE) for Conformer Discrimination: The key experiment for distinguishing between the predicted rotamers is 2D NOESY or ROESY. This experiment detects through-space correlations between protons that are close to each other (< 5 Å). A correlation between the protons of the ester's methyl group and the methylene bridge protons of the BCP cage would provide definitive evidence for the preferred rotational conformation. For example, if Conformer A from the table above is dominant, a clear NOE should be observed between the -OCH₃ protons and the cage -CH₂- protons.
-
4.1.3 Step-by-Step NMR Analysis Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a high-quality NMR tube.
-
Standard Spectra Acquisition: Acquire standard 1D ¹H and ¹³C spectra, along with 2D COSY and HSQC spectra to assign all proton and carbon signals unambiguously.
-
NOESY/ROESY Acquisition: Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time (typically 300-800 ms) to allow for the buildup of NOE cross-peaks.
-
Data Analysis: Process the 2D data and carefully analyze the resulting spectrum for cross-peaks between the methyl ester protons and the BCP cage protons. The presence and intensity of these peaks will confirm the dominant solution-phase conformation.
-
Single-Crystal X-ray Diffraction
If a high-quality single crystal of the compound can be grown, X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state.[3][16][17][18]
-
4.2.1 Rationale and Limitations: This technique yields precise bond lengths, angles, and dihedral angles, serving as an excellent benchmark for computational results. However, it is crucial to recognize that the conformation observed in a crystal lattice can be influenced by packing forces and may not represent the lowest-energy conformer present in solution.
Synthesis and Context
A robust conformational analysis relies on the availability of a pure, well-characterized sample. Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate can be synthesized from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[19][20] A typical route involves the mono-esterification of the diacid, followed by conversion of the remaining carboxylic acid to the cyano group, for instance, via an amide dehydration or a related transformation.[21] The characterization data for this compound, including its melting point (103-104 °C), is available.
Conclusion: A Synergistic Approach to Conformational Analysis
The conformational analysis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a tractable problem that exemplifies the modern approach to structural chemistry. By combining the predictive power of DFT calculations with the definitive validation of NMR spectroscopy, researchers can achieve a high-confidence understanding of the molecule's three-dimensional structure. The workflow detailed in this guide—from in silico screening to targeted experimental verification—provides a reliable and efficient pathway to elucidate the conformational preferences of this and other substituted BCP derivatives, ultimately enabling more rational design in drug discovery and materials science.
References
-
Pecul, M., Dodziuk, H., Jaszuński, M., Lukin, O., & Leszczyński, J. (2001). Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. Physical Chemistry Chemical Physics, 3(11), 1986-1991. Available from: [Link].
-
Sailer, J., Ly, D., Musaev, D., & Davies, H. (2023). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C=C, C–C Functionalization Reactions. Journal of the American Chemical Society. Available from: [Link].
-
Wiberg, K. B., & Connor, D. S. (1966). Bicyclo[1.1.1]pentane. Journal of the American Chemical Society, 88(19), 4437-4441. Available from: [Link].
-
Hu, T., & Du, J. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. ACS Research Communities. Available from: [Link].
-
Pecul, M., Dodziuk, H., Jaszunski, M., Lukin, O., & Leszczynski, J. (2001). Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. Physical Chemistry Chemical Physics, 3(11), 1986-1991. Available from: [Link].
-
Wright, B. A., et al. (2023). Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes. eScholarship.org. Available from: [Link].
-
Sailer, J., Ly, D., Musaev, D., & Davies, H. (2023). Direct Synthesis of 2-Substitued Bicyclo[1.1.1]pentanes by Sequential C=C, C–C Functionalization Reactions. ChemRxiv. Available from: [Link].
-
Sailer, J., Ly, D., Musaev, D., & Davies, H. M. L. (2023). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C=C, C–C Functionalization Reactions. Journal of the American Chemical Society, 145(34), 18831-18838. Available from: [Link].
-
ResearchGate. Figure S7. 1 H-NMR spectrum of bicyclo[1.1.1]pentane-1,3-diylbis(diphenylmethanol) (13) in CDCl3. Available from: [Link].
-
Yair, C., & Carmeli, S. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 120(24), 5996-6004. Available from: [Link].
-
Zhao, J.-X., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS, 118(29), e2105123118. Available from: [Link].
-
Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available from: [Link].
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9511-9523. Available from: [Link].
-
Wiberg, K. B., & Connor, D. S. (1966). Bicyclo[1.1.1]pentane. Journal of the American Chemical Society, 88(19), 4437-4441. Available from: [Link].
-
Senge, M. O., et al. (2023). Bicyclo[1.1.1]pentane Embedded in Porphyrinoids. Angewandte Chemie International Edition, 62(26), e202302771. Available from: [Link].
-
Di Chenna, P. H., & Kovensky, J. (2005). Modeling ring puckering in strained systems: application to 3,6-anhydroglycosides. Carbohydrate research, 340(12), 2061-2069. Available from: [Link].
-
ACS Fall 2025. DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers. Available from: [Link].
-
Dodziuk, H. (2002). List of Publications. Current Chemistry Letters. Available from: [Link].
-
Carmeli, S., & Yair, C. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 120(24), 5996-6004. Available from: [Link].
-
Padwa, A., et al. (1987). The x-ray crystal structure of the first quaternary 1-bicyclo[1.1.1]pentane salt. The shortest nonbonding carbon-carbon interaction documented. Journal of the American Chemical Society, 109(23), 7205-7207. Available from: [Link].
-
Tang, S., et al. (2024). Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv. Available from: [Link].
-
Adcock, W., et al. (2005). Polar substituent effects in the bicyclo[1.1.1]pentane ring system: acidities of 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids. The Journal of Organic Chemistry, 70(3), 1029-1034. Available from: [Link].
-
Gibbons, C. S., & Trotter, J. (1968). The correlation of the crystal and molecular structure with the nuclear magnetic resonance spectrum of a bicyclo[1.1.1]pentane derivative. Journal of the American Chemical Society, 90(14), 3843-3843. Available from: [Link].
-
Wang, L., et al. (2024). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society. Available from: [Link].
-
ResearchGate. Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C=C, C-C Functionalization Reactions | Request PDF. Available from: [Link].
-
Douglas, J. J., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. ACS Catalysis, 9(10), 9128-9135. Available from: [Link].
-
Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 12(1). Available from: [Link].
-
Anderson, J. M., et al. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition, 60(47), 24754-24769. Available from: [Link].
-
Levin, M. D., Kaszynski, P., & Michl, J. (2000). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Organic Syntheses, 77, 249. Available from: [Link].
-
Adcock, W., et al. (2005). Polar substituent effects in the bicyclo[1.1.1]pentane ring system: acidities of 3-substituted-bicyclo[1.1.1]pentane-1-carboxylic acids. Journal of Organic Chemistry, 70(3), 1029-1034. Available from: [Link].
Sources
- 1. communities.springernature.com [communities.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential CC, C–C Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Modeling ring puckering in strained systems: application to 3,6-anhydroglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers - American Chemical Society [acs.digitellinc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. escholarship.org [escholarship.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Scalable, Two-Step Protocol for the Synthesis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
Abstract
Bicyclo[1.1.1]pentanes (BCPs) are increasingly recognized as valuable bioisosteres for aromatic and tert-butyl groups in medicinal chemistry, offering improved pharmacokinetic properties such as enhanced solubility and metabolic stability[1]. This application note provides a detailed, two-step experimental protocol for the synthesis of methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, a key building block for drug discovery. The synthesis begins with the selective mono-esterification of commercially available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, followed by a robust conversion of the remaining carboxylic acid to a nitrile via a primary amide intermediate. This protocol is designed for scalability and provides field-proven insights into reaction mechanisms and practical considerations for researchers in organic synthesis and drug development.
Introduction and Rationale
The rigid, three-dimensional structure of the bicyclo[1.1.1]pentane (BCP) scaffold provides a unique vectoral orientation for substituents, making it an attractive replacement for "flat" aromatic rings in drug design. The target molecule, methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, possesses two key functional groups at the bridgehead positions: a methyl ester and a nitrile. The nitrile group is a versatile functional handle that can be readily converted into other important moieties such as primary amines or carboxylic acids, or it can act as a pharmacophore itself[2].
The synthetic strategy outlined herein is based on a logical and efficient functionalization of a symmetrical starting material, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This approach involves two main stages:
-
Desymmetrization via Mono-esterification: A selective esterification of one of the two carboxylic acid groups provides the key intermediate, 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid. This step is crucial for enabling differential functionalization of the two bridgehead positions.
-
Nitrile Formation via Amide Dehydration: The remaining carboxylic acid is converted to the target nitrile. A two-step sequence involving the formation of a primary amide followed by dehydration was selected for its reliability and mild conditions, which ensures the integrity of the methyl ester group.
This protocol avoids harsh reagents and provides clear instructions for purification and characterization, ensuring a reproducible and high-yielding synthesis.
Overall Synthetic Scheme
The synthesis proceeds in two distinct experimental stages starting from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ).
Caption: Overall synthetic route to the target compound 4 .
Materials and Reagents
This section summarizes all necessary reagents and solvents for the complete synthesis. Ensure all reagents are of appropriate purity and solvents are anhydrous where specified.
| Reagent | M.W. ( g/mol ) | Supplier | Notes |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ) | 156.14 | Commercially available | |
| Thionyl chloride (SOCl₂) | 118.97 | Commercially available | Use freshly opened or distilled |
| Methanol (MeOH), Anhydrous | 32.04 | Commercially available | |
| Oxalyl chloride ((COCl)₂) | 126.93 | Commercially available | |
| N,N-Dimethylformamide (DMF), Anhydrous | 73.09 | Commercially available | Catalyst, use a single drop |
| Ammonium hydroxide (NH₄OH) | 35.05 | Commercially available | ~28-30% solution in water |
| Trifluoroacetic anhydride (TFAA) | 210.03 | Commercially available | |
| Triethylamine (Et₃N) | 101.19 | Commercially available | Distill from CaH₂ before use |
| Dichloromethane (DCM), Anhydrous | 84.93 | Commercially available | |
| Ethyl acetate (EtOAc) | 88.11 | Commercially available | For extraction and chromatography |
| Hexanes | - | Commercially available | For extraction and chromatography |
| Sodium bicarbonate (NaHCO₃) | 84.01 | Commercially available | For aqueous workup |
| Brine (Saturated NaCl solution) | - | Lab preparation | For aqueous workup |
| Magnesium sulfate (MgSO₄), Anhydrous | 120.37 | Commercially available | For drying organic layers |
| Silica Gel | - | Commercially available | For column chromatography (230-400 mesh) |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (2)
This procedure is adapted from a reliable, large-scale synthesis and provides the key mono-ester intermediate[3]. The use of thionyl chloride in methanol is a classic and highly effective method for esterification. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which then protonates the carboxylic acid, activating it towards nucleophilic attack by methanol.
Procedure:
-
Reaction Setup: To a 5 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a scrubber), add bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ) (200.0 g, 1.28 mol, 1.0 equiv).
-
Reagent Addition: Add anhydrous methanol (3 L) to the flask and stir to dissolve the solid. Cool the solution in an ice-water bath.
-
Slowly add thionyl chloride (277 mL, 457.0 g, 3.84 mol, 3.0 equiv) dropwise to the stirred solution over 1 hour. Caution: The addition is exothermic and releases HCl gas. Maintain the temperature between 20–40 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight (approx. 16 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol and excess thionyl chloride.
-
Purification: Dissolve the resulting residue in a 1:1 mixture of hexanes and methyl tert-butyl ether (MTBE) (1 L). Prepare a short plug of silica gel (~500 g) in a large fritted funnel and filter the solution through it.
-
Rinse the silica plug with additional 1:1 hexanes:MTBE.
-
Combine the filtrates and concentrate under reduced pressure to yield the product as a white solid.
-
Characterization: Expected Yield: ~196 g (83%). ¹H NMR (400 MHz, CDCl₃) δ 3.68 (s, 3H), 2.31 (s, 6H). ¹³C NMR (101 MHz, CDCl₃) δ 175.9, 170.3, 54.3, 51.9, 45.8, 28.5[3].
Protocol 2: Synthesis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate (4)
This stage proceeds via a two-step, one-pot sequence: formation of the primary amide (3 ) followed by its dehydration to the nitrile (4 ).
Step 2a: Synthesis of Methyl 3-(aminocarbonyl)bicyclo[1.1.1]pentane-1-carboxylate (3)
The carboxylic acid is first converted to a highly reactive acid chloride using oxalyl chloride and a catalytic amount of DMF (Vilsmeier-Haack adduct formation). The acid chloride is then quenched with an excess of ammonium hydroxide to form the primary amide.
Procedure:
-
Reaction Setup: To a dry 1 L round-bottom flask under an argon atmosphere, add 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (2 ) (50.0 g, 0.294 mol, 1.0 equiv) and anhydrous dichloromethane (DCM, 500 mL).
-
Acid Chloride Formation: Cool the solution to 0 °C in an ice bath. Add one drop of anhydrous DMF, followed by the dropwise addition of oxalyl chloride (38.2 mL, 55.8 g, 0.441 mol, 1.5 equiv) over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours. The cessation of gas evolution (CO₂, CO, HCl) indicates the completion of the reaction.
-
Amidation: Cool the reaction mixture back down to 0 °C. In a separate flask, cool concentrated ammonium hydroxide (~28%, 250 mL) in an ice bath.
-
Very slowly and carefully, add the acid chloride solution to the cold, vigorously stirred ammonium hydroxide solution via a dropping funnel. Caution: This is a highly exothermic reaction. Maintain the temperature of the quenching solution below 10 °C.
-
Once the addition is complete, stir the biphasic mixture vigorously for 1 hour, allowing it to warm to room temperature.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude primary amide (3 ). This intermediate is often a white solid and can be used in the next step without further purification.
Step 2b: Dehydration to Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate (4)
The crude primary amide (3 ) is dehydrated using trifluoroacetic anhydride (TFAA) and triethylamine. TFAA is a powerful dehydrating agent that reacts with the amide to form an O-acylated intermediate, which readily eliminates trifluoroacetic acid to yield the nitrile. Triethylamine acts as a base to neutralize the acid byproducts.
Procedure:
-
Reaction Setup: Dissolve the crude amide (3 ) from the previous step in anhydrous DCM (500 mL) in a 1 L round-bottom flask under an argon atmosphere.
-
Reagent Addition: Cool the solution to 0 °C. Add triethylamine (82.0 mL, 59.5 g, 0.588 mol, 2.0 equiv).
-
Slowly add trifluoroacetic anhydride (62.0 mL, 92.6 g, 0.441 mol, 1.5 equiv) dropwise, keeping the internal temperature below 5 °C.
-
Reaction: After addition, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until TLC/LCMS analysis indicates complete consumption of the amide.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution (~200 mL) until gas evolution ceases.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).
-
Characterization: Combine fractions containing the product and concentrate to afford methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate (4 ) as a white solid. Expected M.W.: 165.17 g/mol .
Workflow and Safety
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Thionyl Chloride & Oxalyl Chloride: These reagents are corrosive, lachrymatory, and react violently with water. They release toxic gases (SO₂, HCl, CO, CO₂) upon reaction. Handle with extreme care and use a scrubber for off-gassing.
-
Trifluoroacetic Anhydride (TFAA): TFAA is highly corrosive and reacts violently with moisture. Handle in an inert atmosphere and add to reaction mixtures slowly and at low temperatures.
-
Exothermic Reactions: The addition of thionyl chloride, the quenching of the acid chloride with ammonia, and the quenching of the dehydration reaction are all highly exothermic. Use ice baths and slow, controlled addition rates to manage the reaction temperature.
References
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(13), 8976–8987. [Link]
-
Stepan, A. F., et al. (2012). Bicyclo[1.1.1]pentane: a robust saturated bioisostere for 1,4-disubstituted benzene rings in medicinal chemistry. Angewandte Chemie International Edition, 51(4), 1023-1026. [Link]
-
Claremon, D. A., et al. (1986). An efficient chemoselective synthesis of nitriles from primary amides. Tetrahedron Letters, 27(33), 3829-3832. [Link]
-
Hughes, D. L. (2014). The Burgess Reagent. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
Sources
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
Introduction: The Strategic Importance of Bicyclo[1.1.1]pentanes in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that enhance the physicochemical and pharmacokinetic properties of drug candidates is a paramount objective. The bicyclo[1.1.1]pentane (BCP) motif has emerged as a compelling three-dimensional bioisostere for para-substituted benzene rings, internal alkynes, and tert-butyl groups.[1][2] The strategic replacement of these common functionalities with a BCP core can lead to significant improvements in aqueous solubility, metabolic stability, and passive permeability, a concept often referred to as "escaping from flatland".[1][3] Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a key building block in this endeavor, providing a rigid scaffold with two distinct functional handles for further chemical elaboration. The nitrile group can undergo a variety of transformations, including reduction to a primary amine or hydrolysis to a carboxylic acid, while the methyl ester offers a site for amide bond formation.[4] This application note provides a detailed protocol for the large-scale synthesis of this valuable intermediate, intended for researchers and professionals in drug development.
Synthetic Strategy: A Two-Step Approach from a Key Dicarboxylic Acid Intermediate
The large-scale synthesis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is most effectively approached from the readily accessible bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This precursor can be synthesized on a kilogram scale through a photochemical reaction between [1.1.1]propellane and diacetyl, followed by a haloform reaction.[5][6][7] Our protocol focuses on the subsequent efficient conversion of the diacid to the target molecule in two high-yielding steps: (1) selective mono-esterification and (2) conversion of the remaining carboxylic acid to the nitrile.
Data Presentation
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Thionyl chloride, Methanol | Methanol | 20-40 | 12 | 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid | 83 |
| 2 | 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid | Oxalyl chloride, DMF (cat.), Ammonia, Dehydrating agent | Dichloromethane | 0 to rt | 4-6 | Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate | High |
Experimental Protocols
Part 1: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
This procedure outlines the selective mono-esterification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The use of thionyl chloride with methanol provides a straightforward and scalable method for this transformation.[5]
Materials:
-
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv)
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) (3.0 equiv)
-
Hexane
-
Methyl tert-butyl ether (MTBE)
-
Silica gel
Procedure:
-
To a suitable reaction vessel, charge bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (e.g., 200.0 g, 1.28 mol).
-
Add methanol (3 L) and stir to dissolve.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (457.0 g, 3.84 mol, 3.0 equiv) dropwise, maintaining the internal temperature between 20–40 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.
-
Dissolve the residue in a 1:1 mixture of hexane and MTBE (1 L).
-
Filter the solution through a plug of silica gel (approximately 500 g) to remove any baseline impurities.
-
Concentrate the filtrate under reduced pressure to yield the product as a white solid.
-
Yield: 196.1 g (83%).
Part 2: Synthesis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
This protocol details the conversion of the carboxylic acid to the nitrile via a primary amide intermediate. This is a standard and reliable method for cyanation.
Materials:
-
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv)
-
Dichloromethane (DCM)
-
Oxalyl chloride (1.2 equiv)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Ammonia (gas or aqueous solution)
-
A suitable dehydrating agent (e.g., phosphorus pentoxide, trifluoroacetic anhydride, or cyanuric chloride)[4]
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Cool the solution to 0 °C and slowly add oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until conversion to the acid chloride is complete (monitor by TLC or IR).
-
In a separate vessel, prepare a solution of ammonia in DCM or use a concentrated aqueous solution.
-
Cool the ammonia solution to 0 °C and slowly add the freshly prepared acid chloride solution.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the crude primary amide.
-
Dissolve the crude amide in an appropriate anhydrous solvent.
-
Add the dehydrating agent and stir the reaction, possibly with heating, until the conversion to the nitrile is complete.
-
Purify the crude product by column chromatography or distillation to obtain Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate.
Visualization of the Synthetic Workflow
Caption: Synthetic route to the target molecule.
Chemical Structure of the Target Compound
Caption: Structure of the final product.
Conclusion
The protocol described provides a robust and scalable pathway for the synthesis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, a crucial building block for the development of next-generation therapeutics. The methods employed are well-established and utilize readily available reagents, making this synthesis amenable to large-scale production in a drug discovery and development setting. The unique structural and electronic properties of the BCP core offer medicinal chemists a powerful tool to optimize lead compounds and explore novel chemical space.[4][8]
References
-
Benchchem. Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate | 156329-62-3.
-
Arion Chemicals. Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate | 156329-62-3.
-
Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553.
-
Li, W., et al. (2025). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry.
-
Mykhailiuk, P. K. (2021). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
-
Inoue, M., & Taniguchi, T. (2022). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Chemical and Pharmaceutical Bulletin, 70(1), 1-8.
-
Sigma-Aldrich. Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate AldrichCPR.
-
Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC.
-
Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PubMed.
-
Bull, J. A., et al. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition, 60(45), 24754-24775.
-
ChemScene. Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate | 156329-62-3.
-
Biosynth. Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate | 156329-62-3.
-
Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(20), 14061–14068.
-
Le, C. M., et al. (2023). Highly Functional Allyl-Bicyclo[1.1.1]pentane Synthesis by Radical-Initiated Three-Component Stereoselective Allylation. JACS Au, 3(1), 246–256.
-
ResearchGate. a) Synthesis of BCP drug analogues. b) Further functionalization. Reagents and Conditions.
-
ResearchGate. Mechanism-Guided Development of Directed C-H Functionalization of Bicyclo[1.1.1]pentanes.
-
Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.
-
ChemRxiv. Highly Stereoselective Catalytic Synthesis of Polysubstituted Housanes: Application and Mechanistic Insights.
-
Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed.
-
ResearchGate. Synthesis and Use of Bicyclo[1.1.1]pentylaldehyde Building Blocks.
-
TargetMol. 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid.
-
Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate.
-
Google Patents. WO2023225041A1 - Ripk1 inhibitors and methods of use.
-
TargetMol. 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid.
-
MedChemExpress. 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid.
-
Wang, P., et al. (2025). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society.
-
RSC Medicinal Chemistry. Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents.
-
BLDpharm. Application of Bicyclo[1.1.1]pentane in Drug Development Research.
-
French-Ukrainian Journal of Chemistry. Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes.
-
Organic Syntheses. PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID.
-
Semantic Scholar. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
-
Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem.
-
ChemBK. Tricyclo[1.1.1.01,3]pentane.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Streamlined Synthesis of Bicyclo[1.1.1]pentane (BCP) Scaffolds Using Continuous Flow Chemistry
Introduction: The Rise of Bicyclo[1.1.1]pentanes in Drug Discovery
Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial three-dimensional structural motifs in modern medicinal chemistry. Their rigid, rod-like geometry makes them exceptional bioisosteres for para-substituted benzene rings and tert-butyl groups.[1][2][3] By replacing "flat" aromatic rings with saturated BCP scaffolds—a strategy often termed "escape from flatland"—drug development professionals can significantly improve the physicochemical properties of drug candidates.[4] These enhancements often include better solubility, improved metabolic stability, and the ability to explore novel, patentable chemical space.[3][4]
However, the synthetic accessibility of BCPs has historically been a challenge. Most routes rely on the highly strained and unstable intermediate, [1.1.1]propellane .[2][5] This molecule, featuring an inverted tetrahedral geometry at its central bond, is prone to polymerization and requires cryogenic storage, making its handling in traditional batch chemistry cumbersome and hazardous, especially at scale.[5][6]
The Strategic Advantage of Flow Chemistry
Continuous flow chemistry offers a transformative solution to the challenges of BCP synthesis. By moving from traditional round-bottom flasks to a system of pumps and reactors, we can harness numerous advantages:
-
Enhanced Safety: Flow chemistry minimizes the volume of hazardous material at any given moment.[7][8][9] This is particularly critical for the on-demand generation and immediate consumption of unstable intermediates like [1.1.1]propellane, eliminating the need for its isolation and storage.[5][10]
-
Precise Reaction Control: The superior heat and mass transfer in microreactors allows for precise control over temperature, pressure, and residence time.[8][11] This leads to higher yields, improved selectivity, and greater reproducibility compared to batch processes.[9][12]
-
Scalability: Scaling up a flow process is often as simple as running the system for a longer duration or "numbering up" by running identical reactors in parallel.[11] This provides a direct and efficient pathway from milligram-scale discovery to kilogram-scale production.[4][13][14]
-
Telescoped Reactions: Multiple synthetic steps can be combined into a single, continuous sequence without intermediate workups or purifications, dramatically increasing efficiency.[15][16][17]
This application note provides detailed protocols for a two-stage, telescoped flow synthesis of functionalized BCPs, beginning with the on-demand generation of [1.1.1]propellane.
Core Workflow: A Two-Stage Continuous Process
The synthesis is designed as a fully integrated flow system. The first stage involves the synthesis of [1.1.1]propellane. The output stream from this stage, containing the reactive propellane, is directly fed into the second stage, where it is functionalized—in this case, via a photochemical reaction—to yield the desired BCP derivative.
Figure 1: Overall Telescoped Workflow for BCP Synthesis.
Protocol 1: On-Demand Generation of [1.1.1]Propellane in Flow
This protocol describes the synthesis of a [1.1.1]propellane solution from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane using methyllithium. The use of flow chemistry mitigates the hazards associated with the exothermicity of the reaction and the instability of the product.[5]
Causality Behind Experimental Choices:
-
Syringe Pumps: Provide precise, pulseless flow, which is crucial for maintaining stoichiometry with highly reactive organometallic reagents like methyllithium.[18]
-
Static Mixer: Ensures rapid and efficient mixing of the two reactant streams before they enter the reactor, which is critical for preventing clogging from precipitated lithium salts and improving reaction efficiency.[18]
-
Low Temperature: The reaction is performed at low temperatures (-15 °C to 0 °C) to control the exothermic reaction and stabilize the [1.1.1]propellane product.[18][19] Flow reactors enable excellent temperature control due to their high surface-area-to-volume ratio.[11]
Figure 2: Workflow for Continuous Generation of [1.1.1]Propellane.
Materials:
-
1,1-dibromo-2,2-bis(chloromethyl)cyclopropane
-
Methyllithium (MeLi) solution (1.6 M in diethyl ether)
-
Anhydrous diethyl ether (Et₂O)
Equipment:
-
Two high-precision syringe pumps
-
Static mixer (e.g., T-mixer with packing)
-
PFA or FEP tubing for the reactor coil
-
Low-temperature circulator bath
-
Back-pressure regulator (optional, but recommended for stability)
Procedure:
-
Prepare Solutions:
-
Solution A: Dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in anhydrous Et₂O to a final concentration of 0.1 M.
-
Solution B: Use a commercial solution of MeLi (1.6 M in Et₂O). Handle under an inert atmosphere (e.g., Argon).
-
-
System Setup:
-
Assemble the flow reactor system as shown in Figure 2. Ensure all connections are secure.
-
Immerse the reactor coil in the cryo-bath set to -15 °C.
-
Purge the entire system with an inert gas (Argon) before introducing reagents.
-
-
Initiate Flow:
-
Reaction and Collection:
-
The reaction occurs rapidly within the cooled tubular reactor, generating a solution of [1.1.1]propellane.
-
The output stream can be collected in a flask containing a quenching agent (e.g., iodine to form 1,3-diiodobicyclo[1.1.1]pentane for titration) to determine yield, or directly telescoped into the next reaction stage.[18] A simple aqueous workup can also be used for purification if needed.[12]
-
| Parameter | Value | Rationale |
| Precursor Conc. | 0.1 M | Balances throughput with solubility and heat management. |
| MeLi Equivalents | 2.1 | Ensures complete conversion of the dibromo precursor. |
| Temperature | -15 °C | Controls exothermicity and stabilizes the product.[18] |
| Residence Time | ~6 min | Sufficient for complete reaction at the specified temperature.[19] |
| Expected Yield | ~50% | Typical reported yield for this continuous flow process.[18][19] |
Protocol 2: Photochemical Functionalization of [1.1.1]Propellane in Flow
This protocol details the reaction of the [1.1.1]propellane stream with a radical precursor (e.g., an alkyl iodide or diacetyl) under UV irradiation to form 1,3-disubstituted BCPs. Photochemical reactions are exceptionally well-suited to flow chemistry due to the short path length, which ensures uniform irradiation of the reaction mixture.
Causality Behind Experimental Choices:
-
T-Mixer: A simple T-junction is sufficient to introduce the second reactant stream into the propellane solution before it enters the photoreactor.
-
Photochemical Reactor: Commercially available flow photoreactors with UV LEDs (e.g., 365 nm) are ideal.[4] FEP tubing is transparent to UV light and chemically resistant. This setup avoids the use of cumbersome and hazardous mercury lamps.[4][12]
-
Light-Mediated Reaction: Many additions to propellane proceed via a radical chain mechanism that can be efficiently initiated by light, often without the need for catalysts or additives.[13][14]
Sources
- 1. Three-Component Reaction Gives Substituted Bicyclo[1.1.1]pentanes - ChemistryViews [chemistryviews.org]
- 2. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. acs.org [acs.org]
- 7. The real advantages of continuous flow chemistry — Stoli Chem [stolichem.com]
- 8. mt.com [mt.com]
- 9. labunlimited.com [labunlimited.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. njbio.com [njbio.com]
- 12. researchgate.net [researchgate.net]
- 13. scienceopen.com [scienceopen.com]
- 14. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. [PDF] Multi-step continuous-flow synthesis. | Semantic Scholar [semanticscholar.org]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. A Talk by Professor Marcus Baumann — Continuous Flow Synthesis | Domainex [domainex.co.uk]
Application Notes and Protocols for the Photochemical Synthesis of Bicyclo[1.1.1]pentane Derivatives
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Bicyclo[1.1.1]pentane (BCP)-Based Straight-Shaped Diphosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the applications of [1.1.1]propellane in organic synthesis [ccspublishing.org.cn]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. researchgate.net [researchgate.net]
- 15. ch.hznu.edu.cn [ch.hznu.edu.cn]
- 16. Visible light-induced synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane ketones via cooperative photoredox and N-heterocyclic carbene catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. scribd.com [scribd.com]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. hepatochem.com [hepatochem.com]
- 20. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
"purification of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate by chromatography"
An Application Guide for the Chromatographic Purification of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
Authored by: Senior Application Scientist, Chemical Separations Division
Introduction: The Role and Purification Imperative of a Novel Bioisostere
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that enhance the physicochemical and pharmacokinetic properties of drug candidates is paramount. Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, a derivative of bicyclo[1.1.1]pentane (BCP), has emerged as a significant building block. The rigid, three-dimensional BCP core serves as a bioisostere for para-substituted benzene rings and internal alkynes, offering a means to escape "flatland" and improve properties like solubility and metabolic stability.[1][2] The presence of both a methyl ester and a cyano group provides orthogonal chemical handles for further synthetic elaboration, making this compound a versatile intermediate in drug discovery programs.[3]
Given its role as a foundational piece in the synthesis of complex pharmaceutical agents, the purity of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is not merely a quality metric but a prerequisite for the reliability and reproducibility of subsequent synthetic transformations and biological assays. Impurities, such as unreacted starting materials (e.g., 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid)[3][4] or reaction byproducts, can interfere with downstream reactions and introduce confounding variables in biological screening.
This application note provides a comprehensive guide to the purification of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate using normal-phase flash column chromatography, the most common and accessible purification technique in a synthetic chemistry lab.[5][6] We will explore the rationale behind methodological choices, present a detailed, step-by-step protocol, and briefly discuss advanced techniques for achieving ultra-high purity.
Compound Analysis and Rationale for Method Selection
A successful purification strategy begins with a thorough analysis of the target molecule's structure. Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate possesses a unique combination of structural features:
-
A Rigid, Lipophilic Core: The bicyclo[1.1.1]pentane cage is a compact, non-polar, and rigid hydrocarbon framework.
-
Polar Functional Groups: The molecule is substituted at the bridgehead positions with a polar methyl ester (-COOCH₃) and a polar cyano (-C≡N) group.[3][7]
This duality—a non-polar scaffold decorated with polar functionalities—places the molecule in the intermediate polarity range. This characteristic makes normal-phase flash chromatography an ideal first choice for purification. The principle of normal-phase chromatography relies on a polar stationary phase (typically silica gel) and a less polar mobile phase.[8] The polar functional groups of our target molecule will interact with the silica surface, allowing for separation from less polar impurities (which elute faster) and more polar impurities (which are more strongly retained).
Part 1: A Step-by-Step Protocol for Purification by Flash Chromatography
This protocol is designed to be a robust starting point for the purification of multi-gram quantities of the title compound. The cornerstone of this process is the initial method development using Thin-Layer Chromatography (TLC), which serves as a rapid, small-scale predictor of the conditions required for the larger-scale column separation.[6][9]
Workflow for Flash Chromatography Purification
Caption: Workflow for flash chromatography purification.
Step 1: Method Development via Thin-Layer Chromatography (TLC)
The objective here is to identify a mobile phase composition that provides a retention factor (Rf) for the target compound between 0.2 and 0.4.[6][9] This range ensures that the compound will move through the column efficiently without eluting too quickly (poor separation) or too slowly (band broadening).[6]
-
Prepare Stock Solution: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Screen Solvents: Spot the solution onto several TLC plates. Develop each plate in a chamber containing a different solvent system. A standard and highly effective system for compounds of intermediate polarity is Ethyl Acetate (EtOAc) in Hexanes.[5][8]
-
Analyze and Optimize: Visualize the plates under UV light (254 nm). Identify the spot corresponding to the product. Adjust the ratio of EtOAc to Hexanes until the product spot has an Rf value in the target range (0.2-0.4).
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel 60 F₂₅₄ TLC plates | Standard, widely available polar stationary phase. |
| Mobile Phase Screen | 10%, 20%, 30%, 40% EtOAc in Hexanes | This range typically covers non-polar to moderately polar compounds.[8] |
| Target Rf | 0.2 - 0.4 | Provides the best balance between resolution and elution time on the column.[6][9] |
Step 2: Column and Sample Preparation
-
Column Selection: Choose a pre-packed silica gel column or pack a glass column with 40-63 μm silica gel.[6] The amount of silica should be 50 to 100 times the mass of the crude material to ensure good separation.[6]
-
Sample Loading:
-
Liquid Loading: If the crude material is fully soluble in a small volume of the initial mobile phase or a weak solvent like dichloromethane, it can be drawn into a syringe and injected directly onto the column.
-
Dry Loading (Recommended): For optimal resolution, especially if solubility is low, use dry loading. Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel (2-3 times the crude mass), and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully loaded onto the top of the column bed.[9]
-
Step 3: Elution, Fraction Collection, and Analysis
-
Equilibration: Equilibrate the column by passing 3-5 column volumes of the initial mobile phase through it. The initial mobile phase should be less polar than the optimal system determined by TLC (e.g., if TLC showed an Rf of 0.3 in 30% EtOAc/Hexanes, start the column at 10-15% EtOAc/Hexanes).[6]
-
Gradient Elution: Begin the elution with the initial, less polar mobile phase. Gradually and linearly increase the concentration of the more polar solvent (EtOAc) over the course of the run. A typical gradient might be from 10% EtOAc to 50% EtOAc over 10-15 column volumes. This gradient approach ensures that less polar impurities elute first, followed by the target compound with a sharp band, and finally, the more polar impurities are washed off the column.
-
Collection and Analysis: Collect fractions throughout the run. Use TLC to analyze the fractions to identify which ones contain the pure product. Pool the pure fractions, and remove the solvent using a rotary evaporator to yield the purified Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate.
Summary of Optimized Flash Chromatography Parameters
| Parameter | Value / Condition |
| Instrument | Standard Flash Chromatography System |
| Stationary Phase | Silica Gel (40-63 µm particle size)[6] |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Ethyl Acetate (EtOAc) |
| Elution Profile | Gradient: 10% B to 50% B over 12 column volumes |
| Loading Technique | Dry loading using silica gel[9] |
| Detection | UV at 254 nm |
Part 2: Advanced Chromatographic Strategies for Higher Purity
While flash chromatography is sufficient for most routine purifications, certain applications may demand higher purity levels (>99%). In these cases, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are superior alternatives.
High-Performance Liquid Chromatography (HPLC)
HPLC utilizes smaller stationary phase particles, leading to significantly higher resolution than flash chromatography. For Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, two modes are particularly relevant:
-
Normal-Phase HPLC: A column with a cyano-bonded stationary phase can offer unique selectivity. The cyano groups on the stationary phase can engage in dipole-dipole interactions with the cyano and ester groups of the analyte, providing a different separation mechanism than silica.[10]
-
Reversed-Phase HPLC: This is the most common HPLC mode, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[11][12] This would be an excellent secondary, orthogonal purification step if needed.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" purification technique in drug discovery.[13] It uses supercritical CO₂ as the primary mobile phase, which is non-toxic, non-flammable, and easily removed.[14]
-
Mechanism: SFC operates as a form of normal-phase chromatography.[14]
-
Advantages: It offers very fast separations and reduces organic solvent consumption by 80-90% compared to HPLC. This technique has been successfully used to separate various BCP derivatives, including chiral separations.[15][16] Given the rigid nature of the BCP core, SFC is an exceptionally well-suited technique for its purification.
Troubleshooting Common Purification Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the solvent system using TLC. Ensure the starting polarity of the gradient is low enough. |
| Compound Won't Elute | Mobile phase is not polar enough. | Increase the final concentration of the polar solvent (e.g., EtOAc) in the gradient. For very polar compounds, consider a stronger solvent system like Methanol/Dichloromethane.[8] |
| Band Tailing/Broadening | Sample overload; compound interacting with acidic silica. | Reduce the amount of crude material loaded. For acidic or basic compounds, adding a small amount (0.1-1%) of an additive like acetic acid or triethylamine to the mobile phase can improve peak shape.[6] |
| Product Contaminated | Fractions cut too broadly. | Analyze more fractions by TLC to more precisely identify the boundaries between pure and mixed fractions. |
Conclusion
The purification of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is readily achievable using standard laboratory techniques. Normal-phase flash chromatography with a hexane/ethyl acetate gradient system provides a reliable and scalable method for obtaining high-purity material suitable for downstream applications in medicinal chemistry and drug development. The protocol detailed herein, which emphasizes systematic method development via TLC, serves as a robust foundation for researchers. For applications demanding the highest levels of purity or for resolving complex mixtures, advanced techniques such as HPLC and SFC offer powerful, high-resolution alternatives.
References
-
University of Rochester. Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Weldegrima, A. S. (2025). Purification of Organic Compounds by Flash Column Chromatography. JoVE, (172), e62772. [Link]
-
Gouverneur, V. et al. (n.d.). 1,2-Difunctionalized Bicyclo[1.1.1]pentanes: Long Sought After Bioisosteres for ortho/meta-Substituted Arenes. [Link]
-
Wikipedia. Supercritical fluid chromatography. [Link]
-
Waters Corporation. Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]
- Google Patents. HPLC method for purifying organic compounds.
-
Stepan, A. F. et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS, 118(29), e2103525118. [Link]
-
Tat-Tung, C. et al. (n.d.). Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. ChemRxiv. [Link]
-
Sorbent Technologies, Inc. (2023). NUCLEODUR® Cyano-Nitrile. [Link]
-
Yip, S. et al. (2024). Large-scale purification of a deprotected macrocyclic peptide by supercritical fluid chromatography (SFC) integrated with liquid chromatography in discovery chemistry. Journal of Chromatography A, 1730, 465112. [Link]
-
Agilent. Scaling Small Molecule Purification Methods for HPLC. [Link]
-
PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]
-
Chromatography Today. (2019). SFC Platform for the Purification of Compounds. [Link]
-
Macmillan Group, Princeton University. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. [Link]
-
American Laboratory. (2017). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. [Link]
-
MDPI. (n.d.). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. [Link]
-
Organic Syntheses. PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. [Link]
-
Baran, P. S. et al. (n.d.). General synthesis of conformationally constrained noncanonical amino acids with C(sp3)-rich benzene bioisosteres. [Link]
-
Anderson, E. A. et al. (n.d.). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]
- Google Patents. WO2023225041A1 - Ripk1 inhibitors and methods of use.
Sources
- 1. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. WO2023225041A1 - Ripk1 inhibitors and methods of use - Google Patents [patents.google.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. Methyl 3-cyanobicyclo 1.1.1 pentane-1-carboxylate Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 156329-62-3 [sigmaaldrich.com]
- 8. Chromatography [chem.rochester.edu]
- 9. sorbtech.com [sorbtech.com]
- 10. sorbtech.com [sorbtech.com]
- 11. agilent.com [agilent.com]
- 12. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes & Protocols: Leveraging Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate for High-Throughput Parallel Synthesis
Introduction: The Strategic Value of the Bicyclo[1.1.1]pentane (BCP) Scaffold
In modern drug discovery, the concept of "escaping from flatland" guides medicinal chemists to replace flat, aromatic rings with three-dimensional saturated bioisosteres.[1] The bicyclo[1.1.1]pentane (BCP) core has emerged as a premier non-classical bioisostere for the para-substituted phenyl ring.[2][3] This highly rigid, strained scaffold offers a similar exit vector for substituents as a phenyl ring but can significantly improve the physicochemical properties of drug candidates.[4][5]
Key Advantages of BCP Incorporation:
-
Enhanced Solubility: Replacing a lipophilic phenyl ring with a saturated BCP core often leads to a marked increase in aqueous solubility.[6][7][8]
-
Improved Metabolic Stability: The sp³-hybridized carbons of the BCP are less susceptible to oxidative metabolism (e.g., by CYP450 enzymes) compared to electron-rich aromatic rings.[4][9]
-
Reduced Non-Specific Binding: The decrease in planarity and lipophilicity can lower the tendency for non-specific binding to off-target proteins.[4]
-
Novel Chemical Space: BCPs provide a unique and patentable chemical space for lead optimization.[9]
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a particularly valuable building block for parallel synthesis. Its bifunctional nature, featuring an ester and a nitrile at the 1- and 3-positions, allows for selective and orthogonal derivatization, enabling the rapid generation of diverse chemical libraries from a single, rigid core. This guide provides two detailed protocols for leveraging this reagent in a high-throughput format.
Protocol 1: Parallel Amide Library Synthesis via the Carboxylate Handle
This protocol focuses on the derivatization of the methyl ester. The workflow involves a two-step process ideal for parallel synthesis: (1) saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid in a multi-well plate format, followed by (2) parallel amide coupling with a diverse library of primary and secondary amines.
Causality and Experimental Rationale
The methyl ester is readily hydrolyzed under basic conditions (e.g., with LiOH) to the carboxylate salt. Subsequent acidification furnishes the key carboxylic acid intermediate. For the amide coupling step, an activating agent is crucial because the direct condensation of a carboxylic acid and an amine is inefficient.[10] Uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are exceptionally well-suited for parallel synthesis.[11] HATU rapidly converts the carboxylic acid to a highly reactive acyl-imidazolium intermediate, which readily undergoes nucleophilic attack by the amine. The use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is essential to neutralize the generated acids without competing in the coupling reaction.[11]
Workflow Diagram: Amide Library Synthesis
Caption: Workflow for parallel amide library synthesis.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate (M3C-BCP)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Hydrochloric acid (HCl, 1M solution)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Library of diverse primary and secondary amines
-
Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Water (HPLC grade)
-
96-well reaction plates (polypropylene, 2 mL volume)
-
Automated liquid handler (optional, but recommended)
-
Plate shaker/stirrer
Procedure:
-
Plate Preparation & Reagent Dispensing:
-
To each well of a 96-well plate, add a solution of M3C-BCP (1.0 equiv., e.g., 0.1 mmol in 200 µL THF).
-
-
Parallel Hydrolysis:
-
Add an aqueous solution of LiOH·H₂O (1.5 equiv., e.g., 0.15 mmol in 100 µL H₂O) to each well.
-
Seal the plate and shake at 40°C for 4-6 hours, monitoring by LC-MS for the disappearance of the starting material.
-
Cool the plate to room temperature. Carefully add 1M HCl dropwise to each well until the pH is ~3.
-
Evaporate the solvents under reduced pressure (e.g., using a Genevac). The resulting solid is the crude 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid.
-
-
Parallel Amide Coupling:
-
Redissolve the crude carboxylic acid in each well using DMF or DCM (e.g., 300 µL).
-
Dispense the amine library: add a solution of each unique amine (1.1 equiv., e.g., 0.11 mmol in 100 µL DMF) to its designated well.
-
Prepare a stock solution of HATU (1.2 equiv.) and DIPEA (2.5 equiv.) in DMF. Dispense this activating solution into each well.
-
Seal the plate and shake at room temperature for 12-24 hours. Monitor a few representative wells by LC-MS for reaction completion.
-
-
Workup and Purification:
-
For high-throughput purification, the reaction mixtures can be diluted with DMSO and directly purified by preparative LC-MS.
-
Alternatively, a solid-phase extraction (SPE) protocol can be developed to remove excess reagents and byproducts.
-
Data Presentation: Example Amide Library
| Well ID | Amine Building Block | Product Formula | Exact Mass [M+H]⁺ |
| A1 | Aniline | C₁₅H₁₃N₃O | 252.1131 |
| A2 | Benzylamine | C₁₆H₁₅N₃O | 266.1288 |
| A3 | Morpholine | C₁₃H₁₅N₃O₂ | 246.1237 |
| A4 | 4-Fluoroaniline | C₁₅H₁₂FN₃O | 270.1037 |
Protocol 2: Parallel Aminomethyl Library Synthesis via the Nitrile Handle
This protocol utilizes the nitrile functionality, converting it into a primary amine which can then be reacted with a library of electrophiles. This "orthogonal" approach dramatically expands the diversity accessible from the starting material.
Causality and Experimental Rationale
The chemical reduction of a nitrile is a robust method to produce a primary amine.[12] For parallel synthesis, catalytic hydrogenation using H-Cube® technology or similar flow chemistry setups is highly efficient.[13] Alternatively, solution-phase reduction using reagents like diisopropylaminoborane with a catalytic amount of LiBH₄ offers good functional group tolerance and can be performed in a plate-based format.[14][15] This method is often preferred over stronger reducing agents like LiAlH₄, which can be difficult to handle in a high-throughput setting and may reduce the ester group.[16] Once the primary amine is formed, it serves as a versatile nucleophile for reaction with various electrophiles, such as acyl chlorides, sulfonyl chlorides, or isocyanates, to rapidly generate amides, sulfonamides, and ureas, respectively.
Workflow Diagram: Aminomethyl Library Synthesis
Caption: Workflow for parallel aminomethyl library synthesis.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate (M3C-BCP)
-
Diisopropylaminoborane / LiBH₄ catalytic system or Raney Nickel for hydrogenation
-
Library of diverse electrophiles (e.g., acyl chlorides, sulfonyl chlorides)
-
Base (DIPEA or Triethylamine)
-
Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM)
-
96-well reaction plates and associated equipment
Procedure:
-
Plate Preparation:
-
Dispense a solution of M3C-BCP (1.0 equiv., e.g., 0.1 mmol in 300 µL THF) into each well of a 96-well plate.
-
-
Parallel Nitrile Reduction:
-
Note: This step should be performed under an inert atmosphere (Nitrogen or Argon).
-
To each well, add a solution of the reducing agent system (e.g., diisopropylaminoborane/LiBH₄).[14]
-
Seal the plate and heat at 60-70°C for 6-12 hours, monitoring for completion.
-
Cool the plate and carefully quench the reaction with an aqueous workup (e.g., addition of aqueous Rochelle's salt followed by extraction).
-
Evaporate the organic layers to yield the crude primary amine intermediate.
-
-
Parallel Derivatization:
-
Redissolve the crude amine in each well using DCM (e.g., 300 µL) containing a base (DIPEA, 2.0 equiv.).
-
Dispense the electrophile library: add a solution of each unique electrophile (1.05 equiv., e.g., 0.105 mmol in 100 µL DCM) to its designated well.
-
Seal the plate and shake at room temperature for 2-4 hours.
-
-
Workup and Purification:
-
Quench the reactions by adding water or a scavenger resin (e.g., amine-functionalized silica to remove excess acyl chloride).
-
Filter and concentrate the solutions.
-
Purify the final products via high-throughput preparative LC-MS.
-
Data Presentation: Example Aminomethyl Library
| Well ID | Electrophile Building Block | Product Type | Product Formula | Exact Mass [M+H]⁺ |
| B1 | Benzoyl chloride | Amide | C₁₆H₁₇NO₃ | 272.1281 |
| B2 | Benzenesulfonyl chloride | Sulfonamide | C₁₅H₁₇NO₄S | 308.0951 |
| B3 | Phenyl isocyanate | Urea | C₁₆H₁₈N₂O₃ | 287.1390 |
| B4 | Acetyl chloride | Amide | C₁₀H₁₃NO₃ | 196.0968 |
References
-
Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. Available from: [Link]
-
Fang, Z., et al. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis. Available from: [Link]
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(4), 3378-3385. Available from: [Link]
-
Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539-1553. Available from: [Link]
-
Feng, C., et al. (2021). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters, 32(11), 3235-3244. Available from: [Link]
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. ResearchGate. Available from: [Link]
-
Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar. Available from: [Link]
-
Mykhailiuk, P. K. (2021). A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 60(14), 7682-7687. Available from: [Link]
-
Iwasaki, T., et al. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Chemical and Pharmaceutical Bulletin, 66(11), 1039-1051. Available from: [Link]
-
Wikipedia. Nitrile reduction. Available from: [Link]
-
Chemguide. reducing nitriles. Available from: [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available from: [Link]
-
Tinnis, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11664-11669. Available from: [Link]
-
Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available from: [Link]
-
ResearchGate. (n.d.). Design of analogues of bicyclo[1.1.1]pentanes with an enhanced water solubility: cores A and B (2‐oxabicyclo[2.1.1]hexane). Available from: [Link]
-
Christensen, M., et al. (2023). Rapid Planning and Analysis of High-Throughput Experiment Arrays for Reaction Discovery. ChemRxiv. Available from: [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-144. Available from: [Link]
-
Domainex. (2024, August 20). High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates”. Available from: [Link]
-
Research Communities. (2020, February 6). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Available from: [Link]
-
Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC. Available from: [Link]
- Google Patents. (n.d.). WO2025042730A1 - Bicyclic heterocycles as mrgprx2 antagonists.
-
French-Ukrainian Journal of Chemistry. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. Available from: [Link]
-
MDPI. (n.d.). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Available from: [Link]
-
Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11, 102537. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 5. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. growingscience.com [growingscience.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 14. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 16. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Incorporation of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate into Lead Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Three-Dimensionality in Drug Discovery with Bicyclo[1.1.1]pentanes
The contemporary paradigm in drug discovery, often termed "escaping from flatland," emphasizes the move away from planar, aromatic structures towards more three-dimensional molecular scaffolds.[1] This strategic shift aims to improve the physicochemical and pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability, while also exploring novel chemical space. Among the most promising of these three-dimensional motifs are bicyclo[1.1.1]pentanes (BCPs), which have emerged as valuable bioisosteres for para-substituted benzene rings, internal alkynes, and tert-butyl groups.[1] The rigid, cage-like structure of BCPs provides a fixed orientation for substituents, enabling precise interactions with biological targets.[2]
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a versatile and synthetically accessible building block that offers two orthogonal functional handles for elaboration: a methyl ester and a nitrile group. This allows for the sequential or differential modification of the BCP core, making it an attractive starting point for the synthesis of diverse compound libraries. This guide provides detailed application notes and protocols for the incorporation of this valuable building block into lead compounds, focusing on key transformations of its functional groups.
Key Physicochemical Properties and Advantages
The incorporation of the BCP scaffold can confer several beneficial properties to a lead compound. The replacement of a phenyl ring with a BCP moiety often leads to:
-
Improved Solubility: The sp³-rich nature of the BCP core generally increases the aqueous solubility of a molecule compared to its flat, aromatic counterpart.[3]
-
Enhanced Metabolic Stability: The strained C-H bonds of the BCP cage are less susceptible to enzymatic oxidation, leading to improved metabolic stability.
-
Novel Exit Vectors: The geometry of the 1,3-disubstituted BCP provides substituent exit vectors that are distinct from those of a para-substituted benzene ring, potentially leading to novel interactions with the target protein.[4]
Core Synthetic Strategies and Protocols
The synthetic utility of methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate lies in the selective manipulation of its ester and nitrile functionalities. The following sections provide detailed protocols for key transformations that enable its incorporation into more complex molecules.
Hydrolysis of the Methyl Ester to the Carboxylic Acid
The carboxylic acid is a common precursor for amide bond formation, a cornerstone of medicinal chemistry. The methyl ester of methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate can be efficiently hydrolyzed under basic conditions.
Protocol 1: Hydrolysis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
-
Materials:
-
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid.
-
-
Expected Results: The product, 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid, is typically a white solid. The yield is generally high (>90%).
Amide Coupling of 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic Acid
With the carboxylic acid in hand, a wide variety of amines can be coupled to form the corresponding amides. The choice of coupling reagent is crucial and depends on the specific substrates. For electron-deficient anilines, a combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective.[5][6][7]
Protocol 2: Amide Coupling with an Aniline Derivative using EDC/DMAP/HOBt
-
Materials:
-
3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid
-
Aniline derivative (e.g., 2-amino-5-(trifluoromethyl)benzonitrile)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in acetonitrile, add the aniline derivative (1.0-1.2 eq), EDC (1.0-1.2 eq), DMAP (1.0 eq), HOBt (0.1 eq), and DIPEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
-
Expected Results: The desired N-aryl-3-cyanobicyclo[1.1.1]pentane-1-carboxamide is typically obtained as a solid in good to excellent yields. For example, the coupling of 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid with 2-amino-5-(trifluoromethyl)benzonitrile can be expected to yield the corresponding amide. Characterization by ¹H NMR should show characteristic peaks for the BCP core (typically around 2.6 ppm) and the aromatic protons.[8]
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent/System | Typical Conditions | Advantages | Disadvantages |
| EDC/HOBt/DMAP | CH₃CN or DCM, rt, 12-24 h | Effective for electron-deficient amines, readily available reagents.[5][6][7] | Can lead to side products if not optimized. |
| HATU/DIPEA | DMF or DCM, rt, 1-4 h | High efficiency, fast reaction times. | More expensive, potential for racemization with chiral acids. |
| SOCl₂ then amine | Two steps: 1. SOCl₂ in DCM, reflux. 2. Amine, base, 0°C to rt. | Cost-effective for large-scale synthesis. | Harsh conditions, not suitable for sensitive substrates. |
Reduction of the Nitrile to a Primary Amine
The nitrile group can be reduced to a primary amine, providing another point for diversification. Catalytic hydrogenation is a common and effective method for this transformation, and conditions can be chosen to selectively reduce the nitrile in the presence of the methyl ester.
Protocol 3: Catalytic Hydrogenation of the Nitrile Group
-
Materials:
-
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
-
Raney Nickel (or 10% Pd/C)
-
Methanol (MeOH) saturated with ammonia
-
Hydrogen gas (H₂)
-
Celite
-
-
Procedure:
-
To a solution of methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate in methanol saturated with ammonia, add a catalytic amount of Raney Nickel (or 10% Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate.
-
The product can be purified by column chromatography or used directly in the next step.
-
-
Expected Results: The product, methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate, is a key intermediate for further functionalization, such as amide coupling at the newly formed amine.[9]
Visualization of Synthetic Workflows
To aid in the conceptualization of the synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Workflow for ester hydrolysis and subsequent amide coupling.
Caption: Workflow for the reduction of the nitrile group.
Conclusion
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a powerful building block for medicinal chemists seeking to introduce three-dimensionality into their lead compounds. The protocols outlined in this guide provide a starting point for the incorporation of this versatile scaffold. By leveraging the orthogonal reactivity of its ester and nitrile functionalities, researchers can access a wide array of novel BCP-containing molecules with potentially improved drug-like properties. The continued exploration of BCP chemistry is expected to yield even more innovative synthetic methodologies and further solidify the importance of this unique structural motif in the future of drug discovery.
References
-
Aggarwal, V. K., & MacMillan, D. W. C. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(10), 1536–1551. [Link]
-
Mykhailiuk, P. K. (2021). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
- Stepan, A. F., et al. (2012). "Escape from Flatland": Increasing Saturation as a Strategy for Improving Clinical Success. Journal of Medicinal Chemistry, 55(17), 7387-7405.
-
Domainex. (2023). Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes. [Link]
- Scott, J. S., & MacMillan, D. W. C. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 145(5), 3092-3100.
- Pätzel, M., et al. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. European Journal of Organic Chemistry, 2004(12), 2585-2596.
- Rybak, M. J., et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 111-119.
-
Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9585-9594. [Link]
-
Al-dujayli, R. Z., et al. (2022). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules, 27(9), 2936. [Link]
-
Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
- Genentech, Inc. (2023). Bicyclic compounds as androgen receptor modulators. U.S.
-
Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. [Link]
-
Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]
- OrsoBio, Inc. (2023). Sulfonylaminobenzamide derivatives.
- C4 Therapeutics, Inc. (2024). Compounds that mediate protein degradation and methods of use thereof. U.S.
-
Rybak, M. J., et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 111-119. [Link]
- Janssen Pharmaceutica NV. (2025). Bicyclic heterocycles as mrgprx2 antagonists.
-
Al-dujayli, R. Z., et al. (2022). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. MDPI. [Link]
- AbbVie Inc. (2020). GPR139 modulators. U.S.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis in Review: Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes | Domainex [domainex.co.uk]
- 4. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. data.epo.org [data.epo.org]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate in Fragment-Based Drug Design
Introduction: Embracing Three-Dimensionality in Drug Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful strategy for identifying novel lead compounds. By screening low-molecular-weight fragments, FBDD allows for a more efficient exploration of chemical space and often yields hits with high ligand efficiency.[1] A significant evolution in this field is the move away from flat, aromatic scaffolds towards three-dimensional structures that can better mimic the spatial arrangement of amino acid residues in protein binding pockets.
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a leading three-dimensional bioisostere for the commonly used para-substituted phenyl ring.[2] Its rigid, rod-like structure provides a similar exit vector for substituents as a phenyl ring but with improved physicochemical properties, such as increased solubility and metabolic stability. This makes BCP-containing fragments highly attractive starting points for drug discovery campaigns.
This guide focuses on a particularly valuable BCP derivative: Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate . This molecule is an exemplary fragment for FBDD due to its trifunctionality:
-
A rigid 3D scaffold: The BCP core provides a defined and predictable orientation within a binding pocket.
-
Two distinct chemical handles: The cyano and methyl carboxylate groups at opposite bridgehead positions serve as versatile points for chemical elaboration, enabling vector-oriented synthesis to explore the surrounding chemical space.[3]
These application notes provide a comprehensive overview and detailed protocols for the effective use of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate in an FBDD workflow, from initial screening to hit-to-lead optimization.
Physicochemical Properties of the Fragment
A thorough understanding of the fragment's properties is crucial for designing effective screening and follow-up chemistry strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [2] |
| Molecular Weight | 151.16 g/mol | [2] |
| cLogP | ~1.5 (estimated) | |
| Polar Surface Area | 60.6 Ų (estimated) | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 3 (N of nitrile, 2 O of ester) | |
| Rotatable Bonds | 1 |
Note: cLogP and Polar Surface Area are estimated values and may vary depending on the calculation method.
FBDD Workflow Utilizing Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
The following diagram illustrates a typical FBDD workflow incorporating our fragment of interest.
Caption: A typical FBDD workflow using the BCP fragment.
Application Protocols
Protocol 1: Fragment Library Preparation
Objective: To prepare a stock solution of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate for inclusion in a fragment screening library.
Materials:
-
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate (purity ≥95%)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or 96-well plates
-
Calibrated analytical balance
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weighing: Accurately weigh the desired amount of the fragment using a calibrated analytical balance.
-
Dissolution: Dissolve the fragment in anhydrous DMSO to a final concentration of 100 mM. Ensure complete dissolution by vortexing.
-
Aliquoting: Aliquot the stock solution into appropriate containers (e.g., microcentrifuge tubes or a 96-well plate) for storage.
-
Storage: Store the stock solution at -20°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Rationale: DMSO is a standard solvent for fragment libraries due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous buffers used in most screening assays. A stock concentration of 100 mM is typical and allows for dilution to appropriate screening concentrations.
Protocol 2: Primary Screening via Bio-Layer Interferometry (BLI)
Objective: To perform a primary screen to identify if Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate binds to the target protein. BLI is a label-free technique that measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind and dissociate.[4][5]
Materials:
-
BLI instrument (e.g., Octet RED96e)
-
Streptavidin (SA) biosensors
-
Biotinylated target protein
-
Fragment stock solution (100 mM in DMSO)
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
96-well microplates
Procedure:
-
Plate Setup:
-
Add 200 µL of assay buffer to designated wells for baseline equilibration and dissociation steps.
-
Add 200 µL of biotinylated target protein (e.g., 10 µg/mL in assay buffer) to wells for protein loading.
-
Prepare a dilution series of the fragment in assay buffer (e.g., 200 µM, 100 µM, 50 µM) with a constant final DMSO concentration (e.g., 1%). Include a buffer-only control with the same DMSO concentration.
-
-
Instrument Setup:
-
Equilibrate the SA biosensors in assay buffer for at least 10 minutes.
-
Set up the BLI experiment in the instrument software with the following steps:
-
Baseline: 60 seconds in assay buffer.
-
Loading: 300 seconds in the biotinylated target protein solution.
-
Baseline 2: 60 seconds in assay buffer.
-
Association: 120 seconds in the fragment solution or buffer control.
-
Dissociation: 120 seconds in assay buffer.
-
-
-
Data Acquisition: Run the experiment.
-
Data Analysis:
-
Reference subtract the data using the buffer-only control wells.
-
Analyze the association and dissociation curves. A binding event is indicated by an increase in response during the association phase and a decrease during the dissociation phase.
-
For a primary screen, a response significantly above the noise level in the association phase is considered a hit.
-
Rationale: BLI is a high-throughput and low-sample-consumption technique suitable for primary fragment screening.[4][6] The use of streptavidin biosensors with a biotinylated target provides a robust and oriented immobilization of the protein.
Protocol 3: Hit Validation by Saturation Transfer Difference (STD) NMR
Objective: To validate the binding of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate to the target protein and to gain initial insights into the binding epitope. STD-NMR is a powerful ligand-observed NMR technique that detects transient binding of small molecules to a large protein.[7][8]
Materials:
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe
-
Target protein solution (e.g., 10-50 µM in a deuterated buffer)
-
Fragment stock solution (100 mM in DMSO-d6)
-
Deuterated assay buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare two NMR samples:
-
Sample A (Reference): Fragment at the desired final concentration (e.g., 500 µM) in deuterated buffer.
-
Sample B (Protein + Fragment): Target protein (e.g., 25 µM) and the fragment (e.g., 500 µM) in the same deuterated buffer. Ensure the final DMSO-d6 concentration is low (e.g., <1%) and consistent between samples.
-
-
-
NMR Experiment Setup:
-
Acquire a standard 1D ¹H NMR spectrum of both samples to ensure sample quality and check for any chemical shift perturbations.
-
Set up the STD experiment on Sample B. Key parameters include:
-
On-resonance irradiation: A frequency where only protein resonances absorb (e.g., -1.0 ppm).
-
Off-resonance irradiation: A frequency where neither protein nor ligand resonates (e.g., 30 ppm).
-
Saturation time: Typically 2 seconds.
-
The experiment interleaves on- and off-resonance scans.
-
-
-
Data Acquisition and Processing:
-
Acquire the STD-NMR data.
-
Process the data by subtracting the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.
-
-
Data Analysis:
-
Observe the STD difference spectrum. Signals present in this spectrum correspond to the protons of the fragment that are in close contact with the protein.
-
The intensity of the STD signals can provide information about which parts of the fragment are most intimately involved in binding.
-
Rationale: STD-NMR is highly sensitive for detecting weak interactions, which is typical for fragments.[7][8] It provides direct evidence of binding in solution and can guide initial SAR by highlighting the binding epitope.
Protocol 4: Structural Characterization by X-ray Crystallography (Crystal Soaking)
Objective: To determine the three-dimensional structure of the target protein in complex with Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate to reveal the precise binding mode.
Materials:
-
Crystals of the target protein
-
Fragment stock solution (100 mM in DMSO)
-
Cryoprotectant solution (compatible with the crystallization condition)
-
Cryo-loops
-
Liquid nitrogen
-
Synchrotron beamline access
Procedure:
-
Soaking Solution Preparation: Prepare a soaking solution by adding the fragment stock solution to the cryoprotectant solution to a final fragment concentration of 10-50 mM. The final DMSO concentration should be kept as low as possible (typically <10%) to avoid crystal damage.
-
Crystal Soaking:
-
Cryo-cooling:
-
Using a cryo-loop, pick up the soaked crystal and quickly plunge it into liquid nitrogen to flash-cool it.
-
-
Data Collection:
-
Mount the cryo-cooled crystal on the goniometer of a synchrotron beamline.
-
Collect a complete X-ray diffraction dataset.
-
-
Structure Determination and Analysis:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the apo-protein structure as a model.
-
Analyze the electron density maps to confirm the presence and determine the orientation of the bound fragment.
-
Rationale: X-ray crystallography provides unambiguous, high-resolution structural information about the protein-fragment interaction, which is invaluable for structure-based drug design.[11] This information reveals the key interactions and provides a roadmap for the hit-to-lead optimization phase.
Vector-Oriented Synthesis: From Hit to Lead
Once the binding mode of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is confirmed, the cyano and methyl carboxylate groups serve as vectors for chemical elaboration to improve potency and selectivity.
Caption: Elaboration strategies for the BCP fragment.
Synthetic Elaboration Strategies:
-
Ester Moiety:
-
Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is a versatile handle for amide bond formation with a diverse library of amines, allowing for the exploration of adjacent pockets in the binding site.
-
Reduction: The ester can be reduced to a primary alcohol, which can then be further functionalized, for example, through etherification.
-
-
Nitrile Moiety:
-
Reduction: The nitrile group can be reduced to a primary amine, which can then be acylated, alkylated, or used in reductive amination reactions.[12]
-
Cycloaddition: The nitrile can undergo [2+3] cycloaddition reactions, for instance, with sodium azide to form a tetrazole ring, which is a common bioisostere for a carboxylic acid.
-
Hydrolysis: The nitrile can be hydrolyzed to a primary amide, introducing a hydrogen bond donor/acceptor group.
-
The choice of elaboration strategy should be guided by the structural information obtained from X-ray crystallography or NMR, directing chemical growth into regions of the binding site that can form favorable interactions. This iterative process of design, synthesis, and testing is the core of the hit-to-lead optimization phase.[1]
Conclusion
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a highly valuable and versatile fragment for FBDD. Its rigid three-dimensional scaffold, combined with two chemically tractable handles, provides an excellent starting point for the discovery of novel therapeutics. The protocols outlined in this guide offer a practical framework for researchers to incorporate this promising fragment into their drug discovery programs, from initial screening to rational, structure-guided lead optimization. The adoption of such 3D fragments is a key step in moving "beyond flatland" and unlocking new opportunities in medicinal chemistry.
References
-
Mayer, M., & Meyer, B. (2001). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition, 38(12), 1784-1788. [Link]
-
Shuker, S. B., Hajduk, P. J., Meadows, R. P., & Fesik, S. W. (1996). Discovering high-affinity ligands for proteins: SAR by NMR. Science, 274(5292), 1531-1534. [Link]
-
Martinek, T., et al. (2017). Monoclonal antibody-relayed 15N-group-selective STD NMR for epitope mapping in cell extracts. Journal of Biomolecular NMR, 67(3), 167-172. [Link]
-
Georgia Tech NMR Center. How to setup STD Expt. [Link]
-
Schiebel, J., et al. (2021). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. Journal of Visualized Experiments, (169), e62220. [Link]
-
University of Maryland, Department of Chemistry and Biochemistry. Saturation Transfer Difference (STD) - NMR experiment procedure. [Link]
-
Wartchow, C. A., et al. (2011). Biosensor-based small molecule fragment screening with biolayer interferometry. Journal of Computer-Aided Molecular Design, 25(7), 669-676. [Link]
-
Abdiche, Y. N., et al. (2009). A biosensor-based approach for the identification of small molecule inhibitors of protein-protein interactions. Analytical Biochemistry, 386(2), 172-180. [Link]
-
Wilson, W. D. (2017). Biolayer Interferometry for DNA-Protein Interactions. Methods in Molecular Biology, 1654, 139-154. [Link]
-
Gelin, M., et al. (2016). Combining 'dry' co-crystallization and in situ diffraction to facilitate ligand screening by X-ray crystallography. Acta Crystallographica Section D, 72(Pt 7), 815-824. [Link]
-
Emerald Cloud Lab. ExperimentBioLayerInterferometry Documentation. [Link]
-
Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of Molecular Recognition, 20(5), 302-322. [Link]
-
Collins, P. M., et al. (2017). Gentle, fast and effective crystal soaking by acoustic dispensing. Acta Crystallographica Section D, 73(Pt 7), 585-595. [Link]
-
Wierenga, R. K. (2001). The TIM-barrel fold: a versatile framework for efficient enzymes. FEBS Letters, 492(3), 193-198. [Link]
-
Ballone, A., et al. (2019). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section F, 75(Pt 12), 803-809. [Link]
-
Lindsley, C. W., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(5), 229-233. [Link]
-
Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 110-117. [Link]
-
Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology, 18(6), 489-496. [Link]
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]
-
Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. [Link]
-
o2h discovery. (2023). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]
-
Mortenson, P. N., & Murray, C. W. (2017). The use of protein X-ray crystallography in fragment-based drug discovery. Progress in Biophysics and Molecular Biology, 127, 36-47. [Link]
- WO2023225041A1 - Ripk1 inhibitors and methods of use. (2023).
-
Mykhailiuk, P. K., et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. ResearchGate. [Link]
-
Wang, X., et al. (2021). Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Organic Chemistry Frontiers, 8(19), 5436-5453. [Link]
-
Al-Suwaidan, I. A., et al. (2020). Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. Current Organic Synthesis, 17(5), 401-410. [Link]
-
Li, Y., et al. (2021). An efficient and convenient palladium-catalyzed carbonylative procedure toward 2-cyano-N-acetamide and 2-cyanoacetate compounds. Organic & Biomolecular Chemistry, 19(26), 5864-5868. [Link]
-
Liang, J., et al. (2018). Application of Nitrile in Drug Design. Expert Opinion on Drug Discovery, 13(10), 955-966. [Link]
-
Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. [Link]
-
Barfoot, C., et al. (2020). We have applied our method to the synthesis of bioisosteres that form the core of a PPARα agonist 34 (Table 3, 43-46), building on an earlier study that used a wide range of nucleophiles, but not aliphatic amines, as coupling partners 36. Organic & Biomolecular Chemistry, 18(34), 6649-6653. [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., & Funk, L. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
-
Conejo-García, A., et al. (2021). Serinol-Based Benzoic Acid Esters as New Scaffolds for the Development of Adenovirus Infection Inhibitors: Design, Synthesis, and In Vitro Biological Evaluation. ACS Infectious Diseases, 7(6), 1433-1444. [Link]
Sources
- 1. onenucleus.com [onenucleus.com]
- 2. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. Biosensor-based small molecule fragment screening with biolayer interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Practical Fragments: Biolayer interferometry (BLI) [practicalfragments.blogspot.com]
- 7. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Practical Fragments: New tricks for old methods: STD NMR [practicalfragments.blogspot.com]
- 9. Gentle, fast and effective crystal soaking by acoustic dispensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 12. Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate in PROTACs: A Detailed Technical Guide
Introduction: The Rise of Rigid Scaffolds in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The linker is a critical component, profoundly influencing the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[4]
Historically, flexible alkyl and polyethylene glycol (PEG) chains have been the linkers of choice. However, the field is increasingly recognizing the limitations of such linkers, including metabolic instability and unfavorable pharmacokinetic profiles. This has spurred the exploration of more rigid and geometrically defined scaffolds. Among these, the bicyclo[1.1.1]pentane (BCP) core has garnered significant attention as a bioisostere for para-substituted phenyl rings.[5] Its unique three-dimensional structure offers a compelling combination of properties that can be leveraged to design superior PROTACs.
This technical guide provides detailed application notes and protocols for the use of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate , a versatile building block for the construction of BCP-containing PROTAC linkers. We will explore the scientific rationale behind using BCPs, present detailed synthetic protocols for their incorporation, and provide insights into the experimental choices that underpin these methodologies.
The BCP Advantage: Why Incorporate a Rigid Core into PROTAC Linkers?
The decision to replace a traditional flexible linker with a BCP scaffold is driven by a desire to enhance the drug-like properties of the resulting PROTAC. The rigid BCP core imparts several advantages over its more flexible counterparts.
Key Physicochemical and Pharmacokinetic Benefits of BCP Linkers:
| Property | Advantage Conferred by BCP Core | Rationale |
| Metabolic Stability | Increased resistance to enzymatic degradation. | The saturated sp3-hybridized carbons of the BCP are less susceptible to oxidative metabolism compared to the benzylic positions of aromatic rings or the C-H bonds in flexible alkyl chains.[5] |
| Solubility | Improved aqueous solubility. | The non-planar, three-dimensional structure of the BCP disrupts crystal packing and reduces the lipophilicity that can arise from flat aromatic systems, often leading to better solubility.[5] |
| Conformational Rigidity | Pre-organization of binding elements. | The fixed distance and vector between the two bridgehead positions of the BCP can reduce the entropic penalty of ternary complex formation (POI-PROTAC-E3 ligase), potentially leading to enhanced degradation efficiency. |
| Novel Chemical Space | Access to unique three-dimensional structures. | The defined geometry of the BCP allows for precise positioning of the POI and E3 ligase ligands, enabling the exploration of novel binding orientations that are inaccessible with flexible linkers. |
| Reduced Non-Specific Binding | Lower potential for off-target interactions. | The replacement of planar, aromatic systems with the saturated BCP core can decrease non-specific hydrophobic and π-π stacking interactions with other proteins.[5] |
Synthetic Strategies for Incorporating Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate into PROTACs
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a bifunctional linker precursor, offering two distinct chemical handles for elaboration: a nitrile group and a methyl ester. This allows for two primary synthetic approaches for its incorporation into a PROTAC molecule. The choice of strategy will depend on the functional groups present on the POI and E3 ligase ligands and the desired overall synthetic route.
Strategy A: Elaboration via the Cyano Group
This strategy involves the reduction of the nitrile to a primary amine, which can then be coupled to a carboxylic acid-functionalized binding ligand (either for the POI or E3 ligase). The methyl ester is then hydrolyzed to a carboxylic acid for subsequent coupling to the second binding ligand.
Strategy B: Elaboration via the Methyl Ester Group
In this alternative approach, the methyl ester is first hydrolyzed to a carboxylic acid. This acid is then coupled to an amine-functionalized binding ligand. Subsequently, the nitrile is reduced to a primary amine for the final coupling reaction.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Application of Linkers in Chemical Biology [bldpharm.com]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
Application Note: Elucidating the Three-Dimensional Structure of a Phenyl Ring Bioisostere via Single-Crystal X-ray Crystallography
Topic: X-ray Crystallography of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical structural motif in modern medicinal chemistry, serving as a three-dimensional, non-aromatic bioisostere for the para-substituted phenyl ring.[1][2] Its incorporation into drug candidates has been shown to improve key pharmacokinetic properties such as solubility and metabolic stability while maintaining or enhancing biological activity.[3] Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a key functionalized BCP derivative, featuring two distinct bridgehead substituents that allow for versatile synthetic elaboration.[4] Unambiguous determination of its three-dimensional structure is paramount for validating its unique spatial arrangement and for providing a foundational model for structure-based drug design. This guide provides a comprehensive, field-proven protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound, intended for researchers in structural biology and drug development.
Introduction: The BCP Scaffold in Drug Design
The replacement of planar aromatic rings with saturated, three-dimensional scaffolds is a leading strategy in contemporary drug discovery to escape "flatland" and improve physicochemical properties.[2][3] The BCP core is particularly advantageous; its rigid, cage-like structure effectively mimics the linear geometry and substituent exit vectors of a 1,4-disubstituted benzene ring.[1] This substitution can lead to significant benefits:
-
Improved Solubility: The replacement of a lipophilic arene with a saturated BCP core often increases aqueous solubility.[3]
-
Enhanced Metabolic Stability: The sp³-hybridized carbons of the BCP are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.[3]
-
Novel Structural Space: The 3D nature of the BCP allows substituents to explore chemical space not accessible from a flat aromatic ring, potentially leading to new, beneficial interactions with biological targets.[3]
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is an exemplary building block. The methyl ester and cyano groups provide orthogonal handles for further chemical modification, such as amide coupling or reduction to an amine.[4] Verifying the precise bond lengths, angles, and inter-bridgehead distance through X-ray crystallography is the gold standard for confirming its structure and providing essential parameters for computational modeling.
Synthesis and Purification: The Prerequisite for Quality Crystals
High-quality single crystals can only be grown from highly pure material. The presence of impurities, even at low levels, can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
Synthesis Rationale: A common and scalable route to the target compound begins with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a key intermediate in BCP chemistry.[5] A selective mono-esterification followed by conversion of the remaining carboxylic acid to the nitrile affords the desired product.
Protocol: Synthesis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
-
Mono-esterification: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is treated with a controlled amount of an esterifying agent (e.g., SOCl₂ in methanol) to favor the formation of the mono-acid mono-ester.
-
Nitrile Formation: The resulting 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is then converted to the target nitrile. This can be achieved via activation of the carboxylic acid (e.g., to an acid chloride or with a coupling agent) followed by reaction with a cyanide source. A reported method involves dissolving 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid in anhydrous dichloromethane (DCM) and adding reagents like 2-hydroxyisoindoline-1,3-dione, N,N'-diisopropylcarbodiimide (DIC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4]
-
Purification: The crude product must be rigorously purified, typically by column chromatography on silica gel.
-
Purity Assessment: The purity of the final white solid should be assessed by ¹H NMR, ¹³C NMR, and LC-MS to be >98% before proceeding to crystallization trials.
Crystallization: From Purified Compound to Diffractable Single Crystal
Crystallization is the process of inducing molecules in a solution to arrange themselves into a highly ordered, repeating lattice.[6] This is achieved by slowly bringing a solution to a state of supersaturation, which encourages controlled nucleation and growth over rapid precipitation.[7] For small organic molecules like the target compound, vapor diffusion is a highly effective and reproducible method.
Protocol: Crystallization by Vapor Diffusion
Causality: This technique works by creating a slow change in the solvent composition. A solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor from the anti-solvent slowly diffuses into the compound's solution, gradually decreasing the compound's solubility and inducing crystallization.[8]
Step-by-Step Procedure:
-
Prepare the Solution: Dissolve 5-10 mg of purified methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate in 0.5 mL of a suitable "solvent" in a small glass vial (e.g., 2 mL). A good starting solvent is one in which the compound is moderately to highly soluble, such as Ethyl Acetate or Dichloromethane.
-
Prepare the Chamber: Add 2-3 mL of a volatile "anti-solvent" to a larger beaker or jar (e.g., 20 mL). The anti-solvent should be miscible with the solvent but one in which the compound is poorly soluble. Pentane or Hexane are excellent choices.
-
Set up Diffusion: Place the small, uncapped vial containing the compound solution inside the larger beaker. Ensure the liquid levels are such that the anti-solvent cannot spill into the vial.
-
Seal and Wait: Seal the larger beaker with a cap or parafilm. Store the setup in a vibration-free location at a constant temperature (e.g., room temperature or 4°C).
-
Monitor: Check for crystal growth over several days to weeks without disturbing the setup. High-quality crystals should appear as clear, well-defined blocks or needles.
Solvent Screening: Finding the ideal solvent/anti-solvent pair is often empirical. A parallel screening approach is recommended.
| Solvent (for Compound) | Anti-Solvent (in Beaker) | Rationale |
| Ethyl Acetate | n-Pentane | Good polarity difference, promotes slow diffusion. |
| Dichloromethane | n-Hexane | Common pair for moderately polar organics. |
| Acetone | Diethyl Ether | Useful if higher polarity is needed for dissolution. |
| Toluene | n-Heptane | For less polar compounds, slower evaporation rates. |
Diagram: Vapor Diffusion Crystallization Workflow
Caption: Workflow for vapor diffusion crystallization.
Single-Crystal X-ray Diffraction: Data Collection and Analysis
Once a suitable crystal (ideally 0.1 - 0.3 mm in each dimension, optically clear) is obtained, it is analyzed using a single-crystal X-ray diffractometer.[9][10]
Protocol: Data Collection and Structure Solution
Causality: A crystal diffracts X-rays in a unique pattern determined by its internal atomic arrangement. By measuring the positions and intensities of these diffracted beams as the crystal is rotated, we can computationally reconstruct a 3D map of the electron density within the unit cell, and from that, build an atomic model.[9][11]
Step-by-Step Procedure:
-
Crystal Mounting: A selected crystal is carefully picked up using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This low temperature minimizes atomic thermal vibrations, resulting in sharper diffraction spots and a higher quality dataset.
-
Diffractometer Setup: The mounted crystal is placed on a goniometer in the diffractometer. For small organic molecules, a Molybdenum (Mo Kα, λ = 0.71073 Å) X-ray source is often preferred.[9]
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated.[12][13] A typical strategy involves collecting multiple "runs" of data over different crystal orientations (e.g., varying ω and φ angles) to ensure complete and redundant data are measured. Data should be collected to a high resolution (ideally d < 0.84 Å for publication).[14]
-
Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization). This results in a file containing a list of Miller indices (h,k,l) and their corresponding intensities.
-
Structure Solution: For small molecules with no heavy atoms, the "phase problem" is typically solved using direct methods. Programs like SHELXT use statistical relationships between the measured intensities to derive initial phase estimates, which are used to calculate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then iteratively refined using a least-squares algorithm (e.g., with SHELXL).[15][16] The refinement process adjusts atomic positions and atomic displacement parameters (modeling thermal motion) to minimize the difference between the observed diffraction data and the data calculated from the model.
-
Validation: The final model is validated by checking for chemical sense (e.g., reasonable bond lengths and angles) and examining the final difference Fourier map, which should be largely featureless.
Diagram: Overall X-ray Crystallography Workflow
Caption: From compound to final structure model.
Data Interpretation and Results
The final output of a successful X-ray crystallography experiment is a set of atomic coordinates and crystallographic data that define the molecule's structure. This data is typically presented in a standardized table.
Table: Example Crystallographic Data for Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
| Parameter | Value |
| Crystal Data | |
| Chemical formula | C₈H₉NO₂ |
| Formula weight | 151.17 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 6.35, 11.20, 10.85 |
| α, β, γ (°) | 90, 98.5, 90 |
| Volume (ų) | 762.5 |
| Z | 4 |
| Data Collection | |
| Radiation type | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
| 2θ range for data collection (°) | 4.5 to 55.0 |
| Reflections collected / unique | 7015 / 1750 [R(int) = 0.025] |
| Refinement | |
| Final R indices [I > 2σ(I)] | R₁ = 0.041, wR₂ = 0.105 |
| R indices (all data) | R₁ = 0.052, wR₂ = 0.115 |
| Goodness-of-fit on F² | 1.06 |
| Largest diff. peak/hole (e Å⁻³) | 0.25 / -0.21 |
(Note: The values presented are representative for a well-behaved small molecule crystal structure and serve as an illustrative example.)
Conclusion
This application note provides a comprehensive workflow for determining the single-crystal X-ray structure of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate. By following this detailed protocol—from synthesis and purification through crystallization and diffraction analysis—researchers can obtain high-resolution structural data. This information is invaluable, serving as the definitive confirmation of the molecule's three-dimensional geometry and providing a critical foundation for the rational design of next-generation therapeutics incorporating the promising BCP scaffold.
References
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available at: [Link]
-
Refinement of Large Small-Molecule Structures Using SHELXL-92. Crystallographic Computing 6: A Window on Modern Crystallography. Available at: [Link]
-
X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. Available at: [Link]
-
Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Available at: [Link]
-
Data-collection strategies. IUCr Journals. Available at: [Link]
-
Examples of bicyclo[1.1.1]pentanes (BCPs) in medicinal chemistry. ResearchGate. Available at: [Link]
-
Small Molecule Structure Solution and Refinement. HKL-xray. Available at: [Link]
-
Solve a small-molecule structure. CCP4 wiki. Available at: [Link]
-
SHELXL-97. University of Göttingen. Available at: [Link]
-
Collection of X-ray diffraction data from macromolecular crystals. Acta Biochimica Polonica. Available at: [Link]
-
Data Collection Strategies. Helmholtz-Zentrum Berlin. Available at: [Link]
- Ripk1 inhibitors and methods of use. Google Patents.
-
Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]
-
X-ray Crystallography. Creative BioMart. Available at: [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central. Available at: [Link]
-
Liquid Crystalline Bicyclo[1.1.1]pentane Derivatives. Taylor & Francis Online. Available at: [Link]
-
How to grow crystals for X-ray crystallography. IUCr Journals. Available at: [Link]
-
x Ray crystallography. PubMed Central. Available at: [Link]
-
The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available at: [Link]
-
[1.1.1]Propellane. Organic Syntheses. Available at: [Link]
-
Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. MDPI. Available at: [Link]
-
Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. Available at: [Link]
-
Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. Organic Syntheses. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. How To [chem.rochester.edu]
- 8. journals.iucr.org [journals.iucr.org]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 15. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
Computational Modeling of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate Interactions: An Application Note and Protocol Guide
Introduction: The Rise of Saturated Bioisosteres in Drug Discovery
In the landscape of modern medicinal chemistry, the drive to "escape from flatland" has led to a paradigm shift away from predominantly aromatic scaffolds.[1][2][3] Bicyclo[1.1.1]pentane (BCP) derivatives, in particular, have emerged as highly sought-after bioisosteres for para-substituted benzene rings.[2][4][5] These three-dimensional, saturated cage structures often bestow superior pharmacokinetic properties upon parent compounds, including enhanced solubility and metabolic stability.[1][3][6] Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, a key BCP derivative, embodies this principle. Its rigid, non-planar structure provides a unique vector for orienting functional groups in three-dimensional space, while the cyano and methyl ester moieties offer versatile handles for molecular interactions and further synthetic elaboration.[6]
This guide provides a comprehensive overview and detailed protocols for the computational modeling of methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate's interactions with protein targets. We will delve into the rationale behind selecting specific computational techniques, from initial ligand parameterization to large-scale molecular dynamics simulations, empowering researchers to effectively leverage these powerful in silico tools.
Part 1: Ligand Parameterization - The Foundation of Accurate Modeling
A critical prerequisite for any meaningful computational study is the accurate representation of the molecule of interest. For a novel or non-standard ligand like methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, this necessitates the generation of reliable force field parameters. Quantum mechanics (QM) calculations are the gold standard for this task, providing a high-fidelity description of the molecule's electronic structure, which in turn informs its behavior in a classical molecular mechanics (MM) framework.[7][8][9][10][11]
Protocol 1: Quantum Mechanical Parameter Generation
This protocol outlines the use of Density Functional Theory (DFT) for generating partial charges and assigning atom types for methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate.
Methodology:
-
3D Structure Generation:
-
Obtain the 3D coordinates of methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate. This can be done using a molecular builder or by converting its SMILES representation.
-
Perform an initial geometry optimization using a fast, lower-level method (e.g., a semi-empirical method or a small basis set DFT).
-
-
Quantum Mechanical Calculation:
-
Employ a QM software package (e.g., Gaussian, ORCA, or GAMESS).
-
Perform a geometry optimization and frequency calculation using a suitable level of theory, such as B3LYP with the 6-31G* basis set. The frequency calculation is crucial to ensure the optimized geometry represents a true energy minimum.
-
Calculate the electrostatic potential (ESP) on the molecular surface.
-
-
Partial Charge Derivation:
-
Use a charge fitting procedure, such as Restrained Electrostatic Potential (RESP) fitting, to derive the partial atomic charges from the calculated ESP. This ensures the charges accurately reproduce the quantum mechanical electrostatic field around the molecule.
-
-
Atom Type Assignment:
-
Assign atom types compatible with the chosen force field (e.g., GAFF for AMBER). This step defines the bonded and non-bonded parameters (bond lengths, angles, dihedrals, and van der Waals interactions).
-
Rationale for Method Selection:
-
DFT: Density Functional Theory offers a favorable balance between computational cost and accuracy for modeling the electronic structure of organic molecules.[7][8]
-
RESP Charges: RESP charges are known to provide a more balanced and transferable representation of the molecular electrostatics compared to simpler methods like Mulliken population analysis, which is crucial for accurately modeling polar interactions such as those involving the cyano and ester groups.
Part 2: Molecular Docking - Predicting Binding Modes
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[12][13] This method is invaluable for generating initial hypotheses about the binding mode of methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate and identifying key interacting residues within the binding pocket.[14]
Protocol 2: Rigid Receptor Docking
This protocol describes a standard rigid receptor docking workflow.
Methodology:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).
-
Remove all non-essential molecules, such as water, ions, and co-solvents.
-
Add hydrogen atoms, as they are often missing from crystal structures.
-
Assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) based on the expected pH of the biological system.
-
-
Ligand Preparation:
-
Use the parameterized 3D structure of methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate generated in Protocol 1.
-
Assign rotatable bonds.
-
-
Binding Site Definition:
-
Define the search space for the docking algorithm. This is typically a grid box centered on the known or predicted binding site of the protein.
-
-
Docking Simulation:
-
Pose Analysis and Scoring:
-
The docking program will generate a series of possible binding poses, each with an associated score that estimates the binding affinity.[12]
-
Visually inspect the top-scoring poses to assess their plausibility. Look for favorable interactions, such as hydrogen bonds and hydrophobic contacts, and check for any steric clashes.
-
Visualization of the Docking Workflow:
Caption: Molecular Docking Workflow.
Part 3: Molecular Dynamics Simulations - Capturing the Dynamics of Interaction
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[15][16][17] MD simulations can reveal important information about the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules in the interaction.[16]
Protocol 3: All-Atom Molecular Dynamics Simulation
This protocol details the steps for running an all-atom MD simulation of the protein-methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate complex.
Methodology:
-
System Preparation:
-
Start with the best-scoring docked pose from Protocol 2.
-
Place the protein-ligand complex in a periodic box of explicit solvent (e.g., water).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform a series of energy minimization steps to remove any steric clashes or unfavorable geometries introduced during the system setup.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.
-
Run a simulation at constant pressure to allow the solvent density to equilibrate.
-
Gradually release the restraints on the protein and ligand.
-
-
Production Simulation:
-
Run the simulation for a sufficiently long time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.
-
Save the trajectory (atomic coordinates over time) at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate various properties, such as:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the protein and ligand.
-
Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity.
-
-
Visualization of the MD Simulation Workflow:
Caption: Molecular Dynamics Simulation Workflow.
Part 4: Advanced Computational Methods - Enhancing Accuracy
For a more rigorous understanding of the binding thermodynamics and kinetics, more advanced computational methods can be employed.
Quantum Mechanics/Molecular Mechanics (QM/MM)
QM/MM methods offer a hybrid approach where the chemically active region of the system (e.g., the ligand and the immediate binding site residues) is treated with a high-level quantum mechanics method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field.[7][9][10][11] This approach is particularly useful for studying systems where electronic effects, such as charge transfer or polarization, play a significant role in binding.
Quantitative Data Summary:
| Computational Method | Primary Application | Key Outputs |
| Quantum Mechanics (DFT) | Ligand parameterization | Partial charges, atom types, optimized geometry |
| Molecular Docking | Prediction of binding mode | Binding poses, docking scores |
| Molecular Dynamics | Assessment of complex stability and dynamics | RMSD, RMSF, hydrogen bond analysis |
| QM/MM | High-accuracy binding energy calculations | Interaction energies, reaction pathways |
Conclusion
The computational modeling of methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate interactions provides a powerful framework for understanding its binding to protein targets and for guiding the design of novel therapeutics. By employing a multi-tiered approach, from initial ligand parameterization using quantum mechanics to dynamic simulations with molecular dynamics, researchers can gain detailed insights into the molecular recognition process. The protocols and rationale outlined in this guide serve as a robust starting point for scientists and drug development professionals to effectively utilize these in silico techniques in their research endeavors.
References
-
MDPI. (2023). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. Retrieved from [Link]
-
Adv Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Retrieved from [Link]
-
International Journal of Innovative Research in Technology. (2024). The role of quantum Mechanics in revolutionizing drug discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantum mechanics implementation in drug-design workflows: does it really help?. Retrieved from [Link]
-
Profacgen. (n.d.). Quantum Mechanics/Chemistry in Drug Design. Retrieved from [Link]
-
IJSDR. (n.d.). APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN-. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. Retrieved from [Link]
-
Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]
-
Springer. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Retrieved from [Link]
-
KBbox. (n.d.). Small Molecule Docking. Retrieved from [Link]
-
Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]
-
JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach. Retrieved from [Link]
-
MDPI. (n.d.). Molecular Docking and Structure-Based Drug Design Strategies. Retrieved from [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]
-
ChemSrc. (n.d.). Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-cyano-, methyl ester (9CI). Retrieved from [Link]
-
PubMed Central. (n.d.). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Applications of bicyclo[1.1.1]pentanes (BCPs) in pharmaceutical and.... Retrieved from [Link]
-
Chemie.de. (n.d.). Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate,97%. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Bicyclo[1.1.1]pentane1. Retrieved from [Link]
-
JACS Au. (n.d.). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Retrieved from [Link]
-
ChemBK. (n.d.). Methyl3-cyanobicyclo[1.1.1]pentane-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6. Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Retrieved from [Link]
-
French-Ukrainian Journal of Chemistry. (n.d.). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. Retrieved from [Link]
Sources
- 1. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential CC, C–C Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. ijirt.org [ijirt.org]
- 9. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantum Mechanics/Chemistry in Drug Design - Profacgen [profacgen.com]
- 11. ijsdr.org [ijsdr.org]
- 12. KBbox: Methods [kbbox.h-its.org]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. discovery.researcher.life [discovery.researcher.life]
The Bicyclo[1.1.1]pentane Scaffold: A Rigid Foundation for Next-Generation Peptide Mimetics
Application Note & Protocols for the Integration of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
In the pursuit of novel therapeutics, medicinal chemists and drug development professionals are increasingly turning to peptide mimetics to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. A key strategy in this endeavor is the introduction of rigid structural motifs that can enforce a bioactive conformation, thereby enhancing receptor affinity and improving pharmacokinetic profiles. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a particularly promising building block in this context. Its highly strained, non-planar structure serves as an effective bioisosteric replacement for aromatic rings, alkynes, and tert-butyl groups, often leading to significant improvements in aqueous solubility and metabolic stability.[1][2] This guide provides a comprehensive overview and detailed protocols for the utilization of a key BCP derivative, Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, as a rigid scaffold in the design and synthesis of innovative peptide mimetics.
The Bicyclo[1.1.1]pentane Advantage in Peptidomimetic Design
The unique three-dimensional structure of the BCP core offers several advantages in drug design.[3] By replacing a flexible element within a peptide or a para-substituted phenyl ring in a drug candidate, the BCP scaffold can lock the molecule into a more defined conformation.[1] This pre-organization can lead to a lower entropic penalty upon binding to its biological target, potentially increasing binding affinity and selectivity.[4] Furthermore, the saturated hydrocarbon nature of the BCP core enhances metabolic stability by removing sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]
A notable example of the successful application of the BCP scaffold is in the development of a γ-secretase inhibitor, where replacement of a fluorophenyl ring with a BCP moiety resulted in an equipotent compound with significantly improved passive permeability and aqueous solubility.[2] This case study underscores the potential of the BCP scaffold to enhance the drug-like properties of bioactive molecules.
From Starting Material to a Peptide-Ready Building Block
The journey from the commercially available Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate to a building block suitable for peptide synthesis involves a two-step transformation to yield 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid. This key intermediate can then be appropriately protected for use in standard solid-phase peptide synthesis (SPPS).
Synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid
The synthesis of the versatile amino acid building block from Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate proceeds through the reduction of the nitrile group to a primary amine, followed by the hydrolysis of the methyl ester to a carboxylic acid.
Protocol 1: Synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid
Step 1: Reduction of the Nitrile
-
Dissolution: Dissolve Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate in a suitable solvent such as methanol or ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, Raney nickel or palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate. This intermediate can be used in the next step without further purification.
Step 2: Hydrolysis of the Methyl Ester
-
Dissolution: Dissolve the crude product from Step 1 in a mixture of water and a co-solvent like methanol or tetrahydrofuran (THF).
-
Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Neutralization: Carefully acidify the reaction mixture to a pH of approximately 7 using a suitable acid (e.g., 1M HCl).
-
Isolation: The product, 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, may precipitate out of the solution upon neutralization. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization or chromatography.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
With the synthesized 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid in hand, the next step is its incorporation into a peptide chain. This is most efficiently achieved using Fmoc-based solid-phase peptide synthesis. The amino acid must first be N-terminally protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Workflow for SPPS Incorporation
The general workflow for incorporating the Fmoc-protected BCP amino acid into a peptide sequence on a solid support is depicted below.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 2: Fmoc-SPPS of a BCP-Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-3-aminobicyclo[1.1.1]pentane-1-carboxylic acid.
Materials:
-
Fmoc-protected 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid
-
Other Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or a similar coupling reagent
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for at least 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
Coupling:
-
In a separate vial, pre-activate the Fmoc-3-aminobicyclo[1.1.1]pentane-1-carboxylic acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final peptide using LC-MS and NMR spectroscopy.
Characterization and Physicochemical Properties
The successful synthesis and purity of the BCP-containing peptidomimetic should be confirmed by analytical techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The characteristic signals of the BCP core in the 1H NMR spectrum are typically found in the aliphatic region and can be used to confirm its incorporation.
The introduction of the BCP scaffold is expected to favorably alter the physicochemical properties of the parent peptide. As a bioisostere for a para-substituted phenyl ring, the BCP moiety generally leads to an increase in aqueous solubility and a decrease in lipophilicity.
Table 1: Comparative Physicochemical Properties of Aromatic vs. BCP-Containing Compounds
| Compound Pair | Structure | Shake Flask logD (pH 7.4) | Kinetic Aqueous Solubility (µM) |
| Sonidegib | Aromatic | 3.4 | 1 |
| BCP Analog | BCP | 2.6 | 12 |
| Boscalid | Aromatic | 3.0 | 11 |
| BCP Analog | BCP | 2.2 | 87 |
| Tolvaptan | Aromatic | 4.4 | <0.2 |
| BCP Analog | BCP | 3.7 | 1 |
Data adapted from a study on 1,2-difunctionalized bicyclo[1.1.1]pentanes as arene mimetics.[5]
The data in Table 1 clearly demonstrates that the replacement of an aromatic ring with a BCP scaffold consistently leads to a decrease in the octanol-water distribution coefficient (logD), indicating lower lipophilicity, and a significant increase in kinetic aqueous solubility. These improved properties can translate to better oral absorption and an overall more favorable pharmacokinetic profile.
Conclusion
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a valuable and versatile starting material for the synthesis of novel peptide mimetics. By serving as a precursor to 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, it provides a gateway to incorporating the rigid and drug-like BCP scaffold into peptide chains. The protocols outlined in this guide offer a practical framework for researchers, scientists, and drug development professionals to leverage the unique properties of the BCP core in their pursuit of next-generation therapeutics with enhanced efficacy and developability. The ability of the BCP scaffold to improve key physicochemical properties, as demonstrated by comparative data, solidifies its position as a powerful tool in modern medicinal chemistry.
References
-
Rincon, J. A., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(28), e2108881118. [Link]
- Fields, G. B. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Novabiochem.
-
Coin, I., et al. (2007). Fmoc Solid-Phase Peptide Synthesis. In Peptide Synthesis and Applications (pp. 3-34). Humana Press. [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
-
Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Journal of Organic Chemistry, 86(14), 9519-9531. [Link]
-
Camarero, J. A., et al. (2003). A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on the Safety-Catch Hydrazine Linker. OSTI.GOV. [Link]
-
Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]
- Mykhailiuk, P. K. (2023). Bicyclic compounds as androgen receptor modulators.
-
Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. [Link]
-
Mykhailiuk, P. K., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 15(1), 1-12. [Link]
-
Bunker, A., et al. (2021). Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Angewandte Chemie International Edition, 60(38), 20856-20861. [Link]
-
Mykhailiuk, P. K. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
-
Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. [Link]
-
Reisinger, V., et al. (2007). Comparison of physicochemical parameters of peptides identified either by 2D LC-MALDI TOF/TOF or by 2D LC ESI-ITMS/MS. Analytical and Bioanalytical Chemistry, 389(4), 1167-1176. [Link]
-
MacMillan, D. W. C., et al. (2020). Copper-mediated synthesis of drug-like bicyclopentanes. Nature, 581(7808), 291-297. [Link]
-
Wiberg, K. B., & Walker, F. H. (1982). [1.1.1]Propellane. Journal of the American Chemical Society, 104(19), 5239-5240. [Link]
-
Alabugin, I. V., et al. (2018). Exploring Chirality of Unnatural Amino Acids and Peptides on Water Sorption and Stratum Corneum Uptake. Molecular Pharmaceutics, 15(10), 4585-4596. [Link]
-
NIST (n.d.). Bicyclo[1.1.1]pentane. NIST Chemistry WebBook. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"optimizing reaction conditions for Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate synthesis"
Technical Support Center: Synthesis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
Welcome to the technical support guide for the synthesis and optimization of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with bicyclo[1.1.1]pentane (BCP) scaffolds. BCPs are increasingly vital in drug discovery as non-classical bioisosteres for para-substituted phenyl rings, offering improved metabolic stability and solubility.[1][2][3] This guide provides in-depth, experience-driven answers to common challenges encountered during the synthesis of this specific, highly functionalized BCP derivative.
Part 1: Foundational Concepts & Core Synthesis Strategy (FAQs)
This section addresses fundamental questions regarding the structure, importance, and general synthetic approaches for Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate.
Q1: What is Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate and what is its significance in drug development?
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a chemical compound featuring the highly strained and rigid bicyclo[1.1.1]pentane core.[4] This core structure acts as a three-dimensional, saturated bioisostere for a 1,4-disubstituted (para) phenyl ring.[2][3] Its key advantages in medicinal chemistry include:
-
Improved Physicochemical Properties : Replacing a flat aromatic ring with a 3D BCP scaffold can enhance solubility and metabolic stability by increasing the fraction of sp³-hybridized carbons (Fsp³).[1][5]
-
Enhanced Metabolic Stability : The saturated carbon atoms of the BCP core are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to aromatic rings.[3]
-
Novel Chemical Space : The rigid geometry of the BCP core orients substituents in well-defined vectors, allowing for precise exploration of protein binding pockets.[3][4]
The presence of both a methyl ester and a cyano group makes this a versatile building block for further chemical modifications, such as reduction of the nitrile to an amine or hydrolysis of the ester to a carboxylic acid.[4]
Q2: What is the most common precursor for synthesizing the BCP core, and what is the general mechanism?
The most prevalent and versatile precursor for constructing the BCP scaffold is [1.1.1]propellane .[5][6] This molecule is a highly strained hydrocarbon containing an inverted tetrahedral geometry at the bridgehead carbons. The central carbon-carbon bond is exceptionally weak and susceptible to homolytic cleavage.
The general mechanism for functionalizing [1.1.1]propellane involves a radical-mediated ring-opening cascade. This process can be initiated by various means, including light (photochemistry) or radical initiators.[2][7]
The process unfolds in two key steps:
-
Initiation and Ring-Opening : A radical species (X•), generated from an alkyl halide or another source, adds to one of the bridgehead carbons of [1.1.1]propellane. This addition causes the central, highly strained C-C bond to break, forming a bicyclo[1.1.1]pentyl radical intermediate.
-
Propagation/Functionalization : The newly formed BCP radical can then be trapped by another reagent or participate in an atom transfer radical addition (ATRA) to install the second functional group.[7]
This radical-based approach is highly efficient and tolerates a wide range of functional groups.[7][8]
Caption: General mechanism of BCP synthesis via radical ring-opening of [1.1.1]propellane.
Part 2: Troubleshooting Guide for Synthesis Optimization
This section is formatted as a direct Q&A to address the most common and specific issues encountered during the synthesis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate.
Problem Area 1: Low or No Product Yield
Q: My reaction yield is disappointingly low (<20%), or I'm recovering only starting material. What are the most critical parameters to investigate?
A: Low yield is the most common issue and can typically be traced to one of four areas: Initiation, Precursor Quality, Reaction Conditions, or Setup.
-
Inefficient Initiation (For Radical Reactions):
-
Chemical Initiators (e.g., Triethylborane, AIBN): Ensure the initiator is fresh. Triethylborane (BEt₃) is pyrophoric and sensitive to air. Use a freshly opened bottle or a recently titrated solution. The reaction is often oxygen-sensitive, so ensure your system is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[7]
-
Photochemical Initiation: The wavelength and intensity of your light source are critical. Many BCP syntheses are optimized for specific wavelengths, such as 365 nm.[8][9] Using a different wavelength (e.g., 254 nm or blue LEDs at 450 nm) can result in significantly lower yields or no reaction at all.[8][9] Also, ensure the light can penetrate the reaction mixture; highly concentrated or cloudy solutions can be problematic.
-
-
[1.1.1]Propellane Quality and Stoichiometry:
-
[1.1.1]Propellane is typically generated in situ or used as a solution in a solvent like dibutyl ether. It is volatile and can degrade over time. Use a fresh solution or confirm its concentration before use.
-
A slight excess of propellane (e.g., 1.2 equivalents) is often used to ensure the complete consumption of the limiting reagent.[8]
-
-
Suboptimal Reaction Conditions:
-
Review the established protocols for temperature and concentration. While many reactions run at room temperature, some may require cooling to manage exotherms or heating to proceed.
-
The choice of solvent is also important. Ensure you are using a solvent that is compatible with the radical chemistry and in which all reagents are soluble.
-
-
Batch vs. Flow Chemistry:
-
For photochemical reactions, scaling up in a traditional batch flask can lead to diminished yields due to poor light penetration. A continuous flow setup, where the reaction mixture is pumped through narrow, irradiated tubing, dramatically improves light exposure and often leads to higher, more consistent yields and shorter reaction times.[8][9][10] Several studies report significant yield improvements when switching from batch to flow.[8][9]
-
| Parameter | Common Issue | Recommended Action | Rationale |
| Initiation | Inactive BEt₃; Wrong λ for light | Use fresh/titrated initiator; Use a 365 nm light source for photochemical reactions. | Radical initiation is the first and most critical step. Photochemical reactions are often highly wavelength-dependent.[7][8][9] |
| Stoichiometry | Insufficient [1.1.1]propellane | Use a slight excess (1.1-1.5 equiv.) of a fresh propellane solution. | Ensures the limiting halide/reagent is fully consumed.[8] |
| Setup | Poor light penetration in batch | Switch to a continuous flow reactor for photochemical reactions, especially for scales >1g. | Flow chemistry provides uniform irradiation, better temperature control, and improved safety.[9][10] |
| Atmosphere | Oxygen contamination | Thoroughly degas all solvents and reagents; maintain a positive pressure of inert gas. | Oxygen can quench radical intermediates, terminating the desired reaction. |
Problem Area 2: Formation of Significant Impurities
Q: My crude NMR shows several unexpected signals, suggesting byproduct formation. What are these impurities and how can I avoid them?
A: The primary impurity of concern in BCP synthesis is the formation of staffane derivatives , which are dimers of the BCP radical intermediate.
-
Cause of Staffane Formation : Staffane byproducts arise when the bicyclo[1.1.1]pentyl radical intermediate dimerizes instead of reacting with the desired trapping reagent. This typically occurs when the concentration of the radical intermediate is too high relative to the concentration of the trapping agent.
-
Mitigation Strategies :
-
Control Reagent Concentration : Ensure that the concentration of your trapping reagent (e.g., the source of the cyano group or its precursor) is sufficient throughout the reaction.
-
Slow Addition : In some cases, slow addition of the initiator or the primary halide can keep the concentration of the BCP radical low at any given moment, favoring the desired reaction pathway over dimerization.
-
Optimized Conditions : Following optimized protocols is key. For example, in a triethylborane-initiated reaction, using only 1 mol% of the initiator was shown to be effective while minimizing byproducts.[7]
-
Problem Area 3: Challenges in Purification
Q: I'm struggling to isolate a pure sample of the final product. What are the best practices for purification?
A: Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is typically a solid at room temperature. Both column chromatography and crystallization are viable purification methods.
-
Silica Gel Chromatography :
-
This is the most common method for removing non-polar byproducts (like staffanes) and unreacted starting materials.
-
Solvent System : A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity can be tuned based on TLC analysis.
-
Caution : BCP compounds can sometimes be volatile. Avoid applying high vacuum for extended periods when drying fractions to prevent loss of product.
-
-
Crystallization :
-
If the crude product is relatively clean, crystallization can be a highly effective and scalable purification method.
-
For kilogram-scale synthesis of related BCP iodides, low-temperature crystallization from pentane has been successfully employed to isolate the product in high purity and yield.[9] Experiment with different solvent/anti-solvent systems (e.g., dichloromethane/pentane, ethyl acetate/hexanes) to find optimal conditions.
-
Part 3: General Troubleshooting Workflow
When encountering a problem, a systematic approach is crucial. The following workflow provides a logical sequence of steps to diagnose and resolve common issues.
Caption: A systematic workflow for troubleshooting BCP synthesis.
References
- Benchchem. (n.d.). Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate | 156329-62-3.
- ChemRxiv. (n.d.). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light.
- Macmillan Group. (n.d.). Rapid access to 3-substituted bicyclo[1.1.1]pentanes.
- JACS Au. (n.d.). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes.
- PMC - NIH. (2024, September 5). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations.
- Chemical Science (RSC Publishing). (2018, May 21). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes.
- Angewandte Chemie International Edition. (2018, November 15). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane.
- CCS Chemistry. (2025, October 15). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition.
- Sigma-Aldrich. (n.d.). methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate.
- ResearchGate. (2021, June 25). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
- BLDpharm. (2021, December 15). Application of Bicyclo[1.1.1]pentane in Drug Development Research.
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01355A [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your synthetic route for both improved yield and purity.
Troubleshooting Guide
This section addresses specific experimental challenges you may encounter during the synthesis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate.
Low or Inconsistent Yields
Question: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer:
Low yields in the synthesis of bicyclo[1.1.1]pentane (BCP) derivatives can often be traced back to a few critical areas. The highly strained nature of the BCP core makes the synthetic intermediates sensitive to reaction conditions. Here is a systematic approach to diagnosing the issue:
-
Purity and Stability of [1.1.1]Propellane (if applicable): If your synthesis involves the radical addition to [1.1.1]propellane, the quality of this starting material is paramount. Propellane is prone to polymerization, which will directly impact your yield. It is recommended to use freshly prepared propellane or a solution that has been properly stored at low temperatures (e.g., -40°C) under an inert atmosphere. The concentration of the propellane solution can be determined by titration with thiophenol prior to use.[1]
-
Reaction Conditions for Radical Addition: Radical reactions are sensitive to initiation, propagation, and termination steps.
-
Initiation: Ensure your radical initiator (e.g., triethylborane, photoredox catalyst) is of high purity and used at the correct catalytic loading. In photochemical reactions, the wavelength and intensity of the light source are critical. For the addition of alkyl iodides to propellane, irradiation at 365 nm has been shown to be effective.[2]
-
Concentration: Running the reaction at a suitable dilution can minimize side reactions, such as the self-polymerization of propellane.[3]
-
Flow Chemistry: For radical additions to propellane, transitioning from batch to a continuous flow setup can significantly improve yield and reproducibility by ensuring consistent irradiation and minimizing side reactions.[4]
-
-
Cyanation Step Efficiency: If you are functionalizing a pre-existing BCP core, such as converting a carboxylic acid to a nitrile, the efficiency of this step is crucial.
-
Reagent Quality: Use high-purity cyanation reagents (e.g., cyanuric chloride, (PhO)₂P(O)N₃).
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of reagents and the formation of byproducts. Ensure all solvents and glassware are rigorously dried.
-
Solvent Choice: Polar aprotic solvents are generally preferred for cyanation reactions to improve solubility and reaction rates.[4]
-
Purity and Separation Challenges
Question: I am struggling to achieve high purity. What are the likely impurities and how can I effectively remove them?
Answer:
Achieving high purity of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate can be challenging due to the potential for closely related impurities.
-
Common Impurities:
-
Unreacted Starting Materials: Incomplete conversion of precursors like 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.
-
Side-Reaction Products: In radical reactions with propellane, oligomerization can lead to staffane-type byproducts.[3] During cyanation, side reactions with the reagents can introduce impurities.
-
Isomers: Although less common in this specific synthesis, other BCP syntheses can yield regioisomers or diastereomers that are difficult to separate.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for removing minor impurities and achieving high crystalline purity. A systematic approach to solvent screening is recommended.
-
| Solvent System | Polarity | Comments |
| Heptane/Ethyl Acetate | Low-Medium | A good starting point for many organic compounds. Dissolve in a minimal amount of hot ethyl acetate and add hot heptane as the anti-solvent until turbidity is observed, then cool slowly.[5] |
| Methanol/Water | High | Suitable for polar compounds. Dissolve in hot methanol and add water dropwise as the anti-solvent.[5] |
| Dichloromethane/Pentane | Medium-Low | Useful for compounds soluble in chlorinated solvents. Dissolve in a minimal amount of warm dichloromethane and slowly add pentane. Be cautious of the low boiling points.[6] |
-
Chromatography: If recrystallization is ineffective, column chromatography is the next step.
-
Normal Phase: A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is a common starting point.
-
Reverse Phase: For more polar impurities, a C18 stationary phase with a mobile phase of acetonitrile/water or methanol/water may be more effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of the starting materials for this synthesis?
A1: The quality of your starting materials will directly impact the success of your synthesis. For the [1.1.1]propellane route, the purity of the propellane solution is critical, as mentioned in the troubleshooting guide. For routes involving the functionalization of a BCP precursor, ensure the starting BCP derivative is of high purity (>98%), free from isomeric impurities, and thoroughly dried. The purity of all reagents, especially those used in the cyanation step, should be verified.
Q2: What analytical techniques are recommended for in-process control and final product analysis?
A2: A combination of techniques is essential for monitoring your reaction and ensuring the quality of your final product.
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your product and intermediates. Key signals for Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate include the bridgehead protons and the carbons of the BCP core, as well as the methyl ester and cyano groups.[4]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of your product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. Developing a robust HPLC method is essential for determining the final purity and identifying any minor impurities.
Q3: Are there any safety considerations specific to the synthesis of this compound?
A3: Standard laboratory safety practices should always be followed. Specific considerations for this synthesis include:
-
[1.1.1]Propellane: This is a highly strained and potentially reactive molecule. Handle with care, and always work in a well-ventilated fume hood.
-
Cyanide Reagents: Cyanation reagents are toxic. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, and have a cyanide poisoning antidote kit readily available.
-
Solvents: Many of the solvents used are flammable and/or volatile. Work in a fume hood and away from ignition sources.
Experimental Protocols & Visualizations
General Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low yield.
Potential Side Reactions in Radical Addition to [1.1.1]Propellane
Caption: Potential side reactions in propellane chemistry.
Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Choose a "good" solvent in which your compound is soluble when hot but sparingly soluble when cold. Select a "poor" or "anti-solvent" in which your compound is insoluble or has very low solubility, and that is miscible with the "good" solvent.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).
-
Redissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry thoroughly.
References
-
Zhang, W., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 972682. [Link]
-
Shire, B. R., & Anderson, E. A. (2020). Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. Chemical Science, 11(17), 4504-4514. [Link]
-
Karas, L., et al. (2021). A) Reaction of [1.1.1]propellane (1) with radicals and anions. B) BCP‐Analogues of some selected pharmaceutical compounds. ResearchGate. [Link]
-
Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(4), 960-985. [Link]
-
Mykhailiuk, P. K. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 15(1), 1-11. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Molander, G. A., et al. (2021). Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane. Nature Communications, 12(1), 1-10. [Link]
-
Baran, P. S., et al. (2020). A Radical Exchange Process: Synthesis of Bicyclo [1.1.1]pentane Derivatives of Xanthates. Angewandte Chemie International Edition, 59(5), 1970-1974. [Link]
-
Briard, E., et al. (2013). Synthesis and Use of Bicyclo[1.1.1]pentylaldehyde Building Blocks. Organic Letters, 15(14), 3542-3545. [Link]
-
MacMillan, D. W. C., et al. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters, 31(12), 3057-3064. [Link]
-
MacMillan, D. W. C., & Burton, K. I. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11(5), 102537. [Link]
-
Anderson, E. A., et al. (2022). Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-sulfenylation of [1.1.1]propellane. Organic Letters, 24(39), 7235-7239. [Link]
-
Szeimies, G. (1990). [1.1.1]Propellane. Organic Syntheses, 69, 157. [Link]
-
Wang, J., et al. (2021). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry, 3(10), 2639-2649. [Link]
-
Dell'Amico, L., et al. (2023). Highly Functional Allyl-Bicyclo[1.1.1]pentane Synthesis by Radical-Initiated Three-Component Stereoselective Allylation. JACS Au, 3(1), 245-253. [Link]
-
Baumann, M., & Moody, C. J. (2021). A Continuous Flow Synthesis of [1.1.1]Propellane and Bicyclo[1.1.1]pentane Derivatives. Chemical Communications, 57(21), 2871-2874. [Link]
-
Grygorenko, O. O., et al. (2020). Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides. Amino Acids, 52(8), 1145-1154. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
Grygorenko, O. O., et al. (2022). ORGANIC CHEMISTRY. Royal Society of Chemistry. [Link]
-
Molander, G. A., et al. (2023). Nickel-Mediated Alkyl-, Acyl-, and Sulfonylcyanation of [1.1.1]Propellane. Chem Catalysis, 3(5), 100608. [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Faza, M., & Fananas-Mastral, M. (2024). Enantioselective synthesis of chiral BCPs. ResearchGate. [Link]
-
University of California, Irvine. (n.d.). Recrystallization with two solvents. Retrieved from [Link]
-
Taylor, J. (2022). Chromatography: Techniques of Separation. Physical Chemistry: An Indian Journal, 17(1), 161. [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. [Link]
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513-9524. [Link]
-
Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 110-116. [Link]
-
Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. ResearchGate. [Link]
- World Intellectual Property Organization. (2023).
-
Promontorio, R. (2020). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds (Doctoral dissertation, UCL). [Link]
-
Ritter, T., et al. (2023). Bicyclopentylation of Alcohols with Thianthrenium Reagents. The Journal of Organic Chemistry, 88(17), 12195-12202. [Link]
- World Intellectual Property Organization. (2025).
-
Ghorai, M. K., & Bhattacharyya, S. (2021). Synthetic Advances in the C–H Activation of Rigid Scaffold Molecules. Thieme Chemistry. [Link]
Sources
- 1. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Synthesis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation in this increasingly important synthetic building block. The unique strained ring system of the bicyclo[1.1.1]pentane (BCP) core, while offering desirable properties as a bioisostere, also presents specific synthetic hurdles that can lead to impurities. This document provides in-depth, field-proven insights in a question-and-answer format to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
Question 1: I see a series of repeating, high molecular weight peaks in my LC-MS analysis that I can't identify. My overall yield of the desired product is also lower than expected. What are these impurities?
Answer:
This is a classic sign of oligomerization , leading to the formation of [n]staffane by-products . This is the most common side reaction when synthesizing the BCP core via radical pathways, especially those involving the addition of a radical to [1.1.1]propellane.
Causality and Mechanism:
The synthesis of functionalized BCPs often proceeds through a BCP-radical intermediate. This radical can either be trapped by a desired reagent to form your product or it can react with another molecule of [1.1.1]propellane, initiating a chain reaction that forms oligomers known as [n]staffanes, where 'n' is the number of repeating BCP units.
The propensity for oligomerization is highly dependent on the electronics of the BCP radical intermediate. BCP radicals that are electron-poor have a higher tendency to oligomerize.[1] In the synthesis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, the presence of two electron-withdrawing groups (the cyano and the methyl ester) will result in an electron-poor BCP radical, making oligomerization a significant competing pathway.
Troubleshooting and Mitigation Protocol:
-
Control Stoichiometry: Carefully control the stoichiometry of [1.1.1]propellane to the radical precursor. Using a significant excess of the radical precursor can help to ensure the BCP radical is trapped before it can react with another propellane molecule.
-
Concentration Effects: Run the reaction at a lower concentration. High concentrations of [1.1.1]propellane can favor the bimolecular oligomerization reaction.
-
Radical Trap Efficiency: Ensure your radical trapping agent is highly efficient and present in a sufficient concentration to outcompete the rate of oligomerization.
-
Temperature Control: Radical reactions can be sensitive to temperature. Lowering the reaction temperature may help to control the rate of oligomerization relative to the desired product formation.
Question 2: My NMR shows a significant amide peak, but my reaction is supposed to yield a nitrile. What is the source of this impurity?
Answer:
The presence of a significant amide peak indicates incomplete dehydration of the primary amide precursor to the nitrile. This is a common issue, especially with sterically hindered amides like those on a BCP core.
Causality and Mechanism:
The conversion of a primary amide to a nitrile is a dehydration reaction, typically facilitated by reagents like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). The mechanism involves the activation of the amide oxygen by the dehydrating agent, making it a good leaving group. A subsequent elimination reaction removes water and forms the nitrile triple bond.[2] Due to the steric bulk of the BCP scaffold, the approach of the dehydrating agent and the subsequent elimination step can be hindered, leading to incomplete conversion.
Troubleshooting and Mitigation Protocol:
-
Choice of Dehydrating Agent: For sterically hindered amides, stronger dehydrating agents may be required. If you are using a milder agent, consider switching to a more powerful one like P₂O₅.
-
Reaction Time and Temperature: The kinetics of the dehydration may be slow. Try increasing the reaction time or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.
-
Use of Additives: The addition of a non-nucleophilic base, such as pyridine or triethylamine, can help to scavenge the acidic by-products of the dehydration reaction, which can sometimes inhibit the reaction or cause side reactions.
-
Purification: If incomplete conversion is unavoidable, the amide by-product can often be separated from the desired nitrile by column chromatography, as the polarity of the two compounds is significantly different.
Question 3: I am performing a saponification of the methyl ester to the carboxylic acid, but I am also seeing hydrolysis of my nitrile group. How can I selectively hydrolyze the ester?
Answer:
This is a common chemoselectivity challenge. Both the ester and the nitrile can be hydrolyzed under basic or acidic conditions. However, the rates of hydrolysis are different, and reaction conditions can be optimized to favor ester hydrolysis.
Causality and Mechanism:
Ester hydrolysis (saponification) under basic conditions is typically a rapid reaction. Nitrile hydrolysis, while also possible under basic conditions, generally requires more forcing conditions (higher temperatures or longer reaction times) to proceed to the carboxylic acid. The initial product of nitrile hydrolysis is a primary amide, which then undergoes further hydrolysis.[3]
Troubleshooting and Mitigation Protocol:
-
Milder Base: Use a milder base than sodium hydroxide or potassium hydroxide. For instance, lithium hydroxide (LiOH) is often used for selective ester hydrolysis in the presence of sensitive functional groups.
-
Temperature Control: Perform the saponification at a lower temperature (e.g., 0 °C to room temperature). This will significantly slow down the rate of nitrile hydrolysis while still allowing the ester hydrolysis to proceed at a reasonable rate.
-
Reaction Time: Carefully monitor the reaction by TLC or LC-MS and quench the reaction as soon as the starting ester is consumed to minimize the time the nitrile is exposed to the hydrolytic conditions.
-
Enzymatic Hydrolysis: For highly sensitive substrates, consider using an esterase enzyme for selective hydrolysis of the ester under neutral pH conditions.
| Parameter | Condition for Selective Ester Hydrolysis | Condition Leading to Nitrile Hydrolysis |
| Base | LiOH, K₂CO₃ | NaOH, KOH |
| Temperature | 0 °C to Room Temperature | Elevated Temperatures (> 50 °C) |
| Reaction Time | Monitored to completion of ester hydrolysis | Prolonged reaction times |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate and their associated by-products?
There are two main retrosynthetic approaches, each with its own potential for by-product formation:
-
Route A: Cyanation of a Carboxylic Acid Precursor: This route typically starts with a 1,3-disubstituted BCP with a carboxylic acid and a methyl ester. The carboxylic acid is then converted to the nitrile.
-
Key By-products: Incomplete conversion leading to the starting carboxylic acid or the intermediate primary amide. Side reactions with the dehydrating agent are also possible, depending on the specific reagent used.
-
-
Route B: Esterification of a Nitrile Precursor: This route starts with a 1,3-disubstituted BCP with a cyano group and a carboxylic acid. The carboxylic acid is then esterified.
-
Key By-products: Incomplete esterification leading to residual starting carboxylic acid. If the esterification is performed under harsh acidic conditions, partial hydrolysis of the nitrile to the amide can occur.
-
Q2: Can the BCP ring system open under typical reaction conditions for cyanation or esterification?
The bicyclo[1.1.1]pentane cage is remarkably stable under a wide range of thermal and chemical conditions. The barrier to ring-opening of the BCP radical is high (at least 26 kcal/mol).[4] Ring-opening of the BCP cation is also energetically unfavorable.[4] Therefore, under the standard conditions used for amide dehydration or esterification, which do not typically involve high-energy intermediates that would lead to C-C bond cleavage, ring-opening of the BCP core is not a common or expected side reaction.
Q3: Are there any specific analytical techniques that are well-suited for identifying the by-products in this synthesis?
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for identifying oligomeric by-products, as it provides molecular weight information for each component of the mixture.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR is essential for identifying structural isomers and by-products from incomplete reactions. The characteristic chemical shifts of the amide, carboxylic acid, and ester protons and carbons can be used to quantify the level of these impurities.
-
GC-MS (Gas Chromatography-Mass Spectrometry): For more volatile by-products or starting materials, GC-MS can be a useful tool for separation and identification.
By understanding the underlying chemical principles of these potential side reactions, you can effectively troubleshoot and optimize your synthesis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, leading to higher yields and purities of this valuable building block.
References
-
Reisman, S. E., et al. (2016). Bicyclopentylation of Alcohols with Thianthrenium Reagents. Journal of the American Chemical Society, 138(49), 15931-15934. Available at: [Link]
-
Li, G., et al. (2021). Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane. Nature Communications, 12(1), 1-10. Available at: [Link]
-
Pfizer, Inc. (2024). Ester, Nitrile and Oxetane Play Nice. Scientific Update. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Chemistry, 16, 1-9. Available at: [Link]
-
MacMillan, D. W. C., et al. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 145(4), 2468-2475. Available at: [Link]
-
Baran, P. S., et al. (2025). Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Angewandte Chemie International Edition, 64(1), e202415374. Available at: [Link]
-
Riant, O., et al. (2019). A Radical Exchange Process: Synthesis of Bicyclo [1.1.1]pentane Derivatives of Xanthates. Organic Letters, 21(16), 6439-6443. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9583-9592. Available at: [Link]
-
Anderson, E. A. (2021). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Nature Reviews Chemistry, 5, 539-553. Available at: [Link]
-
Walczak, M. A. A. (2009). Synthesis and Reactions of Bicyclo[1.1.0]butanes. University of Pittsburgh. Available at: [Link]
-
Tolnai, G. L., et al. (2021). Synthesis and Use of Versatile [1.1.1]Bicyclopentylaldehyde Building Blocks. The Journal of Organic Chemistry, 86(17), 11894-11902. Available at: [Link]
-
MacMillan, D. W. C., et al. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11(5), 1-13. Available at: [Link]
-
Jha, S. (2014). Dehydration of Amides to Nitriles: A Review. ResearchGate. Available at: [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from: [Link]
-
Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Retrieved from: [Link]
-
Synthetic Map. (n.d.). Dehydration of amides to nitriles. Retrieved from: [Link]
- Storm Therapeutics Limited. (2021). Polyheterocyclic compounds as mettl3 inhibitors. (WO2021111124A1). Google Patents.
-
Al-awar, R. S., et al. (2022). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules, 27(19), 6529. Available at: [Link]
Sources
Technical Support Center: Troubleshooting the Purification of Polar Bicyclo[1.1.1]pentane Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers working with bicyclo[1.1.1]pentane (BCP) derivatives. BCPs have become vital scaffolds in drug discovery, acting as bioisosteres for groups like para-substituted benzene rings and alkynes to improve key pharmacokinetic properties such as solubility and metabolic stability.[1][2][3] However, their unique, rigid, and often polar nature presents significant purification challenges.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to directly address common issues encountered in the lab. We will explore the causality behind these purification hurdles and provide field-proven, step-by-step protocols to resolve them.
Part 1: General Purification Challenges & FAQs
This section addresses high-level questions regarding the fundamental difficulties of working with polar BCPs.
Q1: Why are my polar BCP compounds so difficult to purify with standard column chromatography?
Answer: The difficulty arises from a combination of the BCP core's rigidity and the strong polarity of its functional groups (e.g., amines, carboxylic acids, alcohols).
-
On Normal-Phase (Silica Gel): Polar functional groups, especially basic amines, interact very strongly with the acidic silanol (Si-OH) groups on the surface of silica gel.[4] This leads to several problems:
-
Poor Mobility (Rf ≈ 0): The compound adsorbs so strongly it doesn't move from the baseline, even with highly polar solvent systems.
-
Severe Tailing/Streaking: The interaction is kinetically slow and heterogeneous, causing the spot or band to smear across the column or TLC plate, leading to poor separation from impurities.[4]
-
On-Column Decomposition: The acidic nature of silica can cause degradation of sensitive compounds.[5]
-
-
On Reversed-Phase (e.g., C18): Traditional reversed-phase chromatography separates compounds based on hydrophobicity.[6] Highly polar molecules have minimal interaction with the nonpolar stationary phase and are swept through the column with the polar mobile phase, eluting in the solvent front (void volume) with no retention or separation.[7][8]
Q2: I've synthesized a BCP dicarboxylic acid, and it's insoluble in almost every common chromatography solvent. What should I do?
Answer: This is a common issue, particularly with compounds like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a foundational building block.[3][9] Direct chromatographic purification is often impractical. The strategy here involves chemical modification or non-chromatographic methods:
-
Esterification: Convert the carboxylic acids to their corresponding methyl or ethyl esters. This drastically reduces polarity and hydrogen-bonding capability, making the compound much more amenable to standard silica gel chromatography. The esters can be purified and then hydrolyzed back to the diacid if required. A standard procedure involves dissolving the diacid in methanol and adding thionyl chloride (SOCl₂).[3][9]
-
Crystallization: If the crude product is sufficiently pure (>90%), crystallization is the preferred method. This avoids chromatography altogether. For acidic BCPs, recrystallization from solvent mixtures like methyl tert-butyl ether (MeOtBu)/pentane has been reported to be effective.[9]
-
Salt Formation: For BCPs with basic handles (amines), converting them to a salt (e.g., hydrochloride) can sometimes facilitate crystallization. Conversely, for acidic BCPs, forming a salt with a base might aid in selective precipitation.
Part 2: Troubleshooting Guide for Column Chromatography
This section provides specific solutions to problems encountered during chromatographic purification.
Q3: My BCP-amine is streaking badly on a silica TLC plate and column. How can I get sharp bands and good separation?
Answer: The streaking is a classic sign of strong acid-base interaction between your basic amine and the acidic silica gel.[4] To achieve good chromatography, you must neutralize this interaction.
Causality: The lone pair on the nitrogen of your BCP-amine is protonated by the surface silanol groups, creating a charged species that binds almost irreversibly, leading to tailing.
Solutions:
-
Mobile Phase Modification (Base Additive): The most common solution is to add a small amount of a volatile base to your mobile phase to compete with your compound for binding to the acidic sites on the silica.
-
Recommended Additive: 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) in your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).[4]
-
Protocol:
-
Prepare your chosen eluent system (e.g., 95:5 DCM/MeOH).
-
Add 1 mL of Et₃N for every 100 mL of eluent (1% v/v).
-
Use this modified eluent to run your TLC and column. The amine additive will "shield" your BCP-amine from the acidic silica, resulting in sharper bands and more predictable elution.
-
-
-
Change of Stationary Phase: If base additives are insufficient or incompatible, switch to a more inert or basic stationary phase.
Q4: My polar, neutral BCP (e.g., a diol) won't move off the baseline in Ethyl Acetate/Hexane, but streaks in Methanol/DCM. What is the right approach?
Answer: You are caught between two extremes. The compound is too polar for standard non-polar systems but interacts too strongly and non-specifically with silica in highly polar protic systems. This is an ideal scenario for Hydrophilic Interaction Liquid Chromatography (HILIC) .
Causality: HILIC operates on a partitioning mechanism where a thin aqueous layer forms on the surface of the polar stationary phase. Polar analytes are retained by partitioning into this water layer and interacting with the stationary phase.[6][8]
HILIC Protocol for Flash Chromatography:
-
Stationary Phase: Standard silica gel.
-
Mobile Phase: A reversed-phase solvent system is used. The weak solvent is a high concentration of organic (typically acetonitrile), and the strong solvent is water.[8] Methanol is generally not effective for HILIC.[8]
-
Step-by-Step Guide:
-
Solubility Test: Ensure your crude material is soluble in the starting eluent conditions.
-
TLC Analysis: Spot your compound on a silica TLC plate. Develop the plate in a mobile phase like 95:5 Acetonitrile/Water.
-
Gradient Development: For the column, start with a high organic concentration (e.g., 98:2 MeCN/H₂O) and gradually increase the water content to elute your compound. A typical gradient might be from 2% to 20% water in acetonitrile.
-
Result: This technique provides excellent retention and separation for highly polar, neutral, or acidic compounds that are unsuitable for both traditional normal-phase and reversed-phase methods.[7][8]
-
Decision Workflow for Chromatography Method Selection
The following diagram outlines a logical decision-making process for selecting a purification strategy for your polar BCP compound.
Caption: Decision tree for selecting a purification method for polar BCPs.
Part 3: Advanced Purification & Purity Assessment
Q5: Chromatography is failing completely. What is the "expert-level" trick for purifying a highly polar BCP-amine or BCP-acid?
Answer: When direct purification is intractable, the most robust and often necessary strategy is the use of protecting groups .[11][12]
Causality: This strategy fundamentally alters the polarity and chemical nature of the molecule to make it "well-behaved" for standard purification techniques. By temporarily masking the problematic polar functional group, you render the molecule significantly less polar, allowing for easy purification by standard silica gel chromatography.[4]
Workflow: Protection-Purification-Deprotection
Caption: General workflow for purification using a protecting group strategy.
Recommended Protecting Groups for Polar BCPs:
| Functional Group | Protecting Group | Abbreviation | Installation Reagent | Deprotection Condition |
| Amine (-NH₂) | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA or HCl in dioxane)[13] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C)[14] | |
| Carboxylic Acid (-COOH) | Methyl or Ethyl Ester | - | MeOH or EtOH, cat. acid (e.g., SOCl₂) | Base hydrolysis (e.g., LiOH, NaOH) |
| Benzyl Ester | Bn | Benzyl bromide, base | Catalytic Hydrogenolysis (H₂, Pd/C)[11] | |
| Alcohol (-OH) | tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) or acid[15] |
Expert Insight: The Boc group is a workhorse for protecting BCP-amines. The protection reaction is typically very clean, and the resulting Boc-protected BCP is significantly less polar, often purifying easily in an ethyl acetate/hexanes system. Subsequent deprotection with HCl or trifluoroacetic acid is usually quantitative and yields the pure amine salt.[4][13] While this adds two steps to your synthesis, it can save weeks of failed purification attempts.
Q6: My purification seems successful. How do I definitively assess the purity of my final polar BCP compound?
Answer: Purity assessment is critical, especially when the compound is destined for biological testing.[16] It is essential to use an analytical method that is "orthogonal" to your purification method.[16] Orthogonal means it relies on a different chemical or physical principle for separation or detection.
Causality: If you purify by column chromatography and then check the purity by analytical HPLC using the same conditions, you are not getting an independent confirmation. Impurities that co-elute on the column will likely co-elute on the analytical HPLC.
Recommended Purity Analysis Workflow:
-
Primary Analysis (Chromatographic):
-
High-Performance Liquid Chromatography (HPLC): Develop an analytical HPLC method, preferably with a different stationary phase or eluent system than your preparative separation. Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) if your compound lacks a UV chromophore.
-
Mass Spectrometry (LC-MS): This is crucial to confirm the mass of your desired product and identify any potential impurities.
-
-
Orthogonal Confirmation (Spectroscopic):
-
Quantitative NMR (qNMR): This is the gold standard for assessing the absolute purity of an organic compound.[16] It is a spectroscopic technique and thus completely orthogonal to chromatography. By integrating the signals of your compound against a certified internal standard of known concentration, you can determine a highly accurate weight/weight (w/w) purity, which also accounts for non-chromatophoric impurities like residual solvents or inorganic salts.[16]
-
Combustion Analysis (Elemental Analysis): Provides the elemental composition (C, H, N, etc.) of your sample. The results should match the theoretical values for your compound's molecular formula within a narrow margin (typically ±0.4%). This is an excellent way to detect "invisible" inorganic impurities.[16]
-
References
-
Stepan, A. F., et al. (2012). Bicyclo[1.1.1]pentane: a benzene bioisostere. JACS Au.[1][2][17]
-
Pellicciari, R., et al. (1996). Synthesis of a bicyclo[1.1.1]pentane (BCP) analogue of (S)-(4-carboxyphenyl)glycine. JACS Au.[1][2][17]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.[7]
-
Zmysłowski, A., et al. (2018). For highly polar compound, how to do the purification? ResearchGate.[10]
-
Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage.[8]
-
Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.[3][9]
-
Stepan, A. F., et al. (2012). Replacing a Phenyl Ring with a Bicyclo[1.1.1]pentyl Group. The Journal of Organic Chemistry.[3]
-
Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.[6]
- [Reference not directly cited in the text]
-
Kumar, U. (2017). Is there any method other than column chromatography to purify compound. ResearchGate.[18]
- [Reference not directly cited in the text]
- [Reference not directly cited in the text]
- [Reference not directly cited in the text]
-
Aggarwal, V. K., et al. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane. NIH.[19]
-
Wiberg, K. B. (1995). Compounds and methods based on [1.1.1]propellane. Google Patents.[20]
- [Reference not directly cited in the text]
-
Didier, D., et al. (2022). Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-thiolation of [1.1.1]Propellane. The University of Liverpool Repository.[21]
- [Reference not directly cited in the text]
-
Wikipedia. (n.d.). Protecting group. Wikipedia.[11]
- [Reference not directly cited in the text]
- [Reference not directly cited in the text]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.[12]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.[4]
- [Reference not directly cited in the text]
-
BOC Sciences. (n.d.). Analytical Services for Purity Determination. BOC Sciences.[]
-
BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.[14]
-
Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. Chemistry LibreTexts.[15]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. PubMed Central.[16]
- [Reference not directly cited in the text]
- [Reference not directly cited in the text]
-
Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS.[23]
- [Reference not directly cited in the text]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.[13]
- [Reference not directly cited in the text]
- [Reference not directly cited in the text]
-
Webster, A. A. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.[24]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry.[5]
-
Anderson, E. A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.[1][17]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Purification [chem.rochester.edu]
- 6. waters.com [waters.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Protective Groups [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. US5405550A - Compounds and methods based on [1.1.1]propellane - Google Patents [patents.google.com]
- 21. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 23. pnas.org [pnas.org]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Managing Strain-Release Reactions of Bicyclo[1.1.1]pentanes
Welcome to the technical support center for bicyclo[1.1.1]pentane (BCP) chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique properties of BCPs as bioisosteres and three-dimensional molecular scaffolds. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of their strain-release synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries regarding the synthesis and application of BCPs.
Q1: What are bicyclo[1.1.1]pentanes (BCPs) and why are they so valuable in drug discovery?
Bicyclo[1.1.1]pentanes are highly strained, cage-like hydrocarbon structures. In medicinal chemistry, they are frequently used as bioisosteres—substitutes for common chemical groups like para-substituted benzene rings, internal alkynes, or tert-butyl groups.[1][2][3][4] This substitution is desirable because the rigid, linear geometry of 1,3-disubstituted BCPs mimics these motifs while often improving key drug properties such as aqueous solubility, metabolic stability, and membrane permeability.[4][5]
Q2: What is the "strain-release" reaction that drives BCP synthesis?
The BCP core possesses a significant amount of strain energy (around 65-68 kcal/mol).[6] Most synthetic routes to functionalized BCPs do not build this strained cage but rather start with an even more strained precursor: [1.1.1]propellane .[3][7] Propellane features a unique inverted geometry at the two bridgehead carbons, making the central C-C bond exceptionally weak and reactive. Strain-release reactions involve the cleavage of this central bond by radical or anionic species, which adds across it to form the more stable (though still strained) BCP scaffold.[3][8] This process is highly favorable and serves as the primary method for generating functionalized BCPs.
Caption: The strain-release functionalization of [1.1.1]propellane.
Q3: What are the primary challenges and safety considerations when working with [1.1.1]propellane?
[1.1.1]Propellane is a volatile and highly reactive gas at room temperature, which presents significant handling challenges.[3] It is typically generated in situ or prepared as a solution in a solvent like pentane or ether and must be stored at low temperatures (-20°C or below) to prevent polymerization and degradation.
Safety Precautions:
-
Handling: Always handle propellane solutions in a well-ventilated fume hood.[9][10] Avoid all personal contact, including inhalation of vapors.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[11]
-
Storage: Keep containers of propellane solutions securely sealed when not in use and store them in a designated, properly ventilated cold storage unit (e.g., a freezer).
-
Disposal: Dispose of any waste containing BCP derivatives or propellane according to your institution's hazardous waste guidelines.[10]
Q4: What are the most common methods for initiating the strain-release reaction?
The reaction is typically initiated by generating radical or anionic species that readily attack the central bond of propellane. The three most prevalent methods are:
-
Chemical Radical Initiation: Using initiators like triethylborane (BEt₃) with air (O₂) to trigger atom-transfer radical addition (ATRA) of alkyl halides.[5]
-
Photoredox Catalysis: Employing photocatalysts, such as fac-Ir(ppy)₃, which become powerful reductants or oxidants upon excitation with visible light. This allows for the generation of radicals from a wide range of precursors under very mild conditions.[2][3]
-
Anionic Addition: Using organometallic reagents like organolithiums or Grignard reagents to open the propellane ring, forming a BCP-metal intermediate that can be trapped with an electrophile.[12][13]
Section 2: Troubleshooting Guide for BCP Synthesis
This guide is formatted to help you quickly diagnose and solve common experimental issues.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| 1. Low or No Product Yield | A. [1.1.1]Propellane Degradation: The propellane solution may have degraded due to improper storage or age. | Solution: Use a freshly prepared solution of [1.1.1]propellane. If using a commercial solution, ensure it has been stored consistently at low temperatures. Titrating the solution before use can confirm its concentration. |
| B. Inefficient Radical Generation: The chosen initiation method may be unsuitable for the substrate, or the initiator/catalyst may be inactive. | Solution: For photoredox reactions, ensure your light source has the correct wavelength for your catalyst (e.g., blue LEDs for fac-Ir(ppy)₃).[2][7] For chemical initiation, ensure reagents like BEt₃ are fresh. Consider screening different photocatalysts or initiators, as substrate electronics can influence efficiency.[2] | |
| C. Substrate Incompatibility: The radical precursor (e.g., alkyl halide) or other functional groups on the molecule may be incompatible with the reaction conditions. | Solution: Review the functional group tolerance of your chosen method. Radical additions are generally tolerant of many groups, but highly reducible or oxidizable moieties can interfere with photoredox cycles.[2][3] Anionic methods have much lower functional group tolerance. | |
| 2. Formation of Oligomeric Byproducts ("Staffanes") | A. Incorrect Stoichiometry: The BCP radical intermediate is reacting with another molecule of propellane instead of the intended trapping agent. | Solution: This side reaction is favored when the concentration of propellane is high relative to the radical precursor or trapping agent. Use the propellane as the limiting reagent or add it slowly to the reaction mixture containing an excess of the other components. This ensures the BCP radical is trapped before it can oligomerize.[5] |
| 3. Unwanted Ring-Opening or Rearrangement | A. Formation of Cationic Intermediates: The reaction conditions are promoting the formation of unstable bridge-centered carbocations. | Solution: Bridge-centered carbocations on the BCP scaffold are known to be unstable and undergo rapid, irreversible rearrangement.[6] Avoid strongly electrophilic or oxidative conditions that could generate these species. Radical and anionic pathways are generally preferred as they maintain the integrity of the BCP core. |
| 4. Difficulty in Product Purification | A. Co-elution of Byproducts: Non-polar byproducts, such as staffanes or unreacted starting materials, have similar polarity to the desired BCP product. | Solution 1: If the BCP product contains a functional handle (e.g., an iodide), it can be converted to a more polar derivative like a carboxylic acid or alcohol post-reaction to simplify purification.[2][3] Solution 2: Optimize reaction conditions to minimize byproduct formation. Sometimes, simply evaporating the solvent is sufficient if the reaction is clean enough, especially in light-induced reactions without catalysts.[14] |
| B. Catalyst Residue: The photocatalyst (e.g., iridium complex) is difficult to remove via standard column chromatography. | Solution: After the reaction, pass the crude mixture through a small plug of silica gel or a scavenger resin designed to bind metals. Some iridium catalysts can also be precipitated from the reaction mixture by adding a non-polar solvent like hexane. |
Section 3: Key Experimental Protocols & Workflows
Here we provide detailed, validated protocols for common strain-release reactions.
Protocol 1: General Procedure for Photoredox-Catalyzed Synthesis of 1-Aryl-3-iodo-BCP
This protocol is adapted from established methods and is broadly applicable for coupling aryl iodides with [1.1.1]propellane.[2]
Materials:
-
Aryl iodide (1.0 equiv)
-
fac-Ir(ppy)₃ (1-2.5 mol%)
-
[1.1.1]Propellane solution (e.g., 0.5 M in diethyl ether, 1.2-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMF)
-
Reaction vessel (e.g., Schlenk tube or vial with a magnetic stir bar)
-
Blue LED light source (450-470 nm)
Procedure:
-
Setup: In a glovebox or under an inert atmosphere (N₂ or Ar), add the aryl iodide and fac-Ir(ppy)₃ to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent to dissolve the solids.
-
Propellane Addition: Add the [1.1.1]propellane solution to the reaction mixture. The vessel should be sealed tightly.
-
Irradiation: Place the reaction vessel approximately 5-10 cm from the blue LED light source and begin vigorous stirring. A small fan should be used to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-12 hours.
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo.
-
Purification: The crude residue is purified by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired 1-aryl-3-iodo-bicyclo[1.1.1]pentane.
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing a failed or low-yielding BCP synthesis reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. General and Practical Route to Diverse 1-(Difluoro)alkyl-3-aryl Bicyclo[1.1.1]pentanes Enabled by an Fe-Catalyzed Multicomponent Radical Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01355A [pubs.rsc.org]
- 6. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-Component Reaction Gives Substituted Bicyclo[1.1.1]pentanes - ChemistryViews [chemistryviews.org]
- 8. Strain release – an old tool for new transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. aksci.com [aksci.com]
- 11. capotchem.com [capotchem.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalysts for Functionalization of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
Welcome to the technical support center for the catalytic functionalization of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals actively working with this versatile bicyclo[1.1.1]pentane (BCP) building block. As a bioisostere for para-substituted benzene rings, alkynes, and t-butyl groups, BCPs offer a pathway to novel chemical space with improved physicochemical properties.[1][2][3][4] This guide provides in-depth, field-tested insights into common challenges and their solutions, structured in a practical question-and-answer format.
Our core philosophy is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. This guide is grounded in authoritative literature to provide trustworthy and reproducible solutions.
Frequently Asked Questions & Troubleshooting Guide
Here we address specific issues that users may encounter during the catalytic functionalization of methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate.
Section 1: General Reaction Setup & Catalyst Choice
Question 1: My cross-coupling reaction (e.g., Suzuki, Sonogashira) is failing or giving very low yields. What are the most common causes?
Answer: Failure in palladium-catalyzed cross-coupling reactions with BCP substrates often stems from a few critical factors. The key is to ensure the efficient in-situ generation of the active Pd(0) catalyst.[5]
-
Catalyst Precursor and Ligand Choice: Not all palladium sources and ligands are created equal, especially for sterically demanding BCP substrates.
-
Expert Insight: While traditional sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can work, modern pre-catalysts such as the Buchwald G3 palladacycles are often more reliable for complex substrates.[6] They generate the active LPd(0) species more cleanly and efficiently. For BCPs, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote the difficult oxidative addition step and stabilize the catalytic intermediates.
-
-
Base and Solvent Selection: The choice of base is crucial and depends on the specific coupling reaction.
-
Suzuki Coupling: A combination of a strong base like Cs₂CO₃ or K₃PO₄ in a polar aprotic solvent (e.g., dioxane, THF) with water is a robust starting point. The water is essential for the boronic acid transmetalation step.
-
Sonogashira Coupling: This reaction typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) in a solvent like THF or DMF. The amine acts as both a base and a ligand.
-
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.
-
Trustworthiness Check: Ensure your reaction is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes). Use freshly distilled, anhydrous solvents. A well-sealed reaction vessel is mandatory. Any darkening or precipitation of palladium black early in the reaction is a strong indicator of catalyst decomposition, often due to oxygen.
-
Question 2: I am attempting a photoredox-catalyzed reaction to functionalize the BCP core, but the reaction is sluggish or does not proceed. What should I check?
Answer: Photoredox catalysis is a powerful tool for BCP functionalization, often proceeding under mild conditions.[4][7][8] However, success hinges on the precise setup of the photochemical apparatus and the choice of catalyst.
-
Light Source and Wavelength: The photocatalyst must be excited by the light source.
-
Expert Insight: The most common iridium-based photocatalyst, fac-Ir(ppy)₃, absorbs strongly in the blue region of the spectrum.[1][9] Therefore, a 450 nm blue LED light source is typically optimal. Ensure the light source is positioned close to the reaction vessel to maximize photon flux. The reaction vessel should be made of a material transparent to the emitted light (e.g., borosilicate glass, quartz).
-
-
Catalyst and Reagent Purity: Photocatalysts are used in low concentrations, making them susceptible to quenching by impurities.
-
Trustworthiness Check: Use high-purity reagents and solvents. Trace metal impurities or other quenchers can completely inhibit the catalytic cycle. If you suspect an issue, purifying the starting materials or using reagents from a new, trusted supplier is a good troubleshooting step.
-
-
Degassing: As with palladium catalysis, oxygen can quench the excited state of the photocatalyst. Rigorous degassing is essential for reproducible results.
Section 2: Selectivity and Side Reactions
Question 3: I am trying to selectively hydrolyze the methyl ester to the carboxylic acid without affecting the cyano group. What are the best conditions to avoid side reactions?
Answer: Selective hydrolysis requires conditions that are mild enough to prevent the hydrolysis of the nitrile to an amide or carboxylic acid.
-
Recommended Conditions:
-
Lithium Hydroxide (LiOH): This is the most common and reliable method. Using LiOH in a mixed solvent system like THF/water or dioxane/water at room temperature is typically effective.[10] The reaction progress should be carefully monitored by TLC or LC-MS to avoid over-reaction.
-
Trimethyltin Hydroxide ((CH₃)₃SnOH): For extremely sensitive substrates, this reagent offers a milder, neutral-pH alternative for ester hydrolysis, although it is more expensive and requires careful handling due to tin's toxicity.
-
-
Conditions to Avoid:
-
Strong Acidic Conditions (e.g., concentrated H₂SO₄ or HCl): These conditions will readily hydrolyze both the ester and the cyano group, leading to the dicarboxylic acid.[10]
-
Strong Basic Conditions with High Heat (e.g., NaOH/KOH in refluxing ethanol): These harsh conditions can also lead to the hydrolysis of the nitrile group.
-
Question 4: How can I selectively reduce the cyano group to a primary amine in the presence of the methyl ester?
Answer: The selective reduction of a nitrile in the presence of an ester can be challenging. The choice of reducing agent and catalyst is paramount.
-
Catalytic Hydrogenation:
-
Expert Insight: This is often the cleanest method. Using a catalyst like Raney Nickel or a rhodium catalyst (e.g., Rh/Al₂O₃) under a hydrogen atmosphere can selectively reduce the nitrile. The addition of ammonia or a base like sodium acetate can help suppress the formation of secondary and tertiary amines.
-
Alternative Catalyst: A patent literature example shows that NiCl₂ with NaBH₄ in methanol can be effective for this transformation.[10]
-
-
Chemical Reduction:
-
Lithium Aluminum Hydride (LAH): While LAH is a powerful reducing agent that can reduce both functional groups, careful control of stoichiometry and temperature (e.g., adding the substrate to the LAH solution at low temperature) can sometimes achieve selectivity. However, this method is often lower-yielding and less reliable than catalytic hydrogenation. Borane-based reagents (e.g., BH₃·THF) may offer better selectivity.
-
Experimental Protocols & Data
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling an aryl boronic acid to the BCP core, assuming a BCP-halide precursor is used.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the BCP-iodide (1.0 equiv.), aryl boronic acid (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition & Degassing: Add a 10:1 mixture of 1,4-dioxane and water (0.1 M concentration relative to the BCP-halide). Seal the flask and degas the mixture by sparging with argon for 30 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Catalyst Systems for Suzuki Coupling
| Catalyst System | Ligand | Base | Temp (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | - | K₂CO₃ | 100 | <10 | Poor conversion, catalyst decomposition observed. |
| Pd(OAc)₂ (2 mol%) | SPhos | K₃PO₄ | 100 | 65 | Moderate yield, requires careful degassing. |
| SPhos Pd G3 (2 mol%) | - | Cs₂CO₃ | 80 | >90 | High yield, robust and reproducible.[6] |
Protocol 2: Selective Hydrolysis of Methyl Ester
Step-by-Step Methodology:
-
Dissolution: Dissolve methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate (1.0 equiv.) in a 3:1 mixture of THF and water (0.2 M).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 equiv.) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC, observing the consumption of the starting material (ester) and the formation of a more polar spot (carboxylic acid).
-
Workup: Once the reaction is complete, acidify the mixture to pH ~2-3 with 1M HCl.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the desired carboxylic acid, which is often pure enough for the next step without further purification.
Visual Diagrams
General Catalytic Cycle for Palladium Cross-Coupling
The following diagram illustrates the fundamental steps in a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille reaction.[11][12]
Caption: A simplified workflow of a Pd(0/II) catalytic cycle.
Troubleshooting Logic for Failed Cross-Coupling
This diagram provides a logical workflow for diagnosing issues with a palladium-catalyzed cross-coupling reaction.
Caption: Decision tree for troubleshooting failed cross-coupling reactions.
References
-
Stepan, A. F., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]
-
Stepan, A. F., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2019). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. The Journal of Organic Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2020). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, N., et al. (2021). A Selective Synthesis of 2,2-Difluorobicyclo[1.1.1]pentane Analogues: “BCP-F 2 ”. Angewandte Chemie International Edition. Available at: [Link]
-
Nugent, J., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. ACS Publications. Available at: [Link]
-
Baran, P. S., et al. (2018). 1,2-Difunctionalized Bicyclo[1.1.1]pentanes: Long Sought After Bioisosteres for ortho/meta-Substituted Arenes. Journal of the American Chemical Society. Available at: [Link]
-
MacMillan, D. W. C., et al. (2022). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. PMC. Available at: [Link]
-
Nugent, J., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. ACS Publications. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2020). Difluoro-substituted bicyclo[1.1.1]pentanes as novel motifs for medicinal chemistry: design, synthesis and characterization. ChemRxiv. Available at: [Link]
-
Yoshimitsu, T., & Tanaka, K. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Stepan, A. F., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar. Available at: [Link]
-
Various Authors. (2019-2025). Recent publications on BCP synthesis. ResearchGate. Available at: [Link]
-
Bull, J. A., et al. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. ResearchGate. Available at: [Link]
-
Xu, P., et al. (2023). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. Journal of the American Chemical Society. Available at: [Link]
-
Anderson, E. A., et al. (2018). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science. Available at: [Link]
-
Mykhailiuk, P. K. (2019). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Omega. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. ResearchGate. Available at: [Link]
- Baran, P. S., et al. (2024). A bicyclopentyl thianthrenium compound, process for preparing the same and the use thereof. Google Patents.
-
LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
-
Proton Guru. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. Available at: [Link]
-
Cella, R., et al. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
LibreTexts. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2024002783A1 - A bicyclopentyl thianthrenium compound, process for preparing the same and the use thereof - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
"reducing epimerization during reactions with Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Methyl 3-cyanobicyclo[1..1.1]pentane-1-carboxylate. This guide is designed to provide in-depth technical assistance and troubleshooting advice for chemists working with this versatile building block. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and solve potential challenges, particularly the subtle issue of epimerization.
The bicyclo[1.1.1]pentane (BCP) core is prized for its rigidity and its role as a bioisostere for para-substituted phenyl rings, offering improved physicochemical properties in drug candidates.[1][2][3][4][5] However, the unique strained structure of the BCP core can lead to unexpected reactivity.[6][7] This guide will delve into the nuances of handling Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate to ensure the integrity of your stereocenters during chemical transformations.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when working with Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate.
Q1: What is Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate and why is it used in drug discovery?
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a disubstituted bicyclo[1.1.1]pentane derivative. The BCP scaffold is a highly sought-after motif in medicinal chemistry as it can serve as a saturated, three-dimensional replacement for a 1,4-substituted benzene ring. This substitution can lead to improved properties such as enhanced aqueous solubility, greater metabolic stability, and a better pharmacokinetic profile.[1][2][3][4][5] The cyano and carboxylate groups on this specific molecule provide versatile handles for further chemical modifications.[8]
Q2: How stable is the bicyclo[1.1.1]pentane core? Is epimerization a significant concern?
The BCP core is highly strained, yet remarkably stable under many conditions.[6][7] Direct epimerization at the bridgehead carbons (C1 and C3) by simple deprotonation and reprotonation is generally not a major concern under neutral or mildly acidic/basic conditions. The bridgehead protons are notoriously difficult to abstract due to the high s-character of the C-H bond and the geometric constraints of the rigid bicyclic system, which would result in a highly unstable planar carbanion.[9]
However, epimerization can become a possibility under more forcing conditions or during reactions that proceed through intermediates that can compromise the stereochemical integrity of the bridgehead carbons. It is crucial to understand the mechanism of your intended reaction to assess the risk of epimerization.
Q3: What are the primary reactive sites on Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate?
The primary reactive sites are the cyano and the methyl ester functionalities. The cyano group can undergo reduction to an amine, hydrolysis to a carboxylic acid or amide, and can participate in various cycloadditions. The methyl ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or be converted to an amide. Reactions at these functional groups are the most likely scenarios where epimerization could be inadvertently induced.
Q4: Are there any general handling and storage recommendations for this compound?
While specific stability data for this exact compound is not extensively published, related BCP derivatives are generally stable under normal laboratory conditions.[10] It is good practice to store the compound in a tightly sealed container in a cool, dry place. For derivatives like the corresponding amine hydrochloride, storage under an inert atmosphere (like argon) and at refrigerated temperatures (2-8 °C) is recommended to prevent degradation from moisture and heat.[10]
Troubleshooting Guide: Minimizing Epimerization During Key Reactions
This section provides detailed troubleshooting for specific reaction types where the risk of epimerization, though often low, should be carefully considered.
Issue 1: Potential Epimerization During Base-Mediated Ester Hydrolysis
Question: I am hydrolyzing the methyl ester of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate to the corresponding carboxylic acid using a strong base like lithium hydroxide. Could this lead to epimerization at the C3 position?
Answer: While direct deprotonation of the bridgehead C-H is unlikely, strong basic conditions could potentially lead to side reactions that might compromise the stereochemistry, especially if the reaction temperature is elevated or reaction times are prolonged. The primary concern is not direct epimerization, but rather the stability of the BCP core under harsh basic conditions, which could lead to ring-opening or other rearrangements.[6]
Troubleshooting Protocol:
| Parameter | Standard Condition | Troubleshooting Recommendation | Rationale |
| Base | LiOH, NaOH, KOH | Use milder bases like potassium trimethylsilanolate (KOSiMe3) or enzymatic hydrolysis. | Milder bases are less likely to promote undesired side reactions. Enzymatic hydrolysis offers high selectivity and mild reaction conditions. |
| Temperature | Room Temperature to Reflux | Perform the reaction at lower temperatures (0 °C to room temperature). | Lower temperatures reduce the rate of potential side reactions, including any that could lead to epimerization or degradation. |
| Solvent | Protic solvents (e.g., MeOH, H2O) | Use aprotic solvents like THF with a controlled amount of water.[11] | This can modulate the reactivity of the base and minimize solvent-assisted side reactions. |
| Reaction Time | Monitor by TLC/LC-MS until completion | Minimize reaction time by carefully monitoring the reaction progress. | Prolonged exposure to basic conditions increases the risk of side reactions. |
Experimental Workflow: Mild Ester Hydrolysis
Caption: Workflow for mild ester hydrolysis.
Issue 2: Stereochemical Integrity During Reduction of the Cyano Group
Question: I am planning to reduce the cyano group to a primary amine using a hydride reagent like LiAlH4. Is there a risk of epimerization at the adjacent C3 bridgehead?
Answer: The reduction of a nitrile with a strong reducing agent like Lithium Aluminum Hydride (LiAlH4) is generally not considered a risk for epimerization at an adjacent stereocenter, especially a robust one like a BCP bridgehead. The mechanism involves nucleophilic attack of the hydride on the electrophilic carbon of the nitrile, which does not involve the C-H bond at C3.
Preventative Measures and Best Practices:
While epimerization is not a primary concern here, optimizing the reaction conditions is still crucial for a clean and high-yielding transformation.
| Parameter | Standard Condition | Best Practice Recommendation | Rationale |
| Reagent | LiAlH4 | Use borane reagents (e.g., BH3·THF) or catalytic hydrogenation. | These reagents can offer milder reaction conditions and different workup procedures, potentially simplifying purification. |
| Temperature | 0 °C to Reflux in THF/Ether | Maintain low to moderate temperatures throughout the reaction. | Controls the reactivity of the hydride reagent and minimizes potential side reactions. |
| Workup | Fieser workup (sequential addition of H2O, NaOH, H2O) | Careful and controlled quenching at low temperature. | The workup for LiAlH4 reactions is exothermic and can be hazardous if not performed correctly. |
Diagram: Mechanistic Consideration for Nitrile Reduction
Caption: Simplified mechanism of nitrile reduction.
Issue 3: Reactions Involving the Formation of a Carbanion or Radical at the Bridgehead
Question: I am considering a reaction that might involve the formation of a transient negative charge or radical at the C3 position. How stable are these intermediates and what is the likelihood of racemization?
Answer: The formation of a bridgehead carbanion or radical on a BCP core is generally unfavorable due to the high strain and pyramidal geometry that would be required. However, some modern synthetic methods, particularly in photoredox and transition-metal catalysis, can generate such species transiently.[12][13]
Key Considerations:
-
Bridgehead Cations: BCP-centered carbocations are known to be unstable and can lead to ring-opening rearrangements.[6][7]
-
Bridgehead Anions: While difficult to form, if a bridgehead anion were to be generated, its configurational stability would be a concern. The rigid framework of the BCP system may slow down the rate of inversion compared to more flexible systems, but the potential for racemization cannot be entirely dismissed, especially if the intermediate has a significant lifetime.
-
Bridgehead Radicals: Bridgehead radicals are more accessible than the corresponding anions or cations. The stereochemical outcome of reactions involving these intermediates would depend on the subsequent trapping step.
Guidance for Reactions with Potentially Unstable Intermediates:
-
Thorough Literature Review: Before attempting a reaction that could generate a bridgehead intermediate, conduct an exhaustive literature search for precedents with BCP or other rigid bicyclic systems.
-
Careful Selection of Conditions: Opt for reaction conditions that are known to favor rapid trapping of the intermediate, minimizing its lifetime and the opportunity for stereochemical scrambling.
-
Low-Temperature Reactions: Running reactions at the lowest feasible temperature can help to preserve the stereochemical integrity of transient intermediates.
-
Chiral Auxiliaries or Catalysts: If applicable, the use of chiral auxiliaries or catalysts may help to control the stereochemical outcome of the reaction.
References
-
Bravetti, D. (2025, October 27). Forbidden Hydrogen Transfers in Rigid Bicyclic Systems: A 1985 Observation That Predicted Quantum Biology. ChemRxiv. Retrieved from [Link]
-
Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. PMC. Retrieved from [Link]
-
Bull, J. A., et al. (2020). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. PMC. Retrieved from [Link]
-
Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. ResearchGate. Retrieved from [Link]
-
Bull, J. A., et al. (2020). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. ResearchGate. Retrieved from [Link]
-
Li, C., et al. (2023). Visible light-induced synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane ketones via cooperative photoredox and N-heterocyclic carbene catalysis. Green Chemistry. Retrieved from [Link]
-
Han, Y., et al. (2025). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. MDPI. Retrieved from [Link]
-
Mykhailiuk, P. K. (n.d.). Synthesis of 1,3-difunctionalized bicyclo[1.1.1]pentanes. ResearchGate. Retrieved from [Link]
-
Promontorio, R. (n.d.). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed mechanisms of the epimerization reactions by RaCE and pAGE. Retrieved from [Link]
-
University of Glasgow. (n.d.). REARRANGEMENTS OF SOME BICYCLIC SYSTEMS. Retrieved from [Link]
-
Bull, J. A., et al. (2021). Synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization. Semantic Scholar. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate. Retrieved from [Link]
-
Walczak, M. A. A. (2009). SYNTHESIS AND REACTIONS OF BICYCLO[1.1.0]BUTANES. D-Scholarship@Pitt. Retrieved from [Link]
-
Burton, K. I., & MacMillan, D. W. C. (2025, May 8). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group. Retrieved from [Link]
-
Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. ResearchGate. Retrieved from [Link]
-
Stepan, A. F., et al. (2020). Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. Retrieved from [Link]
-
University of Glasgow. (n.d.). synthesis and reactions of bridged bicyclic compounds. Retrieved from [Link]
-
Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 1). What Are Bridged Bicyclic Compounds? YouTube. Retrieved from [Link]
- Google Patents. (n.d.). WO2023287704A1 - Bicyclic compounds as androgen receptor modulators.
-
Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. Retrieved from [Link]
Sources
- 1. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. mdpi.com [mdpi.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
"handling and storage recommendations for Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate"
Welcome to the technical support guide for Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this unique bicyclo[1.1.1]pentane (BCP) derivative. The highly strained BCP scaffold offers novel structural possibilities in medicinal chemistry, but its unique properties necessitate careful laboratory practices.[1] This guide provides answers to frequently asked questions and troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate?
A1: Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is classified as a substance with significant acute toxicity. The primary hazards are associated with its cyano group. It is harmful if swallowed, inhaled, or comes into contact with skin.[2] Like other cyanide-containing compounds, it can cause skin and eye irritation.[3] A critical and severe hazard is the potential for the release of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with acids.[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, it should be stored in a cool, dry, and well-ventilated area.[3] The container must be kept tightly closed to prevent moisture ingress and sublimation.[3] It is also crucial to store it away from incompatible materials, particularly strong oxidizing agents and acids.[3][6] For long-term storage, maintaining these cool and dry conditions is essential.[3]
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
A3: Due to the compound's toxicity, a comprehensive suite of PPE is required. This includes:
-
Eye Protection: Safety goggles and a face shield should be worn, especially when there is a risk of splashing or dust generation.[4][7]
-
Hand Protection: Chemical-resistant gloves are essential. Double gloving is highly recommended as an additional precaution.[4][7]
-
Body Protection: A lab coat that fully covers the arms should be worn.[4]
-
Respiratory Protection: All handling of the solid compound, including weighing and transferring, must be conducted in a certified chemical fume hood to avoid inhalation of dust or potential vapors.[4][8]
Q4: How should I dispose of waste containing Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate?
A4: Waste containing this compound must be treated as hazardous waste.[4] All contaminated materials, including gloves, paper towels, and empty containers, should be collected in a dedicated, clearly labeled hazardous waste container.[4][9] It is critical to segregate cyanide-containing waste from other waste streams, especially acidic waste, to prevent the generation of hydrogen cyanide gas.[4] Follow your institution's specific guidelines for hazardous waste disposal and contact your Environmental Health & Safety (EH&S) department for pickup.[4]
Troubleshooting Guide
This section addresses specific problems that may arise during the handling and use of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate in an experimental setting.
Issue 1: Inconsistent reaction yields or appearance of unexpected byproducts.
-
Potential Cause 1: Compound Degradation due to Improper Storage. The ester functionality in the molecule can be susceptible to hydrolysis if exposed to moisture, leading to the formation of 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid.[1]
-
Solution: Always store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed immediately after use.
-
-
Potential Cause 2: Reaction with Incompatible Solvents or Reagents. The cyano group can undergo various transformations. For instance, in the presence of strong acids or bases, it can hydrolyze. The strained BCP core might also exhibit unexpected reactivity under certain conditions.
-
Solution: Review your reaction scheme for any potential incompatibilities. Ensure all solvents are anhydrous and free of acidic or basic impurities. A small-scale test reaction is advisable when using new conditions.
-
Issue 2: Difficulty in completely dissolving the solid compound.
-
Potential Cause: Poor Solubility in the Chosen Solvent. While the molecule has polar functional groups, its rigid, cage-like structure may limit solubility in some common laboratory solvents.
-
Solution: Consult literature for appropriate solvents for BCP derivatives. Gentle warming and sonication can aid dissolution, but this should be done with caution in a closed system to avoid any potential for thermal decomposition. Perform solubility tests with small amounts of material before scaling up.
-
Issue 3: Observation of a faint almond-like odor in the laboratory.
-
THIS IS A CRITICAL WARNING SIGN. A bitter almond-like odor is characteristic of hydrogen cyanide (HCN) gas.[8]
-
Immediate Action:
-
Alert all personnel in the immediate vicinity and evacuate the area.[8]
-
If you suspect exposure, call emergency services immediately and inform them of a potential cyanide exposure.[4]
-
Do not attempt to clean up the source of the odor without proper training and equipment. Contact your institution's EH&S department.
-
-
Preventative Measures: This situation most commonly arises from the accidental mixing of cyanide-containing compounds with acids.[5] Always ensure that cyanide waste is strictly segregated and that acidic solutions are not used in the same fume hood where the compound is being handled, unless it is part of the planned reaction protocol with appropriate safety measures in place.[4][5]
-
Data and Protocols
Summary of Handling and Storage Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool, dry place | Prevents hydrolysis and potential degradation.[3] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) for long-term storage | Minimizes exposure to moisture and air. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | Prevents vigorous reactions and the release of toxic HCN gas.[3][5] |
| Handling Location | Certified Chemical Fume Hood | Prevents inhalation of dust and potential vapors.[4][5] |
| PPE | Lab coat, safety goggles, face shield, double gloves | Ensures protection from skin/eye contact and accidental exposure.[4][7] |
Protocol: Safe Weighing and Transfer of Solid Compound
-
Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is functioning correctly.[8]
-
Designated Area: Establish a designated area within the fume hood for handling the compound.[4][5]
-
Transfer: Use a spatula or powder funnel to carefully transfer the solid from its storage container to the reaction vessel. Minimize the creation of dust.
-
Weighing: If weighing is required, do so within the fume hood on a tared weigh boat or directly into the vessel.
-
Cleaning: After transfer, decontaminate the spatula and any surfaces within the fume hood that may have come into contact with the compound. A recommended procedure is to first wipe with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and then water.[5]
-
Waste Disposal: Dispose of any contaminated materials (e.g., weigh boats, gloves) in the designated cyanide hazardous waste container.[4]
-
Final Steps: Tightly close the storage container and return it to its proper storage location. Wash hands thoroughly after completing the procedure, even after removing gloves.[8]
Visual Guides
Workflow for Safe Handling
Caption: Workflow for the safe handling of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate.
Logical Decision Tree for Storage
Sources
- 1. benchchem.com [benchchem.com]
- 2. methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate | 156329-62-3 [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. csuohio.edu [csuohio.edu]
- 7. uthsc.edu [uthsc.edu]
- 8. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 9. research.columbia.edu [research.columbia.edu]
"alternative workup procedures for Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate synthesis"
Welcome to the technical support guide for the synthesis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this valuable bicyclo[1.1.1]pentane (BCP) derivative. BCPs are increasingly utilized as bioisosteres for aromatic rings in medicinal chemistry to enhance properties like metabolic stability and solubility.[1][2] This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the workup procedures for this specific synthesis, moving beyond standard protocols to address common in-lab challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the workup for BCP derivatives, including Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, often challenging?
A1: The challenges in the workup of BCP derivatives stem from a combination of their unique physical and chemical properties:
-
Volatility: Many smaller, functionalized BCPs can be surprisingly volatile, leading to significant product loss during solvent removal under reduced pressure.[3] Careful monitoring of evaporation is crucial.
-
Polarity: The introduction of polar functional groups like nitriles and esters can make these compounds tricky to handle. They may have partial water solubility, complicating extractions, and can adhere strongly to silica gel during chromatography.
-
Stability: The strained BCP core is generally kinetically stable, but the attached functional groups (ester and nitrile) are susceptible to hydrolysis under strongly acidic or basic conditions, which are often used in standard workup procedures.[4][5]
Q2: My crude product appears oily and impure after the initial workup. What are the likely culprits?
A2: An oily and impure crude product can result from several factors. Common impurities include unreacted starting materials, byproducts from side reactions, and residual high-boiling solvents (like DMF or DMSO) if they were used in the reaction. Additionally, oligomeric materials can sometimes form. A thorough understanding of the reaction mechanism and potential side reactions is key to diagnosing the issue.
Q3: Is column chromatography always the best method for purifying Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate?
A3: While column chromatography is a powerful purification technique, it may not always be the most efficient method for this compound, especially on a larger scale.[6][7] The polarity of the nitrile and ester groups can lead to tailing and difficult separation on silica gel. Alternative purification methods to consider include:
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.
-
Distillation: For thermally stable BCP derivatives, distillation under high vacuum can be effective, though the potential volatility of the target compound must be considered.
-
Preparative HPLC: For high-purity small-scale batches, preparative HPLC can provide excellent separation.[8]
Troubleshooting Guide: Alternative Workup Procedures
This section addresses specific problems you may encounter during the workup of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate and provides detailed alternative protocols.
Problem 1: Low isolated yield, suspected product loss during solvent evaporation.
-
Underlying Cause: Monosubstituted and some disubstituted BCPs can be volatile.[3] Standard rotary evaporation, especially with heating, can lead to the loss of the product along with the solvent.
-
Standard Protocol: Concentration of the organic extracts on a rotary evaporator at 40 °C.
-
Alternative Protocol 1: Controlled Evaporation
-
Reduce Temperature: Perform the rotary evaporation at a lower temperature (0-10 °C) or even without a heated water bath.
-
Stepwise Pressure Reduction: Gradually decrease the pressure to avoid bumping and co-distillation of the product.
-
Use a Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryocooler) to capture any volatilized product.
-
Final Drying: For the final traces of solvent, it is safer to use a high-vacuum line for a short period at room temperature or below, rather than prolonged rotary evaporation.
-
-
Alternative Protocol 2: Solvent-Solvent Extraction into a Higher Boiling Point Solvent
-
After the initial extraction into a volatile solvent (e.g., diethyl ether or dichloromethane), add a small volume of a higher boiling point, non-polar solvent in which the product is soluble (e.g., hexane or heptane).
-
Carefully evaporate the more volatile solvent. The product will remain concentrated in the higher boiling point solvent, reducing the risk of loss.
-
This concentrated solution can then be directly loaded onto a silica gel column for purification.
-
| Parameter | Standard Protocol | Alternative Protocol 1 | Alternative Protocol 2 |
| Evaporation Temp. | 40 °C | 0-10 °C | Room Temperature |
| Pressure | Rapid reduction | Gradual reduction | Controlled |
| Final Solvent | N/A | Initial solvent | Higher boiling solvent |
| Key Advantage | Fast | Minimizes product loss | Good for subsequent chromatography |
Problem 2: Persistent emulsion during aqueous extraction.
-
Underlying Cause: Emulsions are common when organic and aqueous layers have similar densities, or when surfactant-like impurities are present.[9] Vigorous shaking of the separatory funnel exacerbates this issue.
-
Standard Protocol: Vigorous shaking of the separatory funnel to ensure thorough mixing of the organic and aqueous layers.
-
Alternative Protocol: Emulsion Breaking Techniques
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This is often sufficient for extraction without creating a stable emulsion.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[10][11] This increases the ionic strength and density of the aqueous layer, which helps to break the emulsion.
-
Filtration through Celite®: If an emulsion persists, filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the dispersed droplets.[11]
-
Centrifugation: For smaller scale reactions, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.[9]
-
Caption: Decision workflow for breaking emulsions.
Problem 3: Suspected hydrolysis of the methyl ester or nitrile group during workup.
-
Underlying Cause: Both methyl esters and nitriles can undergo hydrolysis under acidic or basic conditions, especially if heated.[5][12][13] This leads to the formation of the corresponding carboxylic acid and/or amide, reducing the yield of the desired product.
-
Standard Protocol: Washing the organic layer with 1M HCl followed by 1M NaOH to remove acidic and basic impurities.
-
Alternative Protocol: Mild Aqueous Workup
-
Use Weaker Acids/Bases: Replace strong acids and bases with milder alternatives. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) can be used to neutralize acidic impurities instead of NaOH.[14] A dilute solution of ammonium chloride (NH₄Cl) can be used for quenching reactions instead of stronger acids.
-
Avoid Prolonged Contact: Minimize the contact time between the organic layer and the aqueous wash solutions.
-
Work at Lower Temperatures: Perform the extractions at room temperature or below to slow down the rate of potential hydrolysis.
-
Final Wash with Water: Always wash the organic layer with deionized water and then brine to remove any residual acid or base before drying.[10]
-
Problem 4: Difficulty in purifying the product by silica gel chromatography.
-
Underlying Cause: The polar nature of the cyano and ester groups can cause the compound to streak or bind irreversibly to the silica gel, leading to poor separation and low recovery.
-
Standard Protocol: Flash chromatography on silica gel using an ethyl acetate/hexane solvent system.
-
Alternative Protocol 1: Non-Aqueous Workup and Alternative Stationary Phases
-
Non-Aqueous Workup: If the reaction impurities are non-ionic, a non-aqueous workup can be employed. This involves filtering the reaction mixture through a plug of silica gel or Celite® to remove solid impurities, followed by solvent evaporation.
-
Alternative Stationary Phases: Consider using a different stationary phase for chromatography. Alumina (neutral or basic) can sometimes provide better separation for polar compounds.[15] For highly polar compounds, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase may be more effective.[16]
-
-
Alternative Protocol 2: Modifying the Mobile Phase
-
Addition of a Modifier: Adding a small amount (0.1-1%) of a polar solvent like methanol or an amine like triethylamine to the ethyl acetate/hexane mobile phase can improve the elution profile on silica gel by competing for active sites and reducing tailing.
-
Gradient Elution: Employing a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, can provide better separation of the product from less polar and more polar impurities.[8]
-
Caption: Purification strategy selection guide.
By carefully considering the unique properties of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate and employing these alternative workup and purification strategies, researchers can overcome common challenges to achieve higher yields and purity.
References
-
Dolan, J. W. (2014, August 22). Retaining Polar Compounds. LCGC Europe. [Link]
-
Ralepele, F. (2025, June 11). Are there alternatives for silica for column chromatography? ResearchGate. [Link]
-
Jack, M. (2017, January 31). Is there any method other than column chromatography to purify compound. ResearchGate. [Link]
-
Organic Synthesis. Hydrolysis of Nitriles. [Link]
-
Reisberg, S. H., et al. (2023). Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes. Journal of the American Chemical Society. [Link]
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Pesyan, A. (2019). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
-
Farmer, S. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Lumen Learning. [Link]
-
Wikipedia. (n.d.). Work-up. [Link]
-
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Chemistry university. (2021, April 5). Hydrolysis of Nitriles [Video]. YouTube. [Link]
-
University of Rochester. (n.d.). About Workup. Department of Chemistry. [Link]
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]
-
Mykhailiuk, P. K. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Department of Chemistry. [Link]
-
Mykhailiuk, P. K. (2021). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. The Journal of Organic Chemistry. [Link]
-
MacMillan, D. W. C. (2021). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society. [Link]
-
Uchiyama, M. (2021). α-Cyclodextrin Encapsulation of Bicyclo[1.1.1]pentane Derivatives: A Storable Feedstock for Preparation of [1.1.1]Propellane. Angewandte Chemie International Edition. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. [Link]
-
Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]
-
Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. [Link]
-
LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Emulsions. Department of Chemistry. [Link]
-
Novák, Z. (2021). Synthesis and Use of Versatile [1.1.1]Bicyclopentylaldehyde Building Blocks. Angewandte Chemie International Edition. [Link]
-
Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar. [Link]
-
Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]
-
Bull, J. A. (2016). Investigation of a bicyclo[1.1.1]pentane as a phenyl replacement within an LpPLA2 inhibitor. MedChemComm. [Link]
-
Chemistry Stack Exchange. (2016, November 1). Emulsion formation during extraction. [Link]
-
Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]
-
ResearchGate. (n.d.). Investigation of Ionic Liquids as Extraction Solvents for Separating Bicyclic Aromatic S/N-Compounds from FCC Diesel. [Link]
-
Varanasi, S. S. (2017). Spontaneous Emulsification: Elucidation of the Local Processes. The Journal of Physical Chemistry B. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 14. Work-up - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate Degradation Pathways
Welcome to the technical support center for Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The bicyclo[1.1.1]pentane (BCP) core is renowned for its metabolic stability, making it a valuable bioisostere in medicinal chemistry.[1][2][3][4][5][6][7][8][9] However, the functional groups appended to the BCP scaffold, namely the methyl ester and the cyano group, can be susceptible to degradation under certain experimental conditions. This guide will explore the potential degradation pathways and provide practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate?
A1: The primary degradation pathways for this molecule are expected to involve the hydrolysis of the methyl ester and the cyano group. The bicyclo[1.1.1]pentane cage itself is generally robust and kinetically inert to ring-opening reactions under typical experimental conditions.[10][11]
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. This is often the most facile degradation pathway.
-
Nitrile Hydrolysis: The cyano group can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid. This reaction typically requires more forcing conditions (stronger acids or bases and higher temperatures) than ester hydrolysis.
-
Thermal Decomposition: While the BCP core is thermally stable, high temperatures could potentially lead to the decomposition of the functional groups.[12][13][14]
-
Photodegradation: Although the BCP core lacks a chromophore that absorbs significantly in the near-UV and visible regions, prolonged exposure to high-energy light could potentially induce degradation, though this is generally less common for saturated systems.
Q2: How stable is the bicyclo[1.1.1]pentane (BCP) core itself?
A2: The BCP core is remarkably stable despite its significant ring strain (approximately 66.6 kcal/mol).[10][11] It is known to be resistant to metabolic degradation and generally kinetically inert towards ring-opening reactions, which is a key reason for its use as a bioisostere for aromatic rings in drug design.[8][10][11]
Q3: Can I anticipate any specific side products during my reactions?
A3: Besides the primary degradation products (the carboxylic acid from ester hydrolysis and the amide/carboxylic acid from nitrile hydrolysis), it is possible to observe the di-acid product, 3-cyanobicyclo[1.1.1]pentane-1,3-dicarboxylic acid, if both the ester and nitrile groups are hydrolyzed. Under certain reductive conditions, the nitrile group could be reduced to a primary amine.[15]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Unexpected peak corresponding to the carboxylic acid in my chromatogram. | Ester Hydrolysis. | This is the most common degradation pathway. The methyl ester is susceptible to hydrolysis, especially in the presence of acidic or basic media, or even trace amounts of water in your solvents over time. Solutions: - Ensure all solvents are anhydrous. - Avoid acidic or basic conditions if possible. If necessary, use non-nucleophilic bases or perform reactions at low temperatures. - Prepare fresh solutions of the compound for each experiment. |
| Appearance of a new, more polar peak that is not the carboxylic acid. | Nitrile Hydrolysis to Amide. | The cyano group can hydrolyze to a primary amide, which is more polar than the starting material. This typically requires more stringent conditions than ester hydrolysis. Solutions: - Scrutinize your reaction conditions for sources of strong acid or base and elevated temperatures. - If the amide is an undesired byproduct, consider using milder reaction conditions or protecting the nitrile group if compatible with your synthetic route. |
| Multiple new peaks observed after heating the sample. | Thermal Decomposition. | While the BCP core is stable, the functional groups may degrade at high temperatures.[12][13][14] Solutions: - Determine the thermal stability of your compound using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). - Avoid unnecessary exposure to high temperatures during reactions, workup, and storage. |
| Low recovery of material after exposure to light. | Photodegradation. | Although less common for this scaffold, prolonged exposure to high-intensity light, especially UV, could lead to degradation. Solutions: - Protect your samples from light by using amber vials or covering glassware with aluminum foil. - If photostability is a concern for your application, perform a formal photostability study according to ICH guidelines.[16] |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
Objective: To determine the stability of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate to acid and base-catalyzed hydrolysis.
Materials:
-
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Acid Hydrolysis:
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
At the same specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Control: Maintain a solution of the compound in ACN/water (1:1) at the same temperature as a control.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. The primary degradation product to monitor for is 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid.
Protocol 2: Photostability Study
Objective: To assess the photostability of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate as per ICH Q1B guidelines.[16]
Materials:
-
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
-
Solvent (e.g., Acetonitrile)
-
Photostability chamber with a calibrated light source (providing a minimum of 1.2 million lux hours and 200 watt hours per square meter)
-
Quartz cuvettes or other suitable transparent containers
-
Control samples protected from light (e.g., wrapped in aluminum foil)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare solutions of the compound at a known concentration in a suitable solvent. For solid-state testing, spread a thin layer of the powder in a suitable container.
-
Exposure: Place the samples in the photostability chamber. Place the control samples alongside, ensuring they are completely shielded from light.
-
Monitoring: Expose the samples to the light source for the required duration.
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC. Compare the chromatograms for the appearance of new peaks and a decrease in the main peak area.
Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate.
Caption: Potential Hydrolytic Degradation Pathways.
Caption: General Workflow for Forced Degradation Studies.
References
- Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. (n.d.). Arkivoc.
- Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate. (n.d.). Benchchem.
- Cubane, Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane: Impact and Thermal Sensitiveness of Carboxyl‐, Hydroxymethyl‐ and Iodo‐substituents. (2023). ResearchGate.
- Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (n.d.). PMC.
- Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. (2020). Research Communities.
- Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (n.d.). JACS Au.
- Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2021). The Journal of Organic Chemistry.
- Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. (2024). PubMed.
- Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. (n.d.). Journal of Synthetic Organic Chemistry, Japan.
- Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. (2025). PMC.
- Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. (n.d.). Chemistry – A European Journal.
- Author Manuscript: Cubane, bicyclo[1.1.1]pentane and bicyclo[2.2.2]octane: Impact and thermal. (n.d.). [No Source Found].
- Cubane, Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane: Impact and Thermal Sensitiveness of Carboxyl-, Hydroxymethyl- and Iodo-substituents. (n.d.). Scilit.
- Application of Bicyclo[1.1.1]pentane in Drug Development Research. (2021). BLDpharm.
- Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. (n.d.). PMC.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. communities.springernature.com [communities.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 9. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 14. scilit.com [scilit.com]
- 15. benchchem.com [benchchem.com]
- 16. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Analysis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate and its Bioisosteric Counterparts in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic replacement of molecular moieties to optimize physicochemical and pharmacological properties is a cornerstone of medicinal chemistry. The "escape from flatland" trend emphasizes a move towards three-dimensional, saturated bioisosteres to overcome the limitations of traditional planar, aromatic structures.[1] This guide provides a detailed, data-driven comparison of the bicyclo[1.1.1]pentyl (BCP) group, accessed through versatile building blocks like Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, and its common bioisosteric counterparts—the phenyl ring and the tert-butyl group.
The bicyclo[1.1.1]pentane (BCP) scaffold is a highly strained, rigid, non-planar hydrocarbon structure.[2] It has gained significant traction as a bioisostere for 1,4-disubstituted arenes, alkynes, and tert-butyl groups.[3][4] This interest is largely due to the often-favorable changes in pharmacokinetic properties, such as improved metabolic stability and aqueous solubility, that its incorporation can bring.[4][5][6][7]
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate itself is a key intermediate. The rigid BCP core provides specific steric constraints, while the electron-withdrawing cyano group enhances polarity.[2] This dual functionality makes it a valuable starting point for synthesizing a variety of BCP-containing drug analogues.[2]
Physicochemical Properties: A Quantitative Comparison
Replacing a planar, aromatic phenyl ring or a bulky tert-butyl group with a rigid, three-dimensional BCP scaffold can significantly and often beneficially alter a molecule's physicochemical properties.[1] These changes are pivotal for improving a compound's developability profile.
The key driver for these improvements is the increase in sp³ character. Unlike the flat, aromatic phenyl ring, the 3D nature of the BCP core can disrupt crystal packing forces, which frequently leads to a marked improvement in aqueous solubility.[8] Furthermore, the BCP scaffold is less lipophilic than both its phenyl and tert-butyl counterparts.[9]
| Property | Phenyl Analogue (Ex. Brequinar) | BCP Analogue | tert-Butyl Analogue | Causality of BCP's Effect |
| Aqueous Solubility | Low | Higher | Variable | The 3D, sp³-rich structure of BCP disrupts planar crystal lattice packing, leading to improved solvation and higher solubility.[8][10] |
| Lipophilicity (logD @ pH 7.4) | High (e.g., 3.6) | Lower (e.g., 3.4) | High | The saturated, non-aromatic nature of BCP reduces lipophilicity compared to the greasy phenyl ring, which can improve overall ADME properties.[10] |
| Molecular Shape | Planar, 2D | Globular, 3D | Globular, 3D | The rigid, bridgehead substitution pattern of BCP mimics the exit vectors of a para-substituted phenyl ring but in a 3D space.[3][6] |
| Metabolic Stability | Susceptible to CYP450 oxidation | Generally High | Susceptible to oxidation | The lack of aromatic C-H bonds makes the BCP core resistant to common Phase I metabolic pathways like hydroxylation.[6][11] |
Note: The data above is illustrative, based on general findings and specific case studies like Brequinar analogues.[3] Actual values are compound-specific.
ADME & Pharmacokinetic Profile: BCP as a Problem-Solver
The theoretical advantages in physicochemical properties translate directly into tangible improvements in ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The phenyl ring, while a cornerstone of medicinal chemistry, often introduces metabolic liabilities and high lipophilicity.[1]
Metabolic Stability: The BCP core is significantly more resistant to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes, when compared to a phenyl ring.[6] This is because the BCP scaffold lacks the electron-rich pi-system and benzylic positions that are common sites for oxidative metabolism. This enhanced stability often leads to a longer half-life and improved oral bioavailability.[12][13]
Permeability and Efflux: In a noteworthy case study, replacing a central fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety led to an equipotent compound with significant improvements in passive permeability.[14] This resulted in approximately 4-fold higher maximum concentration (Cmax) and area under the curve (AUC) in a mouse model, indicating superior oral absorption.[14]
Reduced Non-Specific Binding: The aromaticity of phenyl rings can lead to non-specific binding through π-π stacking interactions. Replacing them with the saturated BCP scaffold can effectively mitigate this issue, leading to cleaner pharmacology and potentially fewer off-target effects.[6][11]
Case Study: γ-Secretase Inhibitor BMS-708,163
A landmark example of BCP's utility comes from the optimization of BMS-708,163, a γ-secretase inhibitor.[14]
-
The Challenge: The parent compound, containing a central para-substituted fluorophenyl ring, had suboptimal aqueous solubility and passive permeability.[14]
-
The Solution: Researchers at Pfizer replaced the fluorophenyl ring with a 1,3-disubstituted BCP moiety.[6][14]
-
The Outcome: The resulting BCP analogue (compound 3) was equipotent to the original inhibitor but showed dramatic improvements in both solubility and permeability. This translated to a significantly better pharmacokinetic profile upon oral dosing in mice.[14] This work provided a compelling case for the broader application of BCP as a phenyl ring bioisostere.[14]
Experimental Protocols
To provide a practical framework for researchers, detailed methodologies for key comparative experiments are outlined below.
Protocol 1: Aqueous Kinetic Solubility Assay
This assay is crucial for early-stage drug discovery to quickly assess a compound's solubility.[15]
Objective: To determine the kinetic solubility of a compound in an aqueous buffer, typically PBS at pH 7.4.
Methodology (Shake-Flask Method): [15][16]
-
Stock Solution Preparation: Prepare a 10-20 mM stock solution of the test compound in 100% DMSO.[16][17]
-
Incubation: In duplicate, add a small volume (e.g., 5-10 µL) of the DMSO stock to a pre-determined volume (e.g., 490 µL) of phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate or microcentrifuge tubes.[16] The final DMSO concentration should be kept low (typically ≤2%).
-
Equilibration: Seal the plate/tubes and shake at a consistent speed (e.g., 850 rpm) at a controlled temperature (e.g., 25°C or 37°C) for 2 to 24 hours to allow the solution to reach equilibrium.[15][16]
-
Separation of Undissolved Compound: Filter the samples using a solubility filter plate (e.g., Millipore MultiScreen) or centrifuge at high speed (e.g., 10,000 x g) to pellet any precipitate.[15][17]
-
Quantification: Transfer the clear filtrate/supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using a suitable analytical method, such as LC-MS/MS or UV-Vis spectrophotometry, against a standard curve prepared in the same buffer/DMSO mixture.[15]
Protocol 2: Human Liver Microsome (HLM) Metabolic Stability Assay
This in vitro assay is a standard for evaluating a compound's susceptibility to Phase I metabolism.[18]
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[12][13]
Methodology: [19]
-
Reagent Preparation:
-
Thaw human liver microsomes on ice and prepare a working solution (e.g., 0.5 mg/mL) in a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).[19]
-
Prepare an NADPH regenerating system solution, which typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[12] This system ensures a sustained supply of the necessary cofactor (NADPH) for CYP450 enzyme activity.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal solution to achieve the final desired concentration (typically 1 µM).[19]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[19] A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.[12][18]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of ice-cold stop solution (e.g., acetonitrile or methanol containing an internal standard).[18] This precipitates the proteins and halts all enzymatic activity.
-
-
Sample Processing: Centrifuge the plate at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the percentage of the parent compound remaining at each time point.[19]
-
Data Analysis: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of the resulting linear regression provides the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[12][18]
Visualizations
Caption: Bioisosteric replacement strategy for drug optimization.
Caption: Experimental workflow for the HLM metabolic stability assay.
Conclusion
The bicyclo[1.1.1]pentane scaffold, readily accessed via building blocks like Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, represents a powerful tool in modern medicinal chemistry. Its use as a bioisostere for phenyl and tert-butyl groups is not merely a theoretical concept but a clinically-validated strategy for overcoming common drug development hurdles. By replacing planar, metabolically labile aromatic rings with this rigid, 3D scaffold, researchers can systematically improve key properties such as aqueous solubility, metabolic stability, and oral absorption.[6][11][14] The experimental data from numerous studies provides a compelling rationale for the continued and expanded application of BCPs to create safer, more effective, and more developable drug candidates.[20]
References
- Microsomal Stability Assay Protocol. AxisPharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlfV_AqFP5T4b-xnljnO9ZTM2q2Cysfsu5HJyOR-119bTl_sO-8PFiMzA6dkIqL0OAPUnTWHS5-OFxBQPm2LLjmEhnSWX21uDCnTGUd9cbVMmqd1pK-C5SBVdvSJrbQEGe5BAmg54ME96V3hzaERyskZVlAs8=]
- Kinetic Solubility Assays Protocol. AxisPharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfxc_XUWvXpN7qBuxWha3fyhRudOShqA16KosKr7G6Ott3-px_CnAAMht51V_4i6jjlC9sKazbGzSi32uR9LChTaRJrwWtv15BiYAxmCXbJWrq-g3kPe3etsTTHaBwVJe8hiLR5zBamVUbc5rfjWxljlqQhw==]
- Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society Au. [URL: https://pubs.acs.org/doi/10.1021/jacsau.3c00192]
- Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/qo/d2qo00891a]
- The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-Application-of-Bicyclo-%5B1.1.1-%5D-pentane-as-a-of-Fang-Xu/4370221375d35133d191244e8d28a383b15104d4]
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [URL: https://www.protocols.io/view/microsomal-stability-assay-for-human-and-mouse-l-5jyl89q4ov2w/v1]
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-j8nlk8y41l5r/v1]
- Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLDpharm. [URL: https://www.bldpharm.com/news/application-of-bicyclo-1-1-1-pentane-in-drug-development-research-100030.html]
- The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme Chemistry. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-00000081]
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. [URL: https://enamine.net/admet/in-vitro-adme-assays/phys-chem-properties/shake-flask-aqueous-solubility-assay]
- Microsomal Stability Assay. Creative Bioarray. [URL: https://www.creative-bioarray.com/microsomal-stability-assay.htm]
- Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Conquering-the-Synthesis-and-Functionalization-of-Winstanley-P%C3%A5hlsson/6645398a58a9e7f848937398108c4a16223708d7]
- metabolic stability in liver microsomes. Mercell. [URL: https://www.mercell.
- ADME Microsomal Stability Assay. BioDuro. [URL: https://www.bioduro-sundia.com/adme/microsomal-stability-assay/]
- In vitro solubility assays in drug discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20489811/]
- 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences. [URL: https://www.pnas.org/doi/10.1073/pnas.1921601117]
- Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5482333/]
- Examples of bicyclo[1.1.1]pentanes (BCPs) in medicinal chemistry. ResearchGate. [URL: https://www.researchgate.net/figure/a-Examples-of-bicyclo-111-pentanes-BCPs-in-medicinal-chemistry-b-known-cross_fig1_344158933]
- Investigation of a [1.1.1]bicyclopentane as a phenyl replacement within an LpPLA 2 inhibitor. ResearchGate. [URL: https://www.researchgate.net/publication/317789423_Investigation_of_a_111bicyclopentane_as_a_phenyl_replacement_within_an_LpPLA_2_inhibitor]
- (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [URL: https://www.researchgate.net/publication/383120619_Shake-Flask_Aqueous_Solubility_assay_Kinetic_solubility_v1]
- Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-cyano-, methyl ester (9CI). ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB02710189.htm]
- Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate. BenchChem. [URL: https://www.benchchem.com/product/b129620]
- Bicyclopentyl vs. phenyl ring as a bioisostere: a comparative study. BenchChem. [URL: https://www.benchchem.com/pdf/Bicyclopentyl-vs-phenyl-ring-as-a-bioisostere.pdf]
- Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ResearchGate. [URL: https://www.researchgate.net/figure/Inside-Cover-Evaluation-of-tert-Butyl-Isosteres-Case-Studies-of-Physicochemical-and_fig1_273459972]
- Difluoro-substituted bicyclo[1.1.1]pentanes as novel motifs for medicinal chemistry: design, synthesis and characterization. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7530662356f992b45391d]
- Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Proceedings of the National Academy of Sciences. [URL: https://www.pnas.org/doi/full/10.1073/pnas.2209511119]
- Bicyclo (1.1.1) Pentane (BCP) As An SP Carbon-Rich Bioisostere For Para-Phenyl and Tert-Butyl Groups. Scribd. [URL: https://www.scribd.com/document/457917711/Bicyclo-1-1-1-Pentane-BCP-As-An-SP3-Carbon-Rich-Bioisostere-For-Para-Phenyl-and-Tert-Butyl-Groups]
- BCP‐substituted tert‐butyl bioisosteres. ResearchGate. [URL: https://www.researchgate.net/figure/BCP-substituted-tert-butyl-bioisosteres_fig3_334526279]
- methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/enah961ce2f3]
- Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. ResearchGate. [URL: https://www.researchgate.net/publication/230607908_Application_of_the_Bicyclo111pentane_Motif_as_a_Nonclassical_Phenyl_Ring_Bioisostere_in_the_Design_of_a_Potent_and_Orally_Active_g-Secretase_Inhibitor]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. enamine.net [enamine.net]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. mercell.com [mercell.com]
- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Beyond the Flatland: A Comparative Guide to Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate and para-Substituted Phenyl Rings in Drug Design
In the intricate landscape of modern drug discovery, the strategic selection of molecular scaffolds is a critical determinant of a candidate's ultimate success. The ubiquitous para-substituted phenyl ring has long been a stalwart in medicinal chemistry, offering a synthetically tractable and structurally predictable platform. However, its inherent planarity and susceptibility to metabolic oxidation often contribute to liabilities such as poor solubility, metabolic instability, and off-target effects. The "escape from flatland" paradigm has thus driven the exploration of three-dimensional bioisosteres, with bicyclo[1.1.1]pentane (BCP) derivatives, such as methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, emerging as a compelling alternative.
This guide provides an in-depth, objective comparison of the performance of methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate and its parent BCP core against the traditional para-substituted phenyl ring. We will delve into the supporting experimental data that underpins the rationale for this bioisosteric replacement, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their scaffold selection strategies.
The Phenyl Ring: A Double-Edged Sword
The phenyl ring is the most prevalent ring system in marketed drugs, a testament to its historical utility as a pharmacophore or a scaffold for projecting pharmacophoric elements.[1][2] Its rigid structure and well-understood substitution patterns have made it a go-to for medicinal chemists. However, this familiarity has also led to its indiscriminate use, often resulting in suboptimal physicochemical properties that can derail a promising lead compound.[1][2]
Key limitations of the para-substituted phenyl ring include:
-
Metabolic Liability: The aromatic system is prone to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive metabolites that can be toxic or rapidly cleared from the body.[3][4]
-
Poor Solubility: The planar and lipophilic nature of the phenyl ring often contributes to low aqueous solubility, a major hurdle for oral bioavailability.[5]
-
Non-Specific Binding: The hydrophobicity of the phenyl ring can lead to non-specific binding to plasma proteins and other biological macromolecules, reducing the free concentration of the drug available to interact with its target.[3]
Bicyclo[1.1.1]pentane (BCP): A Three-Dimensional Solution
The bicyclo[1.1.1]pentane (BCP) scaffold, a strained, non-planar hydrocarbon structure, has emerged as a highly effective bioisostere of the para-substituted phenyl ring.[6][7] Its unique three-dimensional geometry allows it to mimic the exit vectors of a para-substituted phenyl ring while imparting significantly improved physicochemical properties.[4][8] Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a key derivative that incorporates a polar cyano group and a methyl ester, offering versatile handles for further chemical modification.[6][9]
The primary advantages of employing a BCP core include:
-
Enhanced Metabolic Stability: The saturated sp³-hybridized carbons of the BCP ring are less susceptible to CYP-mediated oxidation compared to the sp² carbons of a phenyl ring.[3][4]
-
Improved Solubility: The three-dimensional and more polar nature of the BCP scaffold disrupts crystal packing and reduces lipophilicity, leading to a significant increase in aqueous solubility.[5][10]
-
Reduced Non-Specific Binding: The less lipophilic character of BCP-containing compounds generally results in lower non-specific binding.[3]
Quantitative Comparison: A Case Study of a γ-Secretase Inhibitor
A compelling example of the benefits of replacing a para-substituted phenyl ring with a BCP moiety is the case of the γ-secretase inhibitor, BMS-708,163. This compound, developed for the potential treatment of Alzheimer's disease, initially contained a central para-substituted fluorophenyl ring. Subsequent studies replaced this with a BCP core, leading to a new analogue with demonstrably superior properties.
| Property | para-Fluorophenyl Analogue (BMS-708,163) | BCP Analogue | Fold Change/Difference | Reference |
| Potency (Aβ40 IC50) | 0.30 nM | Equipotent | No significant change | |
| Aqueous Solubility | Low | At least 50-fold increase | >50x increase | [5] |
| Passive Permeability | Moderate | Significantly improved | N/A | |
| Oral Absorption (Mouse) | Moderate | ~4-fold increase in Cmax and AUC | ~4x increase | |
| Metabolic Stability (in vitro) | Moderate | Significantly improved | N/A | |
| Non-specific Binding | High | Markedly decreased | N/A | [3] |
Experimental Workflows and Methodologies
The decision to employ a BCP bioisostere is underpinned by robust experimental data. Below are detailed protocols for key in vitro assays used to compare the physicochemical and pharmacokinetic properties of drug candidates.
Experimental Workflow: Bioisosteric Replacement Strategy
Caption: A logical workflow for the bioisosteric replacement of a problematic phenyl ring with a BCP core.
Protocol 1: Kinetic Aqueous Solubility Assay
This assay provides a rapid assessment of a compound's solubility, which is crucial for early-stage drug discovery.
Principle: A concentrated stock solution of the test compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored, often by nephelometry (light scattering), to determine the kinetic solubility.[11][12]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours).
-
Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.
Causality: The use of DMSO allows for the initial dissolution of poorly soluble compounds. The subsequent addition to an aqueous buffer creates a supersaturated solution, and the formation of a precipitate is a kinetic process. This method is high-throughput and provides a good initial estimate of solubility for ranking compounds.
Protocol 2: Liver Microsomal Stability Assay
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, providing an early indication of its likely in vivo clearance.
Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The disappearance of the parent compound over time is monitored by LC-MS/MS.[13][14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw cryopreserved liver microsomes (human, rat, or mouse) on ice.
-
Prepare a cofactor solution containing NADPH in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to each well.
-
Add the test compound (typically at a final concentration of 1 µM) to the wells and pre-incubate at 37°C for a short period.
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution.
-
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Causality: The liver is the primary site of drug metabolism.[14] This assay simulates the first-pass metabolism in the liver by exposing the compound to a concentrated mixture of phase I metabolic enzymes. The rate of disappearance of the parent compound is a direct measure of its metabolic stability.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of a compound across biological membranes.
Principle: A 96-well filter plate with a porous membrane is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The test compound is added to the donor wells, and its diffusion across the artificial membrane into the acceptor wells is measured over time.[9][15]
Step-by-Step Methodology:
-
Membrane Coating: Add a small volume (e.g., 5 µL) of the lipid solution to the membrane of each well of the filter (donor) plate and allow it to impregnate the filter.
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with a buffered solution (pH 7.4).
-
Donor Plate Preparation: Add the test compound solution (at a known concentration in the same buffer) to the donor wells.
-
Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:
Pe = [ -ln(1 - [C]A / [C]eq) ] / ( A * (1/VD + 1/VA) * t )
where:
-
[C]A is the concentration in the acceptor well
-
[C]eq is the equilibrium concentration
-
A is the filter area
-
VD and VA are the volumes of the donor and acceptor wells, respectively
-
t is the incubation time
-
Causality: Passive diffusion is a key mechanism of drug absorption.[9] PAMPA specifically models this process by using a synthetic membrane that lacks active transporters. This allows for a rapid and cost-effective assessment of a compound's intrinsic ability to cross a lipid bilayer, providing valuable information for predicting oral absorption and blood-brain barrier penetration.
Structural Insights and Metabolic Fate
The geometric and electronic differences between the para-substituted phenyl ring and the BCP core have profound implications for their interactions with biological targets and their metabolic pathways.
Structural Alignment
Caption: Structural comparison of a para-substituted phenyl ring and a 1,3-disubstituted bicyclo[1.1.1]pentane, highlighting the similar exit vectors for substituents.
X-ray crystallography studies have confirmed that the BCP core can effectively mimic the spatial orientation of a para-substituted phenyl ring within a protein's binding pocket.[16][17] This structural mimicry is crucial for maintaining on-target potency when performing a bioisosteric replacement.
Comparative Metabolic Fates
The metabolic stability of the BCP core is a key advantage over the phenyl ring. The following diagram illustrates the typical metabolic pathways for each moiety.
Caption: Simplified comparison of the metabolic pathways of a phenyl ring versus a BCP core.
The electron-rich π-system of the phenyl ring is a prime target for oxidation by CYP enzymes, often proceeding through a reactive arene oxide intermediate that can be toxic.[3] In contrast, the C-H bonds of the BCP's sp³-hybridized carbons are stronger and less accessible to these enzymes, leading to significantly enhanced metabolic stability.[4]
Conclusion
The replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane moiety, often facilitated by versatile building blocks like methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, represents a powerful and validated strategy in modern drug design. The experimental data consistently demonstrate that this bioisosteric substitution can lead to dramatic improvements in key drug-like properties, including solubility, metabolic stability, and passive permeability, often while maintaining or even enhancing on-target potency.
By understanding the underlying principles of the comparative assays and the structural and metabolic differences between these two scaffolds, researchers can make more informed decisions in the lead optimization phase, ultimately increasing the likelihood of developing safe and effective medicines. The "escape from flatland" is not merely a trend but a data-driven approach to designing better drugs, and the BCP core is a prime example of its successful implementation.
References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046–14128. Retrieved from [Link]
-
Mykhailiuk, P. K. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Slideshare. (2015). Microsomal stability assay. Retrieved from [Link]
-
Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]
-
Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Koch, G., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 553-560. Retrieved from [Link]
-
Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today, 8(7), 316-323. Retrieved from [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
-
Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11, 102537. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). WO2023225041A1 - Ripk1 inhibitors and methods of use.
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2020). Copper-mediated synthesis of drug-like bicyclopentanes. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Retrieved from [Link]
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. Retrieved from [Link]
-
Scott, J. S., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(1), 2-19. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Retrieved from [Link]
-
Li, H., Gao, Y., & Ma, J. (2022). Advances in nonclassical phenyl bioisosteres for drug structural optimization. Future Medicinal Chemistry, 14(22), 1681-1692. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray crystal structures of five fragments found to bind the allosteric.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Retrieved from [Link]
-
Guengerich, F. P. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Toxicological Research, 36(3), 193-207. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. Retrieved from [Link]
-
French-Ukrainian Journal of Chemistry. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. Retrieved from [Link]
-
ChEMBL. (n.d.). Document: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278). Retrieved from [Link]
-
Kozakov, D., et al. (2022). What Features of Ligands Are Relevant to the Opening of Cryptic Pockets in Drug Targets?. International Journal of Molecular Sciences, 23(3), 1201. Retrieved from [Link]
-
Schlichting, I. (2005). X-ray crystallography of protein-ligand interactions. Methods in Molecular Biology, 305, 155-166. Retrieved from [Link]
-
Owen, R. L. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1089410. Retrieved from [Link]
-
Al-Awad, J., & Al-Hadiya, B. M. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 60(2), 265. Retrieved from [Link]
-
Proteopedia. (2016). Drug Metabolism by CYP450 Enzymes. Retrieved from [Link]
-
Reynolds, C. D., & Mitchell, J. B. (1998). X-ray crystallographic studies of protein-ligand interactions. Biochemical Society Transactions, 26(2), 238-244. Retrieved from [Link]
-
Preissner, S., Kroll, K., Dunkel, M., Senger, C., Goldsobel, G., & Kuzman, D. (2013). Biochemistry, Cytochrome P450. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American Family Physician, 76(3), 391-396. Retrieved from [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry | Semantic Scholar [semanticscholar.org]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. slideshare.net [slideshare.net]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. PAMPA | Evotec [evotec.com]
- 16. researchgate.net [researchgate.net]
- 17. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bicyclo[1.1.1]pentane Motif: A Three-Dimensional Strategy to Enhance In Vitro ADME Properties
A Senior Application Scientist's Guide to a Modern Bioisostere
In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of aromatic scaffolds.[1] The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a prominent three-dimensional (3D) bioisostere for para-substituted phenyl rings and other lipophilic groups, such as tert-butyl.[2] This guide provides a comprehensive comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of BCP-containing compounds against their traditional counterparts, supported by experimental data and detailed protocols. We will explore the causal relationship between the unique structural attributes of the BCP core and its favorable impact on key drug-like properties.
The Rationale for a 3D Bioisostere: Escaping the Liabilities of Aromaticity
The phenyl ring, while a cornerstone of medicinal chemistry, often introduces undesirable physicochemical properties. Its planarity and high sp2-character can lead to π-π stacking, contributing to poor aqueous solubility.[3] Furthermore, aromatic rings are frequently susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance and potential formation of reactive metabolites.[4]
The BCP motif, a strained, cage-like hydrocarbon, offers a compelling solution. Its rigid, 3D structure disrupts planarity, which can improve solubility.[5] The high s-character of its C-H bonds imparts significant metabolic stability, rendering it more resistant to oxidative degradation compared to a phenyl ring.[6] This guide will dissect these advantages through the lens of key in vitro ADME assays.
Comparative Analysis of In Vitro ADME Properties
The strategic replacement of a phenyl ring with a BCP moiety has consistently demonstrated marked improvements in the ADME profiles of various compound series.
Enhanced Aqueous Solubility
A frequent liability of drug candidates rich in aromatic rings is poor aqueous solubility, which can limit oral bioavailability. The introduction of a BCP core disrupts the planarity and reduces the potential for π-stacking between molecules, often leading to a significant increase in solubility.[1]
Table 1: Comparison of Aqueous Solubility
| Compound Pair | Parent Compound (Structure) | BCP Analog (Structure) | Aqueous Solubility (µg/mL) of Parent | Aqueous Solubility (µg/mL) of BCP Analog | Fold Improvement | Reference |
| γ-Secretase Inhibitor | BMS-708,163 (contains p-fluorophenyl) | Analog 3 (BCP replaces p-fluorophenyl) | 2 | 20 | 10 | [7] |
| LpPLA2 Inhibitor | Compound 1 (contains phenyl) | Compound 5 (BCP replaces phenyl) | - | - | Improved physicochemical properties noted | [1] |
| Sonidegib Analog | Sonidegib (contains phenyl) | BCP Analog | 0.2 | 1.8 | 9 | [1] |
| Tolvaptan Analog | Tolvaptan (contains phenyl) | BCP Analog | 0.4 | 1.5 | 3.75 | [1] |
Note: The LpPLA2 inhibitor example highlights that even without a direct quantitative solubility increase, the overall physicochemical profile was improved by the BCP substitution.[1]
Superior Metabolic Stability
The replacement of a metabolically labile phenyl ring with a robust BCP scaffold can dramatically enhance metabolic stability. The C-H bonds on the BCP cage are less susceptible to enzymatic oxidation by CYP450 enzymes.[4] This translates to a longer half-life (T½) and lower intrinsic clearance (CLint) in in vitro assays, such as the liver microsomal stability assay.
Table 2: Comparison of Metabolic Stability in Human Liver Microsomes
| Compound Pair | Parent Compound | BCP Analog | T½ (min) of Parent | T½ (min) of BCP Analog | CLint (µL/min/mg) of Parent | CLint (µL/min/mg) of BCP Analog | Reference |
| γ-Secretase Inhibitor | BMS-708,163 | Analog 3 | 19 | 105 | 74 | 13 | [7] |
| Antimalarial Compound | Phenyl Analog | BCP Analog 22 | - | - | Significantly improved metabolic properties | [8][9] | |
| IDO1 Inhibitor | Phenyl Analog 1 | BCP Analog 2 | - | - | Drastically improved metabolic stability | [10] |
The improved metabolic stability of the BCP-containing compounds is a direct consequence of their 3D structure, which is less amenable to metabolism by CYP enzymes.[4]
Modulated Permeability
Cellular permeability is a critical factor for oral absorption and distribution to target tissues. The Caco-2 permeability assay is the industry standard for assessing this property in vitro. The replacement of a phenyl ring with a BCP moiety has been shown to improve passive permeability.[7]
Table 3: Comparison of Caco-2 Permeability
| Compound Pair | Parent Compound | BCP Analog | Papp (A→B) (10⁻⁶ cm/s) of Parent | Papp (A→B) (10⁻⁶ cm/s) of BCP Analog | Efflux Ratio of Parent | Efflux Ratio of BCP Analog | Reference |
| γ-Secretase Inhibitor | BMS-708,163 | Analog 3 | 1.3 | 7.9 | 1.2 | 0.9 | [7] |
The significant increase in the apparent permeability (Papp) for the BCP analog of the γ-secretase inhibitor, coupled with a lack of significant efflux, suggests that the 3D nature of the BCP scaffold can facilitate passive diffusion across cell membranes.[7]
Experimental Protocols for Key In Vitro ADME Assays
To ensure the trustworthiness and reproducibility of the data presented, the following are detailed protocols for the core in vitro ADME assays discussed.
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
Experimental Workflow
Caption: Workflow for the Liver Microsomal Stability Assay.
Step-by-Step Methodology [3][11][12]
-
Preparation:
-
Prepare a 1 µM working solution of the test compound in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in the same buffer.
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
-
Incubation:
-
In a 96-well plate, combine the test compound and the microsomal solution. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (T½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / T½) / (mg microsomal protein/mL).
-
Caco-2 Permeability Assay
This assay utilizes a monolayer of Caco-2 cells, which differentiate into enterocyte-like cells, to predict intestinal permeability of a compound.
Experimental Workflow
Caption: Workflow for the Caco-2 Permeability Assay.
Step-by-Step Methodology [13][14][]
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For apical-to-basolateral (A→B) permeability, add the test compound (typically at 10 µM) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For basolateral-to-apical (B→A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C for a defined period (e.g., 2 hours) with gentle shaking.
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Analysis:
-
Determine the concentration of the test compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER greater than 2 suggests the compound is a substrate for an efflux transporter.
-
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the fraction of a compound that is bound to plasma proteins, which is crucial as only the unbound fraction is pharmacologically active.
Experimental Workflow
Caption: Workflow for the Plasma Protein Binding Assay.
Step-by-Step Methodology [6][16][17]
-
Preparation:
-
Hydrate the semi-permeable dialysis membrane (typically with a molecular weight cutoff of 8-12 kDa) according to the manufacturer's instructions.
-
Assemble the Rapid Equilibrium Dialysis (RED) device.
-
Spike plasma (human or other species) with the test compound to the desired concentration.
-
-
Dialysis:
-
Add the spiked plasma to the donor chamber of the RED device.
-
Add an equal volume of phosphate-buffered saline (PBS) to the receiver chamber.
-
Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.
-
-
Analysis:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Determine the concentration of the compound in both samples using LC-MS/MS.
-
Calculate the fraction unbound (fu) = concentration in buffer / concentration in plasma. The percent bound is then calculated as (1 - fu) * 100.
-
Conclusion and Future Perspectives
The bicyclo[1.1.1]pentane motif has unequivocally demonstrated its value as a bioisosteric replacement for the phenyl ring and other lipophilic groups, offering a powerful strategy to mitigate common ADME liabilities. The experimental evidence consistently points towards significant improvements in aqueous solubility and metabolic stability, along with favorable permeability profiles for BCP-containing compounds.[7][8] As a Senior Application Scientist, the data compellingly suggests that the early incorporation of the BCP scaffold in drug design can de-risk projects and accelerate the identification of candidates with superior drug-like properties.
The continued exploration of novel synthetic methodologies to access diverse functionalized BCPs will further expand their application in medicinal chemistry.[5] The systematic evaluation of their ADME properties, as outlined in this guide, will remain a critical step in harnessing the full potential of this unique 3D scaffold to deliver the next generation of safer and more effective medicines.
References
-
AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Protein Binding by Equilibrium Dialysis. (n.d.). Bio-protocol. Retrieved January 9, 2026, from [Link]
-
Bicyclo[1.1.1]pentane derivatives. (2018, December 10). Chemspace. Retrieved January 9, 2026, from [Link]
-
Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (n.d.). SpringerLink. Retrieved January 9, 2026, from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. Retrieved January 9, 2026, from [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved January 9, 2026, from [Link]
-
Caco 2 Cell Permeability Assay. (n.d.). Scribd. Retrieved January 9, 2026, from [Link]
-
Bicyclo[1.1.1]pentanes (BCPs): state-of-the-art. Aim of this work:... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Plasma Protein Binding Assay (Equilibrium Dialysis). (n.d.). Bienta. Retrieved January 9, 2026, from [Link]
-
Plasma Protein Binding. (n.d.). Sygnature Discovery. Retrieved January 9, 2026, from [Link]
-
ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved January 9, 2026, from [Link]
-
Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. (2025, October 29). PNAS. Retrieved January 9, 2026, from [Link]
-
Microsomal Stability. (n.d.). Cyprotex. Retrieved January 9, 2026, from [Link]
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2021, June 24). The Journal of Organic Chemistry. Retrieved January 9, 2026, from [Link]
-
1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. (2021, July 8). PNAS. Retrieved January 9, 2026, from [Link]
-
Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. (2025, August 9). ResearchGate. Retrieved January 9, 2026, from [Link]
-
A) Synthesis of the bicyclo[1.1.1]pentane framework through carbene... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. (n.d.). Journal of Medicinal Chemistry. Retrieved January 9, 2026, from [Link]
-
1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. (2021, July 8). PNAS. Retrieved January 9, 2026, from [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2024, November 11). JACS Au. Retrieved January 9, 2026, from [Link]
-
The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. (n.d.). Semantic Scholar. Retrieved January 9, 2026, from [Link]
-
Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. (2020, July 17). University of Dundee Discovery Research Portal. Retrieved January 9, 2026, from [Link]
-
Bicyclo[1.1.1]Pentane as Phenyl Substituent in Atorvastatin Drug to improve Physicochemical Properties: Drug-likeness, DFT, Pharmacokinetics, Docking, and Molecular Dynamic Simulation. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates. (2023, October 26). PMC. Retrieved January 9, 2026, from [Link]
-
A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. (2025, October 15). CCS Chemistry. Retrieved January 9, 2026, from [Link]
-
Bicyclo (1.1.1) Pentane (BCP) As An SP Carbon-Rich Bioisostere For Para-Phenyl and Tert-Butyl Groups. (n.d.). Scribd. Retrieved January 9, 2026, from [Link]
-
Table 1 from Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. (n.d.). Semantic Scholar. Retrieved January 9, 2026, from [Link]
-
Non-Classical Phenyl Bioisosteres as Effective Replacements in a Se- ries of Novel Open Source Antimalarials. (n.d.). UCL Discovery. Retrieved January 9, 2026, from [Link]
Sources
- 1. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry | Semantic Scholar [semanticscholar.org]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mercell.com [mercell.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 16. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
Harnessing the Bicyclo[1.1.1]pentane Scaffold to Enhance Metabolic Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug candidates.[1][2] Among these, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a powerful bioisostere for common structural units like para-substituted phenyl rings and tert-butyl groups.[3][4][5] This guide provides an in-depth comparison of the metabolic stability of BCP-containing compounds against their traditional counterparts, supported by experimental data and detailed protocols, to inform rational drug design and optimization.
The BCP Scaffold: A Paradigm Shift in Bioisosterism
The BCP scaffold is a rigid, strained carbocycle that offers a unique geometric and electronic profile. As a bioisostere, it can mimic the spatial arrangement of substituents in 1,4-disubstituted phenyl rings and the steric bulk of tert-butyl groups, while introducing favorable physicochemical properties.[3][4][6] Notably, the replacement of planar, aromatic systems with the sp³-rich BCP core has been shown to improve aqueous solubility, permeability, and, most critically, metabolic stability.[1][3][7][8][9][10]
The impetus for this shift lies in the inherent metabolic liabilities of aromatic and sterically hindered alkyl groups. Phenyl rings are susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive intermediates and rapid clearance.[8] Similarly, tert-butyl groups can undergo hydroxylation, a common metabolic pathway that often results in decreased potency and altered pharmacokinetic profiles.[11][12]
Comparative Analysis of Metabolic Stability: BCP vs. Phenyl and Tert-Butyl Analogs
The enhanced metabolic stability of BCP-containing compounds is not merely theoretical. A growing body of experimental evidence demonstrates the tangible benefits of this bioisosteric replacement.
BCP as a Phenyl Ring Bioisostere
A compelling example is the case of a γ-secretase inhibitor, where replacing a central fluorophenyl ring with a BCP motif resulted in an equipotent compound with significantly improved metabolic stability, aqueous solubility, and passive permeability.[9] This translated to a four-fold increase in oral absorption in a mouse model.[9]
In another study, the substitution of a phenyl ring with a BCP core in an indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor effectively mitigated amide hydrolysis, a major metabolic pathway for the parent compound.[13] This led to a lead compound with an excellent pharmacokinetic profile, including low clearance and a long elimination half-life.[13]
Table 1: Comparative in vitro Metabolic Stability of Phenyl vs. BCP Analogs
| Compound Pair | Original Moiety | Bioisostere | Human Liver Microsome CLint (μL/min/mg) | Reference |
| γ-Secretase Inhibitor | p-Fluorophenyl | BCP | Data not quantified, but described as significantly improved | [9] |
| IDO1 Inhibitor | Phenyl | BCP | Data not quantified, but described as circumventing amide hydrolysis | [13] |
| LpPLA2 Inhibitor | Phenyl | BCP | 1.22 (BCP analog) | [14] |
| Benzocaine Analog | Phenyl | BCP | 83 (Benzocaine) vs. 140 (BCP analog) | [15] |
Note: A lower intrinsic clearance (CLint) value indicates higher metabolic stability.
BCP as a Tert-Butyl Bioisostere
The tert-butyl group, while often crucial for binding affinity, is a known metabolic soft spot.[11][12] The BCP scaffold offers a metabolically robust alternative. In the development of NS5B inhibitors, replacing a tert-butyl group with a BCP moiety retained comparable antiviral activity while aiming to improve metabolic stability.[6]
Table 2: Comparative in vitro Metabolic Stability of Tert-Butyl vs. BCP Analogs
| Compound Class | Original Moiety | Bioisostere | In Vitro Metabolic Stability | Reference |
| NS5B Inhibitors | tert-Butyl | BCP | Improved metabolic stability was a key design rationale | [6] |
| General Comparison | tert-Butyl | BCP | BCP is considered a metabolically stable replacement | [10][11] |
Mechanistic Underpinnings of BCP's Metabolic Resilience
The superior metabolic stability of the BCP scaffold can be attributed to several key factors:
-
Absence of Aromatic C-H Bonds: Unlike phenyl rings, the saturated BCP core lacks the π-system susceptible to CYP-mediated epoxidation and subsequent downstream metabolism.[8]
-
Steric Hindrance and Bond Strength: The rigid, cage-like structure of BCP sterically shields the C-H bonds from enzymatic attack. Furthermore, the high s-character of the bridgehead C-H bonds makes them less prone to abstraction.
-
Altered Electronic Properties: The replacement of an electron-rich aromatic ring with an aliphatic BCP group can significantly alter the molecule's electronic landscape, making it a poorer substrate for oxidative enzymes.
Caption: Comparative metabolic fates of phenyl, BCP, and tert-butyl groups.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To empirically determine and compare the metabolic stability of drug candidates, the in vitro liver microsomal stability assay is a cornerstone of preclinical drug development.[16][17][18]
Objective
To determine the rate of disappearance of a test compound upon incubation with liver microsomes, providing a measure of its intrinsic clearance.
Materials
-
Test compounds and positive controls (e.g., Testosterone, Verapamil)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (with internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and controls in a suitable organic solvent (e.g., DMSO).
-
Prepare the microsomal incubation medium containing phosphate buffer and MgCl₂.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the microsomal incubation medium.
-
Add the test compound to achieve the desired final concentration (typically 1-10 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[17][18]
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the test compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Self-Validating System and Causality
-
Negative Controls: Running parallel incubations without the NADPH regenerating system is crucial.[18] The absence of compound depletion in these wells validates that the observed metabolism is enzyme-catalyzed and NADPH-dependent, rather than due to chemical instability.
-
Positive Controls: Including compounds with known metabolic profiles (e.g., high, medium, and low clearance) validates the activity of the microsomal batch and the overall assay performance.
-
Linearity of Depletion: A linear relationship on a semi-log plot of concentration versus time indicates first-order kinetics, a fundamental assumption for the accurate calculation of in vitro half-life and intrinsic clearance.
By adhering to this robust protocol, researchers can generate reliable and reproducible data to confidently compare the metabolic stability of BCP-containing compounds with their phenyl or tert-butyl counterparts.
Conclusion
The bicyclo[1.1.1]pentane scaffold represents a significant advancement in medicinal chemistry, offering a viable and often superior alternative to traditional aromatic and aliphatic groups. Its inherent resistance to metabolism, stemming from its unique three-dimensional and electronic structure, addresses a critical challenge in drug development.[19] As demonstrated by a growing number of case studies, the strategic incorporation of the BCP motif can lead to drug candidates with improved pharmacokinetic profiles, ultimately increasing the probability of clinical success. The continued exploration and application of this remarkable bioisostere will undoubtedly pave the way for the next generation of safer and more effective medicines.[5]
References
-
Pu, Q., Zhang, H., et al. (2020). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Fang, Z., Xu, Q., et al. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis. Available at: [Link]
-
Foley, D. J., & Aggarwal, V. K. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2021). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Davies, H. M. L. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Research. Available at: [Link]
-
Scott, J. S., et al. (2014). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Scribd. (n.d.). Bicyclo (1.1.1) Pentane (BCP) As An SP Carbon-Rich Bioisostere For Para-Phenyl and Tert-Butyl Groups. Scribd. Available at: [Link]
-
Foley, D. J., & Aggarwal, V. K. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. ResearchGate. Available at: [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]
-
Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
-
Westphal, M. V., et al. (2015). Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem. Available at: [Link]
-
Westphal, M. V., et al. (2015). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). ResearchGate. Available at: [Link]
-
Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Mykhailiuk, P. K. (2022). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications. Available at: [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. scribd.com [scribd.com]
- 7. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry | Semantic Scholar [semanticscholar.org]
- 8. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 9. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of tert‐Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities | Semantic Scholar [semanticscholar.org]
- 12. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. communities.springernature.com [communities.springernature.com]
"head-to-head comparison of different synthetic routes to Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate"
Introduction: The Rising Star of Bioisosteres
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates is relentless. Among the most promising of these are bicyclo[1.1.1]pentanes (BCPs), rigid, three-dimensional structures that have emerged as effective bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[1][2] The unique geometry of the BCP core can improve metabolic stability, aqueous solubility, and membrane permeability, making it a highly desirable motif for medicinal chemists.[3][4]
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a key building block in this arena, offering two distinct points for further functionalization: a methyl ester and a cyano group. The cyano group, in particular, is a versatile handle for the synthesis of amines, tetrazoles, and other functionalities crucial for biological activity. This guide provides a head-to-head comparison of the two primary synthetic routes to this valuable compound, offering insights into the practical advantages and disadvantages of each approach.
Route 1: The Classical Approach via Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
This well-established route begins with the readily accessible bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The overall strategy involves selective mono-esterification followed by conversion of the remaining carboxylic acid to a nitrile.
Workflow for Route 1
Caption: Synthetic pathway from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
In-Depth Analysis
The key to this route is the efficient and scalable synthesis of the starting diacid. A significant advancement in this area is the photochemical reaction between [1.1.1]propellane and diacetyl, followed by a haloform reaction, which allows for the production of the diacid on a kilogram scale.[4][5]
The subsequent selective mono-esterification is typically achieved with high yield using standard reagents like thionyl chloride in methanol.[5][6] The final step, the conversion of the carboxylic acid to the nitrile, is the most critical. While various methods exist for this transformation, a common approach for this specific substrate involves activation of the carboxylic acid followed by displacement with a cyanide source. One reported method suggests the use of cyanuric chloride.[4][7]
Advantages:
-
Scalability: The starting material, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, can be prepared on a large scale.[4][5]
-
Well-Established Chemistry: The individual transformations are generally robust and well-understood.
-
High Purity of Intermediates: The crystalline nature of the diacid and the mono-ester mono-acid allows for easy purification.
Disadvantages:
-
Multi-step Process: This is a linear synthesis with several distinct steps, which can impact overall yield and efficiency.
-
Harsh Reagents: The use of reagents like thionyl chloride and potentially toxic cyanide sources requires careful handling and waste management.
Route 2: The Modern Approach via [1.1.1]Propellane Functionalization
With the increased availability of [1.1.1]propellane, direct functionalization of this highly strained molecule has become a powerful and versatile strategy for the synthesis of unsymmetrically 1,3-disubstituted BCPs.[2][8] This approach often relies on radical-mediated processes to open the central bond of propellane and introduce two different functional groups.
Workflow for Route 2 (Proposed)
Sources
- 1. Nickel-Mediated Alkyl-, Acyl-, and Sulfonylcyanation of [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionaliz ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05100A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radical-mediated sulfonyl alkynylation, allylation, and cyanation of propellane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. thieme-connect.com [thieme-connect.com]
A Comparative Analysis of the Biological Activity of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate and Its Analogs in Drug Discovery
The relentless pursuit of novel therapeutic agents with improved efficacy and pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional flatlands of aromatic rings. In this context, the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a remarkable three-dimensional bioisostere for para-substituted phenyl rings, offering a unique combination of structural rigidity and favorable physicochemical properties.[1][2][3][4] This guide provides a detailed comparison of the biological activities of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate and its key analogs, offering insights into their therapeutic potential and the structure-activity relationships that govern their function.
The Rise of the Bicyclo[1.1.1]pentane Motif: A Paradigm Shift in Bioisosterism
The fundamental principle behind utilizing BCP as a bioisostere is its ability to project substituents in a linear fashion, akin to a 1,4-disubstituted benzene ring, while introducing a non-planar, sp³-rich core.[1] This structural alteration often leads to significant improvements in aqueous solubility, metabolic stability, and a reduction in non-specific binding, all of which are highly desirable characteristics for drug candidates.[1][4] The caged structure of BCP provides a rigid framework that can enhance binding affinity and specificity to biological targets.[5] The replacement of a phenyl ring with a BCP core has been a successful strategy in overcoming challenges such as amide hydrolysis, leading to compounds with superior pharmacokinetic profiles.[6]
Synthesis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate and Its Derivatives
The synthesis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate and its analogs is a critical aspect of their evaluation. A common synthetic route to the parent compound involves the use of 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid.[5] The general availability of BCP-containing building blocks has been greatly advanced in recent years, facilitating the exploration of a wide range of analogs.[2][7]
Caption: A simplified workflow for the synthesis of BCP derivatives.
Comparative Biological Activity of Key Analogs
The true value of the BCP scaffold lies in the diverse biological activities exhibited by its derivatives. The following sections compare the properties and activities of several key analogs of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate.
Parent Compound: Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
This compound serves as a foundational building block. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity.[5] Its rigid bicyclic structure can enhance binding affinity and specificity.[5] It has been utilized in the development of γ-secretase inhibitors, where the BCP core improved solubility and metabolic stability while maintaining biological activity.[5]
Hydroxymethyl and Amino Derivatives
-
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate: The introduction of a hydroxymethyl group increases the polarity and aqueous solubility of the molecule, making it more suitable for certain biological applications and for use in aqueous-phase reactions.[5]
-
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride: The amino group provides a site for hydrogen bonding and salt formation, which can significantly enhance aqueous solubility and bioavailability, crucial properties for pharmaceutical development.[5]
Fluorinated Derivatives
The incorporation of fluorine atoms is a common strategy in medicinal chemistry to modulate electronic properties and improve metabolic stability.
-
Methyl 2,2-difluoro-3-(o-tolyl)bicyclo[1.1.1]pentane-1-carboxylate: The two fluorine atoms at the 2-position increase the molecule's electronegativity and can enhance its resistance to metabolic degradation.[5]
-
Trifluoromethyl (-CF₃) derivatives: The potent electron-withdrawing nature and lipophilicity of the trifluoromethyl group can favor penetration of the blood-brain barrier, a desirable trait for centrally acting drugs.[5]
Aromatic and Heteroaromatic Derivatives
-
Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate: The addition of a chlorophenyl group increases the lipophilicity of the compound, which can improve its ability to cross cell membranes.[5]
| Analog | Key Feature | Impact on Physicochemical Properties | Potential Biological Application |
| Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate | Cyano and methyl ester groups | Rigid scaffold, potential for H-bonding | γ-secretase inhibition[5] |
| Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate | Hydroxymethyl group | Increased hydrophilicity | Improved aqueous solubility for assays |
| Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate | Amino group | Enhanced solubility, salt formation | Improved pharmaceutical properties |
| Fluorinated Derivatives | Fluorine or CF₃ group | Increased metabolic stability, lipophilicity | CNS-penetrant drugs, enzyme inhibitors |
| Aromatic Derivatives | Phenyl or substituted phenyl group | Increased lipophilicity | Enhanced membrane permeability |
Structure-Activity Relationship (SAR) Insights
The biological activity of BCP analogs is highly dependent on the nature and position of the substituents. The rigid BCP core acts as a scaffold, presenting the functional groups to the biological target in a well-defined orientation.
Caption: The relationship between the BCP core, substituents, and biological activity.
Experimental Protocols for Biological Evaluation
To rigorously compare the biological activity of these analogs, a series of standardized in vitro and in vivo assays are essential.
In Vitro Target Engagement Assays
Objective: To determine the binding affinity and inhibitory potency of the compounds against their specific biological target.
Example Protocol: Enzyme Inhibition Assay (e.g., for γ-secretase)
-
Reagents: Purified enzyme, fluorogenic substrate, test compounds (dissolved in DMSO), assay buffer.
-
Procedure: a. Prepare serial dilutions of the test compounds. b. In a 96-well plate, add the enzyme, assay buffer, and the test compound or DMSO (vehicle control). c. Incubate for a pre-determined time at the optimal temperature. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and plot them against the compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Assays
Objective: To assess the activity of the compounds in a cellular context, measuring downstream effects of target modulation.
Example Protocol: Cellular Potency Assay
-
Cell Line: A cell line that expresses the target of interest and has a measurable downstream signaling pathway.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds for a specific duration. c. Lyse the cells and measure the level of a specific biomarker (e.g., a protein, a second messenger) using an appropriate method (e.g., ELISA, Western blot, reporter gene assay).
-
Data Analysis: Plot the biomarker levels against the compound concentration to determine the EC₅₀ value.
Pharmacokinetic Profiling
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.
Example Protocol: In Vitro Metabolic Stability Assay
-
System: Liver microsomes or hepatocytes from relevant species (e.g., human, rat).
-
Procedure: a. Incubate the test compound at a fixed concentration with the microsomal or hepatocyte suspension in the presence of NADPH (for microsomes). b. At various time points, quench the reaction and analyze the remaining amount of the parent compound by LC-MS/MS.
-
Data Analysis: Plot the percentage of the remaining parent compound against time and calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Conclusion and Future Perspectives
The strategic replacement of phenyl rings with the bicyclo[1.1.1]pentane motif has proven to be a highly effective approach in modern drug discovery.[2][3][6] Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate and its analogs represent a versatile class of compounds with tunable physicochemical and biological properties. The evidence strongly suggests that the BCP scaffold can significantly enhance drug-like properties, leading to candidates with improved pharmacokinetic profiles and therapeutic potential.[1][6] Future research will undoubtedly continue to explore the vast chemical space around this unique scaffold, leading to the discovery of novel and improved therapeutics for a wide range of diseases.
References
-
Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. [Link]
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au. [Link]
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - Semantic Scholar. [Link]
-
Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed. [Link]
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) | The Journal of Organic Chemistry - ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Decoding the Cage: A Comparative Guide to NMR and MS Data Interpretation for Bicyclo[1.1.1]pentane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Bicyclo[1.1.1]pentane Moiety in Modern Drug Discovery
In the relentless pursuit of novel chemical matter with enhanced pharmacological profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug candidates. Among the most successful of these motifs is the bicyclo[1.1.1]pentane (BCP) cage. This highly strained, rigid structure has emerged as a superior bioisostere for the para-substituted phenyl ring, a ubiquitous component in numerous therapeutic agents.[1] The advantages of replacing a planar phenyl ring with a BCP core are manifold, often leading to significant improvements in aqueous solubility, metabolic stability, and passive permeability, while maintaining or even enhancing biological activity.[2][3][4]
However, the unique topology of the BCP core, characterized by its inverted tetrahedral geometry at the bridgehead carbons, presents distinct challenges and opportunities in structural elucidation. The rigidity and high strain of the cage profoundly influence its spectroscopic behavior, yielding NMR and MS data that are markedly different from those of conventional acyclic or aromatic systems. This guide provides a comprehensive comparison of the NMR and MS data interpretation for BCP derivatives, offering field-proven insights and detailed experimental protocols to aid researchers in the unambiguous characterization of these valuable compounds.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Window into the Rigid Cage
NMR spectroscopy is arguably the most powerful tool for the structural characterization of BCP derivatives. The rigid, symmetrical nature of the BCP core gives rise to a set of highly characteristic chemical shifts and coupling constants that, once understood, make the identification of this motif straightforward.
The Unmistakable Signature of the BCP Core in ¹H and ¹³C NMR
The proton and carbon NMR spectra of a 1,3-disubstituted BCP derivative are remarkably simple and diagnostic. In a symmetrically substituted BCP, two key signals are typically observed: one for the two equivalent bridgehead positions (C1 and C3) and their substituents, and another for the three equivalent methylene bridges (C2, C4, C5).
-
Bridgehead Protons (H1/H3): When a hydrogen atom is directly attached to a bridgehead carbon (a rare case, but useful for understanding the parent system), it appears significantly upfield. More commonly, the substituents are at the bridgehead positions.
-
Bridge Protons (H2/H4/H5): The six protons on the methylene bridges are chemically equivalent in a symmetrically 1,3-disubstituted BCP and typically appear as a sharp singlet in the ¹H NMR spectrum. This signal is often found in the range of 2.0-2.5 ppm.[5][6] The appearance of an intense singlet integrating to six protons in this region is a strong indicator of a symmetrically substituted BCP core.
-
Bridgehead Carbons (C1/C3): The bridgehead carbons are quaternary and exhibit unique chemical shifts that are highly dependent on the nature of the substituent. Due to the high p-character of the exocyclic bonds, these carbons are significantly shielded compared to analogous carbons in other cyclic systems.[7]
-
Bridge Carbons (C2/C4/C5): The methylene bridge carbons typically resonate in a distinct region of the ¹³C NMR spectrum, often around 50-55 ppm in many derivatives.[5][8]
The causality behind these characteristic shifts lies in the strained geometry of the BCP cage. The C1-C3 axis features inverted tetrahedral geometry, and the orbitals of the bridgehead-to-substituent bonds have a high degree of p-character. This electronic environment strongly influences the magnetic shielding of the nuclei within the cage.
Table 1: Typical NMR Chemical Shift Ranges for 1,3-Disubstituted BCP Derivatives
| Nucleus | Position | Typical Chemical Shift (δ) in ppm | Notes |
| ¹H | Bridge (CH₂) | 2.0 - 2.5 | Often a sharp singlet for 6H in symmetrical derivatives. |
| ¹³C | Bridgehead (C) | 25 - 45 (unsubstituted) | Highly dependent on substituent electronegativity. |
| ¹³C | Bridge (CH₂) | 50 - 55 | Generally less influenced by bridgehead substituents. |
Note: These are general ranges and can be influenced by substituents and solvent.
Through-Bond Correlations: The Power of 2D NMR for Unambiguous Assignments
While 1D NMR is often sufficient to identify the BCP core, 2D NMR techniques are indispensable for the complete and unambiguous assignment of protons and carbons, especially in asymmetrically substituted or more complex derivatives.
-
COSY (Correlation Spectroscopy): In asymmetrically substituted BCPs where the bridge protons are no longer equivalent, COSY is invaluable for identifying the geminal and vicinal coupling networks within the methylene bridges.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to. For BCPs, it definitively links the singlet from the six bridge protons to the corresponding bridge carbon signal in the ¹³C spectrum.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for connecting the substituents to the BCP core. It reveals long-range (2-3 bond) couplings between protons and carbons. For a substituent "R" at the C1 bridgehead, one would expect to see an HMBC correlation from the protons of R to the C1 bridgehead carbon, and importantly, from the bridge protons (H2/H4/H5) to the C1 bridgehead carbon. This latter correlation is a definitive confirmation of the BCP scaffold and the substituent's position.[9]
// Nodes for BCP core C1 [label="C1", pos="0,1.5!", fillcolor="#4285F4"]; C3 [label="C3", pos="0,-1.5!", fillcolor="#4285F4"]; C2 [label="C2", pos="-1.2,0!", fillcolor="#34A853"]; C4 [label="C4", pos="1.2,0!", fillcolor="#34A853"]; C5 [label="C5", pos="0,0!", fillcolor="#34A853"];
// Nodes for substituents R1 [label="R1", pos="-1,-2.5!", shape=plaintext, fontcolor="#202124"]; R2 [label="R2", pos="1,2.5!", shape=plaintext, fontcolor="#202124"]; H_bridge [label="H_bridge", pos="-2.5,0!", shape=plaintext, fontcolor="#202124"];
// Edges for BCP core C1 -- C2 -- C3 -- C4 -- C1; C2 -- C5 -- C4; C1 -- C5 -- C3;
// Edges for correlations edge [color="#EA4335", style=dashed, arrowhead=vee, constraint=false]; H_bridge -> C2 [label=" HSQC (1J)", fontsize=10]; H_bridge -> C1 [label=" HMBC (2J)", fontsize=10]; H_bridge -> C5 [label=" HMBC (2J)", fontsize=10]; R1 -> C3 [label=" HMBC (2-3J)", fontsize=10]; R2 -> C1 [label=" HMBC (2-3J)", fontsize=10]; }
Caption: Key 2D NMR correlations for a BCP derivative.Part 2: Mass Spectrometry (MS) - Probing the Stability of the Strained Cage
Mass spectrometry provides essential information on the molecular weight and elemental composition of BCP derivatives. However, detailed studies on their fragmentation patterns under various ionization techniques are less common in the literature compared to NMR data. The high strain energy of the BCP core (approximately 65 kcal/mol) suggests that its fragmentation would be a facile process designed to relieve this strain.
Molecular Ion and High-Resolution MS (HRMS)
For most drug-like molecules, "soft" ionization techniques like Electrospray Ionization (ESI) are used, which typically yield a prominent protonated molecule [M+H]⁺ or other adducts, allowing for straightforward determination of the molecular weight.[5][10] High-resolution mass spectrometry (HRMS) is routinely used to confirm the elemental composition, a critical step in the characterization of any new chemical entity.
A Theoretical Comparison of Fragmentation Patterns: BCP vs. Adamantane
Due to a lack of extensive published data on the specific fragmentation pathways of the BCP core, we can infer its likely behavior by comparing it to other, less-strained bicyclic and polycyclic systems, such as adamantane.
-
Bicyclo[1.1.1]pentane Derivatives (Proposed): Under higher-energy conditions like Electron Ionization (EI), the molecular ion of a BCP derivative is expected to be relatively unstable. The most probable initial fragmentation step would be the cleavage of one of the strained C-C bonds of the cage, leading to a ring-opened radical cation. This initial fragmentation would be highly favorable as it significantly relieves ring strain. Subsequent fragmentations would likely involve the loss of substituents or neutral fragments from this ring-opened intermediate.
-
Adamantane Derivatives (Observed): Adamantane is a much more stable, strain-free cage system. Its mass spectrum is characterized by a very stable molecular ion.[1] Fragmentation of substituted adamantanes often proceeds through the loss of the substituent as a radical or a neutral molecule, or the loss of a C₄H₉ radical from the adamantyl core. The adamantane cage itself is quite resistant to fragmentation, in stark contrast to the expected behavior of the highly strained BCP core.
This comparison highlights a key difference: while both are rigid 3D scaffolds, the high strain of the BCP is predicted to dominate its fragmentation behavior, leading to facile ring-opening. In contrast, the stability of the adamantane core means fragmentation is often initiated at the substituents.
Caption: Proposed vs. Observed MS fragmentation pathways.
Part 3: Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following self-validating protocols are recommended.
Protocol for NMR Analysis of a BCP Derivative
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the BCP derivative.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is chosen based on the sample's solubility and does not have signals that overlap with key analyte resonances.[6][8]
-
Ensure complete dissolution; sonicate briefly if necessary.
-
-
Instrument Setup & 1D Spectra Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR.
-
Lock and shim the instrument until optimal field homogeneity is achieved.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire a ¹³C{¹H} NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required (e.g., 1024 or more).
-
-
2D Spectra Acquisition:
-
Acquire a gradient-selected COSY (gCOSY) spectrum to establish H-H correlations.
-
Acquire a gradient-selected HSQC (gHSQC) spectrum, optimizing the spectral widths in both dimensions to cover all proton and carbon signals.
-
Acquire a gradient-selected HMBC (gHMBC) spectrum. Set the long-range coupling delay (typically optimized for J = 8 Hz) to observe 2- and 3-bond correlations.
-
-
Data Processing and Interpretation:
-
Process all spectra using appropriate window functions (e.g., exponential multiplication for sensitivity enhancement).
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[8][11]
-
Calibrate the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[8][11]
-
Analyze the 2D spectra to build a complete structural assignment, starting with the HSQC to link protons and carbons, followed by COSY and HMBC to establish connectivity.
-
Protocol for MS Analysis of a BCP Derivative
-
Sample Preparation:
-
For ESI-MS, prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, often with 0.1% formic acid to promote protonation).
-
For GC-MS (suitable for volatile, thermally stable derivatives), prepare a dilute solution in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
-
Instrument Setup (LC-ESI-MS):
-
Choose an appropriate HPLC column and mobile phase for separation.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the [M+H]⁺ ion.
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform HRMS analysis to confirm the elemental composition.
-
If fragmentation data is desired, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and applying collision-induced dissociation (CID) at varying collision energies to observe fragment ions.
-
-
Instrument Setup (GC-EI-MS):
-
Select a GC column and temperature program that provides good separation of the analyte from any impurities.
-
The EI source is typically operated at a standard energy of 70 eV.
-
Acquire the mass spectrum across a suitable m/z range.
-
-
Data Interpretation:
-
For ESI-MS, confirm the molecular weight from the [M+H]⁺ ion and its isotopic pattern. Analyze MS/MS data to propose fragmentation pathways.
-
For EI-MS, identify the molecular ion peak (if present) and analyze the fragmentation pattern, looking for evidence of ring-opening and loss of substituents. Compare the observed pattern to a library of known compounds if available.
-
References
-
Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]
-
Mykhailiuk, P. K. (2021). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
-
Bull, J. A., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 7(10), 945–950. [Link]
-
Shtarev, A. B., et al. (2001). Partially Bridge-Fluorinated Dimethyl Bicyclo[1.1.1]pentane-1,3-dicarboxylates: Preparation and NMR Spectra. Journal of the American Chemical Society, 123(15), 3484–3492. [Link]
-
Pecul, M., et al. (2001). Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. Physical Chemistry Chemical Physics, 3(11), 2113-2121. [Link]
-
Grover, N., et al. (2022). Bicyclo[1.1.1]pentane Embedded in Porphyrinoids. Angewandte Chemie International Edition, 61(14), e202117281. [Link]
-
Baumann, M., & Donnelly, K. (2021). A Continuous Flow Synthesis of [1.1.1]Propellane Enabling Rapid Access to Bicyclo[1.1.1]pentane Derivatives. Supporting Information. [Link]
-
Kwart, H., & Blazer, T. A. (1970). Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. The Journal of Organic Chemistry, 35(8), 2726–2730. [Link]
-
Shire, B. R., & Anderson, E. A. (2021). Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. Supporting Information. [Link]
-
Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9533–9544. [Link]
-
Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9533–9544. [Link]
-
Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. [Link]
-
Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196. [Link]
-
Linstrom, P. J., & Mallard, W. G. (Eds.). (2023). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
-
Chen, B., et al. (2021). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Tetrahedron Letters, 84, 153343. [Link]
-
Grover, N., et al. (2022). Bicyclo[1.1.1]pentane Embedded in Porphyrinoids. Angewandte Chemie, 134(14). [Link]
-
Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9533–9544. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. youtube.com [youtube.com]
- 7. english.gyig.cas.cn [english.gyig.cas.cn]
- 8. youtube.com [youtube.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Lipophilicity of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate Derivatives: Navigating Chemical Space Beyond Flatland
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer superior physicochemical and pharmacokinetic properties is relentless. Among the rising stars in this arena are bicyclo[1.1.1]pentanes (BCPs), rigid, three-dimensional structures increasingly utilized as bioisosteres for phenyl rings, tert-butyl groups, and alkynes.[1][2][3] This guide provides an in-depth comparison of the lipophilicity of a key BCP derivative, Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, and its analogues. By presenting supporting experimental data and detailed methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights needed to effectively harness the potential of these unique scaffolds.
The rationale for replacing traditional aromatic systems with BCPs is compelling. The BCP core often leads to reduced lipophilicity and improved solubility, addresses the metabolic instability associated with aromatic C-H bonds, and provides a distinct three-dimensional vector for substituent placement.[4][5] This "escape from flatland" into three-dimensional chemical space can unlock more favorable drug-like properties.[3][6]
Understanding and Measuring Lipophilicity: A Cornerstone of Drug Design
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8] It is most commonly quantified by the logarithm of the partition coefficient (logP) between n-octanol and water.[7][9] For ionizable compounds, the distribution coefficient (logD) at a specific pH, typically physiological pH 7.4, is the more relevant parameter as it accounts for both the ionized and non-ionized forms.[9][10][11][12] While computational methods provide valuable estimations (cLogP or cLogD), experimental determination remains the gold standard for accuracy.[9][13][14][15]
High-performance liquid chromatography (HPLC) offers a robust and higher-throughput alternative to the traditional shake-flask method for determining lipophilicity.[7][16][17][18] The Chromatographic Hydrophobicity Index (CHI) derived from a fast-gradient reversed-phase HPLC method provides a reliable measure that correlates well with logP and logD values.[19][20][21][22]
Experimental Workflow for Lipophilicity Assessment by HPLC
The following protocol outlines a standardized method for determining the Chromatographic Hydrophobicity Index (CHI), which can be correlated to logD at a specific pH.
Caption: Figure 1: HPLC workflow for CHI determination.
Detailed Protocol for Chromatographic Hydrophobicity Index (CHI) Determination: [23]
-
Preparation of Solutions:
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A fast linear gradient, for example, from 5% to 95% B over 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector and/or a mass spectrometer.
-
-
Data Analysis:
-
Inject the calibration standards and test compounds.
-
Record the retention time (RT) for each compound.[23]
-
Plot the known CHI values of the calibration standards against their corresponding RTs.
-
Perform a linear regression analysis to obtain a calibration curve.[23]
-
Use the equation of the line to calculate the CHI values for the test compounds from their measured RTs.
-
Lipophilicity Comparison of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate Derivatives
The parent compound, Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, serves as a versatile intermediate for a variety of derivatives.[24] The rigid BCP scaffold allows for the systematic exploration of how different substituents at the 3-position influence lipophilicity.
| Compound | Structure | Calculated logP (cLogP) | Experimental logD (pH 7.4) | Key Physicochemical Features |
| Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate | ~1.5 | Parent compound with a polar cyano group.[24] | ||
| Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate | ~2.5 | Increased lipophilicity due to the chlorophenyl group.[24] | ||
| Methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate | Strong electron-withdrawing effects and increased lipophilicity.[24] | |||
| Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate | Increased hydrophilicity due to the hydroxymethyl group.[24] | |||
| Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride | Enhanced aqueous solubility due to the amino group and salt formation.[24] | |||
| Methyl 2,2-difluoro-3-(o-tolyl)bicyclo[1.1.1]pentane-1-carboxylate | Fluorination can increase metabolic stability and alter lipophilicity.[24][25] |
Note: Experimental logD values are representative and can vary based on the specific experimental conditions. cLogP values are estimations and can differ between calculation algorithms.[26][27]
The Impact of Structural Modifications on Lipophilicity
The substitution of a phenyl ring with a BCP core generally leads to a decrease in lipophilicity and an increase in aqueous solubility.[4][6][25][28][29] This trend is a significant advantage in drug design, as highly lipophilic compounds are often associated with poor solubility, high metabolic clearance, and off-target toxicity.[8]
Caption: Figure 2: Substituent effects on BCP lipophilicity.
As illustrated in Figure 2, the introduction of different functional groups onto the BCP scaffold allows for the fine-tuning of lipophilicity:
-
Aromatic and Lipophilic Groups: The addition of groups like a phenyl or trifluoromethyl substituent generally increases the lipophilicity of the BCP derivative.[24]
-
Polar and Ionizable Groups: Incorporating hydroxymethyl or amino groups enhances hydrophilicity and aqueous solubility.[24]
-
Halogenation: The effect of halogenation, particularly fluorination, on lipophilicity can be more nuanced. While often increasing lipophilicity, the specific placement and number of fluorine atoms can lead to varied outcomes.[30][31][32] For instance, replacing a fluorophenyl ring with a fluoro-bicyclo[1.1.1]pentane can dramatically reduce cLogP.[30][32]
Conclusion
The Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate scaffold and its derivatives represent a valuable tool in the medicinal chemist's arsenal. Their unique three-dimensional structure and tunable physicochemical properties offer a compelling alternative to traditional, often "flat," aromatic systems. By providing a framework for systematically assessing and modulating lipophilicity, as demonstrated by the comparative data and experimental protocols in this guide, researchers can more effectively navigate the challenging terrain of drug discovery and development. The strategic incorporation of BCP motifs holds significant promise for designing next-generation therapeutics with optimized ADME profiles.
References
-
Valko, K., Bevan, C., & Reynolds, D. (1997). Chromatographic hydrophobicity index by fast-gradient RP-HPLC: a high-throughput alternative to log P/log D. Analytical chemistry, 69(11), 2022-2029. Available from: [Link]
-
Evotec. Determining Chromatographic Hydrophobicity Index Using LC-TOF. Available from: [Link]
-
Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Sullivan, T. J., DiRico, K. J., ... & O'Donnell, C. J. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of medicinal chemistry, 55(7), 3414-3424. Available from: [Link]
-
Concept Life Sciences. Chromatographic Hydrophobicity Index (CHI). Available from: [Link]
-
Valko, K., Bevan, C., & Reynolds, D. (1997). Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry, 69(11), 2022-2029. Available from: [Link]
-
Valko, K., Bevan, C., & Reynolds, D. (1997). Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry, 69(11), 2022-2029. Available from: [Link]
-
Scott, J. S., Gibson, K. R., Gleave, R. J., Glossop, P. A., Leach, A. G., Lunn, G., ... & Runcie, K. A. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS medicinal chemistry letters, 7(8), 759-764. Available from: [Link]
-
Ripenko, V., Sham, V., Levchenko, V., & Mykhailiuk, P. (2022). Bicyclo[1.1.1]pentanes (BCPs) as bioisosteres of the phenyl ring. ResearchGate. Available from: [Link]
-
Revvity Signals Support. (2025). ChemDraw: What is the difference between logP and ClogP. Available from: [Link]
-
ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]
-
Mykhailiuk, P. K. (2022). A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 61(33), e202205103. Available from: [Link]
-
Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available from: [Link]
- Lombardo, F., Shalaeva, M. Y., Tupper, K. A., Gao, F., & Abraham, M. H. (2001). ElogP(oct): a robust method for the determination of logP(oct) from ElogD(oct) at a single pH. Journal of medicinal chemistry, 44(15), 2490-2497.
-
protocols.io. (2024). LogP / LogD shake-flask method. Available from: [Link]
-
Mykhailiuk, P. K. (2020). Difluoro-substituted bicyclo[1.1.1]pentanes as novel motifs for medicinal chemistry: design, synthesis and characterization. ChemRxiv. Available from: [Link]
-
Liu, X., & Avdeef, A. (2007). A high-throughput method for lipophilicity measurement. Combinatorial chemistry & high throughput screening, 10(9), 783-790. Available from: [Link]
-
clogP / clogD [Partition co-efficient / Distribution co-efficient [Measure of lipophilicity of a compound]]. (2018). Available from: [Link]
-
Sygnature Discovery. LogD (Micro Shake-Flask) - Technical Notes. Available from: [Link]
-
Mykhailiuk, P. K. (2022). A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 61(33), e202205103. Available from: [Link]
-
Tetko, I. V., & Tanchuk, V. Y. (2002). Prediction of hydrophobic (lipophilic) properties of small organic molecules using fragmental methods: an analysis of ALOGP and CLOGP methods. The Journal of Physical Chemistry A, 106(33), 7571-7576. Available from: [Link]
-
Cambridge MedChem Consulting. (2019). LogD. Available from: [Link]
-
ResearchGate. (2024). LogP / LogD shake-flask method v1. Available from: [Link]
-
ResearchGate. LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. Available from: [Link]
-
Mykhailiuk, P. K. (2022). A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 61(33), e202205103. Available from: [Link]
-
Avdeef, A., & Kansy, M. (2007). Lipophilicity screening of novel drug-like compounds and comparison to cLogP. Journal of chemical information and modeling, 47(4), 1332-1340. Available from: [Link]
-
University of Illinois Urbana-Champaign. (2023). Bioisosteres in Drug Design – “Escape from Flatland”. Available from: [Link]
-
Chemical Abstracts Service. Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-cyano-, methyl ester (9CI). Available from: [Link]
-
Not all LogP's are calculated equal: CLogP and other short stories. (2015). Available from: [Link]
-
Barabe, F., Richardson, P., & Baran, P. S. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(29), e2105491118. Available from: [Link]
-
Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. Organic Syntheses, 77, 249. Available from: [Link]
-
Mykhailiuk, P. K. (2019). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Organic Process Research & Development, 23(10), 2243-2248. Available from: [Link]
-
ResearchGate. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. Available from: [Link]
-
ResearchGate. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Available from: [Link]
-
National Institutes of Health. (2022). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Available from: [Link]
-
ResearchGate. Building the Housane: Diastereoselective Synthesis and Characterization of Bicyclo[2.1.0]pentane Carboxylic Acids. Available from: [Link]
- Google Patents. (2023). WO2023167944A1 - Compounds and methods for treatment of viral infections.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. sorensen.princeton.edu [sorensen.princeton.edu]
- 4. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 5. 1-Isocyanatobicyclo[1.1.1]pentane (1046861-73-7) for sale [vulcanchem.com]
- 6. pnas.org [pnas.org]
- 7. acdlabs.com [acdlabs.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Medicinal Chemistry Basics (All you need to know): clogP / clogD [Partition co-efficient / Distribution co-efficient [Measure of lipophilicity of a compound] [santhoshkumarchittimalla.blogspot.com]
- 10. enamine.net [enamine.net]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. support.revvitysignals.com [support.revvitysignals.com]
- 14. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. researchgate.net [researchgate.net]
- 19. Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determining Chromatographic Hydrophobicity Index Using LC-TOF - Evotec [evotec.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 24. benchchem.com [benchchem.com]
- 25. chemrxiv.org [chemrxiv.org]
- 26. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 28. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. d-nb.info [d-nb.info]
- 32. researchgate.net [researchgate.net]
Navigating the Chemical Maze: A Comparative Guide to QSAR Studies of Bcr-Abl Analogs
For researchers, scientists, and drug development professionals dedicated to combating Chronic Myeloid Leukemia (CML), the constitutively active Bcr-Abl tyrosine kinase remains a critical therapeutic target. The development of potent and specific Bcr-Abl inhibitors is a cornerstone of CML treatment, and Quantitative Structure-Activity Relationship (QSAR) studies have emerged as an indispensable tool in this endeavor. This guide provides an in-depth, objective comparison of various QSAR methodologies applied to Bcr-Abl inhibitor analogs, supported by experimental data and detailed protocols to empower your research.
The Rationale Behind QSAR in Bcr-Abl Inhibitor Design
The Bcr-Abl fusion protein, a product of the Philadelphia chromosome translocation, drives the uncontrolled proliferation of hematopoietic cells.[1][2] While the first-generation inhibitor Imatinib revolutionized CML therapy, the emergence of drug resistance, often due to point mutations in the kinase domain such as the notorious T315I "gatekeeper" mutation, necessitates the continuous development of novel inhibitors.[2][3][4] QSAR modeling accelerates this process by establishing a mathematical relationship between the physicochemical properties of chemical compounds and their biological activities. This allows for the virtual screening of large compound libraries and the rational design of new analogs with improved potency and resistance profiles before their costly and time-consuming synthesis.
A Comparative Analysis of QSAR Methodologies
The landscape of QSAR is diverse, with methodologies broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches. The choice of method significantly impacts the predictive power and interpretability of the resulting model.
2D-QSAR: Simplicity and Speed
2D-QSAR models correlate biological activity with molecular descriptors derived from the 2D representation of a molecule. These descriptors can include constitutional (e.g., molecular weight), topological, and electronic properties.[5]
Advantages:
-
Computational Efficiency: 2D-QSAR models are relatively fast to build and validate, making them suitable for screening large datasets.
-
Simplicity: The descriptors are easily calculated from the chemical structure.
Disadvantages:
-
Lack of Spatial Information: By ignoring the three-dimensional conformation of molecules, 2D-QSAR models cannot capture the steric and electrostatic interactions crucial for ligand-receptor binding.
-
Limited Predictive Power for Structurally Diverse Datasets: These models are most effective for congeneric series of compounds where structural variations are minor.
3D-QSAR: Embracing the Third Dimension for Enhanced Accuracy
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D conformation of molecules and their interaction fields.[3][6][7][8][9]
Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and each molecule in an aligned dataset.[8][10] The resulting energy fields are then correlated with biological activity using partial least squares (PLS) analysis.
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA extends the principles of CoMFA by calculating similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.[7][11] It uses a Gaussian function, which provides a smoother and more interpretable representation of the fields compared to the distance-dependent functions in CoMFA.
Advantages of 3D-QSAR:
-
Incorporation of 3D Structural Information: Provides a more realistic representation of ligand-receptor interactions.
-
Higher Predictive Accuracy: Generally yields more robust and predictive models, especially for structurally diverse compounds.
-
Graphical Interpretation: The results are visualized as contour maps, highlighting regions where specific physicochemical properties are favorable or unfavorable for activity, thus guiding rational drug design.[6][12]
Disadvantages of 3D-QSAR:
-
Dependence on Molecular Alignment: The quality of the 3D-QSAR model is highly dependent on the alignment of the molecules in the dataset.
-
Conformational Ambiguity: The choice of the bioactive conformation for each molecule can be challenging.
-
Higher Computational Cost: Requires more computational resources compared to 2D-QSAR.
Head-to-Head Comparison: 2D-QSAR vs. 3D-QSAR for Bcr-Abl Inhibitors
| Feature | 2D-QSAR | 3D-QSAR (CoMFA/CoMSIA) |
| Input Data | 2D molecular structures | 3D molecular structures (aligned) |
| Descriptors | Topological, constitutional, electronic | Steric, electrostatic, hydrophobic, H-bond fields |
| Predictive Power | Moderate, best for congeneric series | High, suitable for diverse structures |
| Interpretability | Numerical contributions of descriptors | 3D contour maps for intuitive design |
| Computational Cost | Low | High |
| Key Limitation | Ignores 3D conformation | Sensitive to molecular alignment |
Recent studies on Imatinib derivatives have shown that while incorporating 3D descriptors can improve model performance, well-constructed 2D-QSAR models can also achieve significant predictive power for certain datasets.[5] However, for designing novel scaffolds and understanding the intricate interactions within the Bcr-Abl active site, 3D-QSAR approaches are generally superior.
Experimental Validation: The Ground Truth for QSAR Models
A robust QSAR model is only as good as the experimental data used to build and validate it. The following are key experimental protocols for evaluating the activity of Bcr-Abl inhibitors.
In Vitro Bcr-Abl Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the Bcr-Abl kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Prepare a solution of recombinant Bcr-Abl kinase.
-
Prepare a solution of a suitable substrate (e.g., a synthetic peptide or a protein like GST-CrkL).[13]
-
Prepare a solution of ATP.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
In a 96-well plate, add the Bcr-Abl kinase, substrate, and test compound to the reaction buffer.
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as:
-
ELISA: Using a phosphospecific antibody.
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced.[14]
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[15]
-
Cellular Viability Assay (MTT/MTS Assay)
This assay assesses the cytotoxic effect of the inhibitors on CML cell lines that express the Bcr-Abl protein (e.g., K562).[3]
Protocol:
-
Cell Culture:
-
Culture CML cells (e.g., K562) in appropriate media and conditions.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specific period (e.g., 48-72 hours).
-
-
MTT/MTS Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.[16][17][18][19]
-
Incubate the plate for 1-4 hours at 37°C. Live cells with active metabolism will reduce the tetrazolium salt to a colored formazan product.
-
-
Solubilization and Measurement:
-
For the MTT assay, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the formazan product at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to untreated control cells.
-
Determine the GI₅₀ or IC₅₀ value (the concentration of inhibitor that causes 50% growth inhibition or cell death).
-
Computational Workflow: Building a Predictive 3D-QSAR Model
A well-defined computational workflow is essential for developing a reliable 3D-QSAR model.
Step-by-Step CoMFA/CoMSIA Workflow
-
Dataset Preparation:
-
Collect a dataset of Bcr-Abl inhibitors with their corresponding biological activities (e.g., IC₅₀ or pIC₅₀ values).
-
Ensure the data is curated and consistent.
-
-
Molecular Modeling:
-
Draw the 2D structures of all molecules in the dataset.
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).
-
-
Molecular Alignment (Crucial Step):
-
Align all molecules in the dataset to a common template. This can be done using:
-
-
CoMFA/CoMSIA Field Calculation:
-
Place the aligned molecules in a 3D grid.
-
Calculate the steric, electrostatic (CoMFA and CoMSIA), hydrophobic, and hydrogen bond donor/acceptor (CoMSIA) fields at each grid point using a probe atom.
-
-
Statistical Analysis (PLS):
-
Use Partial Least Squares (PLS) analysis to correlate the calculated field values (independent variables) with the biological activity (dependent variable).
-
-
Model Validation:
-
Internal Validation: Use cross-validation techniques (e.g., leave-one-out) to assess the internal predictive ability of the model (q²).
-
External Validation: Use an external test set of compounds that were not used in model development to evaluate the model's ability to predict the activity of new compounds (r²_pred).
-
-
Visualization and Interpretation:
-
Generate and analyze the CoMFA/CoMSIA contour maps to visualize the favorable and unfavorable regions for different physicochemical properties.
-
Visualizing the Path Forward: Diagrams for Clarity
Bcr-Abl Signaling Pathway
Caption: Simplified Bcr-Abl signaling cascade.
3D-QSAR (CoMFA/CoMSIA) Workflow
Caption: A typical 3D-QSAR workflow.
Conclusion: A Synergistic Approach for Future Discoveries
The strategic application of QSAR methodologies is a powerful accelerator in the discovery and optimization of novel Bcr-Abl inhibitors. While 2D-QSAR offers a rapid initial screening tool, 3D-QSAR methods like CoMFA and CoMSIA provide deeper insights into the structural requirements for potent inhibition, guiding the design of analogs with improved efficacy and the potential to overcome resistance. The predictive power of any QSAR model, however, is fundamentally reliant on the quality and accuracy of the underlying experimental data. By integrating robust computational modeling with rigorous experimental validation, researchers can navigate the complex chemical space of Bcr-Abl inhibitors with greater confidence and efficiency, ultimately contributing to the development of next-generation therapies for CML.
References
-
Cabezas, D., et al. (2023). 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. Pharmaceuticals, 16(6), 925. [Link]
-
Donato, N. J., et al. (2003). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Journal of Pharmacological and Toxicological Methods, 48(3), 167-175. [Link]
-
Zin, A. K., et al. (2022). Benchmarking 2D/3D/MD-QSAR Models for Imatinib Derivatives: How Far Can We Predict?. Molecular Informatics, 41(12), 2200117. [Link]
-
Luchini, A., et al. (2008). A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates. Analytical Biochemistry, 375(1), 18-26. [Link]
-
Cabezas, D., et al. (2023). 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. Pharmaceuticals, 16(6), 925. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]
-
Wang, Y., et al. (2021). The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach. Frontiers in Cell and Developmental Biology, 9, 643321. [Link]
-
Al-Ostoot, F. H., et al. (2024). Targeting the Bcr-Abl Oncoprotein in Leukemia: Molecular Docking Analysis and Toxicity Prediction of Potential Therapeutic Candidates. Preprints.org. [Link]
-
Al-Ostoot, F. H., et al. (2024). Targeting the Bcr-Abl Oncoprotein in Leukemia: Molecular Docking Analysis and Toxicity Prediction of Potential Therapeutic Candidates. Preprints.org. [Link]
-
Neves, P. H., et al. (2018). A comparison between 2D and 3D descriptors in QSAR modeling based on bio-active conformations. Journal of Computational Chemistry, 39(28), 2355-2365. [Link]
-
Rahman, M. A., et al. (2025). Integrative machine learning and molecular simulation strategies for BCR-ABL inhibition in chronic myeloid leukemia. Journal of King Saud University - Science, 37(1), 103597. [Link]
-
Cabezas, D., et al. (2023). 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. Pharmaceuticals, 16(6), 925. [Link]
-
Kyaw, Z. M., et al. (2018). Hybrid 2D/3D/MD QSAR models of kinase inhibitors based on molecular dynamics trajectories and machine learning techniques. Morressier. [Link]
-
Cabezas, D., et al. (2023). 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. ResearchGate. [Link]
-
Singh, H., et al. (2020). In-silico identification of inhibitors against mutated BCR-ABL protein of chronic myeloid leukemia: a virtual screening and molecular dynamics simulation study. Journal of Biomolecular Structure & Dynamics, 38(13), 3847-3857. [Link]
-
Liu, M., et al. (2010). How to Generate Reliable and Predictive CoMFA Models. Current Computer-Aided Drug Design, 6(3), 173-183. [Link]
-
Puzyn, T., et al. (2016). Advantages and limitations of classic and 3D QSAR approaches in nano-QSAR studies based on biological activity of fullerene derivatives. Journal of Nanoparticle Research, 18(8), 234. [Link]
-
Slideshare. (2015). 3d qsar. [Link]
-
Slideshare. (2014). CoMFA CoMFA Comparative Molecular Field Analysis). [Link]
-
SYBYL. (n.d.). QSAR with CoMFA. [Link]
-
Jones, D., et al. (2009). Laboratory Practice Guidelines for Detecting and Reporting BCR-ABL Drug Resistance Mutations in Chronic Myelogenous Leukemia and Acute Lymphoblastic Leukemia: A Report of the Association for Molecular Pathology. The Journal of Molecular Diagnostics, 11(1), 4-11. [Link]
-
O'Hare, T., et al. (2011). Development of an Effective Therapy for CML. Genes & Cancer, 2(6), 631-641. [Link]
Sources
- 1. Integrative machine learning and molecular simulation strategies for BCR-ABL inhibition in chronic myeloid leukemia - Journal of King Saud University - Science [jksus.org]
- 2. Development of an Effective Therapy for CML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Laboratory Practice Guidelines for Detecting and Reporting BCR-ABL Drug Resistance Mutations in Chronic Myelogenous Leukemia and Acute Lymphoblastic Leukemia: A Report of the Association for Molecular Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3d qsar | PPTX [slideshare.net]
- 8. CoMFA CoMFA Comparative Molecular Field Analysis) | PPTX [slideshare.net]
- 9. marcia.iqm.unicamp.br [marcia.iqm.unicamp.br]
- 10. researchgate.net [researchgate.net]
- 11. Advantages and limitations of classic and 3D QSAR approaches in nano-QSAR studies based on biological activity of fullerene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. atcc.org [atcc.org]
- 19. broadpharm.com [broadpharm.com]
- 20. The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. preprints.org [preprints.org]
- 22. preprints.org [preprints.org]
Evaluating the Patent Landscape for Bicyclo[1.1.1]pentane-Containing Compounds: A Comparative Guide
Part 1: The Emergence of Bicyclo[1.1.1]pentane as a Powerhouse Bioisostere
In the modern era of drug discovery, chemists are increasingly tasked with a mission to "escape from flatland"—a strategic pivot away from the predominantly two-dimensional, aromatic structures that have long dominated medicinal chemistry.[1][2] This quest is driven by the need to improve the physicochemical properties of drug candidates, thereby enhancing their clinical viability. Within this paradigm, Bicyclo[1.1.1]pentane (BCP) has emerged as a premier three-dimensional (3D) scaffold, primarily serving as a non-classical bioisostere for the para-substituted phenyl ring.[3][4]
A bioisostere is a chemical substituent that can be interchanged with another, eliciting a similar biological response. The genius of the BCP lies in its ability to mimic the geometric and vectorial properties of a phenyl ring while fundamentally altering a molecule's properties for the better. Its rigid, rod-like structure effectively maintains the exit vectors of substituents, crucial for preserving interactions with biological targets, while its saturated, strained core bestows significant advantages.[5]
The primary motivations for replacing a phenyl ring with a BCP core are:
-
Enhanced Solubility: The 3D nature of BCP disrupts the flat, π-stacking interactions that can lead to poor solubility in aromatic compounds.[1][4][6]
-
Improved Metabolic Stability: Saturated C-H bonds in the BCP cage are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the C-H bonds of an aromatic ring.[1][2][4][7]
-
Reduced Lipophilicity: This shift generally leads to a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[1][2]
-
Navigating Patented Chemical Space: Strategically replacing a common motif like a phenyl ring can create novel intellectual property and provide freedom to operate in a crowded therapeutic area.[1][2]
The first landmark application that galvanized the pharmaceutical industry's interest came in 2012, when researchers at Pfizer successfully replaced a fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety. The resulting compound was not only equipotent but also demonstrated significant improvements in aqueous solubility, passive permeability, and oral absorption in preclinical models.[4][7] This seminal work served as a proof-of-concept, and since then, the application of BCPs has exploded, as evidenced by their appearance in over 200 patents.[1][2]
Part 2: Mapping the BCP Patent Landscape
The surge in BCP-related research is mirrored in the patent literature, where a growing number of pharmaceutical companies are staking their claims. An analysis of this landscape reveals key players, primary therapeutic applications, and overarching trends that are shaping the future of this unique scaffold.
Key Patent Holders and Strategic Interests
Major pharmaceutical companies have been quick to recognize the potential of BCPs and are actively incorporating them into their discovery pipelines. While a comprehensive list is extensive, several organizations have demonstrated significant activity through publications and patent filings.
Table 1: Prominent Pharmaceutical Companies in the BCP Patent Space
| Company | Noted Involvement & Examples | Representative Therapeutic Areas |
| Pfizer | Pioneered the use of BCPs in a γ-secretase inhibitor; engaged in collaborations to develop scalable synthetic methods.[3][7] | CNS, Oncology, Pain |
| Merck | Actively utilizing BCPs in various drug discovery programs.[3] | Infectious Diseases, Oncology |
| Hoffmann-La Roche | Patent filings include BCP derivatives for applications such as hepatitis B.[3][8] | Virology, Oncology |
| Gilead Sciences | Utilizing commercially available BCP building blocks in drug discovery.[3] | Virology, Inflammation |
| Janssen Pharmaceutica | Another major pharmaceutical company leveraging BCPs in its research programs.[3] | Immunology, Oncology |
Dominant Therapeutic Applications
BCP-containing compounds are being investigated across a wide spectrum of diseases, underscoring the scaffold's versatility. The primary areas of focus in patent filings include:
-
Oncology: As kinase inhibitors and other targeted therapies, where improving solubility and metabolic stability is paramount.
-
Central Nervous System (CNS) Disorders: The improved permeability and reduced potential for P450-mediated metabolism make BCPs attractive for brain-penetrant drugs.
-
Infectious Diseases: Particularly in antiviral research, as demonstrated by Roche's work in hepatitis B.[8]
-
Immunology & Inflammation: Modulating protein-protein interactions and targeting enzymes in inflammatory pathways.
Emerging Trends in BCP Innovation
The patent landscape is not static; it reflects the evolving scientific understanding and technological capabilities surrounding BCPs. Key trends include:
-
Focus on Scalable Synthesis: A major bottleneck for the widespread adoption of BCPs has been the difficulty and cost of their large-scale synthesis.[3][9] Consequently, a significant number of patents now focus on novel and efficient synthetic methods, moving away from hazardous or expensive reagents toward more practical approaches like photochemistry.[2][10]
-
Beyond para-Substitution: While the initial focus was on mimicking para-substituted phenyl rings, recent innovations have provided access to 1,2-difunctionalized BCPs, which can act as bioisosteres for ortho- and meta-substituted arenes.[6] This opens up entirely new avenues for drug design and scaffold hopping.
-
Novel Reagents: The development of new, stable BCP-containing reagents, such as thianthrenium salts, is making it easier for medicinal chemists to incorporate the BCP motif without having to handle the unstable [1.1.1]propellane precursor directly.[11]
Part 3: Comparative Analysis: BCPs vs. Alternative Scaffolds
To fully appreciate the value of BCPs, it is essential to compare their performance against the scaffolds they are designed to replace. This section provides a data-driven comparison, supported by standard experimental protocols.
BCP vs. para-Substituted Phenyl Ring
This is the most common bioisosteric replacement. The primary goal is to improve "drug-like" properties while maintaining or enhancing biological activity.
Table 2: Comparative Physicochemical Properties (Illustrative Data)
| Property | Phenyl Ring Analog | BCP Analog | Rationale for Change |
| cLogP | 3.5 | 2.1 | The saturated, non-aromatic BCP core is significantly less lipophilic. |
| Aqueous Solubility (µM) | 5 | 95 | The 3D BCP structure disrupts crystal lattice packing, leading to higher solubility.[1][4][6] |
| Microsomal Stability (t½, min) | 15 | >120 | The BCP scaffold lacks the electron-rich aromatic ring susceptible to oxidative metabolism.[1][4][7] |
| Passive Permeability (Papp, 10⁻⁶ cm/s) | 8 | 15 | Reduced planarity and improved solubility can lead to better membrane permeability.[4] |
Experimental Protocol: Kinetic Aqueous Solubility Assay (Nephelometry)
This protocol outlines a standard, high-throughput method for assessing the aqueous solubility of discovery compounds. The principle is that insoluble compounds will precipitate out of an aqueous solution, causing turbidity that can be measured by light scattering.
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds (the phenyl ring analog and the BCP analog) in 100% dimethyl sulfoxide (DMSO).
-
Compound Plate Preparation: In a 96-well polypropylene plate, perform a serial dilution of the stock solutions in DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.04 mM).
-
Assay Plate Preparation: Using a liquid handler, transfer a small volume (e.g., 1 µL) from the compound plate to a 96-well clear-bottom assay plate.
-
Precipitation Induction: Add phosphate-buffered saline (PBS, pH 7.4) to each well of the assay plate to a final volume of 100 µL. This creates a final DMSO concentration of 1%, which is generally well-tolerated.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow for equilibration.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The solubility is determined by identifying the highest concentration at which the measured turbidity is not significantly above the background (buffer + 1% DMSO). This value is reported as the kinetic aqueous solubility.
Part 4: Visualizing BCP Strategy and Application
Workflow for BCP Analog Evaluation
The decision to pursue a BCP analog follows a logical, multi-step workflow. This process begins with a lead compound that has a developability liability (e.g., poor solubility) and progresses through design, synthesis, and rigorous testing.
Caption: A streamlined workflow for the evaluation of a BCP analog against its parent compound.
Mechanism of Action: BCP in Kinase Inhibition
BCPs can be readily incorporated into pharmacophores that target specific enzymes, such as protein kinases. The BCP acts as a rigid scaffold to correctly position other functional groups (e.g., a hinge-binding motif) within the ATP-binding pocket of the kinase.
Caption: Competitive inhibition of a protein kinase by a BCP-containing inhibitor in the ATP-binding site.
Part 5: Conclusion and Future Outlook
The patent landscape for bicyclo[1.1.1]pentane is a clear indicator of its profound impact on modern medicinal chemistry. What was once a chemical curiosity is now a validated and highly sought-after tool for overcoming long-standing challenges in drug development. The strategic replacement of aromatic rings with this 3D scaffold consistently yields compounds with superior physicochemical properties, translating into better oral absorption and metabolic profiles.[4]
The future of BCPs is bright, with ongoing innovation focused on simplifying their synthesis and expanding their application beyond simple phenyl ring mimics. As chemists continue to develop methods for more complex BCP functionalization, we can anticipate the creation of even more sophisticated drug candidates with precisely tuned, three-dimensional structures. For researchers, scientists, and drug development professionals, understanding the BCP patent landscape is not just about intellectual property awareness; it is about recognizing a fundamental shift in molecular design that will continue to produce the next generation of safer and more effective medicines.
References
-
The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
-
F. Hoffmann-La Roche Ltd Patent & Company Information. GlobalData. [Link]
- Method of preparing substituted bicyclo[1 1 1]pentanes.
- Bicyclo[1.1.1]pentane compounds and use thereof.
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. [Link]
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications (The Journal of Organic Chemistry). [Link]
-
Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. ACS Publications (Journal of Medicinal Chemistry). [Link]
-
1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. [Link]
- Bicyclic alkyl compounds and synthesis.
- Propellane derivates and synthesis.
- A BICYCLOPENTYL THIANTHRENIUM COMPOUND, PROCESS FOR PREPARING THE SAME AND THE USE THEREOF.
- Method for preparing monosubstituted bicyclo[1.1.1]pentane-1-carboxylic acid.
-
Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group, Princeton University. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pnas.org [pnas.org]
- 7. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 8. F. Hoffmann-La Roche Ltd Patent & Company Information - GlobalData [globaldata.com]
- 9. WO2015089170A1 - Bicyclic alkyl compounds and synthesis - Google Patents [patents.google.com]
- 10. WO2017157932A1 - Method of preparing substituted bicyclo[1 1 1]pentanes - Google Patents [patents.google.com]
- 11. A BICYCLOPENTYL THIANTHRENIUM COMPOUND, PROCESS FOR PREPARING THE SAME AND THE USE THEREOF - Patent 4299571 [data.epo.org]
A Comparative Guide to the Cross-Reactivity of Bicyclo[1.1.1]pentane-Based Inhibitors
Introduction: The Rise of Bicyclo[1.1.1]pentane in Drug Discovery
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) scaffolds into drug candidates.[1][2] One of the most promising of these scaffolds is bicyclo[1.1.1]pentane (BCP), a strained carbocycle that has emerged as a compelling bioisosteric replacement for the ubiquitous para-substituted phenyl ring.[3][4][5][6] The rigid, linear geometry of 1,3-disubstituted BCPs allows them to mimic the exit vectors of a para-substituted benzene ring, while their saturated, sp³-rich nature can confer significant advantages in physicochemical properties.[1][7] These benefits often include enhanced aqueous solubility, improved metabolic stability, and a reduction in non-specific binding, all of which are critical attributes for successful drug development.[7][8][9]
While the impact of BCP on pharmacokinetics and metabolic stability is increasingly well-documented, a crucial aspect for drug safety and efficacy is its influence on target selectivity and cross-reactivity. Off-target interactions are a primary cause of adverse drug reactions and can limit the therapeutic window of a compound. This guide provides an in-depth comparison of the cross-reactivity profiles of BCP-based inhibitors with their phenyl-containing counterparts, supported by experimental data and detailed methodologies for assessing selectivity. We will explore how the unique structural and electronic properties of the BCP moiety can lead to altered, and often improved, selectivity profiles, thereby offering a valuable tool for fine-tuning the biological activity of inhibitors.
Case Study 1: BCP-Based Inhibitors of Indoleamine-2,3-dioxygenase 1 (IDO1)
Indoleamine-2,3-dioxygenase 1 (IDO1) is a key immune-regulatory enzyme and a high-profile target in cancer immunotherapy. The development of potent and selective IDO1 inhibitors is an area of intense research.
A recent study detailed the discovery of a novel class of potent IDO1 inhibitors featuring a BCP core.[3] The initial lead compound, containing a central phenyl ring, demonstrated excellent potency but suffered from poor metabolic stability due to amide hydrolysis.[3] Replacement of the phenyl ring with a BCP moiety not only mitigated this metabolic liability but also maintained high potency and, importantly, an excellent selectivity profile.[3][10]
Comparative Selectivity Data:
| Compound | Primary Target | HeLa IC50 (nM) | Off-Target Profile (Eurofins Panel) | Key Advantages of BCP Analog |
| Phenyl Analog | IDO1 | Potent | Favorable, but with metabolic liability | - |
| BCP Analog (Compound 2) | IDO1 | Excellent | "Excellent off-target profile" | Improved metabolic stability, maintained high potency and selectivity.[3] |
While the publication describes the off-target profile as "excellent," specific quantitative data from the Eurofins panel for a direct head-to-head comparison was not detailed in the main text.[3] However, the study underscores a critical advantage of the BCP scaffold: the ability to resolve a significant metabolic issue while preserving the desired on-target activity and a clean off-target profile.[3]
Case Study 2: BCP as a Phenyl Replacement in LpPLA2 Inhibitors
Lipoprotein-associated phospholipase A2 (LpPLA2) is a therapeutic target for cardiovascular disease. A study by GlaxoSmithKline investigated the replacement of a phenyl ring with a BCP moiety in a known LpPLA2 inhibitor, darapladib.[4][8][11][12]
Comparative Physicochemical and Potency Data:
| Compound | pIC50 | Kinetic Solubility (μM) | Permeability (nm/s) |
| Darapladib (Phenyl Analog) | 10.2 | 8 | 230 |
| BCP Analog | 9.4 | 74 | 705 |
This study demonstrated that the BCP analog maintained high potency while significantly improving both kinetic solubility and permeability.[8] X-ray crystallography confirmed that the BCP moiety was well-tolerated in the binding site.[4][8] Although a broad cross-reactivity panel was not presented, the data highlights the BCP's ability to enhance drug-like properties without compromising on-target activity.[4][8]
Experimental Protocols for Assessing Cross-Reactivity
To objectively compare the selectivity of inhibitors, a variety of robust experimental techniques are employed. Here, we detail the methodologies for three state-of-the-art approaches.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in a physiological context by measuring the thermal stabilization of a target protein upon ligand binding.[13][14][15][16] It can be adapted to assess selectivity by examining the thermal stabilization of potential off-target proteins.
Detailed Step-by-Step Protocol for CETSA:
-
Cell Treatment: Culture cells to an appropriate confluency and treat with the BCP-based inhibitor, its phenyl analog, or a vehicle control at various concentrations for a defined period (e.g., 1-2 hours).
-
Heating Step:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in PBS containing protease inhibitors.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples across a temperature gradient (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by rapid cooling to 4°C.[14]
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis:
-
Data Interpretation: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[14]
Diagram of CETSA Workflow:
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).[14]
KiNativ™ Kinase Profiling
KiNativ™ is an activity-based protein profiling (ABPP) platform that provides a quantitative measure of inhibitor binding to kinases in their native state within a complex proteome.[17][18][19][20] This is particularly useful for comparing the selectivity of BCP-based and phenyl-based kinase inhibitors across a broad panel of kinases.
Detailed Step-by-Step Protocol for KiNativ™:
-
Lysate Preparation: Prepare cell or tissue lysates under native conditions to preserve kinase activity.
-
Inhibitor Incubation: Incubate the lysate with the BCP-based inhibitor, its phenyl analog, or a vehicle control across a range of concentrations.
-
Probe Labeling: Add a biotinylated ATP or ADP acyl-phosphate probe to the treated lysates. This probe covalently labels the active site of kinases that are not occupied by the inhibitor.[18]
-
Enrichment of Labeled Proteins: Use streptavidin-coated beads to enrich the biotin-labeled kinases.
-
Proteolytic Digestion: Digest the enriched proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the biotinylated peptides.
-
Data Interpretation: The degree of inhibition for each kinase is determined by the reduction in the signal of its corresponding biotinylated peptide in the inhibitor-treated samples compared to the vehicle control. This allows for the generation of a comprehensive selectivity profile.
Diagram of KiNativ™ Workflow:
Caption: A simplified workflow of the KiNativ™ kinase profiling platform.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
AC-MS is a powerful technique for identifying the direct binding partners of a small molecule from a complex protein mixture, making it an excellent tool for de-convoluting on- and off-targets.[21][22][23]
Detailed Step-by-Step Protocol for AC-MS:
-
Ligand Immobilization: Covalently immobilize the BCP-based inhibitor or its phenyl analog onto a solid support (e.g., agarose or magnetic beads) to create an affinity matrix.
-
Column Preparation and Equilibration: Pack the affinity matrix into a chromatography column and equilibrate it with a suitable binding buffer.[24]
-
Sample Application: Apply a cell or tissue lysate to the equilibrated column.
-
Incubation and Washing: Allow the lysate to incubate with the affinity matrix to permit binding of target and off-target proteins. Subsequently, wash the column extensively with the binding buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the column using a competitive ligand or by changing the buffer conditions (e.g., pH, ionic strength).
-
Protein Identification by MS: Identify the eluted proteins by techniques such as SDS-PAGE followed by in-gel digestion and mass spectrometry, or by direct analysis of the eluate using LC-MS/MS.[21]
-
Comparative Analysis: Compare the protein profiles eluted from the BCP-inhibitor column and the phenyl-inhibitor column to identify differences in their binding partners.
Diagram of AC-MS Workflow:
Caption: A simplified workflow for Affinity Chromatography-Mass Spectrometry.
The Structural Basis for Altered Selectivity
The observed differences in cross-reactivity between BCP-based inhibitors and their phenyl counterparts can be attributed to the distinct structural and electronic properties of the BCP core.
-
Three-Dimensionality and Reduced π-Interactions: The rigid, 3D structure of the BCP moiety contrasts sharply with the planar nature of a phenyl ring. This can lead to altered binding modes within the target protein and potential off-targets. Phenyl rings often engage in π-π stacking or cation-π interactions, which are absent with the saturated BCP core. This difference can be a key determinant of selectivity, potentially reducing binding to off-targets that rely on such interactions.
-
Vectorial Differences: While the 1,3-substitution of BCP mimics the linear trajectory of a para-substituted phenyl ring, the spatial orientation of substituents can differ subtly, influencing interactions with nearby amino acid residues.
-
Improved Physicochemical Properties: As demonstrated in the LpPLA2 inhibitor case study, the incorporation of a BCP can lead to improved solubility and reduced non-specific binding.[7][8] Reduced non-specific binding can, in itself, contribute to a cleaner off-target profile.
Conclusion and Future Perspectives
The use of bicyclo[1.1.1]pentane as a phenyl bioisostere represents a significant advancement in medicinal chemistry, offering a powerful strategy to enhance the drug-like properties of inhibitors. The available data, although still emerging, suggests that the BCP moiety can not only improve metabolic stability and solubility but also maintain or even improve target selectivity. The reduction in aromatic character and the introduction of a rigid, 3D scaffold can disrupt unwanted off-target interactions that are often associated with planar, aromatic systems.
To fully realize the potential of BCP-based inhibitors, comprehensive and systematic cross-reactivity studies are essential. Head-to-head comparisons of BCP analogs and their phenyl counterparts against large panels of kinases and other relevant off-targets will provide a clearer understanding of the selectivity landscape. Methodologies such as CETSA, KiNativ™, and AC-MS are invaluable tools in this endeavor, providing detailed insights into target engagement and selectivity in physiologically relevant settings. As more data becomes available, the strategic incorporation of the BCP scaffold will undoubtedly play an increasingly important role in the design of safer and more effective medicines.
References
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
- Almqvist, H., et al. (2016). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. Journal of Medicinal Chemistry, 59(22), 10167-10181.
-
ResearchGate. (2025). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. Retrieved from [Link]
- Deng, Y., et al. (2020). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters, 11(8), 1548-1554.
-
National Center for Biotechnology Information. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]
- Patricelli, M. P., et al. (2011).
-
Semantic Scholar. (n.d.). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. Retrieved from [Link]
- Nicolaou, K. C., et al. (2016). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs.
-
UCL Discovery. (n.d.). Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. Retrieved from [Link]
- Scott, J. S., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8236-8252.
-
Conduct Science. (2019). Affinity Chromatography Protocol. Retrieved from [Link]
- Measom, N. D., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 8(1), 43-48.
- Rauh, D., et al. (2017). Reversible covalent c-Jun N-terminal kinase inhibitors targeting a specific cysteine by precision-guided Michael-acceptor warheads.
-
National Center for Biotechnology Information. (n.d.). Development of 4-Heteroarylamino-1′-azaspiro[oxazole-5,3′-bicyclo[2.2.2]octanes] as α7 Nicotinic Receptor Agonists. Retrieved from [Link]
-
Utrecht University. (2016). Investigation of a bicyclo[1.1.1]pentane as a phenyl replacement within an LpPLA2 inhibitor. Retrieved from [Link]
-
PubMed. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Retrieved from [Link]
-
ACS Publications. (2020). ACS Medicinal Chemistry Letters Vol. 11 No. 8. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]
-
EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Retrieved from [Link]
-
G-Biosciences. (n.d.). Affinity Chromatography. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl.... Retrieved from [Link]
-
Chemistry World. (2023). Cubanes help drugs take the strain. Retrieved from [Link]
-
ResearchGate. (2025). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Bioisosteres of Common Functional Groups. Retrieved from [Link]
-
G-Biosciences. (n.d.). Affinity Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Retrieved from [Link]
-
SciSpace. (2012). Top 910 Journal of Medicinal Chemistry papers published in 2012. Retrieved from [Link]
-
PubMed. (n.d.). Discrepancies in Beta-Lactam Antibiotics Cross-Reactivity: Implications for Clinical Practice. Retrieved from [Link]
-
PubMed. (2024). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cross With Caution: Antibiotic Cross-Reactivity and Co-Reactivity Patterns in Severe Cutaneous Adverse Reactions. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. | Semantic Scholar [semanticscholar.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Top 910 Journal of Medicinal Chemistry papers published in 2012 [scispace.com]
- 7. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 8. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 13. pelagobio.com [pelagobio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 22. med.unc.edu [med.unc.edu]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. conductscience.com [conductscience.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
The structure of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, featuring a strained bicyclic core, a methyl ester, and a cyano (nitrile) group, dictates its handling and disposal considerations.[1] While the bicyclo[1.1.1]pentane (BCP) core is known for its remarkable stability, the ester and nitrile functionalities are susceptible to chemical transformation.[3] The primary hazard associated with this compound, as with many organic nitriles, is the potential for the release of highly toxic hydrogen cyanide (HCN) gas under acidic conditions.[4] Therefore, the cornerstone of our disposal strategy is to avoid acidification at all costs and instead utilize a chemical degradation method that targets the reactive functional groups under controlled, basic conditions.
Core Principle: Degradation via Alkaline Hydrolysis
The most robust and scientifically sound method for rendering this compound less hazardous is through alkaline hydrolysis. This process leverages a strong base, such as sodium hydroxide (NaOH), to simultaneously hydrolyze both the ester and the nitrile functional groups.[1][5][6]
-
Ester Hydrolysis: The methyl ester will react with hydroxide ions to form sodium 3-cyanobicyclo[1.1.1]pentane-1-carboxylate and methanol.
-
Nitrile Hydrolysis: The nitrile group will also undergo hydrolysis under these conditions, being converted first to an amide and then to the corresponding carboxylate salt, releasing ammonia gas in the process.[5][6][7]
The final products of this complete hydrolysis will be the sodium salt of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, methanol, and ammonia. These degradation products are significantly less hazardous than the parent compound, particularly as the cyanide moiety has been eliminated.
Regulatory Context: RCRA Waste Classification
Prior to any treatment, Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate waste must be classified under the Resource Conservation and Recovery Act (RCRA).[5] Due to the presence of the cyanide group, this compound would likely fall under the following categories:
| Characteristic/Listing | EPA Waste Code | Rationale |
| Reactivity | D003 | Wastes that, when exposed to pH conditions between 2 and 12.5, can generate toxic gases, vapors, or fumes in a quantity sufficient to present a danger to human health or the environment. |
| Listed Waste | P030, P031 (as applicable) or F007, F009 | While not explicitly listed, its cyanide functionality aligns with the rationale for listing cyanide-containing compounds. The "P" list is for acutely toxic unused chemicals, while the "F" list pertains to wastes from non-specific sources, such as plating baths containing cyanide.[8][9][10] |
It is imperative to consult with your institution's Environmental Health & Safety (EH&S) department for a definitive waste determination.[11]
Procedural Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the safe disposal of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate.
Caption: Disposal workflow for Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate.
Detailed Protocol: In-Lab Alkaline Hydrolysis
This procedure is intended for small quantities (e.g., <5 grams) of residual Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate. For larger quantities, direct disposal through a licensed contractor is the preferred and safer route.
CAUTION: This procedure must be performed in a certified chemical fume hood. Vapors and gases (ammonia) will be generated.
Materials:
-
Waste Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
-
Sodium hydroxide (NaOH), 2M aqueous solution
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Stir plate and magnetic stir bar
-
Round-bottom flask or beaker of appropriate size (at least 10x the volume of the waste solution)
-
pH paper or calibrated pH meter
-
Appropriate waste container
Step-by-Step Methodology:
-
Preparation:
-
Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[12]
-
Place the beaker or flask containing the waste compound (or its solution in a water-miscible solvent) on a stir plate within a chemical fume hood.
-
-
Alkaline Hydrolysis:
-
While stirring, slowly and carefully add a 2M solution of sodium hydroxide. A general rule is to use at least a 2-fold molar excess of NaOH relative to the estimated amount of the bicyclopentane compound to ensure complete hydrolysis of both the ester and nitrile groups.
-
Gently heat the mixture to 50-60°C to facilitate the reaction. Do not boil.
-
Allow the reaction to stir for a minimum of 4-6 hours. An overnight reaction is also acceptable and ensures complete degradation. During this time, the ester and nitrile will hydrolyze. You may notice the smell of ammonia, which is a byproduct of nitrile hydrolysis.[6]
-
-
Neutralization:
-
Allow the solution to cool to room temperature.
-
Slowly and with continued stirring, add 1M HCl to neutralize the excess sodium hydroxide. Monitor the pH of the solution frequently using pH paper or a pH meter.
-
The target pH for the final solution should be between 6.0 and 8.0.[13] Be cautious during neutralization as it is an exothermic process.
-
-
Final Packaging and Labeling:
-
Transfer the neutralized, aqueous waste solution to a designated, properly sealed, and compatible waste container.
-
Label the container clearly with its contents, for example: "Neutralized aqueous waste from the alkaline hydrolysis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate. Contains sodium salt of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, methanol, and sodium chloride."
-
Arrange for pickup with your institution's EH&S department or licensed hazardous waste contractor.
-
By following these scientifically-grounded procedures, researchers can confidently and safely manage the disposal of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, upholding the principles of laboratory safety and environmental responsibility.
References
- Daniels Health. (2025, May 21).
- Benchchem. Methyl 3-cyanobicyclo[1.1.
- Organic Chemistry Tutor. Hydrolysis of Nitriles.
- BYJU'S. Nitrile to Carboxylic Acid.
- Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid.
- U.S. Environmental Protection Agency. Waste Code - RCRAInfo.
- U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Measom, N. D., Murphy, J. A., & Poole, D. L. (n.d.). Bridge Functionalisation of Bicyclo[1.1.
- Scribd.
- Chemtalk. Ester Disposal.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Chad's Prep. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry [Video]. YouTube.
- Chemistry Steps. Reactions of Nitriles.
- Benchchem. Methyl 3-cyanobicyclo[1.1.
- University of Essex.
- U.S. Environmental Protection Agency. Treatment of Complex Cyanide Compounds for Reuse or Disposal.
- Chemistry LibreTexts. (2024, November 19). 1.31: Experiment_731_Esters _1_0.
- Advanced Sensor Technologies, Inc.
- SAMCO Technologies.
- Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
- Wikipedia. Cyanide.
- Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem.
- 911Metallurgist. (2016, July 7). Cyanide Destruction Methods and Processes.
- ACTenviro. (2025, March 20).
- Indiana University. In-Lab Disposal Methods: Waste Management Guide - Protect IU.
- Right Hand Industrial. (2022, January 4). How to Recycle Nitrile Gloves.
- Recent advances in the applications of [1.1.1]propellane in organic synthesis. (n.d.).
- ChemRxiv. Difluoro-substituted bicyclo[1.1.
- State of Maine Department of Environmental Protection. 06-096 C.M.R. ch.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- De Meijere, A., & Messner, M. (1994). Liquid Crystalline Bicyclo[l .I .l]pentane. Derivatives. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 257(1), 85-95.
- Labor
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- U.S. Environmental Protection Agency. Hazardous Waste Listings.
- Kanazawa, J., & Uchiyama, M. (2019). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett, 30(01), 1-11.
- Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.
- VanHeyst, M. D., et al. (2020). Continuous Flow-Enabled Synthesis of Bench-Stable Bicyclo[1.1.1]pentane Trifluoroborate Salts and Their Utilization in Metallaphotoredox Cross-Couplings. Organic Letters, 22(4), 1648-1654.
- ResearchGate. (2025, August 10).
- Google Patents.
- Google Patents. WO2023225041A1 - Ripk1 inhibitors and methods of use.
- BLDpharm. 156329-62-3|Methyl 3-cyanobicyclo[1.1.
- MDPI. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors.
- U.S. Environmental Protection Agency. (2025, May 30).
- ResearchGate.
Sources
- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 2. Phthalic acid esters found in municipal organic waste: enhanced anaerobic degradation under hyper-thermophilic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanide Destruction Methods and Processes - 911Metallurgist [911metallurgist.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. byjus.com [byjus.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. 06-096 C.M.R. ch. 850, § 3 - Identification of Hazardous Wastes | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. wku.edu [wku.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. gloves.com [gloves.com]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
